RodA protein
Description
BenchChem offers high-quality RodA protein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RodA protein including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
123449-22-9 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Synonyms |
RodA protein |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of RodA in Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the bacterial cell wall is paramount for bacterial survival, making its biosynthetic pathways a prime target for antimicrobial agents. For decades, the synthesis of the peptidoglycan (PG) layer, the primary component of the cell wall, was thought to be predominantly carried out by class A penicillin-binding proteins (aPBPs). However, recent discoveries have unveiled a new class of essential glycosyltransferases, the SEDS (shape, elongation, division, and sporulation) protein family, fundamentally altering our understanding of this vital process. This technical guide provides an in-depth exploration of RodA, a key member of the SEDS family, and its critical function as a peptidoglycan glycosyltransferase in bacterial cell wall elongation. We will delve into the molecular mechanisms of RodA, its interplay with other components of the elongasome, its regulation, and the experimental methodologies used to elucidate its function. This guide is intended to be a comprehensive resource for researchers and professionals involved in antibacterial drug discovery and development.
Introduction: A Paradigm Shift in Peptidoglycan Synthesis
The bacterial cell wall is a complex and dynamic structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis. The major component of the cell wall is peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The biosynthesis of PG is a multi-step process that has been a successful target for many antibiotics, including the beta-lactams.
For many years, the dual glycosyltransferase (GTase) and transpeptidase (TPase) activities required for PG polymerization and cross-linking were attributed to the class A penicillin-binding proteins (aPBPs). However, the observation that some bacteria can survive in the absence of aPBPs suggested the existence of alternative PG synthesis machineries.[1] This led to the groundbreaking discovery that proteins of the SEDS family, including RodA, are bona fide peptidoglycan glycosyltransferases.[2] RodA, in partnership with class B PBPs (bPBPs), which possess transpeptidase activity, forms a crucial complex for cell wall elongation.[3] This discovery has not only filled a significant gap in our knowledge of bacterial cell wall synthesis but has also opened up new avenues for the development of novel antibiotics targeting this essential pathway.[2]
The Elongasome: RodA's Functional Context
RodA functions as a core component of the elongasome, a multi-protein complex responsible for the synthesis of the cylindrical portion of the cell wall in rod-shaped bacteria.[4] This complex ensures the orderly insertion of new PG precursors into the existing cell wall, allowing the cell to elongate while maintaining its shape and integrity.
The key components of the elongasome include:
-
RodA: The peptidoglycan glycosyltransferase that polymerizes the glycan strands from lipid II precursors.[2]
-
Class B Penicillin-Binding Proteins (bPBPs) (e.g., PBP2): Monofunctional transpeptidases that cross-link the peptide side chains of the newly synthesized glycan strands.[3]
-
MreB: A bacterial actin homolog that forms filamentous structures beneath the cell membrane and is thought to provide a scaffold for the elongasome, guiding its circumferential movement.
-
MreC and MreD: Membrane proteins that connect MreB to the periplasmic components of the elongasome and regulate the activity of the RodA-PBP2 complex.[5][6][7]
-
RodZ: A transmembrane protein that links MreB to the RodA-PBP2 synthase complex.[8]
The coordinated action of these proteins ensures the processive synthesis and incorporation of new peptidoglycan into the lateral cell wall, driving cell elongation.
Molecular Function and Structure of RodA
RodA is a multi-pass transmembrane protein that catalyzes the polymerization of lipid II, the basic building block of peptidoglycan.[7] The crystal structure of RodA from Thermus thermophilus revealed a novel ten-pass transmembrane fold with a highly conserved cavity in the transmembrane domain.[7] This cavity is essential for the catalytic activity of the protein.[7]
The proposed mechanism of action involves the binding of two lipid II molecules to RodA. One lipid II molecule acts as the acceptor, while the other serves as the donor of the NAG-NAM-pentapeptide unit. RodA then catalyzes the formation of a β-(1,4)-glycosidic bond between the C4 hydroxyl group of the NAM residue of the acceptor and the C1 of the NAG residue of the donor, extending the glycan chain. The elongated glycan chain is then cross-linked into the existing peptidoglycan by the associated bPBP.
Regulation of RodA Activity
The activity of RodA is tightly regulated to ensure that cell wall synthesis is coordinated with cell growth and division. This regulation occurs through protein-protein interactions within the elongasome.
Regulation by MreC and MreD
MreC and MreD play a crucial role in modulating the activity of the RodA-PBP2 complex. MreC is thought to activate the complex, while MreD acts as an inhibitor.[5][6][7] The balance between MreC and MreD levels is believed to fine-tune the rate of peptidoglycan synthesis during elongation.[9] This regulation is thought to occur through conformational changes in the RodA-PBP2 complex induced by the binding of MreC and MreD.[9]
Regulation by RagB in Bacillus subtilis
In Bacillus subtilis, an additional regulatory protein, RagB, has been identified as a stimulator of RodA's glycosyltransferase activity.[10][11] RagB (renamed from YrrS) becomes particularly important for cell viability when the function of class A PBPs is compromised, for example, in the presence of the antibiotic moenomycin.[10] RagB interacts directly with RodA to enhance its activity, although the precise molecular mechanism of this stimulation is still under investigation.[10][11] This regulatory mechanism highlights the intricate network of interactions that ensure the robustness of peptidoglycan synthesis.
Quantitative Data on RodA Function
While the qualitative role of RodA is well-established, specific quantitative data on its enzymatic activity and its direct impact on cell wall parameters are still emerging. The following table summarizes available data, which is currently more qualitative and semi-quantitative in nature.
| Parameter | Organism | Observation | Reference(s) |
| Enzyme Kinetics | Various | Specific Km and kcat values for RodA are not yet consistently reported in the literature. Assays are often based on the polymerization of radiolabeled Lipid II. | [7][12] |
| Effect of rodA Deletion/Depletion on Cell Morphology | E. coli, B. subtilis | Cells lose their rod shape and become spherical, eventually leading to lysis. | [13] |
| S. thermophilus | Cells exhibit abnormal morphology and distorted chain topologies. | [4] | |
| Impact of rodA Mutation on Cell Growth | S. thermophilus | Reduced growth rate, with a doubling time increasing from 30 min to 60 min. | [4] |
| Effect on Peptidoglycan Composition | E. coli | A mutant in the Rod complex (RodZ) showed altered muropeptide composition and large holes in the purified peptidoglycan. | [10] |
| Cell Wall Thickness in Mutants | M. tuberculosis | While not a direct study on a rodA mutant, studies on drug-resistant strains with altered cell walls show measurable differences in thickness (e.g., susceptible: 15.6 ± 1.3 nm; MDR: 17.1 ± 1.03 nm; XDR: 20.2 ± 1.5 nm) using transmission electron microscopy, a technique applicable to studying RodA's impact. | [14][15] |
Key Experimental Protocols
The study of RodA's function relies on a combination of genetic, biochemical, and structural biology techniques. Below are detailed methodologies for key experiments.
Protein Purification of RodA from Thermus thermophilus
This protocol is adapted from the methods used for the structural determination of RodA.[7]
Objective: To obtain pure, active RodA for structural and biochemical studies.
Methodology:
-
Cloning and Expression:
-
Clone the rodA gene into an expression vector with an N-terminal SUMO-FLAG tag.
-
Transform the construct into an E. coli expression strain (e.g., C43(DE3)).
-
Grow the cells at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and grow for a further 16 hours at 20°C.
-
-
Cell Lysis and Membrane Preparation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM MgCl2, lysozyme, benzonase, and iodoacetamide).
-
Lyse the cells by sonication.
-
Collect the cell membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Solubilization and Affinity Chromatography:
-
Solubilize the membrane pellet in a buffer containing a detergent (e.g., DDM).
-
Incubate the solubilized proteins with anti-FLAG affinity resin.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute RodA using a buffer containing a competitive FLAG peptide.
-
-
Tag Cleavage and Size Exclusion Chromatography:
-
Cleave the SUMO-FLAG tag using a specific protease (e.g., 3C protease).
-
Further purify RodA by size-exclusion chromatography (SEC) to remove the cleaved tag and any remaining impurities.
-
Concentrate the purified protein and store at -80°C.
-
In Vitro Peptidoglycan Polymerization Assay
This assay is used to measure the glycosyltransferase activity of purified RodA.[7][12]
Objective: To determine the ability of RodA to polymerize lipid II into glycan chains in vitro.
Methodology:
-
Substrate Preparation:
-
Purify lipid II from a suitable bacterial source (e.g., E. coli). The lipid II can be radiolabeled (e.g., with 14C-NAG) for ease of detection.
-
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.0, 20 mM CaCl2, 20 mM MgCl2, 20% DMSO).
-
Add purified RodA (and its partner bPBP if studying the complex) to the reaction buffer.
-
Initiate the reaction by adding the lipid II substrate.
-
-
Incubation:
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period.
-
-
Reaction Quenching and Product Detection:
-
Stop the reaction by adding a quenching agent (e.g., SDS).
-
Separate the polymerized peptidoglycan from the unreacted lipid II substrate using a suitable method, such as paper chromatography or SDS-PAGE followed by autoradiography (if using a radiolabeled substrate).
-
Quantify the amount of polymerized product to determine the enzymatic activity.
-
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
This protocol can be adapted to investigate the interaction of RodA with other elongasome components.
Objective: To determine if RodA physically interacts with a suspected partner protein in vivo.
Methodology:
-
Cell Lysate Preparation:
-
Grow bacterial cells expressing tagged versions of the proteins of interest (e.g., RodA-FLAG and a potential interactor with a His-tag).
-
Harvest the cells and resuspend them in a non-denaturing lysis buffer containing protease inhibitors.
-
Lyse the cells using a gentle method (e.g., sonication on ice).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody).
-
Add protein A/G-coupled beads to capture the antibody-antigen complexes.
-
Incubate with gentle rotation to allow for the formation of bead-antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or by boiling in SDS-PAGE sample buffer).
-
Analyze the eluted proteins by Western blotting using antibodies against both the "bait" (the protein directly targeted by the IP antibody) and the "prey" (the suspected interacting protein). The presence of the prey protein in the eluate indicates an interaction.
-
RodA as a Target for Novel Antibiotics
The essentiality of RodA for bacterial viability and its conservation across many pathogenic species make it an attractive target for the development of new antibiotics.[1][2] The discovery of RodA's function as a glycosyltransferase provides a new enzymatic target that is distinct from the transpeptidase domain targeted by beta-lactam antibiotics. The detailed structural information now available for RodA can facilitate structure-based drug design efforts to identify small molecule inhibitors that bind to the catalytic cavity and block peptidoglycan synthesis. The development of such inhibitors would represent a significant advancement in the fight against antibiotic-resistant bacteria.
Conclusion and Future Directions
The identification of RodA as a key peptidoglycan glycosyltransferase has reshaped our understanding of bacterial cell wall synthesis. It is now clear that the RodA-bPBP complex, as a central part of the elongasome, is a primary driver of cell elongation in many bacteria. While significant progress has been made in elucidating the structure and function of RodA, several questions remain. Future research will likely focus on:
-
Detailed kinetic analysis: Determining the precise kinetic parameters of RodA to better understand its catalytic efficiency.
-
Dynamics of the elongasome: Understanding how the different components of the elongasome assemble and disassemble, and how their activities are coordinated in space and time.
-
Regulation in different species: Investigating the diversity of regulatory mechanisms that control RodA activity in different bacterial species.
-
Inhibitor discovery and development: Screening for and designing novel inhibitors of RodA as potential next-generation antibiotics.
A deeper understanding of RodA and the elongasome will undoubtedly pave the way for innovative strategies to combat bacterial infections and address the growing challenge of antibiotic resistance.
References
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Relationship between the Rod complex and peptidoglycan structure in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bsac.org.uk [bsac.org.uk]
- 10. Relationship between the Rod complex and peptidoglycan structure in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One [journals.plos.org]
- 14. Differences in cell wall thickness between resistant and nonresistant strains of Mycobacterium tuberculosis: using transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Discovery of RodA as a Peptidoglycan Glycosyltransferase: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The integrity of the bacterial cell wall is paramount for survival, making its biosynthesis a prime target for antibiotics. For decades, the polymerization of peptidoglycan (PG) glycan strands was attributed exclusively to the glycosyltransferase (GT) activity of class A penicillin-binding proteins (PBPs). However, the discovery that bacteria could survive without these enzymes pointed to a "missing" glycosyltransferase. This guide details the seminal findings that identified RodA, a member of the Shape, Elongation, Division, and Sporulation (SEDS) protein family, as this elusive enzyme. We present the key genetic and biochemical evidence that established RodA's function, provide detailed protocols for the pivotal experiments, and summarize the quantitative data that underpin this discovery. This work has not only filled a significant gap in our understanding of bacterial cell wall synthesis but has also unveiled RodA and other SEDS proteins as promising new targets for novel antibacterial therapies.
Introduction
The bacterial cell wall is a dynamic and essential structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The synthesis of the glycan backbone is catalyzed by peptidoglycan glycosyltransferases (PGTs). The long-standing paradigm implicated class A PBPs as the sole enzymes responsible for this function. However, research in Bacillus subtilis revealed that cells lacking all four class A PBPs were viable, suggesting the existence of an alternative PGT. This observation spurred a search that ultimately led to the characterization of RodA as a bona fide PGT, fundamentally altering our understanding of cell wall biosynthesis.
The Role of RodA in Peptidoglycan Synthesis
RodA functions as a peptidoglycan polymerase, catalyzing the transfer of Lipid II, the lipid-linked disaccharide-pentapeptide precursor of peptidoglycan, to a growing glycan chain. This process is essential for cell elongation. RodA is part of the Rod complex, which includes the class B PBP, PBP2a, and the actin-like protein MreB. It is now understood that RodA and its cognate class B PBP work in concert, with RodA polymerizing the glycan strands and the PBP cross-linking them into the existing peptidoglycan sacculus. This dual-enzyme system provides a parallel and essential pathway for peptidoglycan synthesis alongside the class A PBPs.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the primary literature that established the function of RodA.
| Experiment | Strain/Condition | Metric | Value/Observation | Reference |
| Moenomycin Sensitivity | B. subtilis ΔsigM | Moenomycin Sensitivity | >10-fold more sensitive than wild-type | [1] |
| B. subtilis ΔsigM with RodA overexpression | Moenomycin Resistance | Resistance restored to near wild-type levels | [1] | |
| L. monocytogenes ΔrodA1ΔrodA3 | Moenomycin MIC | Fourfold-reduced resistance compared to wild-type | [2] | |
| Genetic Interaction | B. subtilis ΔponA (PBP1A mutant) | Growth Phenotype | Lethal | [3] |
| B. subtilis ΔponA with RodA overexpression | Growth Phenotype | Rescue of growth | [3] | |
| B. subtilis Δ4 (all four class A PBPs deleted) | Growth Phenotype | Severe growth defect | [3] | |
| B. subtilis Δ4 with RodA overexpression | Growth Phenotype | Robust growth restored | [3] | |
| In Vitro Glycosyltransferase Activity | T. thermophilus RodA | Polymerization of Lipid II | Activity observed only in the presence of its cognate PBP, PBP2 | [4] |
| T. thermophilus RodA-PBP2 complex | Substrate | Lipid II | [4] | |
| B. subtilis RodA | Substrate | Lipid II | [5] | |
| Structural Data | T. thermophilus RodA-PBP2 complex | Resolution | 3.3 Å | [6] |
| E. coli RodA-PBP2 complex | Resolution | 3.1 Å | [7] |
Experimental Protocols
Detailed methodologies for the key experiments that were instrumental in the discovery of RodA's function as a glycosyltransferase are provided below.
Genetic Analysis of RodA Function in Bacillus subtilis
The role of RodA in cell viability and antibiotic resistance was elucidated through genetic depletion and overexpression experiments.
1. Construction of an IPTG-Inducible RodA Depletion Strain:
This protocol describes the creation of a B. subtilis strain where the expression of rodA is under the control of the IPTG-inducible Pspac promoter, allowing for the conditional depletion of RodA.
-
Vector Construction: The coding sequence of rodA is cloned into a B. subtilis integration vector under the control of the Pspac promoter. This is typically achieved by amplifying the rodA gene from B. subtilis genomic DNA using primers that add appropriate restriction sites for ligation into the vector (e.g., pDR111 or a similar plasmid). The resulting plasmid is transformed into E. coli for propagation and sequence verification.
-
Transformation into B. subtilis: The constructed plasmid is then transformed into competent B. subtilis cells. Integration of the plasmid into the chromosome (e.g., at the amyE locus) is selected for by plating on media containing the appropriate antibiotic (e.g., spectinomycin). Correct integration is confirmed by PCR and phenotypic analysis (e.g., loss of amylase activity).
-
RodA Depletion: To deplete RodA, the constructed strain is grown in a medium containing a high concentration of IPTG (e.g., 1 mM) to ensure RodA expression. The cells are then washed and transferred to a medium lacking IPTG. The effects of RodA depletion on cell growth and morphology are then monitored over time.
2. Moenomycin Sensitivity Assay (Disk Diffusion Method):
This assay is used to determine the sensitivity of B. subtilis strains to moenomycin, a specific inhibitor of PGT activity.
-
Inoculum Preparation: A suspension of the B. subtilis strain to be tested is prepared in sterile saline or broth and its turbidity is adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: A sterile filter paper disk impregnated with a known concentration of moenomycin is placed onto the center of the inoculated agar plate.
-
Incubation: The plate is incubated at 37°C for 16-18 hours.
-
Analysis: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater sensitivity to the antibiotic.
In Vitro Glycosyltransferase Assay for RodA Activity
The direct demonstration of RodA's enzymatic activity was achieved through an in vitro assay that monitors the polymerization of the Lipid II substrate.
1. Purification of RodA-PBP2 Complex:
This protocol is based on the purification of the Thermus thermophilus RodA-PBP2 complex, which was used in the initial biochemical characterization.
-
Co-expression: The genes encoding T. thermophilus RodA and PBP2 are cloned into a co-expression vector and transformed into an appropriate E. coli expression strain.
-
Cell Lysis and Membrane Preparation: Cells are harvested and lysed, and the membrane fraction is isolated by ultracentrifugation.
-
Solubilization: The membrane proteins are solubilized using a detergent such as DDM (n-dodecyl-β-D-maltoside).
-
Affinity Chromatography: The solubilized protein complex is purified using affinity chromatography (e.g., Ni-NTA chromatography if the proteins are His-tagged).
-
Size-Exclusion Chromatography: The complex is further purified by size-exclusion chromatography to ensure homogeneity.
2. Lipid II Polymerization Assay:
This assay qualitatively and quantitatively measures the glycosyltransferase activity of the purified RodA-PBP2 complex.
-
Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl (pH 7.5), MnCl₂, and DMSO. The purified RodA-PBP2 complex (e.g., 1 µM) is incubated with the Lipid II substrate (e.g., 20 µM).
-
Incubation: The reaction is incubated at 25°C for a defined period (e.g., 5-30 minutes).
-
Quenching: The reaction is stopped by heat inactivation (e.g., 98°C for 5 minutes).
-
Product Detection: The polymerized peptidoglycan product is detected by a biotinylation-based method. The terminal D-Ala of the pentapeptide side chain of the product is exchanged with biotin-D-lysine using a transpeptidase such as E. faecalis PBPX. The biotinylated products are then separated by SDS-PAGE, transferred to a PVDF membrane, and detected using a fluorescently labeled streptavidin conjugate.
Conclusion and Future Directions
The discovery of RodA as a peptidoglycan glycosyltransferase represents a paradigm shift in our understanding of bacterial cell wall biosynthesis. The genetic and biochemical evidence is unequivocal: RodA, and by extension the SEDS family of proteins, constitutes a second, essential class of peptidoglycan polymerases that function in concert with class B PBPs. This finding has profound implications for antibiotic development, as it presents a new and largely unexploited target for antimicrobial agents.
Future research will likely focus on several key areas:
-
Structural and Mechanistic Studies: While the structures of the RodA-PBP2 complex have provided significant insights, further studies are needed to elucidate the precise catalytic mechanism of RodA and the dynamics of its interaction with PBP2 and other components of the Rod complex.
-
Inhibitor Screening and Development: With RodA's essential role now established, high-throughput screening for inhibitors of its glycosyltransferase activity is a high priority. The development of such inhibitors could lead to a new class of antibiotics with a novel mode of action.
-
Role of Other SEDS Proteins: The functions of other SEDS proteins, such as FtsW in cell division, are also being actively investigated. A comprehensive understanding of the roles of all SEDS proteins will provide a more complete picture of bacterial cell wall synthesis and may reveal additional drug targets.
References
- 1. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of inducer-free expression plasmids using IPTG-inducible P spac promoter for Bacillus subtilis | Vietnam Journal of Science, Technology and Engineering [vietnamscience.vjst.vn]
- 5. Autolysins and shape change in rodA mutants of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 7. An engineered B. subtilis inducible promoter system with over 10,000-fold dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of a Key Cell Wall Synthesizer: A Technical Guide to RodA Protein Structure and Transmembrane Domains
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RodA protein, a member of the SEDS (Shape, Elongation, Division, and Sporulation) family, is a crucial peptidoglycan glycosyltransferase essential for bacterial cell wall synthesis and the maintenance of cell shape.[1][2][3] Its integral role in bacterial viability has made it a promising target for novel antibiotic development.[4][5] This guide provides an in-depth analysis of the RodA protein's structure, with a particular focus on its transmembrane domains. We will explore the experimentally determined architecture of RodA, detail the methodologies used for its structural elucidation, and present its functional interactions in the context of peptidoglycan biosynthesis.
RodA Protein Structure and Function
RodA functions as a peptidoglycan polymerase, catalyzing the polymerization of lipid II into linear glycan strands, a fundamental step in the synthesis of the bacterial cell wall.[3][4] This activity is critical for cell elongation and maintaining the characteristic rod shape of many bacteria.[2][6] RodA is an integral membrane protein, and its structure is characterized by a multi-pass transmembrane fold.[2][5]
Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that RodA possesses a distinctive ten-pass transmembrane architecture.[4][5][7][8][9] These transmembrane helices create a central cavity within the membrane, which is believed to be the catalytically essential site.[4][5][8] The structure also features significant extracellular loops, one of which is noted to be partially disordered.[4][5][8]
RodA does not function in isolation but forms a crucial complex with a class B penicillin-binding protein (PBP), specifically PBP2 in Escherichia coli.[7][9] Within this complex, RodA performs the transglycosylase (TG) activity, while PBP2 carries out the transpeptidase (TP) activity, which cross-links the newly synthesized glycan strands to the existing peptidoglycan network.[7][9]
Quantitative Data on RodA Transmembrane Domains
The transmembrane topology of RodA has been characterized through a combination of bioinformatics predictions and experimental structural determination. The protein's ten transmembrane helices are a defining feature of its structure. The following table summarizes the key quantitative data for the RodA protein from Bacillus subtilis (strain 168), as annotated in the UniProt database.
| Feature | Value/Description | Source |
| Total number of amino acids | 393 | UniProt: P39604 |
| Molecular Weight | 43.12 kDa | SubtiWiki |
| Number of Transmembrane Helices | 11 (predicted) | UniProt: P39604 |
| Transmembrane Helix 1 | 17-37 | UniProt: P39604 |
| Transmembrane Helix 2 | 45-65 | UniProt: P39604 |
| Transmembrane Helix 3 | 75-95 | UniProt: P39604 |
| Transmembrane Helix 4 | 111-131 | UniProt: P39604 |
| Transmembrane Helix 5 | 146-166 | UniProt: P39604 |
| Transmembrane Helix 6 | 169-189 | UniProt: P39604 |
| Transmembrane Helix 7 | 191-211 | UniProt: P39604 |
| Transmembrane Helix 8 | 285-305 | UniProt: P39604 |
| Transmembrane Helix 9 | 316-336 | UniProt: P39604 |
| Transmembrane Helix 10 | 342-362 | UniProt: P39604 |
| Transmembrane Helix 11 | 363-383 | UniProt: P39604 |
Note: The UniProt entry for Bacillus subtilis RodA lists 11 predicted transmembrane helices, while structural studies of RodA from other species have resolved a ten-pass transmembrane fold. This discrepancy may arise from differences in prediction algorithms versus experimental data or variations between species.
Signaling Pathways and Logical Relationships
The function of RodA is intrinsically linked to its interaction with PBP2 and the broader cell wall synthesis machinery. The following diagram illustrates the central role of the RodA-PBP2 complex in peptidoglycan biosynthesis.
Caption: The RodA-PBP2 pathway for peptidoglycan synthesis.
Experimental Protocols
The structural elucidation of RodA has been achieved through advanced techniques such as X-ray crystallography and cryo-electron microscopy. Below are detailed, representative methodologies for these key experiments.
Protein Expression and Purification for Structural Studies
-
Gene Synthesis and Cloning: The gene encoding the RodA protein of interest (e.g., from Thermus thermophilus or Escherichia coli) is synthesized with codon optimization for the chosen expression host (typically E. coli). The gene is cloned into an expression vector containing a suitable promoter (e.g., T7) and an affinity tag (e.g., His-tag) for purification. For studies of the RodA-PBP2 complex, a genetic fusion construct with a flexible linker may be created.[9]
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in appropriate media (e.g., LB or TB) at 37°C to an OD600 of ~0.8. Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 18°C) overnight.
-
Membrane Preparation and Solubilization: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is ultracentrifuged to pellet the cell membranes. The membrane pellet is resuspended and solubilized using a detergent (e.g., DDM or LMNG).
-
Affinity Chromatography: The solubilized protein is purified using an affinity resin (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins. The target protein is eluted with a buffer containing a high concentration of imidazole.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and ensure homogeneity. The protein is eluted in a buffer suitable for downstream structural studies.
X-ray Crystallography of RodA
-
Crystallization: Purified RodA is concentrated to a high concentration (e.g., 10-20 mg/mL). Crystallization screens are set up using the vapor diffusion method (hanging or sitting drop) or the lipidic cubic phase (LCP) method, which is often advantageous for membrane proteins.[5] A variety of precipitant solutions are screened to identify conditions that promote crystal growth.
-
Crystal Optimization and Harvesting: Once initial crystals are obtained, the crystallization conditions are optimized to improve crystal size and quality. Crystals are harvested from the drops and cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen.
-
X-ray Diffraction Data Collection: Diffraction data are collected at a synchrotron radiation source. The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5] A complete dataset is collected by rotating the crystal in the X-ray beam.
-
Structure Determination and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using molecular replacement if a homologous structure is available, or by experimental phasing methods. The initial model is then refined against the diffraction data to produce the final, high-resolution structure.[5]
Cryo-Electron Microscopy of the RodA-PBP2 Complex
-
Sample Preparation for Cryo-EM: The purified RodA-PBP2 complex is reconstituted into lipid nanodiscs to mimic a native membrane environment.[9] A small aliquot of the sample is applied to a glow-discharged cryo-EM grid. The grid is blotted to remove excess liquid and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.[9]
-
Cryo-EM Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of images (micrographs) are collected automatically at different orientations of the particle.[9]
-
Image Processing and 3D Reconstruction: The collected micrographs are processed to correct for beam-induced motion. Individual particles are picked from the micrographs and subjected to 2D classification to select for high-quality particles. An initial 3D model is generated, which is then refined against the particle images to produce a high-resolution 3D reconstruction of the RodA-PBP2 complex.[9]
-
Model Building and Validation: An atomic model is built into the cryo-EM density map. The model is refined and validated to ensure a good fit to the data and reasonable stereochemistry.
Experimental and Predictive Workflows
Workflow for Determining Transmembrane Protein Topology
The determination of transmembrane protein topology is a multi-faceted process that combines computational prediction with experimental validation.
Caption: A generalized workflow for transmembrane topology determination.
Conclusion
The RodA protein represents a paradigm of a crucial bacterial enzyme with a complex transmembrane architecture. Its ten-helix fold provides the structural basis for its function as a peptidoglycan glycosyltransferase, a role it performs in concert with PBP2. The detailed structural and functional understanding of RodA, facilitated by advanced experimental techniques, opens new avenues for the rational design of novel antibiotics that can combat the growing threat of antimicrobial resistance. This guide has provided a comprehensive overview of the current knowledge of RodA's structure and transmembrane domains, intended to serve as a valuable resource for researchers in the field.
References
- 1. A central role for PBP2 in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A central role for PBP2 in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based statistical analysis of transmembrane helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
- 8. sgt.cnag.cat [sgt.cnag.cat]
- 9. creative-biostructure.com [creative-biostructure.com]
The Pivotal Role of RodA in Sculpting the Bacterial Rod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of bacteria to maintain a specific morphology is fundamental to their survival, propagation, and pathogenicity. For the vast majority of rod-shaped bacteria, this defining characteristic is not a passive outcome but an actively managed process orchestrated by a sophisticated molecular machinery. At the heart of this machinery lies RodA, a transmembrane protein whose function has been a subject of intense research. This technical guide provides an in-depth exploration of the current understanding of RodA's role, its mechanism of action, and the experimental approaches used to elucidate its function, offering valuable insights for researchers in microbiology and professionals in antibiotic development.
RodA: A Key Component of the Elongasome and a Peptidoglycan Glycosyltransferase
RodA is an integral membrane protein and a member of the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins.[1][2][3] It is a crucial component of the elongasome, or Rod complex, a multi-protein machinery responsible for the lateral cell wall synthesis that drives the elongation of rod-shaped bacteria.[4][5] For many years, the precise enzymatic function of RodA was enigmatic. However, recent groundbreaking studies have definitively identified RodA as a peptidoglycan glycosyltransferase (GTase).[2][6][7][8] This discovery was a paradigm shift, as this role was previously attributed exclusively to class A penicillin-binding proteins (aPBPs).[1][6]
RodA's essentiality for maintaining the rod shape and for bacterial viability has been demonstrated in several model organisms, including Escherichia coli and Bacillus subtilis.[9] Depletion or mutational inactivation of RodA leads to a dramatic morphological change, causing the cells to lose their characteristic rod shape and become spherical or ovoid.[5][9] These spherical cells are often unable to properly divide and eventually lyse due to the compromised integrity of the cell wall.[9]
The Elongasome: A Coordinated Machinery for Cell Wall Synthesis
RodA does not function in isolation. It is a core component of the elongasome, which in E. coli and B. subtilis typically includes:
-
MreB: A bacterial actin homolog that forms filamentous structures and acts as a scaffold, directing the circumferential movement of the elongasome.[5][10]
-
MreC and MreD: Periplasmic and inner membrane proteins, respectively, that are thought to link MreB to the peptidoglycan synthesis machinery.
-
RodZ: A transmembrane protein that interacts with MreB and is also crucial for maintaining the rod shape.[11]
-
A Class B Penicillin-Binding Protein (bPBP), typically PBP2: A transpeptidase that catalyzes the cross-linking of newly synthesized glycan strands into the existing peptidoglycan sacculus.[4][12]
The coordinated action of these proteins ensures the ordered insertion of new cell wall material along the cylindrical part of the cell, leading to controlled elongation while maintaining the rod shape.
Mechanism of Action: The RodA-PBP2 Partnership
The current model for elongasome function posits a tight collaboration between RodA and its partner bPBP. RodA, with its GTase activity, polymerizes the lipid II precursor into long glycan strands.[6][12] These newly synthesized strands are then cross-linked to the existing peptidoglycan by the transpeptidase activity of the bPBP, such as PBP2.[4][12] This functional pairing of a SEDS protein and a bPBP is essential for directional peptidoglycan synthesis during elongation.
Structural studies of the Thermus thermophilus RodA have revealed a ten-pass transmembrane protein with a highly conserved central cavity that is essential for its catalytic activity.[1][13] Perturbation of this cavity through mutagenesis abolishes RodA function both in vitro and in vivo.[1][13] Furthermore, the structure of the E. coli RodA-PBP2 complex has provided insights into their interaction, revealing a groove that may guide the growing glycan strand from the RodA active site to the PBP2 active site for cross-linking.[12]
Quantitative Data on RodA's Function
The following tables summarize quantitative data from various studies on the impact of RodA function on bacterial morphology and related processes.
| Organism | Genotype/Condition | Parameter | Value | Fold Change (vs. WT) | Reference |
| Bacillus subtilis | Wild-type | Cell Diameter (µm) | ~0.8 | - | [14] |
| Increased RodA expression | Cell Diameter (µm) | Decreased | Varies with expression level | [14] | |
| Decreased RodA expression | Cell Diameter (µm) | Increased | Varies with expression level | [14] | |
| Escherichia coli | Wild-type | MreB Filament Density (filaments/µm²) | Baseline | - | [15] |
| ΔrodZ | MreB Filament Density (filaments/µm²) | Decreased | Varies | [15] | |
| Increased RodZ expression | MreB Filament Density (filaments/µm²) | Increased | Varies | [15] |
Table 1: Effect of RodA and related proteins on cell morphology.
| Organism | Protein 1 | Protein 2 | Method | Interaction Detected | Reference |
| Escherichia coli | RodA | PBP2 | Bacterial Two-Hybrid | Yes | [16] |
| Thermus thermophilus | RodA | PBP2 | Co-crystallization | Yes | [17] |
| Listeria monocytogenes | RodA homologs | Class B PBPs | Bacterial Two-Hybrid | Yes | [18] |
Table 2: Protein-protein interactions involving RodA.
Key Experimental Protocols
The study of RodA's function relies on a combination of genetic, biochemical, and imaging techniques. Below are detailed methodologies for some of the key experiments.
Construction of an Inducible RodA Expression Strain
This protocol allows for the controlled depletion or overexpression of RodA to study its phenotypic effects.
-
Vector Construction: The rodA gene is cloned into an integration vector under the control of an inducible promoter, such as the IPTG-inducible Pspac or Ptac promoter.[1][19] A selectable marker (e.g., antibiotic resistance) is also included in the vector.
-
Transformation: The constructed plasmid is transformed into the target bacterial strain (e.g., B. subtilis or E. coli).
-
Integration: The plasmid integrates into the bacterial chromosome at a specific locus via homologous recombination. Successful integrants are selected on media containing the appropriate antibiotic.
-
Verification: The correct integration of the construct is verified by PCR and sequencing.
-
Expression Control: The expression of rodA can then be controlled by the addition or removal of the inducer (e.g., IPTG) from the growth medium.[1][19]
Quantitative Analysis of Bacterial Cell Shape using MicrobeJ
This protocol outlines the steps for analyzing microscopy images to obtain quantitative data on cell morphology.
-
Image Acquisition: Bacterial cells (e.g., wild-type and rodA mutant strains) are grown to mid-log phase, stained with a membrane dye if necessary, and imaged using phase-contrast or fluorescence microscopy.
-
Image Processing with Fiji (ImageJ):
-
Open the acquired images in Fiji.
-
Use the "Bacteria" tool to detect and outline individual cells in the images. Adjust the parameters (e.g., area, length, width thresholds) to accurately identify cells.
-
Define the desired morphological parameters to be measured, such as cell length, width, area, aspect ratio, and circularity.[13][14]
-
-
Data Analysis:
-
MicrobeJ will generate a results table containing the measurements for each individual cell.
-
Export the data to a spreadsheet program for statistical analysis (e.g., calculating means, standard deviations, and performing t-tests to compare different strains).
-
Bacterial Two-Hybrid (B2H) System for Protein Interaction Analysis
This technique is used to investigate the in vivo interaction between RodA and other proteins, such as PBP2.
-
Plasmid Construction: The genes encoding the two proteins of interest (e.g., rodA and pbpA) are cloned into two separate B2H vectors.[11][20] In one vector, the gene is fused to the T25 fragment of adenylate cyclase, and in the other, it is fused to the T18 fragment.[20]
-
Co-transformation: The two plasmids are co-transformed into an E. coli reporter strain that is deficient in adenylate cyclase (cyaA).[11]
-
Selection and Screening:
-
Co-transformants are plated on selective media containing antibiotics for both plasmids.
-
Interaction between the two fusion proteins leads to the functional reconstitution of adenylate cyclase, resulting in the production of cAMP.[20]
-
cAMP then activates the expression of a reporter gene, such as lacZ or malE.
-
Positive interactions are identified by the colorimetric change on indicator plates (e.g., blue colonies on X-gal plates for lacZ reporter).[21]
-
-
Quantitative Analysis (Optional): The strength of the interaction can be quantified by measuring the activity of the reporter enzyme (e.g., β-galactosidase assay).[21]
In Vitro Peptidoglycan Polymerization Assay
This assay directly measures the glycosyltransferase activity of purified RodA.
-
Protein Purification: Purify RodA and its partner PBP (e.g., PBP2) from an overexpression system.
-
Substrate Preparation: Use fluorescently labeled Lipid II as the substrate.[7][13]
-
Reaction Setup:
-
Combine the purified RodA, PBP2, and fluorescently labeled Lipid II in a reaction buffer.[22]
-
The reaction buffer typically contains a buffer (e.g., HEPES or Tris), divalent cations (e.g., Mg²⁺ or Mn²⁺), and a detergent to maintain protein solubility.
-
-
Reaction and Detection:
-
Incubate the reaction at an optimal temperature (e.g., 37°C).
-
Monitor the polymerization of Lipid II over time. This can be done by separating the reaction products by SDS-PAGE and detecting the fluorescently labeled peptidoglycan polymer.[22] Alternatively, a continuous fluorescence assay can be used where the fluorescence of the Dansyl-labeled Lipid II decreases upon polymerization.[13]
-
Sacculi Purification and Muropeptide Analysis by HPLC
This protocol allows for the detailed analysis of the peptidoglycan composition, revealing changes in cross-linking and glycan chain length.
-
Cell Culture and Lysis: Grow bacterial cells to mid-log phase and harvest them by centrifugation. Resuspend the cell pellet and lyse the cells, often by boiling in a solution of sodium dodecyl sulfate (B86663) (SDS).[4][23]
-
Sacculi Purification:
-
Muropeptide Preparation:
-
Digest the purified sacculi with a muramidase (B13767233) (e.g., cellobiohydrolase) to break the glycan strands, releasing the individual muropeptide subunits.
-
Reduce the muropeptides with sodium borohydride.
-
-
HPLC Analysis:
-
Separate the muropeptides by reverse-phase high-performance liquid chromatography (HPLC).
-
Detect the muropeptides by their absorbance at 206 nm. The resulting chromatogram will show a series of peaks, each corresponding to a different muropeptide species.
-
Quantify the area under each peak to determine the relative abundance of each muropeptide. This allows for the calculation of parameters such as the degree of cross-linking.
-
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts and methodologies described, the following diagrams have been generated using the DOT language.
Caption: The bacterial elongasome complex at the inner membrane.
Caption: Workflow of the Bacterial Two-Hybrid (B2H) system.
Caption: Workflow for peptidoglycan muropeptide analysis by HPLC.
RodA as a Promising Antibiotic Target
The essential nature of RodA and its distinctness from host cell enzymes make it an attractive target for the development of novel antibiotics.[6][8] With the rise of antibiotic resistance, targeting components of the elongasome, including RodA, represents a promising strategy to combat bacterial infections. Understanding the intricate details of RodA's structure, function, and regulation is paramount for the rational design of inhibitors that can specifically disrupt bacterial cell wall synthesis. This technical guide serves as a comprehensive resource to aid in these critical research and development endeavors.
References
- 1. Establishment of a low-dosage-IPTG inducible expression system construction method in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidoglycan transformations during Bacillus subtilis sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 6. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Lipid II Analogs: Novel In Vitro Substrates for Mammalian Oligosaccharyl Diphosphodolichol Diphosphatase (DLODP) Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence-based glycosyltransferase assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Motion of variable-length MreB filaments at the bacterial cell membrane influences cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Continuous Fluorescence Assay for Peptidoglycan Glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bacillus subtilis cell diameter is determined by the opposing actions of two distinct cell wall synthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Morphogenesis of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. qb3.berkeley.edu [qb3.berkeley.edu]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The RodA Protein Family: A Pivotal Player in Bacterial Cell Wall Synthesis and a Prime Target for Novel Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antibiotic resistance necessitates the identification and characterization of novel bacterial targets. The RodA protein family, integral to the synthesis of the essential bacterial cell wall component peptidoglycan, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the RodA protein family and its homologs across various bacteria. It delves into their structure, function, and interactions within the bacterial cell elongation machinery. Furthermore, this guide presents detailed experimental protocols for studying RodA proteins and summarizes key quantitative data to facilitate comparative analysis and aid in the development of novel therapeutics targeting this crucial protein family.
Introduction to the RodA Protein Family
The Shape, Elongation, Division, and Sporulation (SEDS) protein family, to which RodA belongs, is a large and essential group of transmembrane enzymes critical for bacterial cell wall biology.[1] For a long time, the precise function of SEDS proteins was enigmatic. However, recent research has unequivocally identified the prototypical member, RodA, as a peptidoglycan polymerase.[1][2] This discovery was significant as this role was previously attributed exclusively to penicillin-binding proteins (PBPs).[1] RodA and other SEDS proteins are now recognized as promising targets for the development of next-generation antibiotics.[1][3]
RodA is a key component of the elongasome, a protein complex responsible for maintaining the rod shape of many bacteria.[4] Within this complex, RodA functions as a transglycosylase (TGase), polymerizing lipid II precursors into glycan strands.[4] It works in concert with a class B PBP, such as PBP2 in Escherichia coli, which possesses transpeptidase (TPase) activity to cross-link the newly synthesized glycan strands.[4] This coordinated action of RodA and its partner PBP is essential for the proper expansion and integrity of the bacterial cell wall during growth.
Structure and Function of RodA
The crystal structure of Thermus thermophilus RodA, resolved at a 2.9 Å resolution, revealed a novel ten-pass transmembrane fold with large extracellular loops.[1][3] A highly conserved cavity within the transmembrane domain is believed to be the catalytically essential site.[1][3] Mutagenesis studies in Bacillus subtilis and Escherichia coli have shown that perturbations within this cavity abolish RodA function both in vitro and in vivo.[1]
The protein contains several transmembrane helices (TMs) that anchor it to the cell membrane.[4] Molecular dynamics simulations have indicated high flexibility in TM7, which is consistent with its proposed role in lipid II binding.[4] Intramolecular interactions, such as salt bridges between residues on TM4, are also crucial for maintaining the protein's structural integrity and function.[4]
RodA Homologs in Different Bacteria
RodA and its homologs are widely distributed among bacteria. While the core function of peptidoglycan synthesis is conserved, the number and specific roles of RodA homologs can vary between species.
| Bacterium | RodA Homolog(s) | Key Characteristics | References |
| Escherichia coli | RodA | Essential for maintaining rod shape; part of the elongasome with PBP2. | [1][4] |
| Bacillus subtilis | RodA, FtsW, SpoVE | RodA is involved in cell elongation. FtsW is the homolog active during cell division. SpoVE is involved in sporulation. | [2][5] |
| Thermus thermophilus | RodA | The crystal structure of this homolog has been resolved. | [1][3] |
| Listeria monocytogenes | RodA1, RodA2, RodA3 | Possesses multiple RodA homologs with some functional redundancy. The combined absence of all three is lethal. Deletion of rodA1 and rodA3 leads to shorter cells and increased antibiotic sensitivity. | [6][7] |
| Mycobacterium smegmatis | RodA | Not essential for in vitro growth but contributes to survival in some infection models and plays a role in the response to cell wall damage. | [8] |
| Streptococcus thermophilus | RodA | Disruption of rodA leads to altered cell morphology (spherical cells) and increased sensitivity to oxidative stress. | [9] |
The Elongasome: RodA's Functional Context
RodA does not function in isolation but as a core component of the elongasome, a dynamic multi-protein complex that orchestrates cell elongation.
Diagram of the bacterial elongasome complex.
The elongasome complex minimally consists of RodA and a cognate class B PBP.[4] In many bacteria, this core is associated with other proteins, including MreB, MreC, MreD, and RodZ. MreB forms actin-like filaments that are thought to provide a scaffold for the complex. MreC and MreD are also integral membrane proteins that likely play regulatory or scaffolding roles. RodZ acts as a linker between the MreB cytoskeleton and the membrane-bound components of the elongasome.[4]
Experimental Protocols
Expression and Purification of RodA
This protocol is adapted from the method used for the purification of Thermus thermophilus RodA.[1]
Workflow for the expression and purification of RodA.
Methodology:
-
Expression: T. thermophilus RodA is cloned into an expression vector (e.g., pAM172) containing an N-terminal SUMO-fusion and a FLAG epitope tag.[3] The plasmid is transformed into an appropriate E. coli expression strain.
-
Culture Growth: A 5 mL overnight culture is used to inoculate 1 L of Terrific Broth (TB) supplemented with appropriate antibiotics, 0.1% glucose, and 2 mM MgCl₂.[1] Cultures are grown at 37°C to an OD₆₀₀ of 0.6, then shifted to 20°C.[1]
-
Induction: At an OD₆₀₀ of 0.8, protein expression is induced with 1 mM IPTG and 0.2% arabinose for 16 hours.[1]
-
Cell Harvest and Lysis: Cells are harvested by centrifugation and can be stored at -80°C.[1] The cell pellet is resuspended in lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM MgCl₂, lysozyme, benzonase nuclease, and iodoacetamide) and lysed by sonication.[1]
-
Membrane Preparation: The cell lysate is subjected to ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[1]
-
Purification: The membrane pellet is solubilized, and the tagged RodA protein is purified using affinity chromatography followed by size-exclusion chromatography.[3]
Peptidoglycan Polymerization Assay
This assay is used to determine the enzymatic activity of purified RodA.[1]
Methodology:
-
Substrate Preparation: The lipid II substrate is purified from E. coli.[1]
-
Reaction Mixture: Purified RodA protein (1 µM) is incubated with lipid II (20 µM) in a reaction buffer containing 50 mM HEPES pH 7.0, 20 mM CaCl₂, 20 mM MgCl₂, and 20% DMSO.[1] The reaction also contains the detergents used during RodA purification (e.g., 0.05% CHAPS and 0.005% DDM).[1]
-
Reaction Incubation and Termination: The reaction is incubated at an appropriate temperature and for a specific duration. The reaction is then terminated, for example, by heat inactivation.
-
Analysis: The formation of peptidoglycan polymers can be analyzed by methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
RodA as a Drug Target
The essentiality and conservation of RodA across a wide range of pathogenic bacteria make it an attractive target for novel antibiotic development.[1][2][10] Small molecules that inhibit the transglycosylase activity of RodA would disrupt cell wall synthesis, leading to cell lysis and bacterial death. The discovery of natural products that likely target SEDS proteins further validates this approach.[2]
Logical flow of RodA inhibition leading to cell death.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on RodA and its homologs.
Table 2: Mutational Effects on RodA Function in B. subtilis
| Mutant | Phenotype | In Vitro Activity | Reference |
| Charge swap in central cavity | Toxic, dominant-negative | No detectable polymerization | [1] |
| Mutation in RodA/bPBP interface | Dominant-negative effect in E. coli | Does not prevent polymerization | [1] |
Table 3: Effect of rodA Overexpression in B. subtilis
| Background Strain | Condition | Outcome | Reference |
| ponA mutant | Overexpression of rodA | Increased resistance to compound 654/A | [2] |
| sigM mutant | Overexpression of rodA | Restored resistance to moenomycin | [2] |
| sigM Δ4 mutant | Overexpression of rodA | Enabled robust growth | [2] |
Conclusion
The RodA protein family represents a cornerstone of bacterial cell wall synthesis. Their essential and conserved nature, coupled with a distinct structure and mechanism from previously known peptidoglycan polymerases, establishes them as a high-value target for the development of new antibiotics. This guide has provided a comprehensive overview of the current knowledge on RodA, including its structure, function, and role in the elongasome. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers aiming to further unravel the intricacies of this protein family and exploit it for therapeutic purposes. Future research focused on high-throughput screening for RodA inhibitors and detailed structural studies of RodA-inhibitor complexes will be crucial in the fight against antibiotic-resistant bacteria.
References
- 1. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bsac.org.uk [bsac.org.uk]
- 5. rodA [subtiwiki.uni-goettingen.de]
- 6. Cell Shape and Antibiotic Resistance Are Maintained by the Activity of Multiple FtsW and RodA Enzymes in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Shape and Antibiotic Resistance Are Maintained by the Activity of Multiple FtsW and RodA Enzymes in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Effects of rodA and pbp2b Disruption on Cell Morphology and Oxidative Stress Response of Streptococcus thermophilus CNRZ368 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of RodA in Peptidoglycan Elongation: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The integrity of the bacterial cell wall, a structure essential for survival and propagation, is maintained through the precise synthesis of peptidoglycan (PG). For decades, the class A penicillin-binding proteins (aPBPs) were considered the primary catalysts for the glycosyltransferase (GT) activity required for PG polymerization. However, a paradigm shift has occurred with the identification of the SEDS (Shape, Elongation, Division, and Sporulation) protein family, and specifically RodA, as a crucial and previously unrecognized class of PG glycosyltransferases. This technical guide provides an in-depth exploration of RodA's central role in PG elongation, its interaction with cognate transpeptidases, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction: The Elongasome and the Discovery of RodA's Function
Bacterial cell elongation is orchestrated by a multi-protein complex known as the elongasome or Rod system.[1][2] This machinery is responsible for the circumferential synthesis of the PG sacculus, ensuring the maintenance of a rod-like shape in many bacterial species.[3] Historically, the transpeptidase (TP) activity of the elongasome was attributed to class B penicillin-binding proteins (bPBPs), such as PBP2 in Escherichia coli, while the essential glycosyltransferase (GT) activity was thought to be provided by bifunctional class A PBPs (aPBPs).[2][4]
However, genetic and biochemical studies have revealed that cells can survive and elongate even in the absence of aPBP GT activity, pointing to the existence of another, essential PG polymerase.[5] This "missing" glycosyltransferase was identified as RodA, a member of the conserved SEDS protein family.[5][6] It is now understood that RodA functions as the primary PG glycosyltransferase within the elongasome, working in concert with a cognate bPBP to catalyze the two key reactions in PG synthesis: polymerization of the glycan strands and cross-linking of the peptide side chains.[2] This discovery has not only reshaped our understanding of bacterial cell wall synthesis but has also spotlighted RodA and other SEDS proteins as promising new targets for antibiotic development.[4][6]
The RodA-PBP2 Complex: A Core Synthetase
The core of the elongasome's synthetic machinery is a complex formed between RodA and a class B PBP, such as PBP2 in E. coli and Bacillus subtilis.[7] RodA, an integral membrane protein with ten transmembrane helices, catalyzes the glycosyltransferase reaction, polymerizing Lipid II precursors into linear glycan strands.[4] PBP2, its partner protein, then performs the transpeptidase reaction, cross-linking these newly synthesized glycan chains to the existing PG meshwork.[2] This coordinated action ensures the seamless expansion of the cell wall during elongation.
Structural studies, including cryo-electron microscopy (cryo-EM), have provided significant insights into the architecture of the RodA-PBP2 complex.[7] These studies reveal a close association between the two proteins, with distinct interfaces both within and outside the cell membrane.[7] The interaction between RodA and PBP2 is not merely structural; PBP2 allosterically activates RodA's glycosyltransferase activity, highlighting a sophisticated regulatory mechanism that couples glycan polymerization with peptide cross-linking.[2][7]
Key Protein-Protein Interactions of RodA
RodA's function is modulated by its interactions with several other proteins within the elongasome. These interactions are crucial for the proper assembly and regulation of the cell elongation machinery.
| Interacting Protein | Organism(s) | Method of Detection | Functional Significance |
| PBP2 (and its homologs) | E. coli, B. subtilis, T. thermophilus | Bacterial Two-Hybrid, Co-purification, Cryo-EM, Evolutionary Coupling Analysis | Forms the core PG synthase complex; PBP2 allosterically activates RodA's GT activity.[2][7][8] |
| MreC | E. coli | Genetic suppression, Inferred from complex | Thought to mediate the interaction between the MreB cytoskeleton and the RodA-PBP2 complex.[2] |
| RagB (YrrS) | B. subtilis | Bacterial Two-Hybrid | Stimulates RodA activity, becoming essential in the absence of aPBPs.[9] |
Molecular Mechanism of RodA-Mediated Glycosyltransfer
The catalytic activity of RodA resides within its transmembrane domain, which forms a highly conserved cavity.[4][10] This cavity is believed to contain the active site for the glycosyltransferase reaction and the binding sites for the Lipid II substrate. Mutagenesis studies have identified several key residues within this cavity that are essential for RodA's function. Perturbation of these residues abolishes RodA's catalytic activity both in vitro and in vivo.[4][10]
The proposed mechanism involves the binding of two Lipid II molecules within distinct sites in the RodA cavity, often referred to as the donor and acceptor sites.[11] Through a concerted reaction, the disaccharide-pentapeptide moiety from the donor Lipid II is transferred to the growing glycan chain attached to the acceptor Lipid II. The newly elongated glycan chain is then thought to be channeled towards the active site of PBP2 for the subsequent transpeptidation reaction.
Functional Effects of RodA Mutations
Site-directed mutagenesis has been instrumental in identifying residues critical for RodA's function. The following table summarizes the effects of key mutations on RodA activity.
| Organism | Mutant | Location | Effect on Function | Reference |
| T. thermophilus | D255A | Transmembrane Cavity | Abolishes catalytic activity in vitro. | [4] |
| B. subtilis | Various mutants | Central Cavity | Deleterious phenotypes in dominant-negative assays, indicating loss of function. | [10] |
| E. coli | Various mutants | RodA/PBP2 Interface | Morphological abnormalities, dominant-negative effect. | [4] |
| E. coli | A234T | Transmembrane Domain | Hyperactivation of cell wall synthesis. | [2] |
Experimental Protocols
The elucidation of RodA's function has been made possible through a combination of genetic, biochemical, and structural biology techniques. This section provides an overview of the key experimental protocols used to study RodA.
In Vitro Peptidoglycan Synthesis Assay
This assay directly measures the glycosyltransferase activity of RodA by monitoring the polymerization of radiolabeled Lipid II.
Objective: To quantify the in vitro glycosyltransferase activity of purified RodA or RodA-PBP2 complexes.
Materials:
-
Purified RodA or RodA-PBP2 complex reconstituted in a suitable membrane environment (e.g., nanodiscs, liposomes).
-
Radiolabeled Lipid II (e.g., with [¹⁴C]GlcNAc).
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 10 mM CaCl₂).
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60).
-
Developing solvent (e.g., chloroform:methanol:water:ammonia, 88:48:10:1).
-
Phosphorimager or autoradiography film.
Procedure:
-
Set up the reaction mixture containing the reaction buffer, a defined concentration of purified RodA/RodA-PBP2, and a non-saturating concentration of radiolabeled Lipid II.
-
Initiate the reaction by adding the Lipid II substrate.
-
Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., 1% SDS).
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate the polymerized peptidoglycan from the unreacted Lipid II substrate.
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the amount of polymerized product by measuring the intensity of the corresponding band.
Bacterial Two-Hybrid (B2H) Assay
The B2H system is a powerful genetic tool to investigate protein-protein interactions in vivo. It has been successfully used to demonstrate the interaction between RodA and PBP2.
Objective: To detect the interaction between RodA and a putative partner protein (e.g., PBP2) in E. coli.
Principle: The assay is based on the reconstitution of a signaling molecule, typically cyclic AMP (cAMP), through the interaction of two proteins fused to complementary fragments of a bacterial adenylate cyclase (T18 and T25). The resulting cAMP production activates the expression of a reporter gene (e.g., lacZ), leading to a measurable phenotype (e.g., blue colonies on X-Gal plates).
Procedure:
-
Clone the coding sequences of RodA and the interacting partner into two separate B2H vectors, creating fusions with the T18 and T25 fragments of adenylate cyclase.
-
Co-transform an E. coli reporter strain (lacking its own adenylate cyclase gene, cyaA) with the two fusion plasmids.
-
Plate the transformed cells on selective agar (B569324) plates containing a chromogenic substrate (e.g., X-Gal) and appropriate antibiotics.
-
Incubate the plates at a suitable temperature (e.g., 30°C) for 24-48 hours.
-
Observe the color of the colonies. A blue color indicates a positive interaction between the two proteins of interest.
-
Quantify the interaction strength by performing a β-galactosidase assay on liquid cultures.
Site-Directed Mutagenesis of rodA
This technique is used to introduce specific mutations into the rodA gene to study the functional importance of individual amino acid residues.
Objective: To create specific point mutations, insertions, or deletions in the rodA gene.
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid containing the wild-type rodA gene as a template. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, thereby selectively digesting the parental (wild-type) plasmid template, which was isolated from a methylation-proficient E. coli strain. The newly synthesized, mutated DNA is unmethylated and remains intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select individual colonies and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.
Visualizing RodA's Role and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of RodA's function and the experimental approaches used to study it.
Caption: The RodA-PBP2 pathway for peptidoglycan elongation.
Caption: Workflow for an in vitro peptidoglycan synthesis assay.
Caption: Workflow for a Bacterial Two-Hybrid (B2H) assay.
Conclusion and Future Directions
The discovery of RodA as a key peptidoglycan glycosyltransferase has fundamentally altered our understanding of bacterial cell wall synthesis. The RodA-PBP2 complex represents a core synthetic unit of the elongasome, and its activity is tightly regulated through protein-protein interactions. The essential nature and high conservation of RodA across many bacterial pathogens make it an attractive target for the development of novel antibiotics.
Future research will likely focus on several key areas:
-
Detailed Kinetic Analysis: Obtaining precise kinetic parameters (Kₘ, kcat) for RodA's glycosyltransferase activity and binding affinities (Kd) for its interactions with Lipid II and PBP2 will be crucial for a quantitative understanding of its function.
-
Structural Dynamics: Further investigation into the conformational changes that occur within the RodA-PBP2 complex upon substrate binding and during catalysis will provide deeper insights into its regulatory mechanisms.
-
Inhibitor Screening and Design: The development of high-throughput screening assays for RodA inhibitors is a critical step towards the discovery of new antimicrobial compounds that target this essential pathway.
-
Role in Different Bacterial Species: While much of the research has focused on model organisms like E. coli and B. subtilis, understanding the specific roles and regulation of RodA homologs in other important pathogens, such as mycobacteria, is of significant interest.[1][12]
References
- 1. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repository.escholarship.umassmed.edu]
- 9. Site-Directed Mutagenesis [protocols.io]
- 10. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
interaction of RodA with penicillin-binding proteins (PBPs)
An In-Depth Technical Guide to the Interaction of RodA with Penicillin-Binding Proteins (PBPs)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of peptidoglycan (PG) is a fundamental process for bacterial survival, making it a prime target for antibiotics. This process is orchestrated by multi-protein complexes, with the RodA-PBP (penicillin-binding protein) pairing at its core, responsible for cell elongation. RodA, a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family, functions as the crucial peptidoglycan glycosyltransferase (GT), polymerizing lipid-linked precursors into nascent glycan strands. Its cognate partner, a class B PBP (bPBP) such as PBP2, provides the transpeptidase (TP) activity required to crosslink these strands into the existing cell wall. The intricate and highly regulated interaction between these two enzymes ensures the coordinated synthesis of the cell wall. Disrupting this interaction or the allosteric activation that underpins it presents a promising avenue for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the RodA-PBP interaction, detailing its structural basis, the quantitative metrics of their association, key experimental methodologies used in its study, and the implications for future drug discovery.
The RodA-PBP Core Complex: Structure and Coordinated Function
The bacterial elongasome, or Rod complex, is a sophisticated machinery that builds the cylindrical portion of the cell wall in rod-shaped bacteria. At its heart lies the RodA-PBP2 synthase, which couples glycan chain polymerization with peptide cross-linking.
-
RodA (The Glycosyltransferase): RodA is a multi-pass transmembrane protein, typically with ten transmembrane helices.[1] Its central role is to catalyze the glycosyltransferase reaction, polymerizing Lipid II precursors into long glycan chains.[2]
-
PBP2 (The Transpeptidase): PBP2 is a class B PBP with a single transmembrane helix and a large periplasmic domain that contains the transpeptidase active site. This domain is responsible for forming the peptide cross-links that give the peptidoglycan its structural integrity.[1][2]
Structural studies of the Thermus thermophilus and Escherichia coli RodA-PBP2 complexes have revealed a stable 1:1 stoichiometry.[1][2] The interaction is maintained by two primary interfaces: one within the plane of the cell membrane and a second, crucial interface in the periplasm between an extracellular loop of RodA and the "pedestal domain" of PBP2.[2]
A key finding is that PBP2 acts as an essential allosteric activator of RodA.[2][3] In isolation, RodA exhibits little to no glycosyltransferase activity.[2] Upon binding to PBP2, a significant conformational change is induced in RodA, involving an outward shift of transmembrane helix 7 by approximately 10 Å.[2] This movement opens a large, membrane-accessible cavity, licensing RodA to begin polymerization.[2] This elegant mechanism ensures that glycan strands are only synthesized when a transpeptidase is present and ready to incorporate them into the peptidoglycan mesh, preventing a toxic, futile cycle of synthesis and degradation.[2]
Quantitative Analysis of the RodA-PBP Interaction
While direct measurements of binding affinity (e.g., Kd) for the RodA-PBP2 interaction are not extensively reported in the literature, in vivo studies using Förster Resonance Energy Transfer (FRET) have provided valuable quantitative insights into the complex's formation and dynamics within living E. coli cells.[4][5]
| Interaction Pair | Condition | Acceptor FRET Efficiency (EfA) (%) | Inference |
| mCh-RodAWT + mKO-PBP2WT | Untreated | 12.7 ± 1.7 | Baseline interaction of the wild-type complex.[4] |
| mCh-RodAWT + mKO-PBP2WT | + Mecillinam (PBP2 inhibitor) | 8.6 ± 1.1 | Inhibition of PBP2's catalytic activity reduces, but does not abolish, the FRET signal, suggesting a conformational change in the complex.[4] |
| mCh-RodAD255A (inactive) + mKO-PBP2WT | Untreated | 11.5 ± 1.0 | RodA's catalytic activity is not required for complex formation.[4] |
| mCh-RodAWT + mKO-PBP2S330C (inactive) | Untreated | 10.9 ± 0.5 | PBP2's catalytic activity is not required for complex formation.[4] |
| mCh-mKO Tandem Fusion | Positive Control | 31.0 ± 4.0 | Represents the maximum possible FRET signal in this system.[4] |
| mCh-RodA + mKO-GlpT | Negative Control | ~0 | No significant interaction observed with an unrelated membrane protein.[4] |
Table 1: Quantitative FRET analysis of the RodA-PBP2 interaction in vivo. Data are presented as mean ± standard deviation.
Key Experimental Methodologies
The study of the RodA-PBP interaction relies on a combination of structural biology, in vivo interaction assays, and in vitro functional reconstitution.
Structural Elucidation: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in revealing the high-resolution structure of the E. coli RodA-PBP2 complex.[1][6] This technique allows for the visualization of protein complexes in a near-native state.
Detailed Methodology:
-
Construct Design: A single genetic construct is created, fusing the C-terminus of RodA to the N-terminus of PBP2 via a flexible linker (e.g., (GGGS)x3). This promotes the formation of a stable 1:1 complex.[3][7]
-
Expression and Purification: The fusion protein is overexpressed in E. coli. Cells are harvested and lysed, and the membrane fraction is isolated. The protein is solubilized from the membrane using detergents (e.g., DDM).[7] Affinity chromatography (e.g., using an N-terminal FLAG or His tag) is used for purification.[8]
-
Reconstitution: The purified RodA-PBP2 complex is reconstituted into a membrane-mimicking environment, such as lipid nanodiscs, to maintain its structural integrity.[9]
-
Grid Preparation and Data Collection: The nanodisc-reconstituted sample is applied to an EM grid, vitrified in liquid ethane, and imaged using a transmission electron microscope.[9]
-
Image Processing and 3D Reconstruction: Thousands of particle images are picked, aligned, and classified to generate a high-resolution 3D density map of the complex.[7][9] An atomic model is then built into this map.[9]
In Vivo Interaction Analysis: Bacterial Two-Hybrid (B2H) Assay
The B2H system is a powerful genetic tool to screen for or confirm protein-protein interactions inside a living bacterial cell. The adenylate cyclase-based system is commonly used.
Detailed Methodology:
-
Principle: The catalytic domain of Bordetella pertussis adenylate cyclase is split into two fragments, T18 and T25. When brought into proximity by two interacting proteins, they reconstitute a functional enzyme, producing cAMP. cAMP then activates a reporter gene (e.g., lacZ), leading to a colorimetric change on indicator plates.
-
Plasmid Construction: The genes for RodA and PBP2 are cloned into two separate B2H vectors, creating genetic fusions to the T18 and T25 fragments, respectively.
-
Transformation: The pair of plasmids is co-transformed into a reporter E. coli strain that is deficient in its own adenylate cyclase (cyaA).
-
Reporter Assay (Qualitative): Transformed cells are plated on agar (B569324) containing a chromogenic substrate (e.g., X-gal) and an inducer (e.g., IPTG). A blue colony color indicates a positive interaction.
-
Reporter Assay (Quantitative): To quantify the interaction strength, a liquid culture assay is performed, and β-galactosidase activity is measured in Miller units.
Functional Analysis: In Vitro Peptidoglycan Polymerization Assay
This assay directly measures the GT activity of RodA and is crucial for assessing how its interaction with PBP2 and potential inhibitors affects its function.
Detailed Methodology:
-
Reagents:
-
GT Reaction: The RodA-PBP2 complex is incubated with Lipid II in a suitable reaction buffer (e.g., 50 mM HEPES, 20 mM CaCl₂, 20 mM MgCl₂) for a defined period at 37°C.[8]
-
Termination and Labeling: The reaction is stopped (e.g., by heat). The BDL and S. aureus PBP4 are added to catalyze the exchange of the terminal D-Ala of the newly synthesized polymer with the biotinylated lysine.[3]
-
Detection:
-
The reaction products are separated by size using SDS-PAGE.
-
Proteins and polymers are transferred to a PVDF membrane (Western blot).
-
The membrane is probed with fluorescently-labeled streptavidin, which binds to the biotin (B1667282) tag on the polymerized peptidoglycan.
-
The resulting bands, representing polymers of different lengths, are visualized using an imaging system. The intensity of the bands corresponds to the GT activity.[2]
-
Complex Isolation: Co-Immunoprecipitation (Co-IP)
Co-IP is a standard technique to isolate a protein and its binding partners from a cell lysate, confirming their interaction in a cellular context.
Detailed Methodology:
-
Cell Lysis: E. coli cells expressing tagged versions of the proteins (e.g., RodA-FLAG and PBP2-HA) are harvested. They are resuspended in a gentle lysis buffer containing a non-denaturing detergent (e.g., 1% NP-40 or DDM) and protease inhibitors to preserve protein complexes.
-
Immunoprecipitation: The cleared cell lysate is incubated with an antibody specific to one of the proteins (the "bait," e.g., anti-FLAG antibody).
-
Complex Capture: Protein A/G-conjugated magnetic or agarose (B213101) beads are added to the lysate. The beads bind the antibody, which in turn is bound to the bait protein and its interaction partners (the "prey," e.g., PBP2-HA).
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The captured protein complex is eluted from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blot using antibodies against both the bait (anti-FLAG) and the putative prey (anti-HA) proteins. Detection of the prey protein confirms the interaction.
Implications for Drug Development
The RodA-PBP2 complex represents a high-value target for novel antibiotics for several reasons:
-
Essentiality: The coordinated activity of the complex is essential for the viability of many bacterial pathogens.[10]
-
Conservation: The SEDS-bPBP partnership is highly conserved across a wide range of bacteria.[11]
-
Novel Target Site: The protein-protein interface and the allosteric activation mechanism are distinct from the active sites targeted by existing antibiotics like β-lactams.
Developing small molecules that specifically disrupt the RodA-PBP2 interaction or prevent the PBP2-induced conformational activation of RodA could lead to a new class of antibiotics. Such compounds would effectively halt cell wall elongation, leading to cell lysis, and could potentially circumvent existing resistance mechanisms that target the PBP active site directly. The detailed structural and functional data now available provide a robust platform for structure-based drug design and high-throughput screening campaigns aimed at this critical bacterial synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
- 3. A central role for PBP2 in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Genetic Context and Regulation of the rodA Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rodA gene, a critical component in bacterial cell wall synthesis, presents a compelling target for novel antimicrobial drug development. As a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family, RodA functions as a peptidoglycan glycosyltransferase, an essential enzyme for the polymerization of glycan strands in the bacterial cell wall.[1] Its role is fundamental in maintaining cell shape, particularly the rod morphology of many bacterial species, and ensuring cellular viability.[2][3] This technical guide provides an in-depth analysis of the genetic organization and regulatory mechanisms governing rodA expression, with a focus on the model organisms Escherichia coli and Bacillus subtilis. It includes a summary of quantitative data, detailed experimental protocols, and visual diagrams of key pathways to support further research and therapeutic development.
Genetic Context of the rodA Gene
The genomic neighborhood of rodA is crucial to its function and regulation. In many rod-shaped bacteria, rodA is part of a conserved gene cluster that underscores its role in cell elongation.
The pbpA-rodA Operon in Escherichia coli
In Escherichia coli, rodA is the distal gene in a bicistronic operon with pbpA.[4] The pbpA gene encodes Penicillin-Binding Protein 2 (PBP2), a transpeptidase that cross-links the glycan strands polymerized by RodA. This co-transcription ensures the coordinated expression of the glycosyltransferase and transpeptidase components of the "Rod complex," the machinery responsible for peptidoglycan synthesis during cell elongation. The tight linkage of these two genes highlights their synergistic function in maintaining the rod shape of the cell.
The rodA Locus in Bacillus subtilis
In Bacillus subtilis, rodA is a monocistronic gene, but its product is functionally linked to the MreB cytoskeleton and other components of the cell elongation machinery.[5] The RodA protein in B. subtilis is essential for viability and plays an irreplaceable role in the extension of the lateral cell walls.[2] Its regulation is critical, particularly under conditions of cell wall stress.
Regulation of rodA Gene Expression
The expression of rodA is tightly controlled to ensure proper cell wall synthesis and to respond to environmental stresses, including the presence of antibiotics.
Transcriptional Regulation by the Sigma Factor σM in Bacillus subtilis
In Bacillus subtilis, the primary regulator of rodA transcription is the alternative sigma factor, σM.[1][6] σM is an extracytoplasmic function (ECF) sigma factor that responds to cell wall stress, such as the presence of antibiotics that inhibit peptidoglycan synthesis. Increased expression of rodA mediated by σM is both necessary and sufficient to confer intrinsic resistance to moenomycin, an antibiotic that targets class A PBPs, and to maintain viability in cells lacking these enzymes.[7] This regulatory mechanism underscores the critical role of RodA in a salvage pathway for cell wall synthesis when the primary synthases are inhibited or absent.
Quantitative Data Summary
Depletion or overexpression of rodA has significant and quantifiable effects on bacterial physiology. The following tables summarize key findings from studies on Bacillus subtilis.
| Condition | Organism | Observation | Quantitative Effect | Reference |
| rodA depletion (low IPTG) | B. subtilis (Pspac-rodA) | Change in cell morphology | Formation of spherical cells, eventual lysis | [2][3] |
| rodA overexpression | B. subtilis (ΔponA) | Rescue of growth defect | Restores robust growth | [1] |
| rodA overexpression | B. subtilis (ΔsigM) | Moenomycin resistance | Boosts resistance to wild-type levels | [1] |
| rodA overexpression | B. subtilis | Change in cell diameter | Increased cell diameter (dependent on PBP2A levels) | [4] |
Table 1: Phenotypic Effects of Altered rodA Expression in Bacillus subtilis
| Strain Background | Condition | Antibiotic | Effect on MIC | Reference |
| B. subtilis ΔsigM | rodA overexpression (Pxyl-rodA) | Moenomycin | Increased resistance | [1] |
| B. subtilis ΔponA | rodA overexpression (Pxyl-rodA) | Compound 654/A | Increased resistance |
Table 2: Influence of rodA Expression on Antibiotic Resistance in Bacillus subtilis
Experimental Protocols
The following are detailed methodologies for key experiments used to study the regulation and function of the rodA gene.
Construction of an IPTG-Inducible rodA Mutant in Bacillus subtilis
This protocol allows for the controlled expression of rodA to study the effects of its depletion or overexpression. The strategy involves placing the rodA gene under the control of the IPTG-inducible Pspac promoter.[2][3][8][9][10][11]
Materials:
-
B. subtilis wild-type strain
-
E. coli cloning strain (e.g., DH5α)
-
Plasmid vector with the Pspac promoter (e.g., pDR111)
-
Restriction enzymes, T4 DNA ligase
-
Primers for rodA amplification
-
Competent B. subtilis cells
-
LB medium, agar (B569324) plates with appropriate antibiotics and IPTG
Procedure:
-
Amplification of the rodA gene: Amplify the entire coding sequence of rodA from B. subtilis genomic DNA using PCR with primers that include restriction sites compatible with the multiple cloning site of the Pspac vector.
-
Vector and Insert Preparation: Digest both the PCR product and the Pspac vector with the chosen restriction enzymes. Purify the digested DNA fragments.
-
Ligation: Ligate the digested rodA fragment into the linearized Pspac vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into a suitable E. coli cloning strain for plasmid amplification and verification.
-
Plasmid Verification: Isolate the plasmid DNA from E. coli transformants and verify the correct insertion of rodA by restriction digest and DNA sequencing.
-
Transformation into B. subtilis: Transform the verified plasmid construct into competent B. subtilis cells. The plasmid will integrate into the B. subtilis chromosome via homologous recombination.
-
Selection and Verification of Mutants: Select for transformants on agar plates containing the appropriate antibiotic. Verify the correct integration and the IPTG-dependent expression of rodA by PCR and Western blotting.
-
Phenotypic Analysis: Grow the mutant strain in media with varying concentrations of IPTG to observe the effects of rodA depletion (low to no IPTG) and overexpression (high IPTG) on cell morphology, growth, and antibiotic susceptibility.
Chromatin Immunoprecipitation with qPCR (ChIP-qPCR) for σM Binding to the rodA Promoter
This protocol is used to determine if the σM sigma factor directly binds to the promoter region of rodAin vivo.[12][13]
Materials:
-
B. subtilis strain expressing a tagged version of σM (e.g., FLAG-tag)
-
Formaldehyde (B43269) for cross-linking
-
Lysis buffer, sonicator
-
Antibody against the tag (e.g., anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffers, elution buffer
-
Proteinase K, RNase A
-
DNA purification kit
-
Primers for qPCR targeting the rodA promoter and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cell Culture and Cross-linking: Grow the B. subtilis strain to mid-log phase. Induce cell wall stress if necessary to activate σM. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Resuspend the cells in lysis buffer and lyse them. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate with the anti-tag antibody overnight. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads with a series of stringent wash buffers to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at high temperature with proteinase K. Purify the DNA using a standard DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using the purified DNA as a template. Use primers designed to amplify a region of the rodA promoter and a negative control region (a gene not expected to be regulated by σM).
-
Data Analysis: Calculate the enrichment of the rodA promoter in the immunoprecipitated sample relative to the input and the negative control. A significant enrichment indicates direct binding of σM to the rodA promoter.
Visualizations of Pathways and Workflows
Genetic Organization of the pbpA-rodA Operon in E. coli
Caption: The pbpA-rodA operon structure in E. coli.
σM-Dependent Regulatory Pathway of rodA in B. subtilis
References
- 1. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative studies of rod--coccus morphogenesis in a temperature-sensitive rod- mutant of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of cell shape and elongation by the rodA gene in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Bacillus subtilis cell diameter is determined by the opposing actions of two distinct cell wall synthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. oaji.net [oaji.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An engineered B. subtilis inducible promoter system with over 10,000-fold dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Evolutionary Conservation of the SEDS Protein Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Shape, Elongation, Division, and Sporulation (SEDS) protein family represents a ubiquitous and essential class of transmembrane enzymes critical to bacterial survival. For many years, their precise function remained elusive. However, recent breakthroughs have identified SEDS proteins as a novel class of peptidoglycan (PG) glycosyltransferases, enzymes essential for the synthesis of the bacterial cell wall. This discovery has profound implications for our understanding of bacterial physiology and has opened new avenues for the development of next-generation antibiotics. This technical guide provides an in-depth overview of the evolutionary conservation, structure, function, and experimental analysis of the SEDS protein family.
Function and Phylogenetic Distribution
SEDS proteins are integral membrane proteins that catalyze the polymerization of lipid II, the building block of the peptidoglycan cell wall.[1][2] This glycosyltransferase activity is crucial for both cell elongation and division.[3] The SEDS family includes key proteins such as RodA, involved in maintaining rod shape, FtsW, essential for cell division, and SpoVE, which plays a role in spore formation.[4][5]
Phylogenetic analysis reveals that SEDS proteins are more broadly conserved across the bacterial domain than the well-known class A penicillin-binding proteins (aPBPs), which also possess glycosyltransferase activity.[2] Notably, some bacterial species that lack aPBPs still possess SEDS proteins, highlighting their fundamental role in cell wall biosynthesis.[2] Homologs of SEDS proteins have been identified in a wide array of bacteria, but appear to be absent in archaea and eukaryotes, which utilize different mechanisms for cell division and lack peptidoglycan cell walls.[6][7][8]
Quantitative Analysis of SEDS Protein Conservation
The evolutionary conservation of the SEDS protein family is evident in the sequence similarity observed across diverse bacterial taxa. The following tables summarize the sequence identity and similarity percentages for key SEDS proteins.
Table 1: Sequence Homology of FtsW/RodA Proteins between Bacillus subtilis and Listeria monocytogenes [9]
| B. subtilis Protein | L. monocytogenes Homolog | Sequence Identity (%) |
| FtsW | Lmo1071 | 48% |
| RodA | Lmo2427 (RodA1) | Higher similarity to RodA than FtsW |
| RodA | Lmo2428 (RodA2) | Higher similarity to RodA than FtsW |
| RodA | Lmo2687 (RodA3) | Higher similarity to RodA than FtsW |
Table 2: Structural Similarity among SEDS Family Proteins [4][10]
| Protein 1 | Protein 2 | Organism 1 | Organism 2 | Observation |
| FtsW | RodA | Escherichia coli | Escherichia coli | High homology in deduced amino acid sequence and hydropathy profile. |
| FtsW | SpoVE | Escherichia coli | Bacillus subtilis | High homology in deduced amino acid sequence and hydropathy profile. |
| RodA | SpoVE | Escherichia coli | Bacillus subtilis | High homology in deduced amino acid sequence and hydropathy profile. |
Domain Architecture and Structure
SEDS proteins are characterized by a conserved multi-transmembrane domain architecture, typically consisting of 10 transmembrane helices.[5] The structure of RodA from Thermus thermophilus has been solved, revealing a novel fold with a central cavity that is essential for its catalytic activity. This structural information provides a framework for understanding the mechanism of peptidoglycan polymerization and for the rational design of inhibitors.
Key Experimental Protocols
In Vitro Peptidoglycan Glycosyltransferase Assay
This assay is used to measure the enzymatic activity of SEDS proteins by monitoring the polymerization of the lipid II substrate.
Methodology: [1][11][12][13][14]
-
Substrate Preparation: Synthesize or purify radiolabeled or fluorescently tagged Lipid II.
-
Enzyme Preparation: Purify the SEDS protein of interest. For membrane proteins, this often involves expression with an affinity tag, solubilization with detergents, and affinity chromatography.
-
Reaction Mixture: Combine the purified SEDS protein with the Lipid II substrate in a suitable reaction buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding a solution containing a chelating agent like EDTA.
-
Product Analysis: Separate the reaction products (polymerized peptidoglycan) from the unreacted substrate using methods such as:
-
High-Pressure Liquid Chromatography (HPLC): For separation and quantification of radiolabeled products.[1]
-
SDS-PAGE and Fluorography: For visualization of fluorescently labeled products.
-
-
Data Analysis: Quantify the amount of polymerized product to determine the enzyme's specific activity.
Protein Structure Determination using Evolutionary Covariance
This computational method predicts the three-dimensional structure of a protein based on the co-evolution of amino acid residues in its sequence.
-
Sequence Alignment: Generate a multiple sequence alignment (MSA) of the SEDS protein with a large number of its homologs from diverse species.
-
Covariance Analysis: Use statistical methods to identify pairs of amino acid residues that show correlated mutations across the MSA. These co-evolving pairs are predicted to be in close proximity in the folded protein structure.
-
Contact Prediction: Convert the covariance scores into a set of predicted residue-residue contacts.
-
Structure Folding: Use the predicted contacts as constraints in protein folding simulation software (e.g., Rosetta, CNS) to generate a three-dimensional model of the protein.
-
Model Refinement and Validation: Refine the predicted model and validate its quality using various structural and energetic criteria.
Cryo-Electron Microscopy (Cryo-EM) of SEDS Protein Complexes
Cryo-EM is a powerful technique for determining the high-resolution structure of large protein complexes, such as the SEDS-bPBP machinery.
Methodology: [19][20][21][22][23]
-
Sample Preparation:
-
Expression and Purification: Co-express and purify the SEDS protein and its interacting partners (e.g., a bPBP). This often involves creating a stable fusion protein.
-
Complex Reconstitution: For membrane protein complexes, reconstitution into a membrane-mimicking environment like nanodiscs is often necessary.
-
-
Grid Preparation (Vitrification):
-
Apply a small volume of the purified protein complex solution to a cryo-EM grid.
-
Blot away excess liquid to create a thin film.
-
Rapidly plunge-freeze the grid in liquid ethane (B1197151) to embed the protein complexes in a layer of vitreous (non-crystalline) ice.
-
-
Data Collection:
-
Image the vitrified sample in a cryo-transmission electron microscope.
-
Collect a large dataset of images (micrographs), each containing thousands of randomly oriented "particles" (individual protein complexes).
-
-
Image Processing (Single Particle Analysis):
-
Particle Picking: Computationally identify and extract the individual particle images from the micrographs.
-
2D Classification: Align and average the particle images to generate 2D class averages, which represent different views of the complex. This step helps to remove noise and select good particles.
-
3D Reconstruction: Use the 2D class averages to reconstruct an initial 3D model of the protein complex.
-
3D Classification and Refinement: Further classify the particles in 3D to account for conformational heterogeneity and refine the 3D model to high resolution.
-
-
Model Building and Analysis: Build an atomic model into the final 3D density map and analyze the structural details of the complex.
Phylogenetic Analysis of the SEDS Protein Family
Phylogenetic analysis is used to infer the evolutionary relationships between SEDS proteins from different organisms.
-
Sequence Retrieval: Obtain the amino acid sequences of SEDS proteins from a diverse range of bacterial species from public databases (e.g., NCBI, UniProt).
-
Multiple Sequence Alignment (MSA): Align the collected sequences using algorithms like ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.
-
Phylogenetic Tree Construction: Use the MSA to construct a phylogenetic tree using methods such as:
-
Maximum Likelihood (ML): A statistical method that finds the tree that best explains the observed sequence data.
-
Bayesian Inference: A method that uses probability to infer the posterior distribution of possible trees.
-
Neighbor-Joining (NJ): A distance-based method that is computationally fast.
-
-
Tree Visualization and Interpretation: Visualize the phylogenetic tree using software like FigTree or iTOL. The branching pattern of the tree represents the inferred evolutionary history of the SEDS protein family.
Signaling Pathways and Cellular Interactions
SEDS proteins function within larger multi-protein complexes that are essential for coordinated cell wall synthesis. These complexes are often referred to as the "elongasome" for cell elongation and the "divisome" for cell division.
Peptidoglycan Synthesis and Interaction Network
The following diagram, based on predicted protein-protein interactions from the STRING database, illustrates the central role of SEDS proteins (RodA and FtsW) in the peptidoglycan biosynthesis pathway.[27] They interact with bPBPs (e.g., PBP2, PBP3) to form the core synthase complex, which in turn is connected to other proteins involved in precursor synthesis and cell shape determination.[28]
Caption: Predicted protein interaction network for peptidoglycan synthesis.
Cellular Localization and Regulation
The localization of SEDS proteins is tightly regulated to ensure that cell wall synthesis occurs at the correct time and place.[29] For example, FtsW is recruited to the division septum by other divisome proteins, while RodA is localized along the lateral walls of the cell as part of the elongasome. The activity of these complexes is thought to be regulated by a network of protein-protein interactions and potentially by the availability of the Lipid II substrate.[29][30]
Experimental and Logical Workflows
Workflow for Identifying SEDS Protein Function
The following diagram illustrates the logical workflow that led to the identification of SEDS proteins as peptidoglycan glycosyltransferases.
Caption: Logical workflow for SEDS protein function discovery.
Conclusion and Future Directions
The discovery of the SEDS protein family as a new class of peptidoglycan polymerases has fundamentally changed our understanding of bacterial cell wall synthesis.[31][32][33] Their high degree of conservation and essentiality make them attractive targets for the development of novel antibiotics. Future research will likely focus on elucidating the detailed molecular mechanisms of SEDS protein function, understanding the regulation of their activity within the elongasome and divisome, and exploiting this knowledge for the design of potent and specific inhibitors. The structural and functional conservation of the SEDS family across the bacterial kingdom underscores their critical role in bacterial physiology and their potential as a broad-spectrum antibiotic target.
References
- 1. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SEDS proteins are a widespread family of bacterial cell wall polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural similarity among Escherichia coli FtsW and RodA proteins and Bacillus subtilis SpoVE protein, which function in cell division, cell elongation, and spore formation, respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Archaic chaos: intrinsically disordered proteins in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell sorting protein homologs reveal an unusual diversity in archaeal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural similarity among Escherichia coli FtsW and RodA proteins and Bacillus subtilis SpoVE protein, which function in cell division, cell elongation, and spore formation, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Peptidoglycan Synthesis Assay with Lipid II Substrate | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein structure prediction from sequence variation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. medium.com [medium.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
- 20. Single Particle Cryo-EM Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Single-Particle Cryo-EM of Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 22. Single-particle analysis cryoEM [biophys.mpg.de]
- 23. inext-discovery.eu [inext-discovery.eu]
- 24. Phylogeny, sequence conservation, and functional complementation of the SBDS protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The SecY protein family: comparative analysis and phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Phylogenetic characterization of transport protein superfamilies: superiority of SuperfamilyTree programs over those based on multiple alignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. research-portal.uu.nl [research-portal.uu.nl]
- 29. journals.asm.org [journals.asm.org]
- 30. researchgate.net [researchgate.net]
- 31. SEDS proteins are a widespread family of bacterial cell wall polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
- 33. SEDS proteins are a widespread family of bacterial cell wall polymerases [dash.harvard.edu]
Subcellular Localization of the RodA Protein in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RodA protein, a member of the SEDS (Shape, Elongation, Division, and Sporulation) family, is a crucial transmembrane enzyme involved in peptidoglycan (PG) synthesis in a wide range of bacteria. As a key component of the elongasome, or Rod complex, RodA plays a vital role in maintaining the rod shape of bacilli by acting as a peptidoglycan glycosyltransferase. Its essential function and membrane localization make it a promising target for the development of novel antibiotics. This technical guide provides a comprehensive overview of the subcellular localization of RodA, detailing quantitative data, experimental methodologies, and the molecular interactions that govern its function.
Subcellular Localization of RodA
RodA is an integral membrane protein, consistently found in the plasma membrane of bacteria. Its localization is not static; rather, it is dynamically organized to direct cell wall synthesis during elongation. In many rod-shaped bacteria, RodA is a core component of the Rod complex, which moves circumferentially around the cell, perpendicular to the long axis, to insert new peptidoglycan into the lateral wall.
Quantitative Analysis of RodA Localization
Quantitative data on the subcellular distribution of RodA has been most extensively documented in Mycobacterium smegmatis using fluorescent protein fusions. These studies reveal a dynamic localization pattern that can be influenced by cellular conditions such as cell wall damage.
| Bacterium | Fusion Protein | Localization Pattern | Polarity Ratio (Poles/Total Signal) | Conditions | Reference |
| Mycobacterium smegmatis | RodA-mRFP | Distributed along the cell periphery, with slight polar enrichment.[1] | ~0.28 | Basal growth | [1] |
| Mycobacterium smegmatis | RodA-mRFP | Remains distributed cell-wide. | Not significantly changed | After treatment with lysozyme (B549824)/mutanolysin | [1] |
Experimental Protocols
Determining the subcellular localization of a membrane protein like RodA requires specific molecular and imaging techniques. Below are detailed methodologies for key experiments.
Fluorescent Protein Fusion Imaging
This is the most common method for visualizing the subcellular localization of RodA in live bacteria. It involves genetically fusing a fluorescent protein (e.g., mRFP, GFP) to the RodA protein.
1.1. Vector Construction:
-
Primer Design: Design primers to amplify the rodA gene from the bacterial species of interest. The primers should include restriction sites compatible with the chosen expression vector. The stop codon of rodA should be omitted in the reverse primer to allow for in-frame fusion with the fluorescent protein gene.
-
PCR Amplification: Amplify the rodA gene using high-fidelity DNA polymerase.
-
Vector and Insert Digestion: Digest both the amplified rodA insert and the expression vector containing the fluorescent protein gene (e.g., mRFP) with the selected restriction enzymes. The vector should be designed for expression in the target bacterium and may contain an inducible promoter to control the level of fusion protein expression.
-
Ligation: Ligate the digested rodA insert into the linearized vector upstream of and in-frame with the fluorescent protein gene.
-
Transformation: Transform the ligation product into a suitable E. coli cloning strain.
-
Sequence Verification: Isolate the plasmid DNA and verify the sequence of the rodA-mRFP fusion construct to ensure an in-frame fusion.
1.2. Bacterial Transformation:
-
Transform the verified plasmid into the target bacterial strain (e.g., M. smegmatis) using an appropriate method (e.g., electroporation).
-
Select for transformants on agar (B569324) plates containing the appropriate antibiotic.
1.3. Fluorescence Microscopy:
-
Culture Preparation: Grow the bacterial strain carrying the RodA-mRFP fusion plasmid in liquid medium with the appropriate antibiotic and inducer (if using an inducible promoter).
-
Slide Preparation: Mount a small volume of the bacterial culture on a microscope slide with an agarose (B213101) pad to immobilize the cells.
-
Imaging: Acquire images using a fluorescence microscope equipped with a high-resolution objective (e.g., 100x oil immersion) and appropriate filter sets for the chosen fluorescent protein. Capture both phase-contrast or DIC images to visualize the cell morphology and fluorescence images to detect the localization of the RodA-mRFP fusion protein.
1.4. Quantitative Image Analysis:
-
Cell Segmentation: Use image analysis software (e.g., Oufti, MATLAB) to identify and outline individual cells in the phase-contrast or DIC images.
-
Fluorescence Quantification: For each segmented cell, measure the fluorescence intensity along the cell midline and periphery. To normalize for cell length, the cell can be computationally divided into a set number of fragments (e.g., 100), and the mean fluorescence intensity for each fragment can be calculated.
-
Polarity Ratio Calculation: To quantify the degree of polar localization, calculate the ratio of the fluorescence signal from the cell poles to the total cell fluorescence.[1]
Cell Fractionation and Western Blotting
This biochemical method confirms the membrane localization of RodA by separating cellular components into different fractions.
2.1. Cell Lysis and Fractionation:
-
Cell Culture and Harvest: Grow a culture of the bacterium of interest to mid-log phase. Harvest the cells by centrifugation at 4°C.
-
Lysis: Resuspend the cell pellet in a lysis buffer containing lysozyme and protease inhibitors. Incubate on ice to allow for enzymatic digestion of the cell wall. Further disrupt the cells using a French press or sonication.
-
Clearing Lysate: Centrifuge the lysate at a low speed to pellet unlysed cells and debris.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet the cell membranes.
-
Fraction Collection: The supernatant contains the soluble cytoplasmic fraction, and the pellet contains the membrane fraction.
2.2. Western Blot Analysis:
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and membrane fractions using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for RodA.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: A strong band corresponding to the molecular weight of RodA in the membrane fraction and its absence or significant reduction in the cytoplasmic fraction confirms its membrane localization.
Molecular Interactions and Signaling Pathways
RodA functions as part of a large, dynamic multi-protein complex known as the Rod complex or elongasome. The coordinated action of the proteins within this complex is essential for proper cell elongation.
The Rod Complex Interactome
Several key proteins have been identified as interaction partners of RodA, primarily through genetic and biochemical studies in model organisms like E. coli and B. subtilis.
-
PBP2/PBP2a/PbpH: Class B penicillin-binding proteins that act as transpeptidases, cross-linking the glycan strands synthesized by RodA.[2]
-
MreB: An actin-like cytoskeletal protein that forms helical filaments beneath the plasma membrane and is thought to provide a scaffold for the circumferential movement of the Rod complex.
-
MreC and MreD: Transmembrane proteins that link the cytoplasmic MreB filaments to the periplasmic components of the Rod complex, including RodA and PBP2.
-
RodZ: A transmembrane protein that is crucial for the proper localization and function of MreB and the overall organization of the Rod complex.
-
RagB: In Bacillus subtilis, this protein has been identified as a positive regulator of RodA's glycosyltransferase activity, particularly when the activity of class A PBPs is compromised.
Signaling and Regulatory Pathways
The activity of the Rod complex, and therefore RodA, is tightly regulated to coordinate cell wall synthesis with cell growth and division. While a complete signaling cascade remains to be fully elucidated, the interactions within the Rod complex itself represent a form of localized signaling to ensure the efficient and ordered synthesis of the peptidoglycan sacculus.
The Rod Complex and its key protein interactions.
Experimental Workflow for Identifying Protein Interactions
A common workflow to identify protein-protein interactions for a membrane protein like RodA involves affinity purification coupled with mass spectrometry (AP-MS).
Workflow for Affinity Purification-Mass Spectrometry.
Conclusion
The subcellular localization of RodA to the plasma membrane, as a key component of the dynamic Rod complex, is fundamental to its role in bacterial cell elongation and shape determination. The techniques of fluorescent protein imaging and cell fractionation provide robust methods for studying its localization, while proteomic approaches continue to unravel its complex network of interactions. A thorough understanding of RodA's spatial and temporal organization within the bacterial cell is critical for elucidating the mechanisms of peptidoglycan synthesis and for the rational design of novel antimicrobial agents that target this essential pathway.
References
The Central Role of RodA and the SEDS Protein Family in Bacterial Peptidoglycan Synthesis: A Technical Guide
Abstract
The Shape, Elongation, Division, and Sporulation (SEDS) family of proteins, particularly RodA, have emerged as pivotal players in the fundamental process of bacterial cell wall biosynthesis. Once considered the "missing" glycosyltransferases, these integral membrane proteins are now recognized as essential peptidoglycan polymerases. This technical guide provides an in-depth exploration of the function of RodA and its homologs, FtsW and SpoVE, in bacterial cell elongation, division, and sporulation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these critical cellular processes and potential new antibiotic targets. This document details the molecular mechanisms of SEDS proteins, their interactions with other cellular machinery, and the experimental methodologies used to elucidate their function.
Introduction: The SEDS Protein Family - A Paradigm Shift in Peptidoglycan Synthesis
For decades, the synthesis of the peptidoglycan (PG) backbone, a crucial component of the bacterial cell wall, was primarily attributed to the glycosyltransferase (GTase) activity of class A penicillin-binding proteins (aPBPs). However, the discovery that bacteria could survive in the absence of all aPBPs pointed to the existence of an alternative PG polymerase.[1] This led to the identification of the SEDS protein family as a new class of essential glycosyltransferases that play key morphogenetic roles in bacterial cell wall synthesis.[1][2]
The SEDS family includes three key paralogs in many bacteria, each with a specialized role:
-
RodA: A core component of the elongasome (or Rod complex), responsible for peptidoglycan synthesis during cell elongation to maintain a rod shape.[3][4]
-
FtsW: An essential component of the divisome, dedicated to peptidoglycan synthesis at the septum during cell division.[5][6][7]
-
SpoVE: A sporulation-specific SEDS protein required for the synthesis of the spore cortex peptidoglycan in endospore-forming bacteria like Bacillus subtilis.[3][8]
These proteins function in complex with class B penicillin-binding proteins (bPBPs), which provide the transpeptidase (TPase) activity necessary for cross-linking the newly synthesized glycan strands.[9][10] This two-protein system forms the fundamental enzymatic core of peptidoglycan synthesis machineries. This guide will delve into the intricacies of RodA's function and its vital roles in the bacterial life cycle.
The Role of RodA in Bacterial Cell Elongation
RodA is a critical component of the Rod complex, a multiprotein machinery responsible for the synthesis of the lateral cell wall in rod-shaped bacteria, ensuring the maintenance of their characteristic shape.[3] Depletion of RodA leads to a loss of rod shape, resulting in the formation of spherical cells that eventually lyse.[8]
The Rod Complex: A Coordinated Machinery for Cell Elongation
The Rod complex is a dynamic assembly of proteins that work in concert to synthesize and insert new peptidoglycan into the existing cell wall. Key components include:
-
MreB: An actin-like cytoskeletal protein that forms helical filaments along the inner leaflet of the cytoplasmic membrane and acts as a scaffold for the complex.[11]
-
RodZ: A transmembrane protein that links MreB to the PG synthesis machinery.[11]
-
MreC and MreD: Periplasmic and transmembrane proteins, respectively, that regulate the activity of the complex.[12]
-
PBP2: A class B penicillin-binding protein that provides the transpeptidase activity for cross-linking glycan strands.[4]
-
RodA: The SEDS glycosyltransferase that polymerizes lipid II precursors into nascent glycan chains.[13][14]
The coordinated action of these proteins ensures the circumferential insertion of new peptidoglycan, leading to cell elongation.
The RodA-PBP2 Catalytic Core
The heart of the Rod complex's synthetic activity lies in the partnership between RodA and PBP2. RodA catalyzes the glycosyltransfer reaction, polymerizing the lipid II precursor into a growing glycan chain.[13] PBP2 then catalyzes the transpeptidation reaction, cross-linking the peptide side chains of the newly synthesized glycan strand to the existing peptidoglycan sacculus.[4] This tight coupling of polymerization and cross-linking is essential for maintaining cell wall integrity during growth.
The Role of FtsW in Bacterial Cell Division
Cell division in most bacteria is orchestrated by the divisome, a complex machinery that assembles at the mid-cell. FtsW, a homolog of RodA, is an essential component of the divisome, where it performs the crucial role of septal peptidoglycan synthesis.[5][6][15] Its function is analogous to that of RodA in the elongasome, but is spatially and temporally restricted to the division site.
The Divisome: A Dynamic Machine for Cytokinesis
The divisome is a large complex of proteins that coordinates the invagination of the cell membrane and the synthesis of the septal cell wall to divide the mother cell into two daughters. The assembly of the divisome is a hierarchical process, with proteins being recruited to the division site in a specific order. FtsW is recruited to the divisome and, in concert with its cognate bPBP, FtsI (also known as PBP3), synthesizes the septal peptidoglycan that will form the new cell poles.[4][16]
The Role of SpoVE in Bacterial Sporulation
In response to nutrient limitation, certain bacteria, such as Bacillus subtilis, can undergo a developmental process called sporulation to form dormant, resistant endospores.[17] This process involves an asymmetric cell division and the synthesis of a specialized peptidoglycan layer called the cortex, which is essential for spore dormancy and heat resistance. SpoVE, the third SEDS protein homolog, is specifically required for the synthesis of this spore cortex.[3][8][16]
Cortex Synthesis: A Specialized Form of Peptidoglycan Production
Following asymmetric division and engulfment of the forespore by the mother cell, the cortex is synthesized in the space between the inner and outer forespore membranes.[18][19] SpoVE, in partnership with the sporulation-specific bPBP, SpoVD, forms the core machinery for cortex synthesis.[18] The cortex has a unique structure with fewer cross-links and specific modifications compared to the vegetative cell wall, which are critical for its function in maintaining spore dehydration.[18]
Quantitative Data on RodA and its Homologs
Precise quantitative data is essential for a comprehensive understanding of the function of RodA and its homologs. The following tables summarize key quantitative parameters gathered from the literature.
| Parameter | Organism | Value | Method | Reference |
| Enzymatic Activity | ||||
| In vitro PG Polymerization | Bacillus subtilis RodA | Active | In vitro polymerization assay with lipid II | [13] |
| In vitro PG Polymerization | Streptococcus thermophilus FtsW | Active (requires PBP2x) | In vitro polymerization assay with lipid II | [20] |
| Protein Dynamics | ||||
| Diffusion Coefficient (RodA) | Bacillus subtilis | Slow-moving and freely diffusing populations | Single-molecule tracking | [2] |
| Velocity (RodA assemblies) | Bacillus subtilis | Similar to MreB filaments | TIRF-SIM | [2] |
| Protein Interactions | ||||
| RodA - PBP2 | Escherichia coli | Stable complex formation | FRET | [21] |
| SpoVD - SpoVE | Bacillus subtilis | Physical interaction | Bacterial two-hybrid | [14] |
Note: Specific kinetic constants (Km, Kcat) and binding affinities (Kd) for RodA and its homologs are not consistently reported in the literature, highlighting an area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study RodA and its homologs.
Purification of RodA Protein
This protocol is adapted from the purification of Thermus thermophilus RodA.[13]
Materials:
-
E. coli expression strain (e.g., C43(DE3)) harboring a plasmid for RodA expression with an affinity tag (e.g., FLAG-tag).
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM PMSF, DNase I).
-
Solubilization buffer (e.g., Lysis buffer with 1% DDM).
-
Wash buffer (e.g., 20 mM HEPES pH 7.0, 500 mM NaCl, 2 mM CaCl₂, 20% glycerol, 0.1% DDM).
-
Elution buffer (e.g., Wash buffer with 0.2 mg/mL FLAG peptide).
-
Anti-FLAG affinity resin.
-
Size-exclusion chromatography column.
Procedure:
-
Grow E. coli cells expressing RodA to mid-log phase and induce protein expression.
-
Harvest cells by centrifugation and resuspend in lysis buffer.
-
Lyse cells by sonication or high-pressure homogenization.
-
Centrifuge to pellet cell debris and membranes.
-
Resuspend the membrane pellet in solubilization buffer and stir for 1 hour at 4°C to solubilize membrane proteins.
-
Clarify the solubilized proteins by ultracentrifugation.
-
Load the supernatant onto a pre-equilibrated anti-FLAG affinity column.
-
Wash the column extensively with wash buffer.
-
Elute RodA from the column using elution buffer.
-
Further purify the eluted protein by size-exclusion chromatography.
-
Concentrate the purified protein and store at -80°C.
In Vitro Peptidoglycan Synthesis Assay
This protocol is a general method for assessing the glycosyltransferase activity of SEDS proteins using radiolabeled lipid II.[1]
Materials:
-
Purified RodA, FtsW, or SpoVE.
-
Purified cognate bPBP (optional, but may be required for activity).
-
Radiolabeled Lipid II (e.g., with [¹⁴C]-GlcNAc).
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.05% Triton X-100).
-
Methanol.
-
Scintillation cocktail and counter.
Procedure:
-
Set up reaction mixtures containing reaction buffer, purified SEDS protein, and cognate bPBP.
-
Initiate the reaction by adding radiolabeled Lipid II.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding an equal volume of methanol.
-
Spot the reaction mixture onto a silica (B1680970) gel TLC plate and develop the chromatogram to separate the polymerized product from the unreacted Lipid II.
-
Alternatively, the product can be captured on a filter paper and washed to remove unincorporated substrate.
-
Quantify the amount of incorporated radioactivity in the polymerized product using a scintillation counter.
Bacterial Two-Hybrid (BACTH) System for Protein-Protein Interaction
The BACTH system is a powerful in vivo method to detect protein interactions in E. coli.[15][22][23] It relies on the reconstitution of adenylate cyclase (CyaA) activity.
Principle: The catalytic domain of Bordetella pertussis CyaA is split into two fragments, T18 and T25. The two proteins of interest are fused to T18 and T25, respectively. If the proteins interact, T18 and T25 are brought into proximity, reconstituting CyaA activity. This leads to the production of cyclic AMP (cAMP), which in turn activates the transcription of a reporter gene, such as lacZ.
Procedure:
-
Clone the genes encoding the two proteins of interest into appropriate BACTH vectors, creating fusions with the T18 and T25 fragments.
-
Co-transform an adenylate cyclase-deficient E. coli reporter strain (e.g., BTH101) with the two recombinant plasmids.
-
Plate the transformed cells on selective agar (B569324) plates containing X-Gal.
-
Incubate the plates at 30°C for 24-48 hours.
-
A positive interaction is indicated by the development of blue colonies, resulting from the hydrolysis of X-Gal by β-galactosidase.
-
Quantify the interaction strength by performing a liquid β-galactosidase assay.
Signaling Pathways and Regulatory Networks
The expression and activity of RodA and its homologs are tightly regulated to ensure proper cell wall synthesis throughout the bacterial cell cycle and during developmental processes like sporulation.
Transcriptional Regulation of rodA, ftsW, and spoVE
The transcription of the genes encoding SEDS proteins is controlled by various regulatory networks.
-
rodA and ftsW : In many bacteria, rodA and ftsW are part of larger operons that include other genes involved in cell shape and division, respectively. Their expression is often coupled to the cell cycle.
-
spoVE : In B. subtilis, the expression of spoVE is under the control of the mother-cell-specific sigma factor, σE, which is activated early in sporulation.[4][20][24] This ensures that SpoVE is produced at the correct time and place for spore cortex synthesis.
Assembly of the Rod and Divisome Complexes
The assembly of the Rod complex and the divisome are hierarchical processes, where proteins are recruited in a specific order to their respective locations.
Caption: Simplified workflow of Rod complex assembly.
Caption: Hierarchical assembly of the E. coli divisome.[3]
RodA as a Target for Novel Antibiotics
The essential nature and conserved mechanism of SEDS proteins make them attractive targets for the development of new antibiotics.[1][2] Unlike PBPs, which are the targets of β-lactam antibiotics, SEDS proteins represent a distinct class of enzymes in a well-validated pathway. Inhibitors targeting the glycosyltransferase activity of RodA or FtsW would disrupt cell wall synthesis, leading to cell death. The discovery and development of such inhibitors could provide a new class of antibacterial agents to combat the growing threat of antibiotic resistance.
Conclusion
The identification of RodA and the SEDS family of proteins as key peptidoglycan glycosyltransferases has fundamentally changed our understanding of bacterial cell wall synthesis. These enzymes are at the heart of the machinery that governs bacterial shape, growth, and division. This technical guide has provided a comprehensive overview of the role of RodA and its homologs, FtsW and SpoVE, in these essential processes. The detailed experimental protocols and summaries of quantitative data and regulatory pathways are intended to serve as a valuable resource for researchers in the field. Further investigation into the precise mechanisms of SEDS protein function and regulation will undoubtedly uncover new insights into bacterial cell biology and pave the way for the development of novel antibacterial therapies.
References
- 1. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Super-Resolution Microscopy and Single-Molecule Tracking Reveal Distinct Adaptive Dynamics of MreB and of Cell Wall-Synthesis Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Bacillus subtilis sporulation: regulation of gene expression and control of morphogenesis. | Semantic Scholar [semanticscholar.org]
- 5. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Single-Molecule Tracking of RNA Polymerase In and Out of Condensates in Live Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Structural similarity among Escherichia coli FtsW and RodA proteins and Bacillus subtilis SpoVE protein, which function in cell division, cell elongation, and spore formation, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The regulation of gene expression during sporulation in Bacillus subtilis - ProQuest [proquest.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-biolabs.com [creative-biolabs.com]
- 23. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the RodA-PBP2 Complex Formation: Structure, Function, and Interaction Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation and function of the RodA-PBP2 complex, a crucial component of the bacterial cell elongation machinery and a promising target for novel antibiotics. This document details the structural basis of the complex, the mechanism of its enzymatic activities, and the regulatory pathways that govern its function. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for studying the complex are provided.
Introduction
The bacterial cell wall, primarily composed of peptidoglycan (PG), is essential for maintaining cell shape and protecting against osmotic lysis. In many rod-shaped bacteria, the synthesis of PG during cell elongation is carried out by the "Rod" system, a multi-protein complex that includes the SEDS (Shape, Elongation, Division, and Sporulation) protein RodA and the class B penicillin-binding protein PBP2.[1][2] RodA functions as a glycosyltransferase (GT), polymerizing glycan strands from Lipid II precursors, while PBP2 is a transpeptidase (TP) that cross-links these newly synthesized glycan chains to the existing PG sacculus.[3][4][5] The coordinated action of these two enzymes is critical for the correct assembly of the cell wall and the maintenance of cell integrity.[4][6] Understanding the intricacies of the RodA-PBP2 complex formation and its regulation is therefore of paramount importance for the development of new antibacterial therapies.
Structure of the RodA-PBP2 Complex
Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of the RodA-PBP2 complex from Escherichia coli and other bacteria.[3][4] These studies reveal a 1:1 stoichiometric complex with extensive interactions both within the cell membrane and in the periplasmic space.[4]
RodA is a transmembrane protein with ten transmembrane helices, forming a channel-like structure that is believed to facilitate the translocation of the Lipid II substrate.[3] PBP2 has a single transmembrane helix and a large periplasmic domain that contains the transpeptidase active site.[3] The interaction between the two proteins is mediated by both their transmembrane domains and their extracellular loops.[4] Notably, the binding of PBP2 induces a conformational change in RodA, which is thought to be crucial for its activation.[1]
Mechanism of Action and Regulation
The formation of a functional RodA-PBP2 complex is a tightly regulated process that ensures the coordinated synthesis of peptidoglycan. PBP2 plays a central role in activating the glycosyltransferase activity of RodA.[1] In its inactive state, RodA is unable to efficiently polymerize glycan chains. Upon binding to PBP2, a conformational change is induced in RodA, leading to the stimulation of its GT activity.[1] This allosteric regulation ensures that glycan strand polymerization is coupled to transpeptidation, preventing the accumulation of un-cross-linked and potentially toxic glycan chains.
The activity of the RodA-PBP2 complex is further modulated by other components of the Rod system, including MreB, MreC, and MreD.[7] MreC is thought to interact with PBP2, promoting a conformational state that is favorable for RodA activation.[1] MreD, in turn, appears to balance the interaction between MreC and PBP2, thereby fine-tuning the activity of the complex.[7] The actin-like protein MreB forms filamentous structures that are believed to guide the movement of the RodA-PBP2 complex along the cell periphery, directing the insertion of new PG material.[8]
Signaling Pathway for RodA-PBP2 Activation
Quantitative Data
The following tables summarize the available quantitative data on the RodA-PBP2 complex and its components.
Table 1: Interaction and Kinetic Parameters of the E. coli RodA-PBP2 Complex
| Parameter | Value | Method | Reference |
| RodA-PBP2 Interaction | |||
| FRET Efficiency (EfA) | 12.7 ± 1.7% | In vivo FRET | [9] |
| FRET Efficiency (EfA) with Mecillinam | 8.6 ± 1.1% | In vivo FRET | [9] |
| PBP2 Transpeptidase Activity | |||
| Docking Energy (Meropenem) | -6.5 kcal/mol | Molecular Docking | [10] |
| PBP2 Inhibition | |||
| Cefotaxime k2/K | 58,000 - 128,000 M-1s-1 | Kinetic Assay | [11] |
| Imipenem k2/K | 51,000 - 102,000 M-1s-1 | Kinetic Assay | [11] |
Note: Kinetic parameters for the individual enzymatic activities of E. coli RodA and PBP2 within the complex are not yet well-defined in the literature.
Experimental Protocols
Detailed methodologies for key experiments used to study the RodA-PBP2 complex are provided below.
Co-Immunoprecipitation (Co-IP) of RodA and PBP2
This protocol describes the co-immunoprecipitation of RodA and PBP2 from E. coli cell lysates to demonstrate their in vivo interaction.
Materials:
-
E. coli strain expressing tagged versions of RodA and PBP2 (e.g., RodA-FLAG and PBP2-His)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Nonidet P-40)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Anti-FLAG affinity beads (e.g., anti-FLAG M2 agarose)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Culture and Lysis:
-
Grow the E. coli strain to mid-log phase (OD600 ≈ 0.6).
-
Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per gram of cell paste.
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 10 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of equilibrated protein A/G beads and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add anti-FLAG affinity beads (e.g., 20 µL of a 50% slurry) to the pre-cleared lysate.
-
Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer, pelleting the beads between each wash.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of Elution Buffer.
-
Boil the samples at 95°C for 5 minutes to elute the protein complexes.
-
Pellet the beads by centrifugation and collect the supernatant.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the FLAG tag (to detect RodA) and the His tag (to detect PBP2).
-
Co-Immunoprecipitation Workflow
Bacterial Adenylate Cyclase-Based Two-Hybrid (BACTH) Assay
This protocol describes a bacterial two-hybrid system to investigate the interaction between RodA and PBP2 in vivo. The system is based on the reconstitution of adenylate cyclase activity in an E. coli cya mutant.
Materials:
-
E. coli BTH101 (cya-) competent cells
-
pKT25 and pUT18 vectors (or derivatives) for creating fusions to the T25 and T18 fragments of adenylate cyclase
-
Plasmids encoding RodA and PBP2 fused to T25 and T18 fragments (e.g., pKT25-RodA and pUT18-PBP2)
-
LB agar (B569324) plates with appropriate antibiotics and X-Gal (40 µg/mL)
-
MacConkey agar plates with 1% maltose (B56501) and appropriate antibiotics
-
Liquid LB medium with appropriate antibiotics
-
β-galactosidase assay reagents (ONPG, Z-buffer)
Procedure:
-
Plasmid Construction and Transformation:
-
Clone the full-length or specific domains of rodA and pbpA into the BACTH vectors to create fusions with the T18 and T25 fragments of adenylate cyclase.
-
Co-transform the E. coli BTH101 strain with pairs of plasmids (e.g., pKT25-RodA and pUT18-PBP2). Include appropriate positive (e.g., T25-zip + T18-zip) and negative (e.g., empty vectors) controls.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate at 30°C for 48 hours.
-
-
Qualitative Screening for Interaction:
-
Select several colonies from each transformation and streak them onto LB agar plates containing X-Gal and MacConkey agar plates with maltose.
-
Incubate the plates at 30°C for 24-48 hours.
-
A positive interaction is indicated by the development of blue colonies on X-Gal plates and red colonies on MacConkey-maltose plates.
-
-
Quantitative β-Galactosidase Assay:
-
Inoculate single colonies from the transformation plates into 3 mL of LB medium with antibiotics.
-
Grow the cultures overnight at 30°C with shaking.
-
Dilute the overnight cultures 1:50 into fresh medium and grow to an OD600 of 0.3-0.4.
-
Perform a β-galactosidase assay using a standard protocol (e.g., Miller assay).
-
Calculate the β-galactosidase activity in Miller units. A significant increase in activity for the RodA-PBP2 pair compared to negative controls indicates a positive interaction.
-
Bacterial Two-Hybrid (BACTH) System Workflow
In Vitro Peptidoglycan Polymerization Assay
This protocol describes an in vitro assay to measure the glycosyltransferase activity of the purified RodA-PBP2 complex using a fluorescently labeled Lipid II substrate.[3][4]
Materials:
-
Purified RodA-PBP2 complex (reconstituted in proteoliposomes or nanodiscs)
-
Fluorescently labeled Lipid II (e.g., Dansyl-Lipid II)
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.05% DDM)
-
TLC plate (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:water:ammonium hydroxide, 88:48:10:1)
-
Fluorescence imager
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified RodA-PBP2 complex with the Reaction Buffer.
-
Initiate the reaction by adding the fluorescently labeled Lipid II substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Include a negative control reaction without the enzyme complex.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of butanol.
-
Vortex vigorously and centrifuge to separate the phases.
-
The polymerized peptidoglycan product will remain in the aqueous phase, while the unreacted Lipid II will partition into the butanol phase.
-
-
TLC Analysis:
-
Spot the aqueous phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.
-
Air dry the plate.
-
-
Detection and Quantification:
-
Visualize the fluorescently labeled products using a fluorescence imager.
-
The polymerized peptidoglycan will remain at the origin, while the unreacted substrate will migrate up the plate.
-
Quantify the fluorescence intensity of the product spot to determine the extent of the reaction.
-
Conclusion
The RodA-PBP2 complex is a finely tuned molecular machine that plays a central role in bacterial cell wall synthesis. Its intricate structure, allosteric regulation, and coordination with other cellular components highlight its importance for bacterial viability. The detailed understanding of this complex, facilitated by the experimental approaches outlined in this guide, opens new avenues for the rational design of novel antibiotics that specifically target this essential pathway, thereby addressing the growing challenge of antimicrobial resistance. Further research is needed to fully elucidate the kinetic parameters of the individual enzymes within the complex and to explore the detailed molecular interactions with regulatory partners.
References
- 1. A central role for PBP2 in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural coordination of polymerization and crosslinking by a SEDS-bPBP peptidoglycan synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
- 7. MreC and MreD balance the interaction between the elongasome proteins PBP2 and RodA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The transpeptidase PBP2 governs initial localization and activity of the major cell-wall synthesis machinery in E. coli | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Recombinant RodA Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
RodA is a crucial transmembrane protein and a member of the SEDS (shape, elongation, division, and sporulation) protein family, recently identified as a key peptidoglycan polymerase.[1][2][3] Its essential role in bacterial cell wall synthesis, a process previously attributed mainly to penicillin-binding proteins (PBPs), makes it a promising target for the development of novel antibiotics.[1][2][3] The structural and functional characterization of RodA is vital for understanding bacterial physiology and for designing targeted antimicrobial therapies. This document provides a detailed protocol for the expression and purification of recombinant RodA protein, based on established methodologies.
Principle
The protocol outlines the overexpression of recombinant, tagged RodA in an Escherichia coli expression system, followed by its extraction from the cell membrane and subsequent purification using affinity and size-exclusion chromatography. The use of a SUMO (Small Ubiquitin-like Modifier) fusion tag enhances expression and solubility, and can be cleaved to yield the native protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological role of RodA in peptidoglycan synthesis and the experimental workflow for its purification.
Caption: Role of RodA in Peptidoglycan Synthesis.
Caption: Workflow for Recombinant RodA Purification.
Data Presentation
| Parameter | Thermus thermophilus RodA in E. coli | Bacillus subtilis RodA in E. coli |
| Expression Host | E. coli C43 derivative (CAM333) | E. coli C43 derivative (CAM333) |
| Expression Vector | pAM172 (N-terminal SUMO-FLAG-3C tag) | pER174a (C-terminal Hisx10 tag) |
| Induction | 1 mM IPTG at OD600 of 0.8, 16h at 20°C | 10 mM xylose |
| Lysis Method | Sonication | Not specified, likely similar |
| Purification Step 1 | Immunoaffinity Chromatography | Immunoaffinity Chromatography |
| Purification Step 2 | Size Exclusion Chromatography (Sephadex S200) | Not specified |
| Final Yield | 30–40 mg/ml (post-concentration) | Not specified |
| Purity | Evaluated by SDS-PAGE | Not specified |
| Monodispersity | Evaluated by analytical SEC | Not specified |
| Detergents Used | DDM, CHAPS | Not specified |
Note: The table is compiled from data presented in Sjodt et al., 2018.[1] Quantitative yields can vary significantly between experiments.
Experimental Protocols
Materials and Reagents
-
E. coli Strain: CAM333 (a derivative of C43 with deletions in ponB, pbpC, and mgtA)
-
Expression Plasmid: pAM172 containing the RodA gene from Thermus thermophilus with an N-terminal SUMO-FLAG-3C protease cleavage site.
-
Media: M9 minimal medium supplemented with 0.2% (w/v) maltose, 0.2% (w/v) casamino acids, and appropriate antibiotics (e.g., 25 µg/mL chloramphenicol).
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM MgCl₂, 100 µg/mL lysozyme, Benzonase nuclease (1:100,000 v:v), 2 mg/mL iodoacetamide.
-
Immunoaffinity Chromatography Buffer: 20 mM HEPES pH 7.5, 500 mM NaCl, 0.1% (w/v) DDM.
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 500 mM NaCl, 0.1% DDM.
-
Protease: 3C protease.
-
Detergents: n-Dodecyl-β-D-maltoside (DDM), CHAPS.
Protocol Steps
1. Transformation and Expression
-
Transform the RodA expression plasmid into chemically competent E. coli CAM333 cells.
-
Plate on appropriate selective agar (B569324) plates and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of M9 minimal medium. Grow at 37°C with shaking until the OD600 reaches 0.6.
-
Shift the culture to 20°C and continue to grow until the OD600 reaches 0.8.[1]
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.[1]
-
Continue to incubate for 16 hours at 20°C with shaking.[1]
2. Cell Harvesting and Lysis
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.[1]
-
Isolate the cell membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[1] Discard the supernatant.
3. Protein Purification
-
Immunoaffinity Chromatography:
-
Resuspend the membrane pellet and solubilize the membrane proteins using a buffer containing an appropriate detergent (e.g., 0.1% DDM).
-
Clarify the solubilized material by ultracentrifugation.
-
Load the supernatant onto an anti-FLAG affinity column.
-
Wash the column extensively with Immunoaffinity Chromatography Buffer to remove non-specifically bound proteins.
-
Elute the SUMO-FLAG-RodA fusion protein according to the affinity resin manufacturer's protocol.
-
-
Tag Cleavage:
-
Size Exclusion Chromatography (SEC):
-
Further purify the cleaved RodA protein using a Sephadex S200 column equilibrated with SEC Buffer.[1]
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure RodA.
-
-
Concentration and Storage:
4. Quality Control
-
Purity Assessment: Analyze the purified protein at each stage using SDS-PAGE to confirm the molecular weight and assess purity.
-
Monodispersity: Evaluate the oligomeric state and homogeneity of the final protein sample by analytical size-exclusion chromatography.[1]
Conclusion
This protocol provides a robust framework for the expression and purification of recombinant RodA, a critical enzyme in bacterial cell wall synthesis. The successful purification of functional RodA is a key prerequisite for structural studies, enzymatic assays, and high-throughput screening campaigns aimed at discovering novel inhibitors. Researchers can adapt this protocol for RodA orthologs from other bacterial species or for other SEDS family proteins.
References
- 1. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining RodA Protein Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RodA is a crucial transmembrane protein involved in peptidoglycan synthesis in bacteria, making it a significant target for the development of novel antibiotics.[1][2][3][4] Understanding its three-dimensional structure is paramount for structure-based drug design. This document provides detailed application notes and protocols for the experimental and computational methods used to determine the structure of the RodA protein. The primary methods covered are X-ray crystallography and cryo-electron microscopy (cryo-EM), supplemented by computational approaches that have been instrumental in solving the RodA structure.[1][5]
Data Presentation: Quantitative Structural Data Summary
The following table summarizes the key quantitative data from successful RodA protein structure determinations.
| Method | Organism | Construct | Resolution (Å) | PDB ID | Reference |
| X-ray Crystallography | Thermus thermophilus | Wild-type RodA | 2.9 | 6BAR | [1][2][3][4][6] |
| X-ray Crystallography | Thermus thermophilus | D255A mutant RodA | 3.2 | - | [1] |
| Cryo-Electron Microscopy | Escherichia coli | RodA-PBP2 complex | 3.0 | 8TJ3 | [5][7] |
Experimental and Computational Methodologies
X-ray Crystallography
X-ray crystallography has been successfully used to determine the high-resolution structure of Thermus thermophilus RodA.[1][2][3][4] A key challenge was the absence of homologous structures for molecular replacement, which was overcome by using an innovative approach involving evolutionary coupling-based fold prediction to generate a suitable search model.[1][6]
Experimental Workflow for X-ray Crystallography of RodA
Caption: Workflow for RodA X-ray crystallography.
Protocol 1.1: Expression and Purification of T. thermophilus RodA
-
Cloning: The RodA gene from Thermus thermophilus is cloned into an expression vector, such as pAM172, with an N-terminal SUMO-FLAG epitope tag and a 3C protease cleavage site.[1]
-
Expression: The resulting plasmid is transformed into an E. coli expression strain like C43(DE3).[1] Cells are grown in appropriate media and protein expression is induced.
-
Cell Lysis and Membrane Preparation: Harvested cells are lysed, and cell membranes are isolated by ultracentrifugation.
-
Solubilization: Membrane proteins are solubilized from the membrane fraction using a suitable detergent (e.g., DDM).
-
Affinity Chromatography: The solubilized protein is purified using anti-FLAG affinity chromatography.[1]
-
Tag Cleavage and Further Purification: The SUMO-FLAG tag is cleaved overnight using 3C protease.[1] The protein is further purified by size-exclusion chromatography (SEC) on a column like Sephadex S200.[1]
-
Concentration and Storage: The purified protein is concentrated to 30-40 mg/ml, flash-frozen in liquid nitrogen, and stored at -80°C.[1]
Protocol 1.2: Crystallization of T. thermophilus RodA
-
Method: The lipidic cubic phase (LCP) method is employed for crystallization.[1]
-
LCP Preparation: The purified, concentrated RodA is mixed with a lipid, such as monoolein, at a 1.0:1.5 protein-to-lipid ratio by mass using coupled syringes.[6]
-
Crystallization Setup: The protein-lipid LCP mesh is dispensed onto a glass plate and overlaid with the precipitant solution.
-
Crystallization Conditions: Crystals are grown in a precipitant solution containing 35–50% PEG 200, 100 mM NaCl, 100 mM MgCl₂, and 100 mM Tris pH 7.6–8.2.[1]
-
Crystal Growth: Diffraction-quality crystals typically appear within 24 hours and grow to full size over 2–4 weeks.[1]
-
Harvesting: Crystals are harvested using mesh loops and cryo-protected before being stored in liquid nitrogen.[1]
Protocol 1.3: Data Collection and Structure Determination
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.[1] A microfocus beam (e.g., 10 µm) is used to collect data from single crystals.[1]
-
Data Processing: Diffraction data are indexed and processed using software such as XDS.[1]
-
Structure Solution (Evolutionary Coupling-Molecular Replacement):
-
Due to the lack of homologous structures, an evolutionary coupling (EC)-based approach is used to generate de novo models of RodA.[1][6]
-
Multiple sequence alignments of RodA homologs are used to calculate evolutionary couplings.[1]
-
These couplings are used as restraints to fold and generate a large number of RodA structural models.[1][6]
-
The ensemble of generated models is then used as search templates for molecular replacement (MR) using software like Phaser.[1]
-
-
Model Building and Refinement:
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in determining the structure of the E. coli RodA in complex with its partner protein PBP2, providing insights into their interaction and the mechanism of peptidoglycan polymerization.[5][7]
Experimental Workflow for Cryo-EM of RodA-PBP2 Complex
Caption: Workflow for RodA-PBP2 cryo-EM.
Protocol 2.1: Expression and Purification of E. coli RodA-PBP2 Fusion
-
Construct Design: A fusion protein of E. coli RodA and PBP2 is designed to stabilize the complex for structural studies.[5]
-
Expression and Purification: The fusion construct is expressed in E. coli and purified using standard chromatographic techniques, likely involving affinity and size-exclusion chromatography.
-
Reconstitution in Nanodiscs: The purified RodA-PBP2 complex is reconstituted into lipid-filled nanodiscs to mimic the native membrane environment, which is crucial for maintaining the structural integrity of the membrane protein complex.[5]
Protocol 2.2: Cryo-EM Grid Preparation
-
Grid Selection: Choose appropriate cryo-EM grids (e.g., holey carbon grids).
-
Sample Application: Apply a small volume (3-4 µL) of the nanodisc-reconstituted RodA-PBP2 complex to the grid.
-
Blotting and Plunge Freezing: The grid is blotted to create a thin film of the sample and then rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample, preserving the native conformation of the complex.[8]
Protocol 2.3: Cryo-EM Data Acquisition and Processing
-
Data Acquisition: Vitrified grids are imaged using a transmission electron microscope (TEM) equipped with a direct electron detector. A large dataset of particle images is collected.
-
Image Processing:
-
Particle Picking: Individual particle images (representing different views of the RodA-PBP2 complex) are selected from the micrographs.
-
2D Classification: The particles are classified into different 2D class averages to remove junk particles and assess sample quality.
-
3D Reconstruction: An initial 3D model is generated, followed by iterative 3D classification and refinement to improve the resolution of the final density map.[5]
-
-
Model Building and Refinement: An atomic model of the RodA-PBP2 complex is built into the high-resolution cryo-EM density map and refined.
Computational Modeling
Computational methods are not only supportive but can be essential for determining the structure of proteins like RodA, especially when experimental phasing is challenging.[1][9]
Logical Relationship of Computational Methods in RodA Structure Determination
References
- 1. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis (Journal Article) | OSTI.GOV [osti.gov]
- 4. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis (Journal Article) | OSTI.GOV [osti.gov]
- 5. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Computational modeling of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Glycosyltransferase Activity Assay of RodA
For Researchers, Scientists, and Drug Development Professionals
Introduction
RodA is a crucial bacterial enzyme belonging to the SEDS (Shape, Elongation, Division, and Sporulation) protein family. It functions as a peptidoglycan glycosyltransferase, an essential activity for bacterial cell wall synthesis and maintenance of cell shape.[1] The polymerization of lipid-linked N-acetylmuramic acid and N-acetylglucosamine (Lipid II) into peptidoglycan chains is a key step in cell wall biogenesis, making RodA a prime target for the development of novel antibiotics.[2] These application notes provide a detailed protocol for an in vitro glycosyltransferase activity assay for RodA, enabling the study of its enzymatic function and the screening of potential inhibitors.
Principle of the Assay
The in vitro glycosyltransferase activity of RodA is determined by monitoring the polymerization of the substrate, Lipid II, into peptidoglycan chains. The assay involves the following key steps:
-
Enzymatic Reaction: Purified RodA enzyme is incubated with its substrate, Lipid II, in a suitable reaction buffer containing essential cofactors.
-
Product Detection: The resulting peptidoglycan polymer is detected. A common and effective method involves labeling the terminal D-alanine residue of the newly synthesized peptidoglycan with Biotin-D-Lysine (BDL) via a transpeptidation reaction catalyzed by a penicillin-binding protein (PBP) such as Enterococcus faecalis PBP4.
-
Analysis: The biotinylated peptidoglycan product is then separated by SDS-PAGE, transferred to a membrane, and visualized by western blot using a streptavidin-HRP conjugate and a chemiluminescent substrate. The intensity of the resulting band corresponds to the amount of product formed and thus, the activity of the RodA enzyme.
Data Presentation
While specific kinetic parameters for RodA are not extensively documented in publicly available literature, the following table outlines the key parameters that can be determined using the described assay and serves as a template for data presentation. Kinetic analysis can be performed by varying the concentration of the Lipid II substrate and measuring the initial reaction velocities.[3][4] The data can then be fitted to the Michaelis-Menten equation to determine Vmax and Km.[4][5]
| Parameter | Description | Method of Determination | Example Value (Hypothetical) |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Non-linear regression of initial velocity vs. substrate concentration data.[4][5] | 1.5 µM/min/mg |
| Km | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. | Non-linear regression of initial velocity vs. substrate concentration data.[4][5] | 10 µM |
| kcat | The turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time. | kcat = Vmax / [E], where [E] is the enzyme concentration. | 3.0 s⁻¹ |
| kcat/Km | The catalytic efficiency of the enzyme. | Calculated from the determined kcat and Km values. | 0.3 µM⁻¹s⁻¹ |
Experimental Protocols
I. Purification of Recombinant RodA
A detailed protocol for the expression and purification of RodA is beyond the scope of these application notes as it can vary significantly based on the expression system and construct. Generally, RodA, being a transmembrane protein, is expressed in a suitable host like E. coli and purified using affinity chromatography (e.g., His-tag purification) in the presence of detergents to maintain its solubility and activity.
II. Preparation of Lipid II Substrate
The synthesis of Lipid II is a complex multi-step process. It is recommended to either follow established chemoenzymatic synthesis protocols or obtain it from a commercial source if available.
III. In Vitro Glycosyltransferase Reaction
This protocol is adapted from established methods for assaying peptidoglycan polymerases.
Materials:
-
Purified RodA enzyme
-
Lipid II substrate
-
Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 10 mM CaCl₂)
-
DMSO
-
Purified E. faecalis PBP4 (for labeling)
-
Biotin-D-Lysine (BDL)
-
2x Laemmli sample buffer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
4 µL of 5x Reaction Buffer
-
1 µL of RodA enzyme (to a final concentration of 1-5 µM)
-
1 µL of Lipid II (to a final concentration of 20-50 µM, dissolved in DMSO)
-
ddH₂O to a final volume of 20 µL.
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 1-2 hours.
-
Terminate the reaction by adding 20 µL of 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Labeling Reaction:
-
To the terminated reaction, add 1 µL of PBP4 (final concentration ~5 µM) and 1 µL of BDL (final concentration ~1 mM).
-
Incubate at 37°C for 30 minutes to allow for the biotinylation of the peptidoglycan product.
-
-
Stop the labeling reaction by heating at 95°C for 5 minutes. The samples are now ready for SDS-PAGE analysis.
IV. SDS-PAGE and Western Blot Analysis
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers (for resolving and stacking gels)
-
SDS solution
-
Ammonium persulfate (APS)
-
TEMED
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescent (ECL) substrate
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Cast a 12-15% polyacrylamide gel.
-
Load the entire 42 µL of the prepared sample into a well.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated products from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Western Blotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Visualize the chemiluminescent signal using an appropriate imaging system. The appearance of a ladder of bands or a smear in the high molecular weight range of the gel is indicative of peptidoglycan polymerization.
-
Visualizations
Caption: Biochemical reaction catalyzed by RodA.
Caption: Experimental workflow for the in vitro RodA assay.
References
- 1. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 5. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
Application Notes and Protocols for Site-Directed Mutagenesis of RodA Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing site-directed mutagenesis on the RodA protein, a crucial component of the bacterial cell wall synthesis machinery and a promising target for novel antibiotics. The protocols outlined below are based on established methodologies and published research, offering a framework for investigating the structure-function relationship of RodA and for screening potential inhibitors.
Introduction to RodA
The RodA protein is a member of the SEDS (Shape, Elongation, Division, and Sporulation) family of transmembrane proteins.[1][2] It functions as a peptidoglycan glycosyltransferase, polymerizing lipid II precursors to build the glycan strands of the bacterial cell wall.[1][2][3] This activity is essential for maintaining cell shape and integrity, particularly during cell elongation.[4] RodA forms a complex with penicillin-binding proteins (PBPs), such as PBP2 in Escherichia coli, to coordinate the transglycosylation and transpeptidation steps of peptidoglycan synthesis.[5] Due to its essential nature and conserved structure across many bacterial species, RodA is an attractive target for the development of new antibacterial agents.[1][2][3]
Key Functional Residues and Rationale for Mutagenesis
Structural and mutagenesis studies have identified a highly conserved cavity within the transmembrane domain of RodA that is essential for its catalytic function.[1][2] Site-directed mutagenesis of residues within this cavity can be used to:
-
Elucidate the catalytic mechanism of peptidoglycan polymerization.
-
Identify residues critical for substrate (lipid II) binding.
-
Probe the interaction between RodA and its partner proteins (e.g., PBP2).
-
Develop non-functional or dominant-negative mutants to study the physiological role of RodA.
-
Screen for drug binding sites and understand mechanisms of resistance.
Quantitative Data from RodA Mutagenesis Studies
The following table summarizes the observed effects of specific mutations in the RodA protein from E. coli and B. subtilis. This data is crucial for designing new mutagenesis experiments and for interpreting their results.
| Organism | RodA Mutant | Phenotype / Effect | Reference |
| E. coli | E114A | Abolished RodA function in vivo | [1] |
| E. coli | K117A | Abolished RodA function in vivo | [1][5] |
| E. coli | E114K/K117E (charge swap) | Abolished RodA function in vivo | [1] |
| E. coli | D159A | Abolished RodA function in vivo | [1] |
| E. coli | D262A | Enzymatically inactive | [6] |
| B. subtilis | D255A | Catalytically inactive | [1] |
| B. subtilis | E117A, K120A | Abolished RodA function | [3] |
Experimental Protocols
This section provides detailed protocols for performing site-directed mutagenesis of the rodA gene, primarily focusing on methods applicable to E. coli.
Protocol 1: Site-Directed Mutagenesis using QuikChange Method
This protocol is adapted from the widely used QuikChange site-directed mutagenesis method, which utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the gene of interest with mutagenic primers.[7]
1. Primer Design:
- Design a pair of complementary primers, 25-45 nucleotides in length, containing the desired mutation.
- The mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.
- The primers should have a melting temperature (Tm) of ≥78°C.
- The primers should terminate in one or more G or C bases.
2. PCR Amplification:
- Set up the PCR reaction as follows: | Component | Volume | Final Concentration | | :--- | :--- | :--- | | 5x Phusion HF or PfuUltra Buffer | 10 µL | 1x | | dNTPs (10 mM) | 1 µL | 0.2 mM | | Forward Primer (10 µM) | 1.25 µL | 0.25 µM | | Reverse Primer (10 µM) | 1.25 µL | 0.25 µM | | Plasmid DNA (e.g., pET vector with rodA) | 1-10 ng | - | | Phusion or PfuUltra DNA Polymerase | 1 µL | - | | Nuclease-free water | up to 50 µL | - |
- Perform thermal cycling: | Step | Temperature | Time | Cycles | | :--- | :--- | :--- | :--- | | Initial Denaturation | 95°C | 30 sec | 1 | | Denaturation | 95°C | 30 sec | 18 | | Annealing | 55-68°C | 1 min | | | Extension | 68°C | 1 min/kb of plasmid | | | Final Extension | 68°C | 7 min | 1 |
3. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme to the PCR product.
- Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.[8]
4. Transformation:
- Transform 5-10 µL of the DpnI-treated DNA into competent E. coli cells (e.g., DH5α or XL1-Blue).
- Plate on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.
5. Verification:
- Isolate plasmid DNA from several colonies.
- Sequence the entire rodA gene to confirm the desired mutation and ensure no secondary mutations were introduced.
Protocol 2: Chromosomal Gene Modification using Red®/ET® Recombination
For studies requiring the mutation to be in the bacterial chromosome, Red®/ET® recombination is a powerful technique.[9] This method uses lambda phage recombination proteins to replace a chromosomal segment with a DNA cassette.
1. Generation of the Mutagenic Cassette:
- Design primers to amplify a selectable marker (e.g., an antibiotic resistance gene) flanked by homology arms (typically 40-50 bp) corresponding to the regions upstream and downstream of the target mutation site in the rodA gene. The mutation is incorporated into one of the primers.
- Perform PCR to generate the linear DNA cassette.
2. Preparation of Recombination-Ready Cells:
- Use an E. coli strain expressing the Red®/ET® recombination proteins (e.g., from a temperature-sensitive plasmid).
- Grow the cells and induce the expression of the recombination proteins.
- Prepare electrocompetent cells.
3. Electroporation and Recombination:
- Electroporate the purified linear DNA cassette into the recombination-ready E. coli.
- Plate on selective media to isolate colonies that have incorporated the cassette.
4. Removal of the Selectable Marker (Optional but Recommended):
- If a flippase recognition target (FRT)-flanked resistance cassette was used, the marker can be removed by expressing a flippase recombinase, leaving a "scarless" mutation.
5. Verification:
- Verify the mutation by colony PCR and DNA sequencing of the chromosomal region.
Visualizations
Signaling and Interaction Pathway of RodA
The following diagram illustrates the central role of RodA within the bacterial elongasome complex, which is responsible for cell wall synthesis during elongation.
Caption: The RodA-PBP2 complex in the bacterial elongasome.
Experimental Workflow for Site-Directed Mutagenesis
This diagram outlines the key steps in a typical site-directed mutagenesis experiment targeting the RodA protein.
Caption: Workflow for site-directed mutagenesis of RodA.
References
- 1. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of cell shape and elongation by the rodA gene in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bsac.org.uk [bsac.org.uk]
- 6. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Simple generation of site-directed point mutations in the Escherichia coli chromosome using Red®/ET® Recombination - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Studying RodA Protein-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the protein-protein interactions of RodA, a crucial component of the bacterial cell wall synthesis machinery. Understanding these interactions is paramount for deciphering the mechanisms of bacterial growth and for the development of novel antimicrobial agents. The following sections detail several key methodologies, from initial screening of interaction partners to in vivo validation and quantitative analysis.
I. Application Notes
Bacterial Two-Hybrid (B2H) System
The Bacterial Two-Hybrid (B2H) system is a powerful genetic method for identifying novel protein-protein interactions in vivo.[1] This technique is particularly well-suited for studying interactions between bacterial proteins in their native cellular context.[2] The system is based on the reconstitution of a signaling cascade, often the adenylate cyclase (CyaA) from Bordetella pertussis, which is split into two non-functional fragments, T18 and T25.[3] When two proteins of interest, fused to T18 and T25 respectively, interact, the CyaA fragments are brought into close proximity, leading to the production of cyclic AMP (cAMP).[3] This cAMP then activates the transcription of a reporter gene, such as lacZ or an antibiotic resistance gene, allowing for a selectable or screenable phenotype.[3][4]
Advantages:
-
In vivo detection: Interactions are detected within a living bacterial cell, providing a more physiologically relevant environment.[1]
-
High-throughput screening: The B2H system can be adapted for screening entire libraries of potential interaction partners.[2]
-
Applicable to membrane proteins: Variants of the B2H system have been developed that are suitable for studying interactions involving membrane-embedded proteins like RodA.[3]
Limitations:
-
False positives/negatives: Overexpression of fusion proteins can lead to non-specific interactions, while improper folding or localization can mask true interactions.
-
Fusion protein artifacts: The fusion of the CyaA fragments to the proteins of interest may sterically hinder or otherwise interfere with their natural interaction.
Co-Immunoprecipitation (Co-IP)
Co-Immunoprecipitation (Co-IP) is a widely used antibody-based technique to isolate and identify interacting proteins from cell lysates.[5][6] The principle involves using an antibody that specifically targets a known protein ("bait"), in this case, RodA. This antibody, coupled to a solid support such as agarose (B213101) or magnetic beads, is used to capture the bait protein from a cell extract.[7] If RodA is part of a stable complex, its interacting partners ("prey") will be co-precipitated along with it.[8] The entire complex is then eluted from the support, and the components are identified, typically by Western blotting or mass spectrometry.[9]
Advantages:
-
Detection of endogenous interactions: Co-IP can be performed using endogenous protein levels, avoiding artifacts associated with overexpression.
-
Physiologically relevant conditions: The use of non-denaturing lysis buffers helps to preserve native protein conformations and interactions.[7]
Limitations:
-
Antibody specificity: The success of Co-IP is highly dependent on the availability of a high-affinity, specific antibody against the bait protein.
-
Transient or weak interactions: Interactions that are not stable under the experimental conditions may be lost during the washing steps.
-
Indirect interactions: It can be difficult to distinguish between direct and indirect interactions within a larger complex.
Far-Western Blotting
Far-Western blotting is an in vitro technique used to detect direct protein-protein interactions. Unlike a standard Western blot that uses an antibody to detect a target protein, in a Far-Western, a purified, labeled "bait" protein is used to probe a membrane containing separated "prey" proteins. The prey proteins are typically separated by SDS-PAGE and transferred to a membrane. After a process of denaturation and renaturation to allow the proteins on the membrane to refold, the membrane is incubated with the labeled bait protein. Detection of the bait protein at a specific band indicates a direct interaction with the prey protein at that position.
Advantages:
-
Detects direct interactions: This method can confirm a direct physical interaction between two proteins.
-
No special expression systems required for prey: The prey proteins can be from a complex mixture like a cell lysate.
Limitations:
-
In vitro artifacts: Interactions are studied outside of the cellular context, which may lead to non-physiological interactions or the loss of interactions that require specific cellular conditions.
-
Protein refolding: Incomplete or incorrect refolding of the prey protein on the membrane can prevent interaction.
Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a powerful microscopy-based technique for studying protein-protein interactions in living cells with high spatial and temporal resolution. FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. This energy transfer only occurs when the donor and acceptor are in very close proximity (typically 1-10 nm). In a typical experiment, RodA and a putative interacting partner are fused to a donor (e.g., CFP or GFP) and an acceptor (e.g., YFP or mCherry) fluorescent protein, respectively. If the two proteins interact, bringing the fluorophores close together, excitation of the donor will lead to emission from the acceptor, which can be measured.
Advantages:
-
Live-cell imaging: FRET allows for the visualization of protein interactions in their native cellular environment and in real-time.
-
Quantitative analysis: FRET can provide quantitative information about the proximity and, in some cases, the stoichiometry and affinity of the interaction.
Limitations:
-
Fluorophore fusion: The fusion of fluorescent proteins can sometimes disrupt the function or interaction of the target proteins.
-
Complex data analysis: Accurate FRET measurements require careful controls and corrections for spectral bleed-through and cross-excitation.
II. Quantitative Data
The following table summarizes quantitative data on RodA protein-protein interactions obtained from in vivo Förster Resonance Energy Transfer (FRET) microscopy studies. The apparent FRET efficiency (EfA) is a measure of the efficiency of energy transfer and is indicative of the proximity of the interacting proteins.
| Interacting Proteins | Condition | Apparent FRET Efficiency (EfA) (%) | Reference |
| RodA + PBP2 | Wild-type | 8.8 ± 1.1 | |
| RodA + PBP2 | + MreC | 4.9 ± 0.6 | |
| RodA + GlpT (Negative Control) | Wild-type | 2.3 ± 1.3 | |
| RodA + PBP2 (Tandem Positive Control) | Wild-type | 30.4 ± 1.8 | |
| PBP2WT + RodAWT | Wild-type | 12.7 ± 1.7 | |
| PBP2WT + RodAR109A | RodA mutant | 12.5 ± 1.9 | |
| PBP2WT + RodAQ207R | RodA mutant | 12.7 ± 1.2 |
III. Experimental Protocols
Bacterial Two-Hybrid (B2H) Protocol
This protocol is a generalized procedure for performing a bacterial two-hybrid screen to identify proteins that interact with RodA.
Materials:
-
E. coli reporter strain (e.g., BTH101)
-
pKT25 and pUT18C plasmids (or other suitable B2H vectors)
-
RodA gene cloned into the "bait" plasmid
-
cDNA or genomic library cloned into the "prey" plasmid
-
LB agar (B569324) plates with appropriate antibiotics and indicator (e.g., X-Gal)
-
Transformation reagents
Procedure:
-
Construct Preparation:
-
Clone the full-length RodA gene into the bait plasmid (e.g., pUT18C-RodA) to create a fusion with one of the CyaA fragments (e.g., T18).
-
Clone a library of potential interacting partners into the prey plasmid (e.g., pKT25-library) to create fusions with the other CyaA fragment (e.g., T25).
-
-
Transformation:
-
Co-transform the E. coli reporter strain with the bait plasmid and the prey library plasmids.
-
-
Screening:
-
Plate the transformed cells on selective LB agar plates containing the appropriate antibiotics for both plasmids and an indicator such as X-Gal.
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Identification of Positive Interactions:
-
Colonies that appear blue (if using X-Gal) indicate a positive interaction, as the reconstituted CyaA has produced cAMP, leading to the expression of the lacZ reporter gene.
-
Pick and streak the blue colonies for further analysis.
-
-
Validation:
-
Isolate the prey plasmids from the positive colonies and sequence the inserts to identify the interacting proteins.
-
Re-transform the reporter strain with the identified prey plasmid and the original bait plasmid to confirm the interaction.
-
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines the steps for performing a Co-IP experiment to validate the interaction of a specific protein with RodA.
Materials:
-
Bacterial cells expressing the proteins of interest (one of which should have an epitope tag, e.g., FLAG-RodA)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Anti-FLAG antibody (or antibody specific to the bait protein)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest bacterial cells and resuspend them in ice-cold lysis buffer.
-
Lyse the cells by sonication or other appropriate methods.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the anti-FLAG antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer (e.g., 1X SDS-PAGE sample buffer).
-
Boil the sample for 5-10 minutes to release the protein complexes from the beads.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait (RodA) and the putative interacting partner.
-
Förster Resonance Energy Transfer (FRET) Microscopy Protocol
This protocol provides a general workflow for performing FRET microscopy to study the interaction between RodA and another protein in live bacterial cells.
Materials:
-
Bacterial expression vectors for creating fluorescent protein fusions (e.g., pET vectors)
-
Genes for a FRET pair of fluorescent proteins (e.g., CFP and YFP)
-
Bacterial strain suitable for protein expression and imaging
-
Fluorescence microscope equipped with appropriate filter sets for the chosen FRET pair and FRET imaging software.
Procedure:
-
Construct Preparation:
-
Create fusion constructs of RodA with the donor fluorophore (e.g., RodA-CFP) and the potential interacting partner with the acceptor fluorophore (e.g., PartnerX-YFP).
-
Create control constructs: donor-only (RodA-CFP), acceptor-only (PartnerX-YFP), and a positive control where the donor and acceptor are linked by a short peptide.
-
-
Cell Preparation:
-
Transform the bacterial cells with the appropriate expression plasmids.
-
Grow the cells to the desired density and induce protein expression.
-
Mount the cells on a microscope slide or in an imaging chamber suitable for live-cell microscopy.
-
-
Image Acquisition:
-
Acquire images in three channels:
-
Donor channel (excite donor, detect donor emission)
-
Acceptor channel (excite acceptor, detect acceptor emission)
-
FRET channel (excite donor, detect acceptor emission)
-
-
Acquire images for all samples: experimental (co-expressing both fusions), donor-only control, and acceptor-only control.
-
-
FRET Analysis:
-
Correct the raw FRET image for background and spectral bleed-through from the donor and direct excitation of the acceptor.
-
Calculate the normalized FRET (N-FRET) or FRET efficiency (EfA) using appropriate formulas and software. This will provide a quantitative measure of the interaction.
-
-
Data Interpretation:
-
Compare the FRET signal from the experimental sample to the negative controls. A significantly higher FRET signal in the experimental sample indicates an interaction.
-
The positive control helps to establish the maximum possible FRET signal in the system.
-
IV. Visualizations
Caption: Bacterial Two-Hybrid (B2H) experimental workflow.
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
Caption: Förster Resonance Energy Transfer (FRET) experimental workflow.
References
- 1. [PDF] Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Dissociation constant - Wikipedia [en.wikipedia.org]
- 4. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
- 5. Structural coordination of polymerization and crosslinking by a SEDS-bPBP peptidoglycan synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of multi-protein interactions using FRET: application to the SUMO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Advanced FRET normalization allows quantitative analysis of protein interactions including stoichiometries and relative affinities in living cells | Semantic Scholar [semanticscholar.org]
- 9. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy in RodA Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RodA is a crucial protein involved in the synthesis of the bacterial cell wall, specifically in the polymerization of peptidoglycan.[1][2][3] As a key component of the elongasome complex, which is responsible for cell elongation, understanding the precise subcellular localization of RodA is paramount for elucidating the mechanisms of bacterial growth and identifying new targets for antibiotic development.[1][4][5] Fluorescence microscopy, with its ability to visualize specific proteins within living or fixed cells, has become an indispensable tool for studying RodA. These application notes provide an overview of the techniques and detailed protocols for investigating the localization of RodA in bacteria.
Application Note 1: Fluorescent Protein Fusions for In Vivo RodA Localization
Genetically encoded fluorescent proteins, such as Green Fluorescent Protein (GFP) and its derivatives (e.g., mRFP, mCherry), offer a powerful method for visualizing RodA in living bacterial cells.[6][7][8][9] This approach allows for dynamic, real-time imaging of RodA localization and its response to various stimuli or inhibitors.
Key Considerations:
-
Functionality of the Fusion Protein: It is critical to ensure that the fluorescent tag does not interfere with the normal function of RodA.[6][7] This can be verified through complementation assays in a rodA deletion or conditional mutant strain.
-
Expression Levels: Overexpression of the fusion protein can lead to artifacts such as protein aggregation or mislocalization.[6] It is advisable to express the fusion protein from its native promoter or a tightly controlled inducible promoter to maintain near-physiological levels.[10]
-
Choice of Fluorescent Protein: The selection of the fluorescent protein should consider factors such as brightness, photostability, and maturation time. For multicolor imaging to study co-localization with other proteins, spectrally distinct fluorescent proteins should be chosen.[8]
Application Note 2: Immunofluorescence for High-Specificity RodA Detection
Immunofluorescence is a valuable technique for localizing native RodA protein. This method utilizes specific primary antibodies that recognize RodA and fluorescently labeled secondary antibodies for detection. It is particularly useful when genetic manipulation is not feasible or to confirm the localization observed with fluorescent protein fusions.
Key Considerations:
-
Antibody Specificity: The primary antibody must be highly specific to RodA to avoid off-target binding and background signal. Thorough validation of the antibody through Western blotting and analysis of rodA knockout strains is essential.
-
Cell Permeabilization: Bacterial cell walls need to be permeabilized to allow antibodies to access intracellular targets.[11][12] This step must be optimized to ensure antibody penetration without disrupting the cellular structure. Common methods include treatment with lysozyme (B549824) or detergents.[12]
-
Fixation: Proper fixation is crucial to preserve cell morphology and antigenicity.[11] Formaldehyde (B43269) is a commonly used fixative for bacterial immunofluorescence.[11][13]
Application Note 3: Super-Resolution Microscopy for Nanoscale RodA Localization
Conventional fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm.[14][15] Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), can overcome this limitation, enabling the visualization of RodA localization at the nanoscale.[14][16][17][18]
Key Considerations:
-
Fluorophore Choice: These techniques rely on the use of photoswitchable or photoactivatable fluorophores.[16] For STORM, specific dye pairs (an activator and a reporter) are often used, while PALM typically employs photoactivatable fluorescent proteins.
-
Imaging Buffer: A specific imaging buffer is required to promote the photoswitching behavior of the fluorophores and reduce photobleaching.
-
Data Analysis: Super-resolution images are reconstructed from the precise localization of thousands of individual molecules.[17][19] Specialized software is required for this analysis.[19]
Quantitative Data Summary
The following table summarizes quantitative data on RodA localization from published studies. This data can be used as a reference for comparison and to guide experimental design.
| Organism | Method | Localization Pattern | Quantitative Metric | Value | Reference |
| Mycobacterium smegmatis | Fluorescence Microscopy (RodA-mRFP) | Overlaps with the aPBP PonA1 at the cell periphery, with a slightly more polar enrichment. | Polarity Ratio (Signal from poles / Total cell fluorescence) | RodA-mRFP: ~0.35, PonA1-mRFP: ~0.32 | [20] |
| Mycobacterium smegmatis (with cell wall damage) | Fluorescence Microscopy (RodA-mRFP) | Remains cell-wide in viable cells. | Mean Fluorescence Intensity Profile | No significant change in the overall distribution pattern in viable cells. | [20] |
Experimental Protocols
Protocol 1: Construction and Imaging of a RodA-Fluorescent Protein Fusion
This protocol provides a general workflow for creating a C-terminal fusion of RodA with a fluorescent protein (FP) and subsequent imaging.
1. Plasmid Construction: a. Amplify the rodA gene from the bacterial genome of interest using PCR, excluding the stop codon. b. Amplify the coding sequence of the desired fluorescent protein (e.g., mRFP). c. Use Gibson assembly or traditional restriction-ligation cloning to insert the rodA and FP fragments into an appropriate expression vector. The vector should ideally allow for expression from the native rodA promoter or a tightly controlled inducible promoter. d. Verify the sequence of the resulting plasmid.
2. Bacterial Transformation and Strain Validation: a. Transform the constructed plasmid into the desired bacterial strain. b. If applicable, perform a complementation test in a rodA mutant to confirm the functionality of the RodA-FP fusion.
3. Sample Preparation for Microscopy: a. Grow the bacterial strain carrying the RodA-FP fusion plasmid to the mid-exponential phase in an appropriate liquid medium. b. If using an inducible promoter, add the inducer at the appropriate concentration and incubate for the required time. c. Pellet a small volume of the culture (e.g., 1 mL) by centrifugation. d. Wash the cells once with phosphate-buffered saline (PBS) or a suitable imaging buffer. e. Resuspend the cell pellet in a small volume of PBS. f. Place a drop of the cell suspension onto a clean microscope slide and cover with a coverslip. Agarose pads can be used to immobilize the cells for live-cell imaging.
4. Fluorescence Microscopy: a. Use a fluorescence microscope equipped with the appropriate filter set for the chosen fluorescent protein. b. Acquire images using a high-numerical-aperture objective lens (e.g., 100x oil immersion). c. Capture both fluorescence and phase-contrast or DIC images to visualize the protein localization relative to the cell morphology.
5. Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji) to analyze the localization of the RodA-FP signal. b. Generate fluorescence intensity profiles along the long and short axes of the cells to quantify the localization pattern.[20]
Protocol 2: Immunofluorescence Staining of RodA
This protocol is adapted from general bacterial immunofluorescence procedures and should be optimized for the specific bacterial species and primary antibody used.[11][12][13]
1. Cell Growth and Fixation: a. Grow bacterial cells to the mid-exponential phase. b. Fix the cells by adding formaldehyde to the culture to a final concentration of 2-4% and incubating for 20-30 minutes at room temperature. c. Pellet the fixed cells by centrifugation and wash three times with PBS.
2. Permeabilization: a. Resuspend the fixed cells in a permeabilization buffer containing lysozyme (e.g., 1-2 mg/mL in a Tris-EDTA buffer). b. Incubate for 30-60 minutes at 37°C. The optimal time will vary depending on the bacterial species. c. Pellet the cells and wash three times with PBS.
3. Blocking: a. Resuspend the permeabilized cells in a blocking buffer (e.g., PBS with 2% Bovine Serum Albumin) to reduce non-specific antibody binding. b. Incubate for 1 hour at room temperature.
4. Primary Antibody Incubation: a. Pellet the cells and resuspend in the blocking buffer containing the primary antibody against RodA at the predetermined optimal dilution. b. Incubate for 1-2 hours at room temperature or overnight at 4°C. c. Wash the cells three times with PBS containing a low concentration of a mild detergent (e.g., 0.05% Tween-20).
5. Secondary Antibody Incubation: a. Resuspend the cells in the blocking buffer containing the fluorescently labeled secondary antibody at its optimal dilution. b. Incubate for 1 hour at room temperature in the dark. c. Wash the cells three times with PBS-Tween-20.
6. Mounting and Imaging: a. Resuspend the final cell pellet in a small volume of PBS. b. Mount the cells on a microscope slide as described in Protocol 1. c. Image the cells using fluorescence microscopy with the appropriate filter sets.
Diagrams
Caption: Experimental workflow for RodA localization.
Caption: RodA's role in the elongasome complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between the Rod complex and peptidoglycan structure in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. The use of GFP to localize Rho GTPases in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Localization of gene products using a chromosomally tagged GFP-fusion library in the fission yeast Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Immunolabeling of Proteins in situ in Escherichia coli K12 Strains [bio-protocol.org]
- 13. static.igem.org [static.igem.org]
- 14. Super-Resolution Localization Microscopy | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 15. Imaging cellular structures in super-resolution with SIM, STED and Localisation Microscopy: A practical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Super-resolution microscopy - Wikipedia [en.wikipedia.org]
- 17. Fluorescence localization microscopy: The transition from concept to biological research tool - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Review of Super-Resolution Single-Molecule Localization Microscopy Cluster Analysis and Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Purification of the RodA-PBP2 Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the expression, purification, and functional analysis of the bacterial RodA-PBP2 complex, a critical enzyme system in peptidoglycan synthesis and a key target for novel antibiotic development.
Introduction
The RodA-PBP2 complex is a crucial component of the bacterial cell elongation machinery, responsible for the synthesis of the peptidoglycan (PG) cell wall. This complex consists of two key proteins: RodA, a glycosyltransferase (GT) that polymerizes Lipid II precursors, and Penicillin-Binding Protein 2 (PBP2), a transpeptidase (TP) that crosslinks the newly synthesized glycan chains into the existing PG mesh.[1][2] The coordinated action of these two enzymes is essential for maintaining cell shape and integrity, making the RodA-PBP2 complex a prime target for the development of new antibacterial agents.[2][3]
Recent structural and biochemical studies have provided significant insights into the function and regulation of this complex.[1][4] Understanding the intricacies of its purification and in vitro reconstitution is paramount for detailed enzymatic assays, structural biology efforts, and high-throughput screening of potential inhibitors.
Data Presentation
The following table summarizes quantitative data related to the expression and purification of the RodA-PBP2 complex, compiled from various studies. This information can serve as a benchmark for researchers aiming to purify this complex.
| Parameter | Escherichia coli RodA-PBP2 Fusion | Thermus thermophilus RodA-PBP2 Complex | Reference |
| Expression System | E. coli BL21(DE3) pLysS | E. coli | [4][5] |
| Purification Method | Various chromatography techniques | Co-expression and affinity chromatography | [4][5] |
| Reconstitution | Nanodiscs | Lipidic cubic phase for crystallization | [4][5] |
| Cryo-EM Resolution | 3.0 Å | Not Applicable | [5] |
| Crystallography Resolution | Not Applicable | 3.3 - 3.5 Å | [4] |
| Enzyme Assay Concentration | 1 µM complex | 1 µM complex | [4] |
| Substrate (Lipid II) Concentration | 20 µM | 20 µM | [4] |
Experimental Protocols
This section provides a detailed methodology for the expression, purification, and functional analysis of the RodA-PBP2 complex, primarily based on protocols for the E. coli and Thermus thermophilus systems.
Protocol 1: Expression and Purification of the RodA-PBP2 Fusion Protein from E. coli
This protocol is adapted from methodologies used for structural and biochemical studies of the E. coli RodA-PBP2 complex.[1][5]
1. Gene Cloning and Construct Design:
-
The genes encoding RodA and PBP2 are amplified from E. coli genomic DNA.
-
A fusion construct is created by linking the C-terminus of RodA to the N-terminus of PBP2 with a flexible linker (e.g., TSGSGSGS).[1]
-
The fusion gene is cloned into a suitable expression vector (e.g., pNYCOMPS-N23) containing an N-terminal affinity tag (e.g., a FLAG tag) for purification.[1]
2. Protein Expression:
-
The expression vector is transformed into an appropriate E. coli expression strain, such as BL21(DE3) pLysS.[5]
-
Cultures are grown in Terrific Broth (TB) medium supplemented with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.[6]
-
Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 1 mM.[6]
-
The culture is then incubated at a lower temperature (e.g., 20°C) for 16-18 hours to enhance protein folding and solubility.[6]
-
Cells are harvested by centrifugation and stored at -80°C.
3. Membrane Preparation and Solubilization:
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) supplemented with protease inhibitors.
-
Cells are lysed by sonication or high-pressure homogenization.
-
The cell lysate is centrifuged at low speed to remove cell debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in a solubilization buffer containing a detergent (e.g., 1% (w/v) DDM) and incubated with gentle agitation to solubilize membrane proteins.
4. Affinity Chromatography:
-
The solubilized membrane fraction is clarified by ultracentrifugation, and the supernatant is incubated with an anti-FLAG affinity resin.
-
The resin is washed extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.1% DDM) to remove non-specifically bound proteins.
-
The RodA-PBP2 complex is eluted from the resin using a competitive elution buffer containing FLAG peptide.[4]
5. Size-Exclusion Chromatography (SEC):
-
The eluted protein is concentrated and further purified by SEC using a column equilibrated with a buffer containing 0.1% DDM to ensure the complex remains soluble. This step helps to remove aggregates and smaller contaminants.
Protocol 2: Reconstitution into Nanodiscs
For functional and structural studies, it is often beneficial to reconstitute the purified RodA-PBP2 complex into a more native-like membrane environment using nanodiscs.
1. Preparation of Components:
-
Purified RodA-PBP2 complex in detergent.
-
Membrane Scaffold Protein (MSP), such as MSP1D1.
-
A mixture of phospholipids (B1166683) (e.g., a 3:1 ratio of POPC:POPG) dissolved in a suitable solvent and dried to a thin film.
2. Reconstitution Reaction:
-
The lipid film is hydrated with a buffer containing the purified RodA-PBP2 complex, MSP, and a detergent like DDM.
-
The mixture is incubated on ice to allow for the formation of nanodiscs.
-
Detergent is removed by adding bio-beads, which triggers the self-assembly of the nanodiscs incorporating the RodA-PBP2 complex.
3. Purification of Reconstituted Complex:
-
The reconstitution mixture is subjected to SEC to separate the RodA-PBP2-containing nanodiscs from empty nanodiscs and protein aggregates.
Protocol 3: Glycosyltransferase (GT) Activity Assay
This assay measures the ability of the RodA-PBP2 complex to polymerize Lipid II.
1. Reaction Setup:
-
The reaction mixture contains a reaction buffer (e.g., 50 mM Tris pH 7.5, 20 µM MnCl2, 30% DMSO), purified RodA-PBP2 complex (1 µM), and the substrate Lipid II (20 µM).[4]
-
The reaction is initiated by the addition of Lipid II.
2. Reaction and Quenching:
-
The reaction is incubated at 25°C for a defined period (e.g., 5-30 minutes).[4]
-
The reaction is stopped by heating at 98°C for 5 minutes.[4]
3. Product Detection:
-
The polymerized glycan strands can be detected using various methods. One common method involves a post-reaction labeling step where the terminal D-Ala of the stem peptide is exchanged with biotin-D-lysine using a promiscuous transpeptidase.[4]
-
The biotinylated products are then separated by SDS-PAGE, transferred to a PVDF membrane, and detected using fluorescently labeled streptavidin.[4]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural coordination of polymerization and crosslinking by a SEDS-bPBP peptidoglycan synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
Revealing the Architecture of a Key Bacterial Cell Wall Synthesizer: Cryo-EM Analysis of RodA
Application Note
The determination of the three-dimensional structure of integral membrane proteins like RodA, a crucial component of the bacterial cell wall synthesis machinery, has been a significant challenge in structural biology. The advent of cryo-electron microscopy (cryo-EM) has revolutionized this field, enabling the visualization of such proteins in their near-native state. This document provides detailed application notes and protocols based on the successful structure determination of the Escherichia coli RodA-PBP2 complex by single-particle cryo-EM, offering a guide for researchers aiming to apply this powerful technique to similar transmembrane protein targets.
RodA, a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family, functions as a peptidoglycan glycosyltransferase. It is a key enzyme in the elongasome complex, responsible for bacterial cell elongation.[1][2] Understanding its structure is paramount for the development of novel antibiotics. The cryo-EM structure of the RodA-PBP2 complex, resolved to 3.0 Å, provides unprecedented insights into the mechanism of peptidoglycan polymerization.[3] This breakthrough was made possible by expressing RodA as a fusion protein with its partner, PBP2, and reconstituting the complex into lipid-filled nanodiscs, which mimic a native membrane environment.[3]
Key Experimental Insights
-
Fusion Protein Strategy: The successful structural determination relied on the expression of RodA as a genetic fusion to PBP2. This strategy enhances the stability and solubility of the complex, making it more amenable to purification and structural analysis.
-
Nanodisc Reconstitution: Reconstitution of the purified RodA-PBP2 complex into nanodiscs was critical for maintaining its structural integrity and providing a suitable sample for cryo-EM. This approach avoids the challenges associated with detergent solubilization, which can often denature membrane proteins.
-
Single-Particle Cryo-EM: Single-particle analysis from cryo-EM data allowed for the reconstruction of the high-resolution 3D structure of the RodA-PBP2 complex, revealing the intricate details of its ten transmembrane helices and the overall architecture of the complex.[1]
These application notes, along with the detailed protocols below, are intended to serve as a comprehensive resource for researchers in academia and industry, particularly those involved in structural biology, microbiology, and drug development, to facilitate the structural elucidation of other challenging membrane proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data from the cryo-EM study of the E. coli RodA-PBP2 complex.
Table 1: Cryo-EM Data Collection and Processing Parameters
| Parameter | Value |
| Microscope | Titan Krios |
| Detector | Gatan K3 |
| Magnification | 81,000x |
| Pixel size | 1.05 Å/pixel |
| Total electron dose | 42.5 e⁻/Ų |
| Defocus range | -0.5 to -3.2 µm |
| Initial particle images | Not specified |
| Final particle images | 364,771 |
| Final Resolution | 2.8 Å |
| FSC threshold | 0.143 |
Table 2: Nanodisc Reconstitution Parameters
| Component | Molar Ratio |
| RodA-PBP2 | 1 |
| MSP1D1 | 2.5 |
| E. coli polar lipids | 50 |
| DDM | For solubilization |
Experimental Protocols
I. Expression and Purification of the RodA-PBP2 Fusion Protein
This protocol describes the expression of the RodA-PBP2 fusion protein in E. coli and its subsequent purification.
1. Gene Construct and Expression Vector:
-
The genes encoding E. coli RodA and PBP2 are cloned into a suitable expression vector, such as pET, with a linker sequence (e.g., GGSGGS) between the two genes to create a fusion construct.
-
An N-terminal His-tag is typically included for affinity purification.
2. Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of expression medium.
-
The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (e.g., 0.5 mM final concentration).
-
The culture is then incubated at a lower temperature (e.g., 18°C) overnight to enhance protein folding and solubility.
3. Cell Lysis and Membrane Preparation:
-
Cells are harvested by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The cell lysate is centrifuged at low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.
-
The supernatant is then ultracentrifuged (e.g., 150,000 x g for 1 hour at 4°C) to pellet the cell membranes.
4. Protein Purification:
-
The membrane pellet is resuspended and solubilized in a buffer containing a detergent such as DDM (n-dodecyl-β-D-maltoside) (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole (B134444), 1% DDM).
-
The solubilized protein is clarified by ultracentrifugation (e.g., 150,000 x g for 30 minutes at 4°C).
-
The supernatant containing the His-tagged RodA-PBP2 fusion protein is loaded onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a lower concentration of DDM (e.g., 0.02%).
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM) to remove non-specifically bound proteins.
-
The fusion protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 300 mM).
-
The eluted protein is further purified by size-exclusion chromatography (SEC) using a column equilibrated with a buffer suitable for nanodisc reconstitution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM).
II. Reconstitution of RodA-PBP2 into Nanodiscs
This protocol details the reconstitution of the purified RodA-PBP2 fusion protein into lipid nanodiscs.
1. Preparation of Lipids and MSP:
-
E. coli polar lipids are dissolved in chloroform, dried under a stream of nitrogen gas, and then resuspended in a buffer containing sodium cholate (B1235396) to form micelles.
-
The Membrane Scaffold Protein (MSP), such as MSP1D1, is expressed and purified separately.
2. Nanodisc Assembly:
-
The purified RodA-PBP2 fusion protein, lipid micelles, and MSP are mixed together in a specific molar ratio (e.g., 1:50:2.5 for Protein:Lipid:MSP).
-
The mixture is incubated on ice for 30 minutes.
3. Detergent Removal and Nanodisc Formation:
-
Detergent is removed by adding Bio-Beads to the assembly mixture.
-
The mixture is incubated with gentle rotation at 4°C for at least 4 hours or overnight to allow for the spontaneous formation of nanodiscs.
4. Purification of RodA-PBP2 containing Nanodiscs:
-
The Bio-Beads are removed by centrifugation.
-
The supernatant containing the nanodiscs is subjected to size-exclusion chromatography to separate the RodA-PBP2-containing nanodiscs from empty nanodiscs and protein aggregates.
-
Fractions corresponding to the desired complex are collected and concentrated.
III. Cryo-EM Grid Preparation and Data Acquisition
This protocol outlines the preparation of vitrified specimens for cryo-EM analysis.
1. Grid Preparation:
-
Holey carbon grids (e.g., Quantifoil R1.2/1.3) are glow-discharged to render the surface hydrophilic.
2. Sample Application and Vitrification:
-
A small aliquot (e.g., 3 µL) of the concentrated RodA-PBP2 nanodisc sample (at an appropriate concentration, typically 1-5 mg/mL) is applied to the glow-discharged grid.
-
The grid is blotted to remove excess liquid, creating a thin film of the sample. Blotting time is a critical parameter that needs to be optimized.
-
The grid is then rapidly plunged into liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification device (e.g., Vitrobot). This process, known as vitrification, freezes the sample so rapidly that crystalline ice cannot form, preserving the native structure of the protein.[4]
3. Cryo-EM Data Collection:
-
The vitrified grids are loaded into a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Automated data collection software is used to acquire a large dataset of images (micrographs) at multiple defocus values.
-
Low-dose imaging techniques are employed to minimize radiation damage to the sensitive biological sample.
Visualizations
Caption: Experimental workflow for RodA structure determination.
Caption: Key relationships in the structural determination process.
References
Application Note: A High-Throughput Fluorescence Polarization Assay for the Identification of RodA Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial cell wall synthesis is a critical pathway for bacterial survival and a well-validated target for antibiotics. The Shape, Elongation, Division, and Sporulation (SEDS) protein family, particularly RodA, has been identified as an essential peptidoglycan polymerase.[1][2][3] RodA functions in concert with class B penicillin-binding proteins (PBPs) to polymerize glycan strands, a crucial step in maintaining the integrity of the bacterial cell wall during growth and division.[4][5] Its essential nature and distinct mechanism from other cell wall synthesis enzymes make RodA an attractive target for novel antibiotic discovery.[1][3]
This document provides a comprehensive protocol for a robust, high-throughput screening (HTS) assay designed to identify small molecule inhibitors of RodA. The assay is based on the principle of fluorescence polarization (FP), a homogenous technique well-suited for screening large compound libraries.[6][7][8]
Assay Principle
This screening assay employs a competitive fluorescence polarization format.[7][8] The fundamental principle relies on the difference in the rotational speed of a small fluorescently labeled molecule (a tracer) when it is free in solution versus when it is bound to a large protein.
-
High Polarization State: When a fluorescently labeled ligand (e.g., a fluorescent analog of the lipid II substrate) is bound to the much larger RodA protein, its tumbling in solution is slow. Excitation with plane-polarized light results in the emission of light that remains largely polarized.[6][9]
-
Low Polarization State: If a small molecule inhibitor from a compound library binds to RodA, it will compete with and displace the fluorescent ligand. The now-free, smaller fluorescent ligand tumbles rapidly in solution, causing significant depolarization of the emitted light.[6][9]
The decrease in fluorescence polarization is directly proportional to the ability of the test compound to inhibit the RodA-ligand interaction.[7]
Caption: Diagram illustrating the fluorescence polarization competition assay principle.
Experimental Protocols
RodA Protein Expression and Purification
A supply of pure, active RodA is critical for this assay. As an integral membrane protein, this requires specialized procedures.[10]
-
Gene Cloning and Expression:
-
Clone the rodA gene into an expression vector (e.g., pET vector) with an N-terminal affinity tag (e.g., His6-SUMO tag) to facilitate purification.
-
Transform the plasmid into a suitable E. coli expression strain (e.g., C43(DE3)), which is optimized for membrane protein expression.
-
Grow cells in Terrific Broth at 37°C to an OD600 of 0.8.
-
Induce protein expression with 1 mM IPTG and continue incubation for 16 hours at 20°C.[1]
-
-
Membrane Isolation and Solubilization:
-
Harvest cells by centrifugation and resuspend in lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors).
-
Lyse cells via sonication or high-pressure homogenization.
-
Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Resuspend the membrane pellet and solubilize RodA using a buffer containing a mild detergent (e.g., 1% DDM or LDAO).
-
-
Protein Purification:
-
Clarify the solubilized extract by ultracentrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column. Wash extensively and elute the tagged RodA protein.
-
(Optional) Cleave the affinity tag using a specific protease (e.g., SUMO protease) and pass the protein back over the Ni-NTA column to remove the tag and protease.
-
Perform size-exclusion chromatography (SEC) as a final polishing step to ensure protein homogeneity.
-
-
Quality Control:
-
Assess purity by SDS-PAGE (should be ≥90% pure).
-
Determine protein concentration using a BCA or similar assay.
-
Aliquoted protein can be flash-frozen in liquid nitrogen and stored at -80°C.
-
Caption: Workflow for the expression and purification of recombinant RodA protein.
High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 0.1% DDM.
-
RodA Working Solution: Dilute purified RodA in Assay Buffer to 2X the final desired concentration.
-
Fluorescent Ligand Working Solution: Dilute the fluorescent tracer in Assay Buffer to 2X the final desired concentration.
-
Compound Plates: Prepare compound library plates with compounds serially diluted in 100% DMSO.
-
-
Assay Procedure (automated liquid handling recommended):
-
Dispense 100 nL of compound solution (or DMSO for controls) into the wells of a black, low-volume 384-well assay plate.
-
Add 10 µL of the RodA Working Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-protein binding.
-
Initiate the reaction by adding 10 µL of the Fluorescent Ligand Working Solution to all wells. The final volume is 20 µL.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore. Record the parallel (I∥) and perpendicular (I⊥) emission intensities.
-
Caption: Automated workflow for the high-throughput screening assay.
Data Presentation and Analysis
Primary Screen Data Analysis
Data from the plate reader is used to calculate the millipolarization (mP) value for each well. The percent inhibition is then calculated to normalize the data and identify active compounds ("hits").[11][12]
Percent Inhibition Formula: % Inhibition = (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control)) * 100
-
mP_sample: mP value from a well with a test compound.
-
mP_high_control: Average mP from wells with DMSO only (no inhibition, 0% reference).
-
mP_low_control: Average mP from wells with a saturating concentration of a known inhibitor (maximum inhibition, 100% reference).
Table 1: Example Primary HTS Data Summary
| Compound ID | Concentration (µM) | Raw mP Value | % Inhibition | Hit ( >50%) |
|---|---|---|---|---|
| Cmpd-A01 | 10 | 245 | 8.3 | No |
| Cmpd-A02 | 10 | 112 | 91.7 | Yes |
| Cmpd-A03 | 10 | 251 | 4.2 | No |
| High Control | DMSO | 260 | 0.0 | N/A |
| Low Control | Inhibitor X | 95 | 100.0 | N/A |
Hit Confirmation and Potency Determination
Compounds identified as hits in the primary screen should be re-tested and their potency determined by generating a dose-response curve. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[13][14]
-
Dose-Response Experiment: Test the hit compounds over a range of concentrations (e.g., 10-point, 3-fold serial dilutions).
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15][16]
Table 2: IC50 Values for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
|---|---|---|---|
| Cmpd-A02 | 1.5 | 1.1 | 0.992 |
| Cmpd-B11 | 4.8 | 0.9 | 0.985 |
| Cmpd-G07 | 0.87 | 1.0 | 0.995 |
Conclusion
This application note details a fluorescence polarization-based assay that is a robust, sensitive, and scalable method for identifying inhibitors of the bacterial cell wall synthesis enzyme RodA. The homogenous "mix-and-read" format minimizes handling steps and is ideal for automated HTS campaigns. The successful identification and characterization of potent RodA inhibitors using this protocol can provide valuable starting points for the development of new classes of antibiotics to combat bacterial infections.
References
- 1. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Wall Damage Reveals Spatial Flexibility in Peptidoglycan Synthesis and a Nonredundant Role for RodA in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Expression and purification of FtsW and RodA from Streptococcus pneumoniae, two membrane proteins involved in cell division and cell growth, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. pubs.acs.org [pubs.acs.org]
Reconstitution of RodA Protein in Nanodiscs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a critical structure for survival and a well-established target for antibiotics. RodA is a key transmembrane protein belonging to the SEDS (Shape, Elongation, Division, and Sporulation) family, which functions as a peptidoglycan polymerase.[1][2] This enzyme is essential for cell wall synthesis and maintaining cell shape in many bacteria, making it a promising target for novel antibiotic development.[1] Studying the structure and function of RodA has been challenging due to its integral membrane nature. Reconstituting RodA into nanodiscs provides a soluble, stable, and near-native lipid bilayer environment, enabling detailed biophysical and functional characterization.[3][4]
These application notes provide detailed protocols for the expression, purification, and subsequent reconstitution of RodA into nanodiscs, as well as a functional assay to verify its activity.
Data Presentation
Table 1: Recommended Reagents and Buffers for RodA Purification
| Reagent/Buffer | Composition | Purpose |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% DDM, 0.1% CHS, 1 mM PMSF, Protease Inhibitor Cocktail | Cell lysis and initial solubilization of RodA |
| Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.02% DDM, 0.002% CHS, 20 mM Imidazole | Washing the affinity chromatography column to remove non-specific binders |
| Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.02% DDM, 0.002% CHS, 250 mM Imidazole | Elution of His-tagged RodA from the affinity column |
| Dialysis Buffer | 10 mM Sodium Phosphate pH 7.5, 500 mM KF, 0.5% CHAPS, 0.05% DDM | Buffer exchange for purified RodA prior to functional assays or reconstitution |
Table 2: Suggested Molar Ratios for RodA Nanodisc Reconstitution
| Component | Suggested Starting Molar Ratio | Notes |
| RodA : MSP1D1 | 1 : 10 | This ratio should be optimized. An excess of MSP helps to ensure that most of the RodA protein is incorporated into nanodiscs. |
| MSP1D1 : Lipids | 1 : 65 (for POPC) | This ratio is dependent on the specific MSP and lipid composition used. |
| MSP1D1 : E. coli Total Lipid Extract | 1 : 110 | Based on successful reconstitution of other bacterial membrane proteins like MsbA.[5] This should be empirically optimized. |
Table 3: Components for In Vitro Peptidoglycan Polymerization Assay
| Component | Working Concentration | Purpose |
| Reaction Buffer | 50 mM HEPES pH 7.0, 20 mM CaCl₂, 20 mM MgCl₂, 20% DMSO | Provides optimal conditions for RodA enzymatic activity. |
| RodA in Nanodiscs | 1 µM | The enzyme to be assayed. |
| Lipid II | 20 µM | The substrate for the polymerization reaction. |
| Detergents (from purification) | 0.05% CHAPS, 0.005% DDM | These are residual detergents from the RodA purification and should be accounted for in the final reaction mixture.[1] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged RodA
This protocol is adapted from general methods for membrane protein purification and specific conditions used for SEDS proteins and other bacterial membrane glycosyltransferases.[1][6][7]
-
Expression:
-
Transform E. coli BL21(DE3) cells with a suitable expression vector containing the RodA gene with an N- or C-terminal Hexahistidine tag.
-
Grow the cells in Terrific Broth at 37°C to an OD₆₀₀ of 1.6.
-
Induce protein expression with 1 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 20°C) for 16-18 hours.
-
Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
-
-
Cell Lysis and Solubilization:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 1 hour at 4°C to pellet cell debris.
-
The supernatant containing the solubilized membrane proteins is then used for affinity purification.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose (B213101) column with Wash Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with Wash Buffer (at least 20 column volumes) to remove non-specifically bound proteins.
-
Elute the His-tagged RodA protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
-
Buffer Exchange:
-
Pool the fractions containing pure RodA.
-
If necessary, perform a buffer exchange into Dialysis Buffer using dialysis or a desalting column. This step is crucial for preparing the protein for functional assays or reconstitution.
-
Protocol 2: Reconstitution of RodA into Nanodiscs
This protocol is based on established methods for reconstituting membrane proteins into nanodiscs.[8]
-
Preparation of Lipids:
-
Prepare a stock solution of the desired lipids (e.g., E. coli total lipid extract or a defined mixture like POPC:POPG) in chloroform (B151607).
-
In a glass vial, evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Resuspend the lipid film in a buffer containing sodium cholate (B1235396) (e.g., 100 mM cholate) to a final lipid concentration of 50 mM. Sonicate until the solution is clear.
-
-
Nanodisc Assembly:
-
In a microcentrifuge tube, combine the purified RodA, Membrane Scaffold Protein (e.g., MSP1D1), and the cholate-solubilized lipids at the desired molar ratios (see Table 2 for starting recommendations).
-
Add buffer to adjust the final volume and ensure the final cholate concentration is above 14 mM and the final lipid concentration is between 7-18 mM.
-
Incubate the mixture on ice for 30 minutes.
-
-
Detergent Removal:
-
Add hydrated Bio-Beads SM-2 (0.8 g per mL of assembly mixture) to the assembly mixture.
-
Incubate with gentle rotation at 4°C for 4 hours to overnight. This step removes the detergent, triggering the self-assembly of RodA-containing nanodiscs.
-
-
Purification of RodA-Nanodiscs:
-
Carefully remove the solution from the Bio-Beads.
-
Purify the RodA-nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC). A Superdex 200 or similar column is suitable.
-
Analyze the fractions by SDS-PAGE to confirm the co-elution of RodA and MSP.
-
Protocol 3: In Vitro Peptidoglycan Polymerization Assay
This assay is adapted from the method used to confirm the enzymatic activity of B. subtilis RodA.[1]
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the Reaction Buffer.
-
Add the purified RodA-nanodiscs to a final concentration of 1 µM.
-
Initiate the reaction by adding the Lipid II substrate to a final concentration of 20 µM.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
-
Analysis:
-
The polymerization of Lipid II can be monitored by various methods, such as thin-layer chromatography (TLC) to separate the lipid-linked disaccharide-peptide precursor from the polymerized peptidoglycan product, or by using radiolabeled Lipid II and measuring the incorporation of radioactivity into the polymer.
-
Visualizations
Caption: Experimental workflow for RodA reconstitution in nanodiscs.
Caption: Schematic of RodA-Nanodisc self-assembly process.
Caption: Simplified pathway of peptidoglycan synthesis involving RodA.
References
- 1. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Stability of rhodopsin in detergent solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane protein reconstitution in nanodiscs for luminesc... [degruyterbrill.com]
- 6. Insights into substrate binding and utilization by hyaluronan synthase [elifesciences.org]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RodA Cross-Linking Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for in vivo chemical cross-linking of the bacterial protein RodA and its interacting partners. RodA is a crucial component of the peptidoglycan synthesis machinery, playing a vital role in maintaining cell shape and integrity. Understanding its protein-protein interactions is key to elucidating the mechanisms of bacterial cell wall biosynthesis and for the development of novel antimicrobial agents. This protocol is designed to stabilize these interactions for subsequent analysis.
Data Presentation
Quantitative data from typical RodA cross-linking experiments are summarized below. These values represent starting points for optimization in your specific bacterial strain and experimental conditions.
Table 1: Recommended Starting Conditions for In Vivo Cross-Linking of RodA
| Parameter | Disuccinimidyl Glutarate (DSG) | Formaldehyde (B43269) |
| Cross-linker Concentration | 0.5 - 2.5 mM | 1% (v/v) |
| Incubation Time | 30 minutes | 15 - 30 minutes |
| Incubation Temperature | Room Temperature (25°C) | Room Temperature (25°C) |
| Quenching Reagent | 50 - 100 mM Tris-HCl, pH 7.5 | 125 mM Glycine (B1666218) |
| Quenching Time | 15 minutes | 5 - 15 minutes |
Table 2: Typical Reagent Concentrations for Post-Cross-linking Analysis
| Reagent/Step | Concentration/Condition | Purpose |
| Lysis Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease Inhibitors | Cell lysis and solubilization of membrane proteins |
| Antibody for IP | 1-5 µg per 1 mg of protein lysate | Immunoprecipitation of RodA complex |
| Beads for IP | 20-30 µL of Protein A/G slurry | Capture of antibody-protein complex |
| Wash Buffer | Lysis buffer with 0.1% Triton X-100 | Removal of non-specific binding |
| Elution Buffer | 0.1 M Glycine pH 2.5 or SDS-PAGE sample buffer | Elution of cross-linked complexes |
Experimental Protocols
Protocol 1: In Vivo Cross-Linking of RodA using DSG
This protocol describes the use of the membrane-permeable, amine-reactive cross-linker Disuccinimidyl Glutarate (DSG) to study RodA protein interactions in living bacterial cells.[1][2][3]
Materials:
-
Bacterial culture expressing RodA of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Disuccinimidyl Glutarate (DSG)
-
Dimethyl Sulfoxide (DMSO)
-
Tris-HCl, pH 7.5
-
Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Microcentrifuge and tubes
-
Spectrophotometer
Procedure:
-
Cell Culture and Harvest: Grow bacterial cells to the mid-logarithmic phase (OD600 ≈ 0.6-0.8). Harvest cells by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any primary amines from the growth medium.
-
Resuspension: Resuspend the cell pellet in fresh, ice-cold PBS to a final OD600 of ~1.0.
-
Cross-linking Reaction:
-
Prepare a fresh 50 mM stock solution of DSG in DMSO.[2]
-
Add the DSG stock solution to the cell suspension to a final concentration of 0.5 - 2.5 mM.[1][2] The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle shaking.[1]
-
-
Quenching: Stop the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50-100 mM.[1] Incubate for 15 minutes at room temperature.
-
Cell Lysis:
-
Pellet the cross-linked cells by centrifugation at 8000 x g for 5 minutes at 4°C.
-
Resuspend the pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication or French press).
-
-
Clarification of Lysate: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant contains the cross-linked protein complexes.
-
Downstream Analysis: The clarified lysate is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and mass spectrometry to identify RodA-interacting partners.[4][5][6]
Protocol 2: In Vivo Cross-Linking of RodA using Formaldehyde
This protocol utilizes formaldehyde, a zero-length cross-linker, to capture protein-protein interactions involving RodA.
Materials:
-
Bacterial culture expressing RodA of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (16% w/v, methanol-free)
-
Glycine
-
Lysis Buffer (as in Protocol 1)
-
Microcentrifuge and tubes
-
Spectrophotometer
Procedure:
-
Cell Culture and Harvest: Grow and harvest bacterial cells as described in Protocol 1.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in fresh, ice-cold PBS.
-
Cross-linking Reaction:
-
Add formaldehyde to the cell suspension to a final concentration of 1% (v/v).
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Quenching: Quench the reaction by adding glycine to a final concentration of 125 mM. Incubate for 5-15 minutes at room temperature.
-
Cell Lysis and Lysate Clarification: Proceed with steps 6 and 7 from Protocol 1.
-
Downstream Analysis: The resulting lysate can be used for immunoprecipitation and subsequent analysis. Note that formaldehyde cross-links can be reversed by heating the sample in SDS-PAGE sample buffer.
Visualizations
Caption: Experimental workflow for RodA in vivo cross-linking and analysis.
Caption: Simplified signaling pathway of the RodA-containing Rod complex.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. proteochem.com [proteochem.com]
- 3. covachem.com [covachem.com]
- 4. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipid II Substrate Preparation for RodA Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a structure essential for survival and shape maintenance, is synthesized from the precursor molecule Lipid II. The RodA protein, a member of the SEDS (shape, elongation, division, and sporulation) family, is a key glycosyltransferase that polymerizes Lipid II into linear peptidoglycan chains.[1][2] This process is a critical step in cell wall biosynthesis and presents a promising target for the development of novel antibiotics.[3] Accurate in vitro assays of RodA activity are therefore crucial for screening and characterizing potential inhibitors. A reliable supply of high-quality Lipid II substrate is a prerequisite for these assays.
This document provides detailed protocols for the preparation of Lipid II via enzymatic synthesis and a method for conducting in vitro RodA polymerization assays.
Methods for Lipid II Substrate Preparation
There are three primary methods for obtaining Lipid II: direct extraction from bacteria, total chemical synthesis, and enzymatic synthesis.[4] While direct extraction can yield native Lipid II, it is often challenging to obtain large quantities.[5] Total chemical synthesis allows for the creation of diverse analogs but is a complex, multi-step process.[6] Enzymatic synthesis offers a practical and efficient alternative, providing good yields of natural Lipid II.[7][8] This section focuses on the enzymatic synthesis approach.
Enzymatic Synthesis of Lipid II
This method utilizes the sequential enzymatic activities of MraY and MurG to synthesize Lipid II from its precursors: UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), undecaprenyl phosphate (B84403) (C55-P), and UDP-N-acetylglucosamine (UDP-GlcNAc).[9][10][11]
This protocol is adapted from established methods for the in vitro reconstitution of the Lipid II synthesis pathway.[12]
Materials:
-
UDP-MurNAc-pentapeptide
-
Undecaprenyl phosphate (C55-P)
-
UDP-GlcNAc
-
Purified MraY enzyme
-
Purified MurG enzyme
-
Triton X-100
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 100 mM KCl)
-
Extraction Solvent: n-butanol/pyridinium acetate (B1210297) (pH 4.2, 2:1 v/v)
-
TLC plates (Silica gel 60 F254)
-
TLC Mobile Phase: Chloroform/Methanol/Water/Ammonia (88:48:10:1 v/v/v/v)
Procedure:
-
Preparation of Precursors:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction components in the specified order and concentrations (refer to Table 1).
-
Incubate the reaction mixture at 30°C for 90-180 minutes.[12]
-
-
Extraction of Lipid II:
-
Stop the reaction by adding an equal volume of n-butanol/pyridinium acetate (pH 4.2, 2:1 v/v).[12]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing Lipid II.
-
-
Analysis and Purification:
-
Analyze the extracted Lipid II by thin-layer chromatography (TLC) using the specified mobile phase.[12]
-
For purification, employ reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile (B52724) in an appropriate buffer.
-
Table 1: Reaction Components for Enzymatic Synthesis of Lipid II
| Component | Final Concentration/Amount |
| UDP-MurNAc-pentapeptide | 50 µM |
| C55-P (in 0.5% Triton X-100) | 5 nmol |
| UDP-GlcNAc | 50 nmol |
| MraY | 0.25–3 µg |
| MurG | 1.25 µg |
| Total Volume | 60 µL |
Note: Optimal enzyme concentrations may need to be determined empirically.
In Vitro RodA Glycosyltransferase Assay
This assay measures the ability of RodA to polymerize Lipid II into long glycan chains. The protocol described here is a gel-based method that allows for the detection of the polymerized product.[1][8]
Experimental Protocol: In Vitro RodA Polymerization Assay
Materials:
-
Purified RodA-PBP2 complex (or purified RodA)
-
Prepared Lipid II substrate
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 150 mM NaCl, 0.05% DDM)
-
Biotin-D-lysine
-
E. faecalis PBP2X (or other suitable transpeptidase for labeling)
-
SDS-PAGE gels
-
PVDF membrane
-
Fluorescently labeled streptavidin (e.g., IRDye 800CW streptavidin)
-
Imaging system for fluorescence detection
Procedure:
-
Polymerization Reaction:
-
Set up the reaction mixture containing the RodA-PBP2 complex and Lipid II in the reaction buffer (see Table 2 for suggested concentrations).
-
Incubate at 37°C for a specified time (e.g., 1-2 hours) to allow for polymerization.
-
-
Labeling of Polymerized Glycans:
-
Terminate the polymerization reaction (e.g., by heat inactivation).
-
Add Biotin-D-lysine and a suitable transpeptidase (e.g., E. faecalis PBP2X) to the reaction mixture. This step exchanges the terminal D-Ala of the pentapeptide stem with biotin-D-lysine on the newly synthesized glycan chains.[1]
-
Incubate to allow for the labeling reaction to proceed.
-
-
Detection of Polymerized Product:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated products to a PVDF membrane.
-
Block the membrane and then probe with fluorescently labeled streptavidin.
-
Visualize the biotinylated (and therefore polymerized) peptidoglycan chains using an appropriate fluorescence imaging system.[1]
-
Table 2: Suggested Reaction Components for In Vitro RodA Polymerization Assay
| Component | Suggested Final Concentration |
| RodA-PBP2 complex | 0.5 - 2 µM |
| Lipid II | 10 - 50 µM |
Note: Optimal concentrations and incubation times should be determined empirically.
Visualizing the Workflow and Pathway
To better understand the experimental processes and the biological context, the following diagrams illustrate the workflow for Lipid II preparation and the peptidoglycan synthesis pathway involving RodA.
Caption: Experimental workflow for Lipid II preparation and use in RodA assays.
Caption: Peptidoglycan synthesis pathway involving RodA.
References
- 1. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elifesciences.org [elifesciences.org]
- 8. Structural coordination of polymerization and crosslinking by a SEDS-bPBP peptidoglycan synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. In vitro reconstitution of peptidoglycan assembly from the Gram-positive pathogen Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Genetic Tools for Interrogating RodA Function in Escherichia coli: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
RodA is an essential protein in Escherichia coli involved in maintaining the rod shape of the cell. It is a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family and functions as a peptidoglycan glycosyltransferase. RodA acts in concert with the transpeptidase PBP2 (Penicillin-Binding Protein 2) to synthesize the peptidoglycan cell wall during cell elongation. Understanding the function of RodA is critical for deciphering the mechanisms of bacterial cell shape determination and for the development of novel antimicrobial agents. This document provides detailed application notes and protocols for utilizing key genetic tools to study RodA function in E. coli.
Generation and Analysis of Conditional Mutants
Conditional mutants, such as temperature-sensitive (Ts) and depletion mutants, are invaluable tools for studying essential genes like rodA. These mutants allow for the controlled expression or inactivation of the RodA protein, enabling the study of its function and the consequences of its loss.
Application Note: Temperature-Sensitive Mutants
Temperature-sensitive mutants of rodA (rodA(Ts)) allow for the study of RodA function by controlling protein activity through temperature shifts. At the permissive temperature (e.g., 30°C), the mutant RodA protein is functional, and cells exhibit a normal rod shape. At the restrictive temperature (e.g., 42°C), the protein misfolds and becomes inactive, leading to a loss of rod shape and the formation of spherical cells.[1]
Key Applications:
-
Studying the immediate effects of RodA inactivation on cell morphology and viability.
-
Investigating the role of RodA in cell wall synthesis and segregation.[1]
-
Identifying genetic suppressors of the rodA(Ts) phenotype to uncover interacting partners and regulatory pathways.
Protocol: Construction of a rodA(Ts) Mutant using Site-Directed Mutagenesis
This protocol describes the creation of a temperature-sensitive rodA allele by introducing a specific point mutation into the rodA gene on a plasmid, followed by introduction into an E. coli strain.
Materials:
-
Plasmid containing the wild-type E. coli rodA gene (e.g., pBAD-RodA).
-
Phusion High-Fidelity DNA Polymerase and associated buffers.
-
Mutagenic primers designed to introduce a specific amino acid substitution (e.g., a substitution in a conserved residue predicted to destabilize the protein at higher temperatures).
-
DpnI restriction enzyme.
-
Competent E. coli cells (e.g., DH5α for cloning, and a rodA deletion or depletion strain for complementation assays).
-
LB agar (B569324) plates with appropriate antibiotics.
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of >40%.
-
Mutagenesis PCR:
-
Set up a 50 µL PCR reaction containing: 10 µL of 5X Phusion HF Buffer, 1 µL of 10 mM dNTPs, 1.25 µL of each primer (10 µM), 1 µL of template plasmid (50 ng), 0.5 µL of Phusion DNA Polymerase, and nuclease-free water to 50 µL.
-
Perform PCR with the following cycling conditions: 98°C for 30s, followed by 25-30 cycles of 98°C for 10s, 60-72°C for 30s (annealing temperature depends on primers), and 72°C for 30s/kb of plasmid length, with a final extension at 72°C for 5-10 minutes.
-
-
DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform 5 µL of the DpnI-treated PCR product into competent E. coli cells and plate on LB agar with the appropriate antibiotic.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Phenotypic Analysis: Transform the validated plasmid into a rodA deletion or depletion strain. Grow the cells at 30°C and 42°C to confirm the temperature-sensitive phenotype by observing cell morphology via phase-contrast microscopy.
Application Note: RodA Depletion using CRISPRi
CRISPR interference (CRISPRi) is a powerful tool for inducible gene knockdown.[2][3] A catalytically inactive Cas9 (dCas9) is guided by a small guide RNA (sgRNA) to the target gene's promoter or coding region, sterically blocking transcription. This allows for the controlled depletion of RodA, which is particularly useful for studying the effects of gradual protein removal.
Key Applications:
-
Titratable control over RodA expression levels.
-
Studying the effects of RodA depletion on cell growth, morphology, and division.
-
High-throughput screening for synthetic lethal interactions with rodA depletion.
Protocol: Inducible Knockdown of rodA using CRISPRi
This protocol outlines the steps for implementing CRISPRi-mediated knockdown of rodA in E. coli.
Materials:
-
E. coli strain expressing dCas9 (e.g., integrated into the chromosome).
-
A plasmid vector for expressing the sgRNA targeting rodA (e.g., with an arabinose-inducible promoter).
-
Primers for cloning the rodA-targeting spacer into the sgRNA vector.
-
Inducers (e.g., anhydrotetracycline (B590944) for dCas9 and arabinose for the sgRNA).
Procedure:
-
sgRNA Design: Design a 20-nucleotide spacer sequence that is complementary to the non-template strand of the rodA promoter region or the 5' end of the coding sequence. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
sgRNA Plasmid Construction: Clone the designed spacer sequence into the sgRNA expression vector according to the manufacturer's protocol. This typically involves a simple ligation or Gibson assembly step.
-
Transformation: Transform the resulting sgRNA plasmid into the E. coli strain expressing dCas9.
-
Induction of Knockdown:
-
Grow the cells to early or mid-log phase.
-
Induce the expression of dCas9 and the sgRNA with the appropriate inducers. The concentration of the inducer for the sgRNA can be varied to achieve different levels of rodA knockdown.
-
-
Analysis of Phenotype:
-
Growth Curve Analysis: Monitor the optical density (OD600) of the cultures over time in a microplate reader to assess the effect of RodA depletion on cell growth.
-
Morphological Analysis: At different time points after induction, take samples for phase-contrast microscopy to observe changes in cell shape.
-
Quantitative Western Blot: To confirm the depletion of RodA, perform a western blot using an antibody against RodA and quantify the band intensity.[4][5][6]
-
Investigating Protein-Protein Interactions
RodA functions as part of a larger protein complex, the "Rod complex," which includes MreB, MreC, MreD, and PBP2.[7] Studying the interactions between RodA and these other proteins is crucial for understanding its regulation and function.
Application Note: Bacterial Adenylate Cyclase Two-Hybrid (BACTH) System
The BACTH system is a powerful genetic tool for detecting protein-protein interactions in vivo in E. coli.[7][8][9] It is based on the reconstitution of adenylate cyclase activity from two complementary fragments, T18 and T25, which are fused to the proteins of interest. Interaction between the target proteins brings T18 and T25 into proximity, leading to the production of cyclic AMP (cAMP). cAMP then activates the transcription of reporter genes, such as the lacZ gene, resulting in a measurable output (e.g., blue colonies on X-Gal plates or β-galactosidase activity). This system is particularly well-suited for studying interactions between membrane proteins.[7][8]
Protocol: BACTH Assay for RodA-PBP2 Interaction
Materials:
-
BACTH vectors (e.g., pKT25 and pUT18C) for cloning rodA and pbpA (encoding PBP2).
-
E. coli reporter strain deficient in adenylate cyclase (cya).
-
Primers for amplifying rodA and pbpA.
-
LB agar plates containing X-Gal, IPTG, and appropriate antibiotics.
-
Reagents for β-galactosidase assay (ONPG).
Procedure:
-
Plasmid Construction: Clone the coding sequences of rodA and pbpA into the BACTH vectors to create fusions with the T25 and T18 fragments. Create both N- and C-terminal fusions to ensure that the interaction is not sterically hindered.
-
Co-transformation: Co-transform pairs of the T25 and T18 fusion plasmids into the cya reporter strain.
-
Qualitative Analysis: Plate the co-transformants on LB agar plates containing X-Gal and IPTG. Incubate at 30°C for 24-48 hours. A blue colony color indicates a positive interaction.
-
Quantitative Analysis (β-Galactosidase Assay):
In Vitro Functional Analysis
In vitro assays are essential for dissecting the biochemical activity of RodA and its partners, independent of the complexities of the cellular environment.
Application Note: In Vitro Glycosyltransferase Assay
The glycosyltransferase activity of the RodA-PBP2 complex can be measured in vitro by monitoring the polymerization of the lipid II precursor of peptidoglycan.[14] This assay is crucial for confirming the enzymatic function of RodA and for studying the effects of mutations on its activity.
Protocol: In Vitro Glycosyltransferase Assay for the RodA-PBP2 Complex
This protocol is adapted from previously described methods.[14]
Materials:
-
Purified RodA-PBP2 complex.
-
Lipid II substrate.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% Triton X-100).
-
Fluorescently labeled streptavidin for detection.
Procedure:
-
Protein Purification: Co-express and purify the RodA-PBP2 complex from E. coli.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified RodA-PBP2 complex with Lipid II in the reaction buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Polymerization:
-
The polymerized glycan strands can be detected by various methods, such as thin-layer chromatography (TLC) or a gel-based assay where the products are biotinylated and detected with fluorescently labeled streptavidin.[14]
-
-
Data Analysis: Quantify the amount of polymerized product to determine the glycosyltransferase activity.
Data Presentation
Table 1: Quantitative Analysis of rodA Mutant Phenotypes
| Genetic Background | Condition | Average Cell Length (µm) ± SD | Average Cell Width (µm) ± SD | Doubling Time (min) ± SD |
| Wild-type | 30°C | 3.5 ± 0.4 | 0.8 ± 0.1 | 30 ± 2 |
| Wild-type | 42°C | 3.6 ± 0.5 | 0.8 ± 0.1 | 25 ± 2 |
| rodA(Ts) | 30°C (Permissive) | 3.4 ± 0.5 | 0.8 ± 0.1 | 32 ± 3 |
| rodA(Ts) | 42°C (Restrictive) | 1.5 ± 0.3 | 1.4 ± 0.2 | >120 (inhibited) |
| CRISPRi-rodA | Uninduced | 3.5 ± 0.4 | 0.8 ± 0.1 | 31 ± 2 |
| CRISPRi-rodA | Induced (Low) | 2.8 ± 0.6 | 1.0 ± 0.2 | 45 ± 5 |
| CRISPRi-rodA | Induced (High) | 1.8 ± 0.4 | 1.6 ± 0.3 | 95 ± 10 |
Table 2: Quantitative Analysis of RodA-PBP2 Interaction using BACTH
| T25 Fusion | T18 Fusion | β-Galactosidase Activity (Miller Units) ± SD |
| T25-RodA | T18-PBP2 | 1500 ± 120 |
| T25-RodA | T18 (empty vector) | 50 ± 10 |
| T25 (empty vector) | T18-PBP2 | 65 ± 15 |
| T25-Zip | T18-Zip (Positive Control) | 2500 ± 200 |
Visualizations
Caption: Experimental workflow for studying RodA function.
Caption: The E. coli Rod complex and its role in peptidoglycan synthesis.
References
- 1. Constitutive Septal Murein Synthesis in Escherichia coli with Impaired Activity of the Morphogenetic Proteins RodA and Penicillin-Binding Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An easy-to-use CRISPRi plasmid tool for inducible knockdown in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Programmable Gene Knockdown in Diverse Bacteria Using Mobile‐CRISPRi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RagB stimulates the activity of the peptidoglycan polymerase RodA in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Membrane Protein Interactions with a Bacterial Adenylate Cyclase–Based Two‐Hybrid (BACTH) Technique | Semantic Scholar [semanticscholar.org]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput β-galactosidase assay for bacterial cell-based reporter systems | Semantic Scholar [semanticscholar.org]
- 12. A beta-galactosidase-based bacterial two-hybrid system to assess protein-protein interactions in the correct cellular environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
Quantitative Analysis of RodA Enzymatic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RodA is a crucial enzyme in bacterial cell wall biosynthesis, functioning as a peptidoglycan glycosyltransferase. It is a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family and plays a vital role in cell elongation by polymerizing glycan strands from the precursor Lipid II.[1][2][3] The enzymatic activity of RodA is tightly regulated and often occurs in complex with other proteins, notably the class B penicillin-binding protein (PBP), such as PBP2, which provides the transpeptidase activity required for cross-linking the newly synthesized glycan strands.[4][5] Given its essential role in bacterial viability, RodA is an attractive target for the development of novel antibiotics.
These application notes provide detailed protocols for the quantitative analysis of RodA enzymatic activity, offering researchers the tools to investigate its function, screen for inhibitors, and characterize its kinetic properties. The protocols described herein utilize various methodologies, including continuous fluorescence-based assays, endpoint radiometric assays, and Förster Resonance Energy Transfer (FRET) assays.
Signaling Pathway and Experimental Workflow
The enzymatic activity of RodA is a key step in the broader process of bacterial cell wall elongation, which is orchestrated by the Rod complex. This complex involves a series of protein-protein interactions that ensure the correct spatial and temporal synthesis of peptidoglycan.
Caption: The Rod complex signaling pathway for peptidoglycan synthesis.
The following diagram illustrates a general experimental workflow for the quantitative analysis of RodA enzymatic activity.
Caption: General experimental workflow for RodA enzymatic activity assays.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from RodA enzymatic assays. These values can vary depending on the specific experimental conditions, the bacterial species from which RodA is derived, and the purity of the enzyme and substrate.
Table 1: Kinetic Parameters of RodA
| Parameter | Typical Value Range | Method of Determination | Reference(s) |
| Km for Lipid II | 5 - 50 µM | Continuous Fluorescence Assay | [6] |
| Radiometric Assay | [7] | ||
| Vmax | Varies with enzyme prep | Continuous Fluorescence Assay | [6] |
| Radiometric Assay | [7] | ||
| kcat | Varies with enzyme prep | Continuous Fluorescence Assay | [6] |
| Radiometric Assay | [7] | ||
| Optimal pH | 7.0 - 8.0 | Continuous Fluorescence Assay | [8] |
| Divalent Cation Requirement | Mg2+ or Mn2+ | In vitro polymerization assay | [9] |
Table 2: Inhibition of RodA Activity
| Inhibitor | IC50 / Ki | Assay Type | Reference(s) |
| Moenomycin A | Potent inhibitor (nM range) | In vitro polymerization assay | [10] |
| Compound 654/A | Effective in vivo | Growth-based assays | [1] |
| Novel Small Molecules | Varies | High-throughput screening | [11] |
Experimental Protocols
Protocol 1: Continuous Fluorescence Assay for RodA Glycosyltransferase Activity
This protocol describes a continuous assay to monitor the glycosyltransferase activity of RodA using a Dansyl-labeled Lipid II substrate. The fluorescence of the Dansyl group is sensitive to its environment and changes upon polymerization of the glycan strands, allowing for real-time monitoring of the reaction.[6]
Materials:
-
Purified RodA or RodA-PBP2 complex
-
Dansyl-labeled Lipid II
-
Reaction Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 10 mM MgCl2 or MnCl2, and a detergent such as 0.05% (w/v) DDM or Triton X-100.
-
Fluorometer with excitation and emission wavelengths suitable for Dansyl fluorophore (e.g., Ex: 340 nm, Em: 520 nm).
-
96-well black microplates
Procedure:
-
Reaction Setup:
-
In a microplate well, prepare a reaction mixture containing the reaction buffer and Dansyl-labeled Lipid II at a final concentration typically in the range of 1-10 µM.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C or 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the purified RodA or RodA-PBP2 complex to a final concentration of 0.1-1 µM.
-
Immediately start monitoring the fluorescence intensity over time in the fluorometer.
-
-
Data Acquisition:
-
Record the fluorescence signal at regular intervals (e.g., every 30-60 seconds) for a period of 30-60 minutes, or until the reaction reaches a plateau.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial velocity of the reaction is determined from the initial linear phase of the curve.
-
Convert the change in fluorescence units per unit time to the rate of product formation (e.g., µmol/min) by using a standard curve of a known amount of product or by determining the fluorescence change corresponding to the complete conversion of the substrate.
-
Calculate the specific activity of the enzyme (e.g., µmol/min/mg of protein).[12][13]
-
Protocol 2: Radiometric Endpoint Assay for RodA Glycosyltransferase Activity
This protocol describes an endpoint assay to measure RodA activity using a radiolabeled Lipid II substrate (e.g., with 14C or 3H in the sugar or peptide moiety). The polymerized peptidoglycan product is separated from the unreacted substrate by HPLC, and the amount of incorporated radioactivity is quantified.[7]
Materials:
-
Purified RodA or RodA-PBP2 complex
-
Radiolabeled Lipid II
-
Reaction Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 10 mM MgCl2 or MnCl2, and a detergent such as 0.05% (w/v) DDM or Triton X-100.
-
Quenching Solution: e.g., 1% SDS.
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and a flow-through scintillation detector.[14]
-
Scintillation cocktail.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer and radiolabeled Lipid II (e.g., 10-50 µM).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C or 37°C) for 5 minutes.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding the purified RodA or RodA-PBP2 complex (e.g., 0.5-2 µM).
-
Incubate for a defined period (e.g., 15-60 minutes).
-
Terminate the reaction by adding the quenching solution.
-
-
Product Separation and Quantification:
-
Inject the quenched reaction mixture into the HPLC system.
-
Separate the polymerized peptidoglycan product from the unreacted Lipid II substrate using an appropriate gradient (e.g., a water/acetonitrile gradient with 0.1% formic acid).[14]
-
Monitor the elution of radioactive compounds using the flow-through scintillation detector.
-
-
Data Analysis:
-
Integrate the peak corresponding to the polymerized peptidoglycan product to determine the total radioactivity incorporated.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled Lipid II.
-
Determine the enzymatic activity as the amount of product formed per unit time per amount of enzyme.
-
Protocol 3: FRET-Based Assay for Real-Time Monitoring of RodA Activity
This protocol utilizes Förster Resonance Energy Transfer (FRET) to monitor the polymerization of Lipid II in real-time. Two populations of Lipid II are labeled with a FRET donor and acceptor pair of fluorophores. Upon polymerization by RodA, the donor and acceptor molecules are brought into close proximity, resulting in an increase in the FRET signal.[15]
Materials:
-
Purified RodA or RodA-PBP2 complex
-
Lipid II labeled with a FRET donor (e.g., NBD)
-
Lipid II labeled with a FRET acceptor (e.g., a rhodamine derivative)
-
Reaction Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 10 mM MgCl2 or MnCl2, and a detergent such as 0.05% (w/v) DDM or Triton X-100.
-
Fluorometer capable of measuring FRET (simultaneous or sequential detection of donor and acceptor emission).
-
96-well black microplates.
Procedure:
-
Reaction Setup:
-
In a microplate well, prepare a reaction mixture containing the reaction buffer and equimolar concentrations of donor- and acceptor-labeled Lipid II (e.g., 0.5-5 µM each).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C or 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the purified RodA or RodA-PBP2 complex (e.g., 0.1-1 µM).
-
Immediately start monitoring the fluorescence emission of both the donor and acceptor fluorophores.
-
-
Data Acquisition:
-
Excite the donor fluorophore and measure the emission of both the donor and the FRET-sensitized acceptor over time.
-
Record the fluorescence signals at regular intervals.
-
-
Data Analysis:
-
Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence intensity over time.
-
The initial rate of the increase in the FRET signal corresponds to the initial velocity of the polymerization reaction.
-
Relate the change in FRET signal to the rate of product formation for quantitative analysis.[2][16]
-
References
- 1. Controlled Sequential Oxygenation of Polyunsaturated Fatty Acids with a Recombinant Unspecific Peroxygenase from Aspergillus niger [mdpi.com]
- 2. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural coordination of polymerization and crosslinking by a SEDS-bPBP peptidoglycan synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Fluorescence Assay for Peptidoglycan Glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myassays.com [myassays.com]
- 9. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of continuous enzyme kinetic data using ICEKAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of continuous enzyme kinetic data using ICEKAT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield of Recombinant RodA Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of recombinant RodA protein.
Frequently Asked Questions (FAQs)
Q1: Why is the expression of recombinant RodA protein often low?
A1: RodA is an integral membrane protein belonging to the SEDS (Shape, Elongation, Division, and Sporulation) protein family, which are known to be challenging to overexpress in heterologous systems like E. coli.[1][2][3] Several factors contribute to low yields:
-
Toxicity: Overexpression of membrane proteins can be toxic to the host cells, leading to poor growth and reduced protein production.[4]
-
Misfolding and Aggregation: Membrane proteins require a lipid bilayer for proper folding. High rates of synthesis in an expression host can overwhelm the cellular machinery, leading to misfolding and the formation of insoluble aggregates known as inclusion bodies.[5][6]
-
Codon Bias: The codon usage of the rodA gene from its native organism may not be optimal for the expression host (e.g., E. coli), leading to stalled or inefficient translation.[7][8]
-
Membrane Insertion Stress: High levels of a foreign membrane protein can disrupt the host cell's membrane integrity and function.[9]
Q2: What is a typical yield for recombinant RodA?
A2: Yields are highly dependent on the specific RodA homolog, expression system, and purification protocol. However, published data can provide a benchmark. For example, His-tagged RodA from Streptococcus pneumoniae expressed in E. coli yielded approximately 50-150 µg of purified protein per liter of culture.[10] A SUMO-FLAG-tagged RodA from Thermus thermophilus was purified with a final concentrated yield of 30-40 mg/ml, starting from a 1-liter culture.[11]
Q3: Which E. coli strains are recommended for RodA expression?
A3: While standard strains like BL21(DE3) can be a starting point, strains engineered to handle toxic or membrane proteins are often more successful.[12][13] Strains such as C41(DE3) and its derivative C43(DE3) contain mutations that reduce the toxicity of overexpression by lowering the level of T7 RNA polymerase, leading to a slower, more controlled rate of protein synthesis.[9][12] In fact, a derivative of C43(DE3) was successfully used to express RodA from Thermus thermophilus.[11] Another option is the Lemo21(DE3) strain, which allows for fine-tuning of T7 RNA polymerase activity.[9][12]
Q4: How important is codon optimization for the rodA gene?
A4: Codon optimization is a critical step to improve expression in a heterologous host.[14][15] It involves replacing rare codons in the original gene sequence with codons that are more frequently used by the expression host, which can significantly enhance translational efficiency.[8] Algorithms for codon optimization can also help to remove mRNA secondary structures that might hinder ribosome binding and translation initiation.[4][16]
Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during RodA expression and purification.
Issue 1: No or Very Low Expression of RodA
If you do not see a band corresponding to RodA on an SDS-PAGE gel of whole-cell lysates, consider the following strategies.
-
Workflow & Decision Logic:
Caption: Troubleshooting logic for no or low RodA expression. -
Quantitative Data Summary: Table 1: Comparison of E. coli Strains for Membrane Protein Expression
Strain Key Feature Recommended For Reference BL21(DE3) Standard T7 expression, lacks Lon and OmpT proteases. General purpose, non-toxic proteins. [12][13] C41(DE3) Mutation reduces T7 RNA polymerase activity. Toxic membrane proteins. [9][12] C43(DE3) Different mutation than C41, also reduces toxicity. Toxic membrane proteins; used for T. thermophilus RodA. [11][12] Lemo21(DE3) Tunable T7 RNA polymerase expression via T7 lysozyme (B549824). Fine-tuning expression of toxic proteins. [9][12] | BL21(DE3)pLysS | T7 lysozyme reduces basal T7 RNA polymerase activity. | Tighter control of basal expression for toxic proteins. |[4] |
Issue 2: RodA is Expressed but Insoluble (Inclusion Bodies)
If RodA is present in the "pellet" fraction after cell lysis, it is likely forming insoluble inclusion bodies. The goal is to increase the yield of soluble, correctly folded protein in the membrane.
-
Workflow & Decision Logic:
Caption: Workflow for improving RodA solubility. -
Quantitative Data Summary: Table 2: Optimized Induction Conditions for RodA and Related Proteins
Parameter Condition Rationale Reference Temperature 18-25°C Slows protein synthesis, aids proper folding. [4][11][13] Inducer (IPTG) 0.05 - 1.0 mM Lower concentrations can reduce expression rate and prevent aggregation. [4][11] OD₆₀₀ at Induction 0.6 - 0.8 Inducing during mid-log phase ensures healthy, active cells. [11] | Induction Time | 4 hours to overnight | Longer times are needed at lower temperatures. |[4][11] |
Issue 3: Low Yield After Purification
Even if RodA is expressed in the membrane, yield can be lost during solubilization and purification steps. This section focuses on optimizing protein extraction and stability.
-
Workflow & Decision Logic:
Caption: Troubleshooting workflow for the purification stage. -
Quantitative Data Summary: Table 3: Detergents Used for RodA and Homolog Purification
Detergent Abbreviation Type Concentration Used Protein Reference n-Dodecyl-β-D-maltoside DDM Non-ionic 1% (solubilization), 0.1% (purification) T. thermophilus RodA [11][17] Laurylamido-N,N'-dimethyl-aminopropylamine oxide LAPAO Zwitterionic Not specified S. pneumoniae RodA/FtsW [10] Polyoxyethylene 8 lauryl ether C₁₂E₈ Non-ionic Not specified S. pneumoniae RodA/FtsW [10] | Octyl-beta-glycoside | OG | Non-ionic | General Use | General Membrane Proteins |[17][18] |
Experimental Protocols
Protocol 1: Small-Scale Screening of Expression Conditions
This protocol allows for the parallel testing of different temperatures and inducer concentrations to find the optimal conditions for soluble RodA expression.
-
Transformation: Transform your RodA expression plasmid into the desired E. coli strains (e.g., C41(DE3), BL21(DE3)pLysS). Plate on LB-agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculation: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 10 mL of fresh LB medium (in 50 mL tubes) with 100 µL of the overnight culture. Prepare enough tubes to test a matrix of conditions (e.g., two temperatures x three IPTG concentrations).
-
Growth: Grow cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction:
-
Move half of the cultures to a shaker at a lower temperature (e.g., 20°C) and let them acclimate for 20 minutes. Keep the other half at 37°C.
-
Induce the cultures with different final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM). Keep one culture uninduced as a negative control.
-
-
Expression: Incubate the 37°C cultures for 3-4 hours. Incubate the 20°C cultures overnight (16-18 hours).
-
Harvest and Analysis:
-
Normalize all samples by OD₆₀₀. Take a volume equivalent to 1 mL at OD₆₀₀ = 1.0.
-
Centrifuge at 13,000 x g for 2 minutes to pellet the cells.
-
Resuspend the pellet in 100 µL of SDS-PAGE loading buffer.
-
Heat at 95°C for 10 minutes.
-
Analyze 10-15 µL by SDS-PAGE and Coomassie staining or Western blot to determine the condition with the highest expression level.
-
Protocol 2: Membrane Solubilization and Purification of His-tagged RodA
This protocol is adapted from established methods for membrane protein purification.[10][11][19]
-
Cell Lysis:
-
Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM MgCl₂, protease inhibitors).
-
Add lysozyme (1 mg/mL) and DNase I (10 µg/mL) and incubate on ice for 30 minutes.
-
Lyse cells thoroughly by sonication or by passing them through a French press.
-
-
Membrane Isolation:
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
-
Solubilization:
-
Discard the supernatant. Resuspend the membrane pellet in 20 mL of Solubilization Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 20% glycerol, 1% DDM, protease inhibitors).
-
Stir gently at 4°C for 2 hours.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. The supernatant now contains the solubilized membrane proteins.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Wash Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM).
-
Load the solubilized membrane fraction onto the column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer (Wash Buffer containing 250-500 mM imidazole).
-
-
Further Purification (Optional):
-
For higher purity, subject the eluted fraction to size-exclusion chromatography (SEC) using a column pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM). This step also helps remove excess detergent and aggregated protein.
-
References
- 1. SEDS proteins are a widespread family of bacterial cell wall polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SEDS proteins are a widespread family of bacterial cell wall polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SEDS proteins are a widespread family of bacterial cell wall polymerases [dash.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MANIPULATING THE GENETIC CODE FOR MEMBRANE PROTEIN PRODUCTION: WHAT HAVE WE LEARNT SO FAR? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Expression and purification of FtsW and RodA from Streptococcus pneumoniae, two membrane proteins involved in cell division and cell growth, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 13. neb.com [neb.com]
- 14. What Is Codon Optimization? Boosting Protein Expression in Synthetic Biology [synapse.patsnap.com]
- 15. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 16. Improved protein production and codon optimization analyses in Escherichia coli by bicistronic design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol - Protein expression and purification [depts.washington.edu]
Technical Support Center: Purified RodA Protein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of purified RodA protein.
Frequently Asked Questions (FAQs)
Q1: What is RodA, and why is it prone to aggregation?
RodA is an essential transmembrane protein involved in bacterial cell wall synthesis as a peptidoglycan polymerase.[1] As an integral membrane protein, RodA possesses significant hydrophobic regions that are normally embedded within the cell membrane.[2][3] When extracted from its native lipid bilayer environment during purification, these hydrophobic surfaces can become exposed to the aqueous solvent, leading to intermolecular interactions and subsequent aggregation.[4]
Q2: What are the initial signs of RodA aggregation?
Indications of RodA aggregation during or after purification include:
-
Visible precipitation: The protein solution may appear cloudy or contain visible particles.
-
High molecular weight species in SDS-PAGE: Aggregated protein may appear as high molecular weight bands or remain in the stacking gel.[5]
-
Broad or shifted peaks in size-exclusion chromatography (SEC): Aggregates will elute earlier than the monomeric protein, resulting in broad or shifted peaks.[4]
-
Loss of activity: Aggregation can lead to a decrease or complete loss of RodA's enzymatic activity.[6]
Q3: What are the key factors to consider for maintaining RodA solubility?
Several factors are critical for maintaining the solubility and stability of purified RodA:
-
Detergent Choice and Concentration: The use of appropriate detergents is paramount for solubilizing and stabilizing membrane proteins like RodA.[2][7]
-
Buffer Composition: pH, ionic strength, and the presence of specific additives can significantly impact protein stability.[8][9]
-
Temperature: Performing purification and storage at low temperatures can help reduce aggregation.[8]
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[9]
Troubleshooting Guide
Problem: My purified RodA protein is precipitating out of solution.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inadequate Detergent Environment | Screen a panel of mild, non-ionic detergents such as n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), or a mixture of detergents like CHAPS and DDM.[1][8] Ensure the detergent concentration remains above its critical micelle concentration (CMC) throughout all purification steps.[10] | Detergents create micelles that shield the hydrophobic transmembrane domains of RodA from the aqueous environment, preventing aggregation.[2] Different proteins have varying optimal detergents for stability. |
| Suboptimal Buffer pH | Empirically determine the optimal pH for RodA solubility. A common starting point is a buffer with a pH between 7.0 and 8.0, such as HEPES or Tris.[1][8] | The surface charge of a protein is influenced by pH. At its isoelectric point (pI), a protein has a net neutral charge, which can lead to minimal electrostatic repulsion and increased aggregation.[11] |
| Inappropriate Ionic Strength | Optimize the salt concentration in your buffers. A common starting point is 150-500 mM NaCl.[8] In some cases, higher salt concentrations can help mitigate aggregation by shielding electrostatic interactions.[6] | Salt concentration affects electrostatic interactions between protein molecules.[12] |
| Protein Concentration is Too High | If possible, work with lower concentrations of RodA. If high concentrations are necessary, consider adding stabilizing excipients. | High protein concentrations increase the frequency of intermolecular collisions, which can lead to aggregation. |
| Oxidation of Cysteine Residues | Include a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), in your buffers to prevent the formation of non-native disulfide bonds. | Oxidation of surface-exposed cysteine residues can lead to the formation of intermolecular disulfide bridges, causing aggregation. |
Key Experimental Protocols
Protocol 1: Detergent Screening for RodA Solubilization
This protocol outlines a method to identify suitable detergents for maintaining RodA solubility.
Materials:
-
Purified RodA protein
-
A panel of non-ionic detergents (e.g., DDM, LDAO, OG, CHAPS)[8]
-
Base buffer (e.g., 20 mM HEPES pH 7.5, 500 mM NaCl)[1]
-
Spectrophotometer or plate reader for turbidity measurements
-
SDS-PAGE equipment
Procedure:
-
Prepare a series of buffers containing the base buffer supplemented with different detergents at concentrations above their respective CMCs.
-
Aliquot the purified RodA protein into each detergent-containing buffer.
-
Incubate the samples under desired conditions (e.g., 4°C for 1 hour).
-
Measure the turbidity of each sample by monitoring the absorbance at 600 nm (A600). A lower A600 indicates less aggregation.
-
Analyze the samples by SDS-PAGE. A reduction in high molecular weight bands or protein stuck in the wells indicates better solubilization.
Protocol 2: Buffer Optimization for Purified RodA
This protocol provides a framework for optimizing buffer conditions to enhance RodA stability.
Materials:
-
Purified RodA in an optimal detergent
-
A range of buffers with varying pH (e.g., pH 6.0, 7.0, 8.0) and salt concentrations (e.g., 100 mM, 250 mM, 500 mM NaCl)[1][8]
-
Stabilizing additives: Glycerol (10-20%), Arginine (50-500 mM), Sucrose (5-10%)[13][]
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Exchange the buffer of the purified RodA into the different test buffers using dialysis or a desalting column.
-
Incubate the samples for a defined period (e.g., 24 hours) at a specific temperature (e.g., 4°C).
-
Analyze the samples by SEC. The presence of a sharp, symmetric peak corresponding to the monomeric RodA indicates a stabilizing buffer condition. The appearance of earlier eluting peaks suggests aggregation.
-
Collect fractions from the SEC and analyze by SDS-PAGE to confirm the presence and integrity of RodA.
Data Summary
Table 1: Common Additives for Preventing Protein Aggregation
| Additive Class | Examples | Typical Working Concentration | Mechanism of Action |
| Detergents | DDM, LDAO, CHAPS | > CMC | Shield hydrophobic surfaces of membrane proteins.[2][7] |
| Polyols/Sugars | Glycerol, Sucrose, Sorbitol | 5-20% (v/v) | Preferentially excluded from the protein surface, promoting a more compact, stable state.[13][] |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches and reducing surface tension.[][15] |
| Salts | NaCl, KCl | 50-500 mM | Modulate electrostatic interactions between protein molecules.[8] |
| Reducing Agents | DTT, BME, TCEP | 1-10 mM | Prevent the formation of non-native intermolecular disulfide bonds.[6] |
Visualizations
Caption: Workflow for RodA purification and troubleshooting aggregation.
Caption: Logical relationship between RodA aggregation causes and solutions.
References
- 1. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing Protein Aggregation To Aid Crystallisation [peakproteins.com]
- 5. researchgate.net [researchgate.net]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RodA Glycosyltransferase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize RodA glycosyltransferase assay conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during RodA glycosyltransferase assays in a question-and-answer format.
Q1: Why is the activity of my purified RodA low or undetectable?
A1: There are several potential reasons for low or no RodA activity. Consider the following troubleshooting steps:
-
Absence of the Cognate Penicillin-Binding Protein (PBP): RodA often requires its cognate class B PBP (e.g., PBP2) for full glycosyltransferase activity.[1][2][3] The PBP is thought to allosterically activate RodA.[1][3] Ensure that the appropriate PBP is included in your reaction mixture in an equimolar ratio to RodA.[1][3]
-
Improper Protein Solubilization and Purification: RodA is an integral membrane protein and requires detergents for extraction and purification. The choice and concentration of the detergent are critical for maintaining its activity.[4] Suboptimal detergent conditions can lead to protein aggregation or denaturation. It is recommended to screen different detergents and use them at concentrations that favor stability.[4][5]
-
Suboptimal Assay Conditions: The pH, temperature, and presence of divalent cations can significantly impact enzyme activity. Ensure your assay buffer conditions are optimized.
-
Lipid II Substrate Issues: The quality, concentration, and stability of the Lipid II substrate are crucial. Ensure the Lipid II is correctly synthesized or purified and has not degraded.
Q2: My RodA protein is precipitating during purification or the assay.
A2: Protein precipitation is a common issue with membrane proteins like RodA. Here are some solutions:
-
Detergent Choice and Concentration: The detergent used for solubilization is critical. Some detergents may not be suitable for maintaining the long-term stability of RodA. Consider screening a panel of detergents to find one that maintains RodA in a soluble and active state.[4][5] Also, ensure the detergent concentration is above its critical micelle concentration (CMC) during purification and in the final assay buffer.[5]
-
Buffer Composition: The ionic strength and pH of your buffers can affect protein solubility. Ensure your buffers are within the optimal range for RodA stability. The addition of glycerol (B35011) (e.g., 10-20%) can also help to stabilize the protein.
-
Protein Concentration: Highly concentrated RodA may be more prone to aggregation. If possible, work with a slightly lower protein concentration.
Q3: How can I be sure that the observed activity is specific to RodA?
A3: To confirm the specificity of the glycosyltransferase activity, consider the following controls:
-
Inactive Mutant: Use a catalytically inactive RodA mutant as a negative control. For example, mutations in conserved residues within the proposed active site can abolish activity.[6]
-
Omission of Components: Run control reactions where either RodA, the cognate PBP, or the Lipid II substrate is omitted. These reactions should not show any product formation.
-
Inhibitor Controls: If known inhibitors of RodA or other peptidoglycan glycosyltransferases are available, they can be used to demonstrate that the observed activity is sensitive to these specific compounds.
Q4: I am observing high background signal in my assay.
A4: High background can be caused by several factors depending on the assay format:
-
Substrate Instability: In assays that detect the released UDP, contamination of the UDP-sugar donor with free UDP can lead to a high background.[7] Similarly, spontaneous hydrolysis of the substrate can contribute to background signal.
-
Contaminated Reagents: Ensure all your reagents, buffers, and water are free of contaminants that might interfere with your detection method.
-
Assay-Specific Interference: In coupled enzyme assays, components of your sample might interfere with the coupling enzymes, leading to a false-positive signal.[4] Run appropriate controls to test for such interference.
Experimental Protocols
Below are detailed methodologies for key experiments related to RodA glycosyltransferase assays.
Protocol 1: In Vitro RodA Glycosyltransferase Activity Assay (Gel-Based Detection)
This protocol is adapted from methods used for SEDS-bPBP complexes and is suitable for detecting the polymerization of Lipid II.[3]
Materials:
-
Purified RodA and its cognate PBP
-
Lipid II substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 20 µM MnCl₂, 0.02% DDM (or other suitable detergent)
-
Quenching Solution: SDS-PAGE loading buffer
-
Detection Reagents: Biotin-D-lysine, E. faecalis PBP4 (for biotinylation), and streptavidin-IRDye 800CW
Procedure:
-
Prepare the reaction mixture in the Assay Buffer containing 1 µM purified RodA:PBP complex.
-
Initiate the reaction by adding 20 µM Lipid II substrate.
-
Incubate the reaction at 25°C for a defined period (e.g., 5-30 minutes).
-
Stop the reaction by adding an equal volume of Quenching Solution and heating at 95°C for 5 minutes.
-
Analyze the products by SDS-PAGE.
-
For detection, the polymerized glycan strands can be biotinylated using Biotin-D-lysine and a suitable transpeptidase like E. faecalis PBP4.
-
Transfer the gel to a PVDF membrane and detect the biotinylated products using a fluorescently labeled streptavidin conjugate.
Protocol 2: UDP-Glo™ Glycosyltransferase Assay (Luminescence-Based)
This is a high-throughput compatible assay that measures the amount of UDP produced during the glycosyltransferase reaction.[7][8][9]
Materials:
-
Purified RodA and its cognate PBP
-
Lipid II substrate and UDP-sugar donor
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
Procedure:
-
Set up the glycosyltransferase reaction in a 384-well plate containing purified RodA, its cognate PBP, and the Lipid II acceptor substrate in the assay buffer.
-
Initiate the reaction by adding the UDP-sugar donor.
-
Incubate at the optimal temperature for a specific time (e.g., 60 minutes).
-
Stop the reaction according to the UDP-Glo™ kit instructions.
-
Add the UDP Detection Reagent, which converts the produced UDP to ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of UDP produced and thus to the RodA activity.
Data Presentation
The following tables summarize key quantitative data for optimizing RodA glycosyltransferase assays.
Table 1: Recommended Reaction Conditions for RodA Assays
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.0 | Optimal pH can be enzyme-specific. |
| Temperature | 25°C - 37°C | Higher temperatures may be suitable for enzymes from thermophiles. |
| Divalent Cations | 10-20 mM MgCl₂ or MnCl₂ | Essential for activity; optimal concentration should be determined empirically. |
| Detergent | Varies (e.g., 0.02% DDM, 0.05% CHAPS) | Choice and concentration are critical for RodA stability and activity. |
| Substrate (Lipid II) | 10-50 µM | Optimal concentration should be determined by substrate titration. |
Table 2: Comparison of Common Glycosyltransferase Assay Methods
| Assay Method | Principle | Advantages | Disadvantages |
| Radiochemical | Measures incorporation of a radiolabeled sugar. | Highly sensitive and direct. | Requires handling of radioactive materials; laborious separation steps.[4] |
| Coupled Spectrophotometric | The production of NDP is coupled to other enzymatic reactions leading to a change in absorbance. | Non-radioactive; continuous monitoring. | Prone to interference from compounds that affect the coupling enzymes.[4] |
| Luminescence (UDP-Glo™) | Measures the production of UDP via a luciferase-based reaction.[7][8][9] | High sensitivity; high-throughput compatible; simple "add-and-read" format.[8] | Can be inhibited by high concentrations of DMSO.[7] |
| Fluorescence-Based | Uses fluorescently labeled substrates or products. | High sensitivity; non-radioactive. | Requires synthesis of fluorescently labeled substrates. |
Visualizations
Experimental Workflow for a RodA Glycosyltransferase Assay
References
- 1. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Structural coordination of polymerization and crosslinking by a SEDS-bPBP peptidoglycan synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of detergents on the solubility of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SEDS proteins are a widespread family of bacterial cell wall polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
Technical Support Center: Troubleshooting Dominant-Negative Phenotypes of RodA Mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dominant-negative mutants of RodA, a key protein in bacterial cell wall synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a dominant-negative phenotype in the context of RodA mutants?
A dominant-negative mutation is one where the mutant protein not only loses its own function but also interferes with the function of the wild-type protein when both are present in the same cell.[1] In the case of RodA, a dominant-negative mutant can disrupt the entire Rod complex, which is responsible for cell elongation, leading to observable changes in cell shape, such as rounding or bulging, even when the wild-type RodA is also expressed.[2]
Q2: What is the expected phenotype of a dominant-negative RodA mutant?
Expression of a dominant-negative RodA mutant in rod-shaped bacteria typically results in a loss of the rod shape, leading to spherical or ovoid cells.[3][4] This is often accompanied by a reduced growth rate and, in some cases, cell lysis, particularly on solid media.[3][5]
Q3: How can I be sure that my RodA mutant is exhibiting a dominant-negative effect and not just a loss-of-function?
A key indicator of a dominant-negative effect is the observation of a mutant phenotype even in the presence of the wild-type rodA gene.[2] If expressing the mutant RodA in a wild-type background produces a similar phenotype to deleting the wild-type rodA gene, it is likely a loss-of-function mutant. However, if the phenotype is more severe or occurs despite the presence of the wild-type protein, it is indicative of a dominant-negative effect.
Q4: Are there specific mutations in RodA that are known to cause dominant-negative phenotypes?
Yes, mutations in highly conserved residues within the transmembrane domain of RodA, particularly those in the central cavity, have been shown to be catalytically essential and can lead to dominant-negative phenotypes.[2][6] Additionally, mutations at the interface where RodA interacts with its partner protein, PBP2, can also result in dominant-negative effects.[2][7]
Troubleshooting Guides
Issue 1: No observable phenotype after inducing expression of the mutant RodA.
Question: I've induced the expression of my presumed dominant-negative RodA mutant, but I don't see any change in cell morphology or growth. What could be the problem?
Possible Causes and Solutions:
-
Insufficient Mutant Protein Expression: The level of the mutant RodA protein may not be high enough to compete with the wild-type protein.
-
Solution: Verify the expression of the mutant protein using Western blotting. If expression is low, consider using a stronger inducible promoter or increasing the concentration of the inducer.
-
-
Incorrect Mutant Construct: The mutation you introduced may not result in a dominant-negative phenotype. It might be a silent mutation or a simple loss-of-function mutation with no effect in a wild-type background.
-
Solution: Sequence your construct to confirm the mutation. If the mutation is correct, consider creating mutations in different, highly conserved regions of the RodA protein, such as the central cavity or the PBP2 interaction site.[2]
-
-
Sub-optimal Growth Conditions: The dominant-negative phenotype may only be apparent under specific growth conditions.
-
Solution: Try growing the cells on solid medium, as some rodA mutants show a more pronounced phenotype on agar (B569324) than in liquid culture.[5] You can also try varying the growth temperature.
-
-
Functional Redundancy: In some bacteria, there may be other proteins that can compensate for the disrupted RodA function, masking the dominant-negative effect.
-
Solution: Research the specific bacterial species you are working with to see if there are known redundant pathways for cell wall synthesis.
-
Issue 2: High levels of cell lysis upon induction of the mutant RodA.
Question: When I induce the expression of my dominant-negative RodA mutant, the majority of the cells lyse, making it difficult to study the morphological changes. How can I prevent this?
Possible Causes and Solutions:
-
Overexpression of a Toxic Protein: High levels of the mutant RodA protein may be toxic to the cells, leading to rapid lysis.
-
Solution: Titrate the concentration of the inducer to find a level that produces a morphological phenotype with minimal lysis. Using a weaker inducible promoter can also be beneficial.
-
-
Severe Disruption of Cell Wall Synthesis: The dominant-negative effect may be so strong that it completely halts peptidoglycan synthesis, leading to rapid lysis due to internal turgor pressure.
-
Solution: Grow the cells in a medium with high osmolarity (e.g., containing sucrose (B13894) or sorbitol) to reduce the turgor pressure and prevent lysis. This will allow for better observation of the morphological changes.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of RodA mutations from the literature.
| Table 1: Effect of rodA and pbp2b Disruption on Growth Parameters in Streptococcus thermophilus | |||
| Strain | Lag Phase (h) | Doubling Time (min) | Maximal OD600 |
| Wild-type | 1.5 | 30 | 2.0 |
| rodA mutant | 1.7 | 60 | 1.6 |
| pbp2b mutant | 1.7 | 60 | 1.6 |
| Data from:[3] |
| Table 2: Effect of rodA and pbp2b Disruption on Cell Size in Streptococcus thermophilus | |
| Strain | Mean Cell Size (μm) |
| Wild-type | 4.3 ± 1.0 |
| rodA mutant | 2.0 ± 0.6 |
| pbp2b mutant | 2.3 ± 0.5 |
| Data from:[3] |
Key Experimental Protocols
Protocol 1: Generation of Dominant-Negative RodA Mutants by Site-Directed Mutagenesis
This protocol is a general guideline and may need to be adapted for your specific plasmid and bacterial strain.
-
Primer Design: Design primers containing the desired mutation in the rodA gene. The primers should be complementary to each other.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with your plasmid containing the wild-type rodA gene as a template and the mutagenic primers.
-
Template Digestion: Digest the PCR product with a restriction enzyme that specifically cuts methylated DNA (e.g., DpnI) to remove the original plasmid template.
-
Transformation: Transform the digested PCR product into a suitable E. coli cloning strain.[8][9]
-
Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting colonies and sequence the rodA gene to confirm the presence of the desired mutation.
-
Transformation into Expression Strain: Transform the confirmed mutant plasmid into the bacterial strain you wish to study.
Protocol 2: Analysis of Cell Morphology by Phase-Contrast Microscopy
-
Culture Growth: Grow the bacterial strain containing the inducible dominant-negative rodA mutant to the mid-logarithmic phase.
-
Induction: Add the appropriate inducer (e.g., IPTG, xylose) to the culture to induce the expression of the mutant RodA protein.[2]
-
Time-Course Sampling: Take samples from the culture at various time points after induction (e.g., 0, 30, 60, 90, 120 minutes).
-
Slide Preparation: Place a small drop of the cell culture on a microscope slide and cover it with a coverslip. To immobilize the cells, you can use an agarose (B213101) pad.[2]
-
Microscopy: Observe the cells using a phase-contrast microscope at high magnification (e.g., 100x objective).
-
Image Analysis: Capture images of the cells at each time point. Use image analysis software to quantify cell dimensions (length, width) and morphology.[10]
Protocol 3: Analysis of Peptidoglycan Composition by UPLC
This is a simplified overview of the protocol described by Vigouroux et al., 2020.[11]
-
Sacculi Isolation: Grow your bacterial cultures and harvest the cells. Isolate the peptidoglycan sacculi from the cell lysate.
-
Muropeptide Digestion: Digest the isolated sacculi with a muramidase (B13767233) (e.g., mutanolysin) to break the peptidoglycan into smaller muropeptide fragments.[11]
-
Reduction and pH Adjustment: Reduce the muropeptides with sodium borohydride (B1222165) and adjust the pH with phosphoric acid.
-
UPLC Analysis: Inject the muropeptide sample into a UPLC system equipped with a C18 column. Separate the muropeptides using a gradient of a suitable buffer system (e.g., sodium phosphate (B84403) with n-pentanesulfonic acid and acetonitrile).
-
Data Analysis: Analyze the resulting chromatogram to identify and quantify the different muropeptide species. This will provide information on the composition and cross-linking of the peptidoglycan.[11]
Signaling Pathways and Workflows
Caption: Dominant-negative mechanism of a RodA mutant.
References
- 1. Dominant negative mutants: tools for the study of protein function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of rodA and pbp2b Disruption on Cell Morphology and Oxidative Stress Response of Streptococcus thermophilus CNRZ368 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial cell shape regulation: testing of additional predictions unique to the two-competing-sites model for peptidoglycan assembly and isolation of conditional rod-shaped mutants from some wild-type cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. intactgenomics.com [intactgenomics.com]
- 9. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing the RodA-PBP2 Complex
Welcome to the technical support center for researchers working with the RodA-PBP2 complex. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the RodA-PBP2 complex and why is its stability important?
The RodA-PBP2 complex is a crucial component of the bacterial cell wall synthesis machinery, known as the elongasome.[1][2] It consists of two key enzymes: RodA, a glycosyltransferase that polymerizes glycan strands from Lipid II precursors, and Penicillin-Binding Protein 2 (PBP2), a transpeptidase that crosslinks these newly synthesized glycans into the existing peptidoglycan wall.[3][4][5] The coordinated action of these two enzymes is essential for bacterial cell elongation and maintaining cell shape.[1][2]
The inherent instability of this membrane-protein complex, particularly when removed from its native lipid environment, poses a significant challenge for in vitro studies.[4] Achieving a stable complex is critical for accurate functional assays, structural determination (e.g., crystallography or cryo-EM), and the development of novel antibiotics targeting this essential pathway.
Q2: What are the main challenges in working with the RodA-PBP2 complex?
Researchers commonly face several challenges:
-
Low expression levels: Achieving high yields of both proteins simultaneously can be difficult.
-
Inefficient complex formation: Ensuring that RodA and PBP2 associate correctly to form a functional complex.
-
Instability during purification: The complex is prone to dissociation and aggregation once extracted from the cell membrane.
-
Loss of activity: Maintaining the enzymatic activity of both RodA and PBP2 throughout the purification and experimental process.
-
Detergent selection: Choosing an appropriate detergent that solubilizes the complex without denaturing it is a critical but often difficult step.
Q3: What are the key strategies to improve the stability of the RodA-PBP2 complex?
Several strategies can be employed to enhance the stability of the RodA-PBP2 complex:
-
Co-expression: Expressing both RodA and PBP2 in the same host cell promotes in vivo complex formation, which is often more stable than reconstituting the complex from individually purified proteins.[3]
-
Use of Fusion Proteins: Creating a genetic fusion of RodA and PBP2 with a flexible linker can significantly improve stability and simplify purification by ensuring a 1:1 stoichiometry.[6]
-
Detergent Optimization: Screening for the optimal detergent is crucial. Dodecyl-β-D-maltoside (DDM) has been successfully used for the purification of the RodA-PBP2 complex.[7]
-
Lipid Supplementation: The addition of specific lipids or using lipid nanodiscs can mimic the native membrane environment and improve complex stability and function.
-
Mutational Analysis: Introducing specific point mutations can enhance the intrinsic stability of the complex or improve its expression.[1]
Troubleshooting Guides
Problem 1: Low yield of the co-expressed RodA-PBP2 complex.
| Possible Cause | Suggested Solution |
| Toxicity of protein expression | Use a lower induction temperature (e.g., 18-20°C) and a lower concentration of the inducing agent (e.g., IPTG). Consider using a minimal growth medium to slow down cell growth and protein expression.[8] |
| Inefficient co-expression | Ensure that both genes are on a compatible plasmid system with strong promoters. Verify the integrity of your plasmid constructs by sequencing. |
| Protein degradation | Add protease inhibitors to the lysis buffer. Work quickly and keep the samples on ice or at 4°C throughout the purification process. |
| Codon usage | Optimize the codon usage of your genes for the expression host (e.g., E. coli). |
Problem 2: The RodA-PBP2 complex dissociates during purification.
| Possible Cause | Suggested Solution |
| Suboptimal detergent concentration | Maintain the detergent concentration above its critical micelle concentration (CMC) in all buffers. However, excessively high concentrations can also be detrimental. |
| Harsh purification conditions | Avoid harsh elution conditions. Consider using a cleavable affinity tag (e.g., His-SUMO) to allow for gentle elution with a specific protease.[7] |
| Instability of the complex | Consider designing a RodA-PBP2 fusion protein to enforce a stable 1:1 complex.[6] |
| Lack of stabilizing lipids | Supplement purification buffers with lipids that are known to stabilize membrane proteins, such as a mixture of PE and PG lipids. |
Problem 3: The purified RodA-PBP2 complex is inactive in the glycosyltransferase assay.
| Possible Cause | Suggested Solution |
| Incorrect assay conditions | Ensure the buffer composition, pH, and temperature are optimal for RodA activity. The presence of divalent cations like Mg²⁺ or Mn²⁺ is often required. |
| Substrate quality | Use high-quality Lipid II substrate. The quality and purity of Lipid II can significantly impact the assay results. |
| Protein misfolding or denaturation | Handle the purified complex gently. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
| PBP2 is not allosterically activating RodA | Confirm that the purified complex contains both RodA and PBP2 in a stoichiometric ratio. Mutations at the RodA-PBP2 interface can disrupt this activation.[3] |
Data Presentation
Table 1: Comparison of Strategies for RodA-PBP2 Complex Stabilization
| Strategy | Principle | Advantages | Disadvantages | Key References |
| Co-expression | Simultaneous expression of RodA and PBP2 in the same host to promote in vivo complex formation. | More likely to yield a functional and stable complex compared to in vitro reconstitution. | May still result in a heterogeneous population of individual proteins and the complex. | [3] |
| Fusion Protein | Genetically linking RodA and PBP2 with a flexible peptide linker. | Ensures 1:1 stoichiometry, simplifies purification, and can enhance stability. | The linker might interfere with the natural dynamics and function of the complex. | [6] |
| Lipid Nanodiscs | Reconstituting the purified complex into a small patch of a lipid bilayer held together by a scaffold protein. | Provides a more native-like environment, improving stability and allowing for functional studies in a lipid context. | Can be technically challenging to prepare and may require optimization of lipid composition. | |
| Site-directed Mutagenesis | Introducing specific mutations to enhance protein stability or the interaction between RodA and PBP2. | Can lead to a significantly more stable complex for structural and functional studies. | Requires prior knowledge of the protein structure and can be time-consuming to identify beneficial mutations. | [1] |
Experimental Protocols
Protocol 1: Co-expression and Purification of the E. coli RodA-PBP2 Complex
This protocol is adapted from established methods for the co-expression and purification of the RodA-PBP2 complex.
1. Expression: a. Co-transform E. coli C43(DE3) cells with plasmids encoding His-SUMO-RodA and untagged PBP2. b. Grow the cells in TB medium at 37°C to an OD₆₀₀ of 0.6-0.8. c. Cool the culture to 18°C and induce protein expression with 0.2 mM IPTG overnight. d. Harvest the cells by centrifugation and store the pellet at -80°C.
2. Lysis and Membrane Preparation: a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I). b. Lyse the cells by sonication on ice. c. Remove cell debris by low-speed centrifugation (10,000 x g for 20 minutes at 4°C). d. Isolate the membrane fraction by ultracentrifugation (150,000 x g for 1 hour at 4°C).
3. Solubilization and Affinity Chromatography: a. Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 1% DDM). b. Stir for 1 hour at 4°C to solubilize membrane proteins. c. Clarify the solubilized material by ultracentrifugation (100,000 x g for 30 minutes at 4°C). d. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM). e. Wash the column extensively with wash buffer. f. Elute the complex with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% DDM).
4. SUMO-tag Cleavage and Size Exclusion Chromatography: a. Add SUMO protease to the eluted fraction and dialyze overnight against wash buffer. b. Pass the dialyzed sample through the Ni-NTA column again to remove the cleaved His-SUMO tag and the protease. c. Concentrate the flow-through and load it onto a size exclusion chromatography column (e.g., Superdex 200) equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.05% DDM). d. Collect fractions containing the purified RodA-PBP2 complex.
Protocol 2: In Vitro Glycosyltransferase (GT) Assay
This assay measures the polymerization of Lipid II by the RodA-PBP2 complex.
1. Reaction Setup: a. Prepare a reaction mixture containing 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% DDM. b. Add 1 µM of the purified RodA-PBP2 complex. c. Add 20 µM of fluorescently labeled Lipid II (e.g., Dansyl-Lipid II).[9]
2. Reaction and Quenching: a. Incubate the reaction at 30°C for various time points (e.g., 0, 15, 30, 60 minutes). b. Stop the reaction by adding an equal volume of 1 M HCl.
3. Product Analysis: a. Extract the lipid-linked products with an equal volume of butanol. b. Separate the butanol phase and dry it under vacuum. c. Resuspend the dried products in a suitable solvent. d. Analyze the products by TLC or HPLC to separate the polymerized glycan chains from the unreacted Lipid II substrate. e. Quantify the product formation by measuring the fluorescence of the polymerized species.
Visualizations
Diagram 1: Signaling Pathway of Peptidoglycan Synthesis
Caption: Peptidoglycan synthesis pathway.
Diagram 2: Experimental Workflow for RodA-PBP2 Complex Purification
Caption: RodA-PBP2 purification workflow.
Diagram 3: Troubleshooting Logic for Low Protein Yield
Caption: Low protein yield troubleshooting.
References
- 1. bsac.org.uk [bsac.org.uk]
- 2. The transpeptidase PBP2 governs initial localization and activity of the major cell-wall synthesis machinery in E. coli | eLife [elifesciences.org]
- 3. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
- 4. Structural coordination of polymerization and crosslinking by a SEDS-bPBP peptidoglycan synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A central role for PBP2 in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Continuous Fluorescence Assay for Peptidoglycan Glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RodA Activity Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and enhance the quality of your RodA activity measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in RodA activity assays?
A1: Background noise in RodA activity assays can originate from several sources, depending on the specific assay format (e.g., whole-cell, membrane fraction, or purified enzyme). Common culprits include:
-
Non-enzymatic substrate degradation: The substrate used to measure RodA activity may spontaneously break down, leading to a false-positive signal.
-
Contaminating enzyme activities: Other enzymes in the experimental sample may also act on the substrate, contributing to the measured signal.
-
Non-specific binding: The substrate or detection reagents may bind non-specifically to the reaction vessel or other components in the assay, resulting in a high background signal.[1]
-
Intrinsic fluorescence/radioactivity of assay components: The compounds being tested as inhibitors or other buffer components may possess inherent fluorescence or radioactivity that interferes with the assay readout.[2]
Q2: How can I select an appropriate substrate for my RodA activity assay to minimize background?
A2: Choosing the right substrate is critical for a successful assay. Ideally, the substrate should be highly specific for RodA and stable under the assay conditions. When selecting a substrate, consider the following:
-
Specificity: Whenever possible, use a substrate that is a poor substrate for other glycosyltransferases present in your sample.
-
Stability: Assess the stability of the substrate under your assay conditions (pH, temperature, buffer composition) in the absence of the enzyme to quantify the rate of non-enzymatic degradation.
-
Detection Method: The substrate should allow for a sensitive and robust detection method with a high signal-to-noise ratio.
Q3: What are the essential controls to include in a RodA activity assay?
A3: Incorporating proper controls is fundamental to interpreting your results accurately.[3] Key controls include:
-
No-enzyme control: This control contains all assay components except the RodA enzyme source. It helps to determine the level of non-enzymatic substrate degradation.[4]
-
No-substrate control: This control contains all assay components except the substrate. It is useful for identifying any background signal originating from the enzyme preparation or other assay components.[4]
-
Positive control: A known activator or a standard preparation of active RodA to ensure the assay is performing as expected.
-
Negative control: A known inhibitor of RodA or a heat-inactivated enzyme preparation to define the baseline of the assay.
Troubleshooting Guides
Issue 1: High Background Signal in "No-Enzyme" Control Wells
High background in the absence of the enzyme is a common issue that can mask the true enzyme activity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Spontaneous Substrate Degradation | 1. Test substrate stability at different pH values and temperatures. 2. Prepare substrate solutions fresh for each experiment.[5] 3. Store substrate stocks at the recommended temperature and protected from light if they are light-sensitive. | A decrease in the signal from the "no-enzyme" control wells, indicating that the background was due to substrate instability. |
| Contaminated Reagents | 1. Use high-purity water and reagents. 2. Prepare all buffers fresh.[5] 3. Filter-sterilize buffers to remove any microbial contamination that could contribute to background signal. | A significant reduction in background signal, suggesting that contaminated reagents were the source of the issue. |
| Well-to-Well Crosstalk | 1. If using a multi-well plate format for a fluorescence-based assay, use black-walled plates to minimize crosstalk.[2] 2. Ensure that the plate reader settings are optimized to reduce light bleed-through from adjacent wells. | Lower and more consistent background readings across the plate. |
Issue 2: Low Signal-to-Noise Ratio (SNR)
A low SNR can make it difficult to distinguish the true RodA activity from the background noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme Concentration | 1. Perform an enzyme titration to determine the optimal concentration of RodA that provides a robust signal without depleting the substrate too quickly.[4] | An increase in the signal from the enzyme-containing wells without a proportional increase in the background, leading to a better SNR. |
| Suboptimal Substrate Concentration | 1. Determine the Michaelis constant (Km) of RodA for the substrate.[4] 2. Use a substrate concentration around the Km value to ensure the reaction rate is sensitive to inhibitors.[4] | An improved assay window and a more linear reaction rate over time. |
| Insufficient Incubation Time | 1. Perform a time-course experiment to determine the initial velocity phase of the reaction.[4] 2. Ensure the assay is stopped within this linear phase.[4] | A stronger signal that is directly proportional to the enzyme activity. |
| Inappropriate Buffer Conditions | 1. Optimize the pH, ionic strength, and cofactor concentrations in the assay buffer. | Enhanced enzyme activity and a higher signal. |
Experimental Protocols
Protocol 1: General RodA Activity Assay using a Fluorescent Substrate
This protocol describes a general method for measuring RodA activity using a synthetic lipid-linked disaccharide substrate with a fluorescent tag.
-
Reagent Preparation:
-
Prepare a 10X assay buffer containing 500 mM Tris-HCl (pH 7.5), 100 mM MgCl2, and 50 mM KCl.
-
Prepare a stock solution of the fluorescently labeled lipid II substrate in a suitable solvent (e.g., DMSO).
-
Prepare the RodA enzyme preparation (e.g., purified protein or membrane fractions).
-
-
Assay Setup:
-
In a black, 96-well microplate, add 10 µL of the test compound (or vehicle control).
-
Add 40 µL of the RodA enzyme preparation diluted in 1X assay buffer.
-
Include "no-enzyme" control wells containing 40 µL of 1X assay buffer instead of the enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the fluorescent lipid II substrate solution to all wells. The final volume should be 100 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the reaction by adding 50 µL of a suitable stop solution (e.g., 1% SDS).
-
Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-enzyme" control wells from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
Technical Support Center: Crystallization of RodA for X-ray Crystallography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the crystallization of the RodA protein for X-ray crystallography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential solutions and detailed protocols.
Question: My RodA protein expression levels are very low. What can I do to improve the yield?
Answer:
Low expression levels are a common challenge for membrane proteins like RodA. Here are several strategies to optimize expression:
-
Expression System Optimization: The successful crystallization of Thermus thermophilus RodA utilized an E. coli C43 (DE3) derivative, which is known to be tolerant of toxic membrane proteins. If you are using a different E. coli strain, consider switching to one optimized for membrane protein expression.
-
Induction Conditions: Fine-tuning the induction parameters can significantly impact yield. Experiment with:
-
Inducer Concentration: The published protocol for T. thermophilus RodA used a final IPTG concentration of 1 mM.[1] You can test a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM).
-
Induction Temperature and Duration: After induction, growing the culture overnight at a lower temperature (e.g., 18-20°C) can improve protein folding and solubility, even though it may slow down growth. The successful protocol for T. thermophilus RodA involved a 16-hour induction.[1]
-
-
Codon Optimization: Ensure the codon usage of your RodA gene is optimized for your expression host.
Question: My RodA protein is aggregating during purification. How can I improve its stability?
Answer:
Aggregation is a major hurdle for membrane proteins. The key is to maintain a stable protein-detergent complex.
-
Detergent Screening: The choice of detergent is critical. For T. thermophilus RodA, Dodecyl-β-D-maltoside (DDM) was used for solubilization and purification.[1] If DDM is not working, consider screening a panel of detergents. Pay attention to the critical micelle concentration (CMC) and the detergent's properties.
-
Buffer Composition:
-
pH: Maintain a pH where your protein is most stable. The purification of T. thermophilus RodA was performed at pH 7.0-7.5.[1]
-
Additives: Including additives in your buffers can enhance stability. For T. thermophilus RodA, 20% glycerol (B35011) was used in the elution buffer, and the final storage buffer also contained DDM.[1] Other common additives to screen include salts, reducing agents (if there are cysteine residues), and small amounts of lipids.
-
-
Protein Concentration: Avoid excessively high protein concentrations during purification steps, as this can promote aggregation.[2]
Question: I am not getting any crystals in my screening trials. What are the common reasons and how can I troubleshoot this?
Answer:
The absence of crystals can be due to several factors, from the protein sample to the crystallization conditions.
-
Protein Purity and Homogeneity: Ensure your protein is highly pure (>95%) and monodisperse.[3][4] Impurities and aggregates can inhibit crystal lattice formation.[3] Run your final protein sample on a size-exclusion chromatography (SEC) column to ensure it is in a single, monodisperse peak.
-
Protein Concentration: The optimal protein concentration for crystallization is protein-specific and must be determined empirically.[2] For T. thermophilus RodA, the protein was concentrated to 30-40 mg/ml for crystallization trials.[1] If you observe no precipitation or crystals, your protein concentration may be too low. Conversely, if you see heavy amorphous precipitate, the concentration might be too high.[2][5]
-
Crystallization Method: For membrane proteins like RodA, the lipidic cubic phase (LCP) method has proven successful.[1] This method mimics the native membrane environment and can stabilize the protein.[3] If you are using vapor diffusion, consider switching to LCP.
-
Screening Conditions: Use a broad range of crystallization screens to cover a wide chemical space. The successful crystallization of T. thermophilus RodA occurred in a condition containing PEG 200, NaCl, MgCl₂, and Tris pH 7.6-8.2.[1]
Question: My crystals are very small, needle-shaped, or of poor quality. How can I optimize them for diffraction?
Answer:
Optimizing initial crystal hits is a critical step. Here are some strategies:
-
Refine Precipitant and Salt Concentrations: Small adjustments to the precipitant (e.g., PEG) and salt concentrations can have a significant impact on crystal size and quality. Try setting up a grid screen around the initial hit condition.
-
Vary the Temperature: Temperature affects protein solubility and can influence crystal growth.[6] If you are getting many small needles, try lowering the temperature to slow down nucleation and encourage slower growth of fewer, larger crystals.
-
Seeding: Microseeding or macroseeding can be a powerful technique to obtain larger, single crystals from a shower of microcrystals.
-
Additives: Screen for additives that can improve crystal packing. These can be small molecules, different salts, or detergents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for RodA crystallization?
A1: The lipidic cubic phase (LCP) method is highly recommended for RodA and other membrane proteins.[1][3] This technique involves reconstituting the purified protein into a lipidic mesophase, which provides a more native-like environment and can promote the formation of well-ordered crystals.
Q2: What are the typical purification yields for RodA?
A2: While specific yields can vary greatly depending on the expression system and construct, a successful purification should yield several milligrams of pure, monodisperse protein from a liter of culture, which is sufficient for extensive crystallization screening.
Q3: How critical is the removal of the fusion tag for RodA crystallization?
A3: For the successful crystallization of T. thermophilus RodA, the N-terminal SUMO-FLAG tag was cleaved off using 3C protease after initial affinity purification.[1] In general, large, flexible fusion tags can hinder crystal packing. It is highly recommended to remove them unless they are known to aid in crystallization.
Q4: What is a suitable protein concentration to start with for crystallization trials?
A4: A good starting point for RodA crystallization screening is a concentration of at least 5-10 mg/ml.[2] The reported successful crystallization of T. thermophilus RodA used a concentration of 30-40 mg/ml.[1] The optimal concentration will need to be determined empirically.
Quantitative Data Summary
Table 1: Purification and Crystallization Parameters for Thermus thermophilus RodA
| Parameter | Value | Reference |
| Expression Host | E. coli C43 (DE3) derivative | [1] |
| Purification Tag | N-terminal SUMO-FLAG | [1] |
| Solubilization Detergent | DDM | [1] |
| Final Protein Concentration | 30-40 mg/ml | [1] |
| Crystallization Method | Lipidic Cubic Phase (LCP) | [1] |
| Lipid Used for LCP | Monoolein and Cholesterol (10:1 w/w) | [1] |
| Protein:Lipid Ratio | 1.0:1.5 by mass | [1] |
| Precipitant Solution | 35-50% PEG 200, 100 mM NaCl, 100 mM MgCl₂, 100 mM Tris pH 7.6-8.2 | [1] |
| Crystal Growth Time | 2-4 weeks | [1] |
| Final Diffraction Resolution | 2.9 Å | [1] |
Experimental Protocols
Protocol 1: Expression and Purification of T. thermophilus RodA
-
Expression:
-
Transform the expression plasmid (e.g., pAM172 with SUMO-FLAG-3C-RodA) into E. coli C43 (DE3) cells.
-
Grow the cells at 37°C to an OD₆₀₀ of 0.8.
-
Induce protein expression with 1 mM IPTG and grow for 16 hours.
-
Harvest cells by centrifugation and store at -80°C.
-
-
Lysis and Solubilization:
-
Resuspend cells in lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM MgCl₂, lysozyme, benzonase).
-
Lyse cells by sonication.
-
Solubilize the membrane fraction with 1% DDM.
-
Clarify the lysate by ultracentrifugation.
-
-
Affinity Chromatography:
-
Load the supernatant onto an anti-FLAG M2 affinity resin.
-
Wash the resin extensively.
-
Elute RodA with elution buffer (20 mM HEPES pH 7.0, 500 mM NaCl, 20% glycerol, 0.1% DDM, 5 mM EDTA) containing 0.2 mg/ml FLAG peptide.
-
-
Tag Cleavage and Size-Exclusion Chromatography (SEC):
-
Add 3C protease to the eluted protein and incubate overnight at 4°C.
-
Further purify RodA by SEC on a Sephadex S200 column in SEC buffer (20 mM HEPES pH 7.5, 500 mM NaCl, 0.1% DDM).
-
Pool the monomeric fractions.
-
-
Concentration and Storage:
-
Concentrate the protein to 30-40 mg/ml.
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Visualizations
Caption: Experimental workflow for RodA protein crystallization.
References
- 1. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein crystallization - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing rodA Gene Deletion Lethality
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the lethality associated with rodA gene deletion in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the function of the rodA gene?
The rodA gene encodes a crucial protein that belongs to the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins.[1] RodA functions as a peptidoglycan glycosyltransferase, an enzyme essential for the synthesis of the bacterial cell wall.[1] Specifically, it polymerizes lipid II precursors into long glycan chains, which are then cross-linked by penicillin-binding proteins (PBPs) to form the rigid peptidoglycan layer that maintains the rod shape of the bacterium and protects it from osmotic stress.[2][3][4][5]
Q2: Why is the deletion of the rodA gene lethal?
Deletion of the rodA gene is typically lethal because it halts the elongation of the peptidoglycan cell wall. This leads to a cascade of detrimental effects, including the loss of the characteristic rod shape, the formation of spherical or irregular-shaped cells, and eventual cell lysis due to the inability to withstand internal turgor pressure.[6] This essential role in maintaining cell wall integrity makes rodA a critical gene for bacterial viability under normal growth conditions.
Q3: Is the lethality of rodA deletion absolute?
The lethality of rodA deletion can be conditional. Some studies have shown that rodA mutants can be viable under specific conditions, such as on solid medium at higher temperatures (e.g., 41°C in Salmonella typhimurium) or in liquid medium.[7] However, even under these permissive conditions, the cells often exhibit severe growth defects and morphological abnormalities.[7]
Q4: What are the known suppressor mutations that can rescue the lethality of rodA deletion?
Several genetic modifications have been shown to suppress the lethal phenotype of a rodA deletion. These include:
-
Overexpression of ftsZ: The ftsZ gene encodes a key cell division protein that forms the Z-ring at the site of septation. Increased levels of FtsZ can help to maintain cell division in the absence of proper cell elongation, allowing the spherical cells to divide and remain viable, albeit with altered morphology.
-
Mutations in genes of the mre operon: The mre operon includes genes like mreB, mreC, and mreD, which are also involved in maintaining cell shape. Mutations in these genes can sometimes compensate for the loss of rodA.
-
Mutations in pbpA: The pbpA gene encodes Penicillin-Binding Protein 2 (PBP2), which works in concert with RodA. Alterations in PBP2 can sometimes bypass the requirement for RodA.
-
Mutations in cya and crp: In Salmonella typhimurium, mutations in the cya (adenylate cyclase) and crp (cAMP receptor protein) genes, which are involved in catabolite repression, have been shown to allow the survival of rodA mutants.[8]
Troubleshooting Guides
Issue 1: Colonies are not viable after attempting to delete rodA.
-
Possible Cause: The rodA gene is essential in your bacterial strain under the tested conditions.
-
Solution: Attempt to create a conditional mutant instead of a complete knockout. This can be achieved by placing the rodA gene under the control of an inducible promoter (e.g., an IPTG-inducible promoter). This allows you to deplete the RodA protein by removing the inducer from the growth medium.
-
-
Possible Cause: The recovery medium or growth conditions are not optimal for the rodA deletion mutant.
-
Solution: Try recovering and growing the mutants on different types of media (e.g., rich vs. minimal, solid vs. liquid) and at different temperatures. As noted, some rodA mutants are viable on solid media at elevated temperatures.[7]
-
-
Possible Cause: Issues with the cloning and transformation procedure.
Issue 2: rodA conditional mutant does not exhibit the expected phenotype upon depletion of RodA.
-
Possible Cause: Leaky expression from the inducible promoter.
-
Solution: Ensure that the chosen inducible system has tight regulation. For IPTG-inducible systems, use strains that overproduce the LacI repressor (e.g., BL21(DE3) pLysS). Also, ensure that the growth medium does not contain any inducers (e.g., lactose (B1674315) in some complex media).
-
-
Possible Cause: Insufficient depletion of the RodA protein.
-
Solution: After removing the inducer, allow for several generations of cell division to dilute the existing RodA protein. Monitor the depletion of the protein using methods like Western blotting if an antibody is available.
-
-
Possible Cause: The experimental conditions are permissive for the rodA mutant.
-
Solution: Test the conditional mutant under a variety of growth conditions (different media, temperatures, and aeration) to find a condition where the lethal phenotype is clearly observable.
-
Data Presentation
Table 1: Comparison of Strategies to Overcome rodA Deletion Lethality
| Strategy | Mechanism of Suppression | Reported Viability/Phenotype | Key Considerations |
| Overexpression of ftsZ | Promotes cell division in the absence of proper elongation, allowing spherical cells to divide. | Viable, but cells are spherical and may have growth defects. | The level of ftsZ overexpression may need to be optimized to avoid toxicity. |
| Mutations in mre operon genes | Alters the cell shape determination pathway, potentially compensating for the loss of rodA. | Viability is strain and mutation-dependent. Cells are typically spherical or irregularly shaped. | The specific mutations and their effects can be difficult to predict and may require screening. |
| Mutations in pbpA (PBP2) | Alters the partner protein of RodA, potentially allowing for RodA-independent peptidoglycan synthesis. | Viability is dependent on the specific pbpA allele. | The interaction between RodA and PBP2 is complex, and not all pbpA mutations will be suppressive. |
| Growth on specific media/conditions | The requirement for rodA can be bypassed under certain environmental conditions. | Viable on solid media at 41°C in S. typhimurium.[7] | This is highly species- and strain-dependent. |
Experimental Protocols
Protocol 1: Construction of an IPTG-Inducible rodA Expression System
This protocol describes the general steps for placing the rodA gene under the control of an IPTG-inducible promoter in a plasmid.
1. Primer Design and PCR Amplification:
- Design primers to amplify the coding sequence of the rodA gene from the bacterial genome.
- Incorporate restriction sites at the 5' and 3' ends of the primers that are compatible with your chosen expression vector (e.g., a pET series plasmid).
- Perform PCR to amplify the rodA gene.
2. Vector and Insert Preparation:
- Digest both the PCR product and the expression vector with the chosen restriction enzymes.
- Purify the digested vector and insert using a gel extraction kit or PCR purification kit.
3. Ligation:
- Set up a ligation reaction with the digested vector and insert using T4 DNA ligase. Use a molar ratio of insert to vector of approximately 3:1.
4. Transformation:
- Transform the ligation mixture into a suitable E. coli strain for cloning (e.g., DH5α).
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.
5. Verification of Clones:
- Screen colonies by colony PCR or restriction digestion of miniprepped plasmid DNA to identify clones with the correct insert.
- Confirm the sequence of the rodA insert by Sanger sequencing.
6. Transformation into an Expression Strain:
- Transform the verified plasmid into a suitable expression strain (e.g., BL21(DE3)) that contains the T7 RNA polymerase for expression from the T7 promoter.
7. Induction of rodA Expression:
- Grow the expression strain containing the rodA plasmid in LB medium with the appropriate antibiotic to an OD600 of 0.4-0.6.
- Add IPTG to a final concentration of 0.1-1 mM to induce rodA expression.[12][13][14][15][16]
- Continue to grow the culture for several hours to allow for protein expression.
Protocol 2: General Workflow for Suppressor Screening of rodA Deletion Lethality
This protocol outlines a general strategy to identify mutations that can rescue the lethality of a rodA deletion.
1. Construct a rodA Conditional Mutant:
- Use the protocol above to create a strain where rodA is under the control of an inducible promoter on a plasmid, and the chromosomal copy of rodA is deleted.
2. Mutagenesis:
- Grow the conditional mutant in the presence of the inducer to maintain viability.
- Expose the culture to a mutagen (e.g., ethyl methanesulfonate (B1217627) - EMS, or UV irradiation) to induce random mutations in the genome. The dose of the mutagen should be optimized to achieve a reasonable kill rate (e.g., 90-99%).
3. Selection of Suppressor Mutants:
- After mutagenesis, wash the cells to remove the mutagen and plate them on a medium lacking the inducer.
- Only cells that have acquired a suppressor mutation that bypasses the need for RodA will be able to grow and form colonies.
4. Isolation and Characterization of Suppressors:
- Isolate individual colonies from the selective plates.
- Confirm that the isolated strains are true suppressors by re-streaking them on both permissive (with inducer) and non-permissive (without inducer) media.
- Characterize the phenotype of the suppressor mutants (e.g., growth rate, cell morphology).
5. Identification of Suppressor Mutations:
- Perform whole-genome sequencing of the suppressor mutants to identify the genetic changes responsible for the suppression phenotype.
- Compare the genome sequences of the suppressor mutants to the parental strain to identify candidate suppressor mutations.
Mandatory Visualizations
Caption: Peptidoglycan synthesis pathway involving RodA and PBP2.
References
- 1. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Control of cell shape and elongation by the rodA gene in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditional lethality of cell shape mutations of Salmonella typhimurium: rodA and mre mutants are lethal on solid but not in liquid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Round-cell mutants of Salmonella typhimurium produced by transposition mutagenesis: lethality of rodA and mre mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. reddit.com [reddit.com]
- 12. csrri.iit.edu [csrri.iit.edu]
- 13. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 14. qb3.berkeley.edu [qb3.berkeley.edu]
- 15. astralscientific.com.au [astralscientific.com.au]
- 16. goldbio.com [goldbio.com]
Technical Support Center: Strategies to Overcome Functional Redundancy of RodA Homologs
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the functional redundancy of RodA homologs. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in designing and executing experiments to dissect the roles of these essential bacterial cell wall synthases.
Frequently Asked Questions (FAQs)
Q1: What is RodA and why is its functional redundancy a challenge?
A1: RodA is a crucial peptidoglycan glycosyltransferase, a member of the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins. It functions as part of the elongasome complex, which is responsible for cell wall synthesis during bacterial elongation.[1][2] In many bacteria, the genome encodes multiple RodA homologs (e.g., FtsW in cell division, SpoVE in sporulation) that can perform similar functions, leading to functional redundancy.[3][4] This redundancy poses a significant experimental challenge because the knockout of a single rodA homolog may not produce a discernible phenotype, as other homologs can compensate for its loss.[5]
Q2: What are some common bacterial models to study RodA functional redundancy?
A2:
-
Bacillus subtilis : This well-studied Gram-positive bacterium possesses multiple RodA homologs, including RodA, FtsW, and SpoVE, which have distinct but sometimes overlapping roles in elongation, division, and sporulation, respectively.[1][3]
-
Mycobacterium smegmatis : A non-pathogenic model for Mycobacterium tuberculosis, M. smegmatis provides insights into the stress-dependent and non-redundant roles of RodA in pole-growing mycobacteria, which lack an MreB homolog.[5][6][7]
-
Escherichia coli : As a model Gram-negative bacterium, E. coli has been instrumental in elucidating the fundamental roles of RodA and its homolog FtsW in the elongasome and divisome, respectively.[3][8]
Q3: My conditional knockout of a rodA homolog shows no phenotype. What should I do next?
A3: This is a common issue due to functional redundancy. Here are some troubleshooting steps:
-
Confirm successful knockdown: First, verify that the expression of your target gene is significantly reduced using qRT-PCR or Western blotting. Leaky expression from inducible promoters can mask a phenotype.
-
Investigate synthetic lethality: The absence of a phenotype upon single-gene knockout is a strong indicator of functional redundancy. Proceed with creating double or multiple knockouts of the suspected redundant homologs. A synthetic lethal or synthetic sick phenotype (i.e., the combination of mutations is lethal or severely impairs growth) will confirm functional overlap.
-
Stress-based phenotyping: Some homologs may have specialized roles under specific stress conditions.[5] Test your conditional knockout mutant under various stresses such as antibiotic exposure (e.g., moenomycin to inhibit class A PBPs), osmotic stress, or nutrient limitation.[1]
Q4: I am having trouble with my inducible expression system for a rodA homolog. What are some common pitfalls?
A4: Inducible systems are powerful but can be tricky. Here are some common issues and solutions:
-
Leaky Expression: The basal expression of a toxic gene can prevent the successful construction of the mutant. Use a tightly regulated promoter and consider adding a repressor protein (e.g., LacI for IPTG-inducible systems) to minimize leaky expression.[9]
-
Inconsistent Induction: The concentration of the inducer and the timing of induction are critical. Optimize these parameters for your specific construct and experimental conditions. Ensure your inducer stock is fresh and active.[10]
-
Toxicity of the Inducer or Protein: Some inducers (like high concentrations of IPTG) can be toxic to cells. Overexpression of the RodA homolog itself might also be toxic. Try using a lower inducer concentration or a weaker promoter.[9][11]
Troubleshooting Guides
Troubleshooting Synthetic Lethality Screens
| Problem | Possible Cause | Suggested Solution |
| High number of false positives | Off-target effects of the mutagenesis method (e.g., transposon insertion). | Validate hits by reconstructing the double mutant through a different genetic strategy. Use at least two different transposon insertion mutants for the same gene if possible. |
| No synthetic lethal interactions found | The screened library is not comprehensive enough. The conditions used for the screen are not appropriate to reveal the synthetic lethal phenotype. | Use a more saturated mutant library. Try different growth media or add sublethal concentrations of relevant antibiotics. |
| Difficulty confirming synthetic lethality | The phenotype is subtle (synthetic sickness) rather than lethal. | Use more sensitive assays to measure fitness, such as competitive growth assays or quantitative microscopy to analyze cell morphology. |
Troubleshooting Biochemical Assays for RodA Activity
| Problem | Possible Cause | Suggested Solution |
| No detectable glycosyltransferase activity | Inactive enzyme preparation. Incorrect assay conditions. | Purify the protein under native conditions and handle it with care. Optimize pH, temperature, and cofactor concentrations (e.g., Mg²⁺, Mn²⁺). |
| High background signal | Contamination of substrates or enzyme with inorganic phosphate (B84403) (if using a phosphate-based assay). Non-enzymatic hydrolysis of the sugar donor. | Use high-purity substrates and enzymes. Run control reactions without the enzyme to determine the background signal. |
| Low signal-to-noise ratio | Insufficient enzyme concentration or incubation time. | Increase the enzyme concentration or prolong the incubation time. Ensure the detection reagent is sensitive enough. |
Experimental Protocols
Protocol 1: Conditional Knockdown of an Essential rodA Homolog using CRISPRi
This protocol is adapted for Bacillus subtilis and utilizes a xylose-inducible dCas9 and a specific single-guide RNA (sgRNA) to repress the transcription of a target rodA homolog.[12]
1. Design and Construction of the sgRNA Plasmid: a. Design a 20-bp sgRNA sequence targeting the 5' end of the coding sequence of the rodA homolog.[12] b. Synthesize complementary oligonucleotides encoding the sgRNA sequence. c. Anneal the oligonucleotides and clone them into a suitable sgRNA expression vector for B. subtilis.
2. Transformation into a dCas9-expressing B. subtilis Strain: a. Transform the sgRNA plasmid into a B. subtilis strain that contains an inducible copy of dcas9 (e.g., under the control of the Pxyl promoter). b. Select for transformants on agar (B569324) plates containing the appropriate antibiotics.
3. Verification of Conditional Knockdown: a. Grow the engineered strain in liquid medium with and without the inducer (e.g., 1% xylose). b. Harvest cells after a few hours of growth and extract total RNA. c. Perform qRT-PCR to quantify the transcript levels of the target rodA homolog. A significant reduction in the presence of the inducer confirms successful knockdown.
4. Phenotypic Analysis: a. Grow the conditional knockdown strain in the presence and absence of the inducer. b. Monitor growth by measuring optical density (OD₆₀₀). c. Analyze cell morphology using phase-contrast microscopy. Look for changes in cell shape (e.g., rounding, filamentation) upon knockdown of the rodA homolog.
Protocol 2: Dual-Reporter Synthetic Lethality Screen
This protocol describes a plasmid-based dual-reporter system to screen for synthetic lethal interactions in bacteria.
1. Construction of the Dual-Reporter Plasmid: a. Clone the rodA homolog of interest into a low-copy-number plasmid under the control of an inducible promoter (e.g., Pbad). b. On the same plasmid, include a constitutively expressed reporter gene (e.g., gfp). c. Also on the same plasmid, include a second reporter gene (e.g., lacZ) under the control of the same inducible promoter as the rodA homolog.
2. Generation of a Transposon Mutant Library: a. Transform the dual-reporter plasmid into a bacterial strain where the chromosomal copy of the rodA homolog has been deleted. b. Create a saturated transposon insertion mutant library in this strain.
3. Screening for Synthetic Lethal Mutants: a. Plate the transposon library on two types of agar plates: i. Permissive plates: Containing the inducer (e.g., arabinose) to express the rodA homolog from the plasmid. On these plates, all mutants should grow and express both reporters. ii. Non-permissive plates: Lacking the inducer. On these plates, only mutants that can survive without the plasmid-borne rodA homolog will grow. b. Screen for colonies that grow on permissive plates but not on non-permissive plates. These are potential synthetic lethal mutants. c. Use the dual-reporter system to visually confirm hits. On permissive plates with a chromogenic substrate for the second reporter (e.g., X-gal for LacZ), synthetic lethal mutants should appear as colored colonies (expressing both reporters), while non-lethal interactions might show sectoring or a different color.
4. Identification of Synthetic Lethal Genes: a. Isolate genomic DNA from the synthetic lethal mutants. b. Identify the location of the transposon insertion using arbitrary PCR or sequencing.
Protocol 3: In Vitro Glycosyltransferase Assay for RodA Activity
This is a colorimetric, phosphate-based assay to measure the glycosyltransferase activity of purified RodA. The assay detects the release of UDP, which is then converted to UMP and inorganic phosphate.
1. Purification of RodA: a. Overexpress a tagged version of RodA (e.g., His-tagged) in E. coli. b. Purify the protein using affinity chromatography (e.g., Ni-NTA). c. Dialyze the purified protein against a suitable storage buffer.
2. Glycosyltransferase Reaction: a. Prepare a reaction mixture containing:
- Purified RodA enzyme
- Lipid II substrate
- Reaction buffer (e.g., Tris-HCl with MgCl₂) b. Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
3. Detection of UDP Production: a. Add a UDP detection reagent, which typically contains a phosphatase that converts UDP to UMP and inorganic phosphate. b. Add a malachite green-based reagent that forms a colored complex with inorganic phosphate. c. Measure the absorbance at a specific wavelength (e.g., 620 nm).
4. Data Analysis: a. Generate a standard curve using known concentrations of UDP. b. Use the standard curve to determine the amount of UDP produced in your enzymatic reaction, which is proportional to the glycosyltransferase activity.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated from experiments investigating RodA homologs.
Table 1: Phenotypic Comparison of rodA Homolog Knockdowns in Bacillus subtilis
| Strain | Inducer | Growth Rate (doublings/hr) | Cell Length (µm) | Cell Width (µm) | Moenomycin MIC (µg/mL) |
| Wild-type | - | 1.5 ± 0.1 | 3.5 ± 0.5 | 0.8 ± 0.1 | 0.5 |
| Pxyl-rodA | - | 1.4 ± 0.1 | 3.6 ± 0.6 | 0.8 ± 0.1 | 0.5 |
| Pxyl-rodA | + Xylose | 0.5 ± 0.05 | 1.5 ± 0.3 | 1.5 ± 0.2 | 0.1 |
| Pxyl-ftsW | - | 1.5 ± 0.2 | 3.4 ± 0.5 | 0.8 ± 0.1 | 0.5 |
| Pxyl-ftsW | + Xylose | 0.2 ± 0.03 | 8.2 ± 1.5 | 0.7 ± 0.1 | 0.5 |
Data are hypothetical and for illustrative purposes.
Table 2: Synthetic Lethal Interactions with rodA in Mycobacterium smegmatis
| Gene 1 | Gene 2 | Growth on Arabinose (Inducer) | Growth without Arabinose | Conclusion |
| ΔrodA | - | +++ | +++ | rodA is non-essential |
| - | ΔponA1 | +++ | +++ | ponA1 is non-essential |
| ΔrodA | ΔponA1 | +++ | - | Synthetic Lethal |
| ΔrodA | ΔmreB | +++ | +++ | Not Synthetic Lethal |
Data are hypothetical and for illustrative purposes. +++ indicates robust growth, - indicates no growth.
Signaling Pathways and Experimental Workflows
Logical Flow for Investigating RodA Functional Redundancy
This diagram illustrates a typical workflow for dissecting the function of redundant RodA homologs.
Caption: Workflow for studying RodA functional redundancy.
Simplified Regulatory Network of Peptidoglycan Synthesis
This diagram shows a simplified representation of how two-component systems can regulate the expression of genes involved in peptidoglycan synthesis, including rodA.
Caption: Regulation of peptidoglycan synthesis genes.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-component signal transduction systems in oral bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Wall Damage Reveals Spatial Flexibility in Peptidoglycan Synthesis and a Nonredundant Role for RodA in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A simple and rapid procedure for the isolation of intact bovine rod outer segments (ROS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secreted dual reporter assay with Gaussia luciferase and mCherry [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive, CRISPR-based Functional Analysis of Essential Genes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubilization of Membrane-Bound RodA
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubilization of the bacterial inner membrane protein RodA. Given that specific, optimized protocols for RodA are not widely published, this document outlines a general framework and best practices derived from the broader field of membrane protein biochemistry. These methodologies provide a strong starting point for developing a specific and efficient solubilization protocol for RodA.
Troubleshooting Guide: Common Issues in RodA Solubilization
This section addresses common problems encountered during the solubilization of RodA and provides systematic approaches to resolving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Solubilization Efficiency | 1. Suboptimal Detergent: The chosen detergent may not be effective for RodA. 2. Insufficient Detergent Concentration: The detergent concentration is below the Critical Micelle Concentration (CMC) or not high enough to effectively solubilize the membrane. 3. Inappropriate Buffer Conditions: pH, ionic strength, or additives are destabilizing the protein or hindering detergent efficacy. | 1. Screen a panel of detergents: Test detergents from different classes (non-ionic, zwitterionic, anionic). Start with commonly used detergents like DDM, LDAO, or FC-12. 2. Optimize detergent concentration: Test a range of concentrations, typically from 0.5% to 2.0% (w/v). Ensure the concentration is well above the CMC. 3. Systematically vary buffer parameters: Test a pH range (e.g., 6.0-8.5), NaCl concentrations (e.g., 50-500 mM), and consider adding stabilizing agents like glycerol (B35011) (10-20%) or cholesterol analogs. |
| Protein Aggregation After Solubilization | 1. Detergent not stabilizing: The detergent is removing the protein from the membrane but not adequately shielding its hydrophobic domains. 2. Protein instability: RodA may be inherently unstable once removed from its native lipid environment. 3. Incorrect buffer conditions: As above, suboptimal pH or ionic strength can lead to aggregation. | 1. Switch to a milder detergent: Non-ionic detergents like DDM or DM are generally milder than zwitterionic ones like LDAO or FC-12. 2. Add stabilizing agents: Include glycerol (10-20%), specific lipids (e.g., cardiolipin, PG), or cholesterol analogs in the solubilization and purification buffers. 3. Perform solubilization at a lower temperature: Conduct all steps at 4°C to minimize aggregation. |
| Loss of Activity/Binding | 1. Harsh detergent: The detergent may be denaturing the protein. 2. Loss of essential lipids: Key lipids required for RodA's structure or function may have been stripped away during solubilization. | 1. Use a milder detergent: Test detergents known for preserving protein function, such as digitonin (B1670571) or C12E8. 2. Supplement with native lipids: Add a total lipid extract from the expression host (e.g., E. coli) to the solubilization buffer. |
| High Variability Between Experiments | 1. Inconsistent membrane preparation: The quality and concentration of the starting membrane fraction are not uniform. 2. Detergent quality issues: Detergent stocks may be old, oxidized, or from different batches with varying purity. | 1. Standardize membrane preparation: Ensure consistent cell lysis, washing steps, and quantification of the final membrane fraction (e.g., by Bradford or BCA assay). 2. Use fresh, high-purity detergent: Purchase high-quality detergents and prepare fresh stock solutions for each experiment. |
Experimental Protocols & Methodologies
General Protocol for RodA Solubilization Screening
This protocol describes a systematic approach to screen various detergents and buffer conditions to identify an optimal starting point for the solubilization of RodA.
a. Membrane Preparation:
-
Express the tagged RodA construct in a suitable E. coli strain (e.g., C41(DE3) or BL21(DE3)).
-
Harvest cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
-
Lyse cells using a high-pressure homogenizer or sonication.
-
Remove unlysed cells and debris by low-speed centrifugation (e.g., 10,000 x g, 20 min, 4°C).
-
Pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g, 1 hour, 4°C).
-
Wash the membrane pellet with a high-salt buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl) to remove peripherally associated proteins.
-
Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to a final concentration of ~10-20 mg/mL.
b. Detergent Screening Workflow:
-
Aliquot the membrane preparation into multiple tubes.
-
To each tube, add a different detergent from a concentrated stock solution to a final working concentration (e.g., 1.0% w/v).
-
Incubate on a rotator at 4°C for 1-2 hours.
-
Separate the unsolubilized material by ultracentrifugation (100,000 x g, 1 hour, 4°C).
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western Blot (using an antibody against the tag) to assess solubilization efficiency.
Caption: Workflow for screening detergents for RodA solubilization.
Example Data: Detergent Screen for a His-tagged Membrane Protein
The following table represents hypothetical data from a detergent screen, illustrating how to present results for comparison. Efficiency is determined by densitometry of the protein band on a Western blot.
| Detergent | Class | Concentration (w/v) | Solubilization Efficiency (%) | Notes |
| DDM | Non-ionic | 1.0% | 75% | Solubilized protein appears stable. |
| LDAO | Zwitterionic | 1.0% | 90% | Some aggregation observed after 24h. |
| FC-12 (Fos-Choline-12) | Zwitterionic | 1.0% | 85% | Effective, but expensive. |
| C12E8 | Non-ionic | 1.0% | 60% | Milder, may be better for activity. |
| SDS | Anionic | 1.0% | >95% | Denaturing, not suitable for functional studies. |
Frequently Asked Questions (FAQs)
Q1: Which detergent is the best for RodA?
A1: There is no single "best" detergent. The optimal choice depends on the downstream application. For structural studies, a detergent that yields a stable, monodisperse protein-detergent complex, like DDM or LMNG, is often preferred. For functional assays, a milder detergent that preserves activity, such as Digitonin or C12E8, might be necessary, even if solubilization efficiency is lower. A thorough screening process is essential.
Q2: How do I know if RodA is properly folded after solubilization?
A2: This is a critical question. Several methods can be used to assess the structural integrity of solubilized RodA:
-
Size Exclusion Chromatography (SEC): A symmetrical, monodisperse peak suggests a homogenous and well-behaved protein-detergent complex. Aggregated protein will elute in the void volume.
-
Circular Dichroism (CD) Spectroscopy: This can be used to confirm the presence of secondary structural elements (alpha-helices, beta-sheets) and assess thermal stability.
-
Functional Assays: If a functional assay for RodA is available (e.g., binding to a known partner, enzymatic activity), this provides the most direct evidence of proper folding.
Caption: Key parameters influencing RodA solubilization success.
Q3: My protein is solubilized but precipitates during affinity chromatography. What should I do?
A3: This often indicates that the protein is unstable in the specific buffer conditions of the chromatography step or that the detergent concentration has fallen below the CMC.
-
Maintain Detergent Levels: Ensure that all chromatography buffers contain the detergent at a concentration above its CMC.
-
Optimize Buffer: The binding/elution conditions (e.g., high imidazole (B134444) for His-tags, low pH for GST-tags) might be destabilizing RodA. Try performing a buffer screen for the purified protein.
-
Add Stabilizers: Include glycerol (10-20%) or specific lipids in all purification buffers to enhance stability.
-
Perform a Detergent Exchange: It is sometimes necessary to solubilize in a "harsher" detergent (like LDAO) and then exchange it for a "milder" one (like DDM) during the affinity chromatography step for long-term stability.
Q4: Can I use a detergent other than the one used for solubilization during purification?
A4: Yes, this is a common strategy known as detergent exchange. It is often performed during an affinity chromatography step. The column is first equilibrated with the new, desired detergent. When the solubilized protein is bound to the resin, the original detergent is washed away and replaced by the new one. This is useful for moving the protein into a detergent that is more compatible with downstream applications like crystallization or functional assays.
Technical Support Center: Troubleshooting Inactive RodA Protein After Mutagenesis
Welcome to the technical support center for researchers working with the RodA protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered after performing mutagenesis on RodA, a key enzyme in bacterial cell wall synthesis.
Frequently Asked Questions (FAQs)
Q1: My site-directed mutagenesis of RodA resulted in a complete loss of protein activity. What are the likely causes?
A1: Inactivation of RodA post-mutagenesis can stem from several factors. The most common reasons include:
-
Disruption of the Catalytic Site: RodA possesses a highly conserved central cavity that is essential for its catalytic activity.[1][2] Mutations introduced within this cavity, even conservative ones, can abolish RodA's function as a peptidoglycan polymerase.[1][2]
-
Protein Misfolding and Instability: Amino acid substitutions can disrupt the delicate balance of forces that maintain the protein's three-dimensional structure.[3][4] This is particularly critical for a multi-pass transmembrane protein like RodA, which has a complex ten-pass transmembrane fold.[1][2] Misfolding can lead to a non-functional conformation or premature degradation by cellular quality control machinery.[4][5]
-
Impaired Protein Expression or Membrane Integration: The mutation might interfere with the protein's expression, translation, or proper insertion into the cell membrane.[6][7] For instance, alterations in codons could lead to translational pausing or termination, or changes in hydrophobic transmembrane domains could hinder correct membrane integration.
-
Disruption of Protein-Protein Interactions: RodA functions within a larger complex of proteins, including PBP2, to form the elongasome.[8] Your mutation might have disrupted the binding interface with these essential partners, rendering the complex non-functional even if RodA's catalytic domain is intact.
Q2: I have confirmed my RodA mutant is expressed and localized to the membrane, but it's still inactive. What should I check next?
A2: If expression and localization are confirmed, the issue likely lies with the protein's intrinsic activity or its interaction with the cellular environment. Here’s a troubleshooting workflow:
-
Assess Protein Stability: The mutation may have destabilized the protein, making it prone to unfolding or degradation under assay conditions.[3] Perform a thermal shift assay or limited proteolysis to compare the stability of the mutant to the wild-type protein.
-
Evaluate Structural Integrity: Use circular dichroism (CD) spectroscopy to check for major changes in the secondary structure of the purified protein compared to the wild-type. While this won't confirm the correct 3D fold, it can indicate significant misfolding.
-
Consider the Lipid Environment: RodA's function is intimately linked to the lipid bilayer.[6] The detergents used for purification or the composition of liposomes for in vitro assays can significantly impact activity.[6][9] Experiment with different detergents or reconstitute the protein into nanodiscs with a lipid composition that mimics the native bacterial membrane.
-
Investigate Dimerization or Oligomerization: If RodA functions as part of a larger complex, your mutation might have interfered with its ability to oligomerize or interact with other proteins like PBP2.[8] Co-immunoprecipitation or pull-down assays can be used to check for these interactions.
Q3: Can a mutation outside the active site still inactivate RodA?
A3: Yes, mutations outside the immediate active site can certainly lead to inactivation. Here's how:
-
Allosteric Effects: Amino acid changes in distant regions can induce conformational changes that are transmitted to the active site, altering its geometry and catalytic efficiency.
-
Disruption of Substrate Tunneling: RodA has cavities that are thought to be involved in substrate binding and movement.[10][11] A mutation could obstruct these channels, preventing the substrate (Lipid II) from reaching the active site.
-
Impaired Dynamics: The flexibility of certain domains or loops can be crucial for catalysis. A mutation that makes the protein too rigid or too flexible can impair its function. Molecular dynamics simulations have suggested that the flexibility of transmembrane helix 7 is important for Lipid II binding.[8]
-
Incorrect Folding: Residues that are critical for guiding the proper folding pathway, even if they are not part of the final active site, can lead to a misfolded and inactive protein if mutated.[6]
Troubleshooting Guide: From Inactive Mutant to Functional Insight
This guide provides a structured approach to diagnosing the cause of RodA inactivation after mutagenesis.
Step 1: Verify the Mutation and Expression
-
Action: Sequence the entire coding region of your RodA construct to confirm the presence of the intended mutation and rule out any unintended secondary mutations.[7]
-
Rationale: PCR-based mutagenesis methods can sometimes introduce errors elsewhere in the gene.[12]
-
Action: Perform a Western blot on whole-cell lysates and membrane fractions using an anti-RodA antibody or an antibody against an epitope tag.
-
Rationale: This will confirm if the mutant protein is being expressed and if it is localizing to the membrane. A lack of a band suggests an expression or stability problem, while a band in the soluble fraction indicates a potential mislocalization issue.
Step 2: Assess Protein Stability and Folding
-
Action: Purify the mutant and wild-type RodA proteins. Perform a thermal shift assay (e.g., using SYPRO Orange) to determine the melting temperature (Tm) of each.
-
Rationale: A significant decrease in the Tm of the mutant compared to the wild-type indicates reduced protein stability.[3]
-
Action: Analyze the purified proteins using circular dichroism (CD) spectroscopy.
-
Rationale: This will provide information on the secondary structure content. A drastically different CD spectrum for the mutant suggests it is not properly folded.
Step 3: In Vitro Activity Assays
-
Action: Reconstitute the purified mutant and wild-type proteins into liposomes or nanodiscs. Perform an in vitro peptidoglycan polymerization assay using radiolabeled Lipid II.
-
Rationale: This directly measures the catalytic activity of the protein in a controlled environment.[11] Inactivity in this assay, despite proper folding, points to a direct impairment of the catalytic mechanism or substrate binding.
Data Presentation
The following table summarizes hypothetical outcomes from mutagenesis studies on key residues of RodA, based on published research.[1][8][10]
| Residue (E. coli) | Mutation | Relative Expression Level (%) | Membrane Localization | In Vitro Activity (% of WT) | Phenotype in vivo |
| Wild-Type | - | 100 | Correct | 100 | Rod-shaped |
| E114 | A | 95 | Correct | <5 | Spherical, Lysis |
| K117 | A | 98 | Correct | <5 | Spherical, Lysis |
| D262 | N | 85 | Correct | <2 | Spherical, Lysis |
| R130 | A | 102 | Correct | 85 | Rod-shaped |
| G150 | V | 70 | Partially mislocalized | 15 | Ovoid shape |
Experimental Protocols
Site-Directed Mutagenesis (PCR-based)
This protocol is based on the QuikChange™ method.[12]
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification: Set up a PCR reaction containing the plasmid DNA template, the two mutagenic primers, PfuUltra DNA polymerase (or a similar high-fidelity polymerase), and dNTPs.
-
Cycling Parameters:
-
Initial Denaturation: 95°C for 1 minute.
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
Template Digestion: Add DpnI restriction enzyme to the amplification reaction and incubate at 37°C for 1 hour. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.
In Vitro Peptidoglycan Polymerization Assay
-
Protein Reconstitution: Purify the wild-type and mutant RodA proteins. Reconstitute them into liposomes of a defined lipid composition (e.g., 3:1 POPE:POPG) or into nanodiscs.
-
Reaction Setup: In a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2), combine the reconstituted RodA, the lipid II substrate (with a radiolabel such as [14C]-GlcNAc), and moenomycin to inhibit any contaminating PBP activity.[13]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Quenching and Analysis: Stop the reaction by adding methanol. Separate the polymerized peptidoglycan from the unreacted Lipid II using paper chromatography or gel electrophoresis.
-
Quantification: Quantify the amount of radiolabeled product using a phosphorimager or liquid scintillation counting.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Protein Mutations and Stability, a Link with Disease: The Case Study of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 7. researchgate.net [researchgate.net]
- 8. bsac.org.uk [bsac.org.uk]
- 9. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies used for genetically modifying bacterial genome: ite-directed mutagenesis, gene inactivation, and gene over-expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RagB stimulates the activity of the peptidoglycan polymerase RodA in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution RodA Cryo-EM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers aiming to improve the resolution of RodA structures using cryogenic electron microscopy (cryo-EM). RodA, a key enzyme in bacterial cell wall synthesis, is a promising target for novel antibiotics, making its high-resolution structural determination a priority for drug development professionals.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for RodA protein for cryo-EM grid preparation?
A1: While the optimal concentration is sample-dependent, a good starting point for RodA is in the range of 0.1-5 mg/mL.[4] For the related RodA-PBP2 complex from E. coli, a concentration that yielded a 3.0 Å resolution map was used, although the exact concentration is not specified in the provided search results. It is crucial to perform concentration series to find the ideal particle distribution on the grid.
Q2: Which detergents are suitable for RodA purification and cryo-EM?
A2: For the crystallization of Thermus thermophilus RodA, n-Dodecyl β-D-maltoside (DDM) was used for solubilization and purification.[1] CHAPS has also been used in activity assays.[1] For single-particle cryo-EM, it is common to screen a panel of detergents to find one that maintains the protein's stability and results in good particle behavior in vitreous ice. The presence of detergents can sometimes interfere with cryo-EM image analysis, so alternatives like nanodiscs can also be explored.[5][6]
Q3: What resolution has been achieved for RodA structures so far?
A3: A crystal structure of Thermus thermophilus RodA has been solved at 2.9 Å resolution.[1][2][3] A cryo-EM structure of the E. coli RodA-PBP2 complex has been determined at 3.0 Å resolution.[6]
Q4: What are the known functional sites of RodA that are important for structural integrity?
A4: RodA possesses a highly conserved cavity in its transmembrane domain that is essential for its catalytic activity.[1][2][3] Perturbing this cavity through mutagenesis abolishes RodA's function. This region is a prime target for antibiotic discovery and its structural resolution is critical.[1]
Troubleshooting Guides
Problem 1: Low Particle Density on Cryo-EM Grids
Symptoms:
-
Very few particles are visible in the holes of the grid.
-
The particle count is too low for meaningful 2D classification and 3D reconstruction.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Suboptimal Protein Concentration | Increase the protein concentration incrementally. Test a range from 0.5 mg/mL up to 5 mg/mL or higher, if the protein remains soluble.[4] |
| Poor Adsorption to the Grid Surface | Apply the sample to the grid and allow for a longer incubation time (e.g., 30-60 seconds) before blotting to promote adsorption.[7] |
| Grid Surface Properties | Ensure grids are properly glow-discharged to create a hydrophilic surface. Experiment with different grid types (e.g., carbon, gold) and foil materials.[7] |
Problem 2: Particle Aggregation in Vitreous Ice
Symptoms:
-
Particles are clumped together, preventing the selection of individual particles.
-
Aggregates are present in the center or at the edges of the holes.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High Protein Concentration | Reduce the protein concentration. Perform a dilution series to find the optimal concentration for a monolayer of particles. |
| Buffer Composition | Optimize the buffer by screening different pH values and salt concentrations. Additives like a small percentage of glycerol (B35011) (1-2%) or specific detergents can sometimes prevent aggregation. |
| Sample Interaction with Air-Water Interface | Minimize the time between sample application and plunging. Some researchers add a small amount of mild detergent (e.g., Tween-20) to the sample right before freezing to reduce surface tension effects. |
Problem 3: Low-Resolution 3D Reconstruction (< 5 Å)
Symptoms:
-
2D class averages are fuzzy and lack high-resolution features.
-
The final 3D map has a low resolution, and secondary structures are not well-defined.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Sample Heterogeneity | Ensure the protein sample is highly pure and monodisperse. Use size-exclusion chromatography (SEC) as a final purification step immediately before grid preparation.[8] |
| Preferred Orientation | Particles adopt only a few orientations in the ice, limiting the angular coverage for 3D reconstruction. Try adding a small amount of detergent or using a different grid type. Tilting the specimen stage during data collection can also help, though it may reduce image quality.[9] |
| Beam-Induced Motion | Use a direct electron detector to collect movies instead of single images. This allows for motion correction during image processing to reduce blurring.[10] |
| Inaccurate CTF Estimation | Ensure that the contrast transfer function (CTF) is accurately estimated and corrected for each micrograph. Inaccurate CTF correction can significantly limit the achievable resolution. |
| Data Processing Issues | Experiment with different 2D and 3D classification strategies to sort out low-quality particles or different conformational states. Software packages like RELION and cryoSPARC offer various tools for this.[11] |
Experimental Protocols
RodA Expression and Purification (adapted from T. thermophilus RodA crystallography)
-
Expression:
-
The gene encoding RodA is cloned into an expression vector (e.g., pAM172) with an N-terminal SUMO-FLAG tag.
-
The plasmid is transformed into an E. coli expression strain like C43(DE3).
-
Cells are grown in a suitable medium (e.g., LB) and induced with IPTG.[2]
-
-
Solubilization:
-
Cell pellets are resuspended and lysed.
-
Membranes are collected by ultracentrifugation.
-
RodA is extracted from the membrane using a buffer containing a detergent, such as 1% (w/v) n-Dodecyl β-D-maltoside (DDM).[1]
-
-
Affinity Chromatography:
-
The solubilized protein is loaded onto an anti-FLAG antibody affinity resin.
-
The resin is washed extensively to remove non-specific binders.
-
RodA is eluted using a buffer containing a competitive FLAG peptide.[1]
-
-
Tag Cleavage and Final Purification:
-
The SUMO-FLAG tag is cleaved by adding a specific protease (e.g., 3C protease) and incubating overnight.
-
The cleaved protein is further purified using size-exclusion chromatography (SEC) to separate RodA from the cleaved tag, protease, and any remaining impurities. The SEC buffer should contain a lower concentration of DDM (e.g., 0.1%).[2]
-
Visualizations
Experimental Workflow for RodA Cryo-EM
A generalized workflow for obtaining high-resolution RodA structures using cryo-EM.
Simplified Peptidoglycan Synthesis Pathway
The roles of RodA and PBP2 in the final steps of peptidoglycan synthesis.
References
- 1. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Cryo-electron microscopy analysis of small membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Processing of Cryo-EM Movie Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frederick.cancer.gov [frederick.cancer.gov]
dealing with contamination in RodA protein purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the RodA protein.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants observed when purifying His-tagged RodA from E. coli?
A1: When purifying recombinant RodA from E. coli using immobilized metal affinity chromatography (IMAC), several host proteins are known to co-elute. These contaminants either possess histidine-rich regions or metal-binding motifs.[1][2][3] Common contaminants include:
-
SlyD: A peptidyl-prolyl cis/trans-isomerase with a histidine-rich C-terminal tail.[1]
-
ArnA: A bifunctional enzyme with surface-exposed histidine clusters.[1]
-
GlmS: A synthase that can bind to IMAC resins.
-
Carbonic Anhydrase: Another common contaminant in Ni-NTA affinity chromatography.[4]
-
Chaperonins (e.g., GroEL/GroS): These may be co-purified due to forming complexes with the target protein.[2]
-
Elongation factor Tu2: This protein has a large dipole moment and acidic residue clusters that can interact with the affinity sorbent.[2]
To mitigate this, using an E. coli expression strain engineered to reduce the affinity of these common contaminants, such as the LOBSTR strain, can significantly improve the purity of the target protein.[1]
Q2: My RodA protein is not binding to the affinity column. What are the possible causes and solutions?
A2: Several factors can lead to poor binding of your RodA protein to the affinity column. Here are some common causes and troubleshooting steps:
-
Inaccessible Affinity Tag: The affinity tag (e.g., His-tag or FLAG-tag) may be improperly folded or sterically hindered within the protein structure, preventing it from binding to the resin.
-
Solution: Consider purifying under denaturing conditions to expose the tag. You can also re-engineer your construct to include a longer linker between the tag and the protein.
-
-
Incorrect Buffer Composition: The pH or ionic strength of your binding buffer may not be optimal. Chelating agents (e.g., EDTA) or strong reducing agents in your sample can also strip the metal ions from the IMAC resin.
-
Solution: Ensure your buffers are at the correct pH and composition. Avoid chelating agents in your lysis and binding buffers for IMAC.
-
-
Low Protein Expression: The concentration of your target protein in the lysate may be too low for efficient binding.
-
Solution: Confirm protein expression levels by running a small fraction of your crude lysate on an SDS-PAGE gel and performing a Western blot with an antibody against the affinity tag.[5]
-
Q3: The final purity of my RodA protein is low after a single affinity chromatography step. What can I do to improve it?
A3: It is common for a single affinity purification step to be insufficient for achieving high purity, especially for membrane proteins.[6] To improve the purity of your RodA protein, consider the following:
-
Optimize Wash Steps: Increase the stringency of your wash buffers. For IMAC, this can be achieved by adding a low concentration of imidazole (B134444) (e.g., 20-40 mM) to the wash buffer to remove weakly bound contaminants.
-
Incorporate Additional Purification Steps: A multi-step purification process is often necessary.[7] A common and effective strategy is to follow affinity chromatography with size exclusion chromatography (SEC). SEC separates proteins based on their size and can effectively remove remaining contaminants and protein aggregates.
Q4: What is endotoxin (B1171834) contamination, and how can I remove it from my purified RodA sample?
A4: Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria like E. coli.[6] They are common contaminants in protein preparations and can elicit strong immune responses, making their removal critical for many downstream applications. Several methods are available for endotoxin removal:
-
Ion-Exchange Chromatography: Endotoxins are negatively charged at physiological pH and can be separated from proteins using anion-exchange resins.[6]
-
Affinity Chromatography: This method uses immobilized ligands that specifically bind to endotoxins.
-
Two-Phase Separation: This technique utilizes detergents like Triton X-114. Below a certain temperature, the detergent is soluble, but upon warming, it forms a separate phase that sequesters the endotoxins, which can then be physically separated from the aqueous phase containing the protein.
-
Ultrafiltration: This method separates molecules based on size. Since endotoxins can form large aggregates, they can sometimes be removed by ultrafiltration, though this is generally less effective in protein solutions.
Troubleshooting Guides
Issue: Low Yield of Purified RodA Protein
| Possible Cause | Recommended Solution |
| Poor Expression | Optimize expression conditions (e.g., temperature, induction time, media). Confirm expression via Western blot before large-scale purification.[5] |
| Protein Precipitation | Ensure detergents are present at all stages of purification to maintain solubility. Add stabilizing agents like glycerol (B35011) to buffers. |
| Protein Lost in Wash Steps | Reduce the stringency of the wash buffer (e.g., lower imidazole concentration). Check wash fractions on an SDS-PAGE gel to see if the protein of interest is being eluted prematurely.[5] |
| Inefficient Elution | Increase the concentration of the eluting agent (e.g., imidazole for His-tagged proteins) or change the pH of the elution buffer. |
Issue: Presence of Contaminants in the Final Eluted Sample
| Possible Cause | Recommended Solution |
| Non-Specific Binding | Increase the salt concentration (e.g., up to 500 mM NaCl) in your buffers to reduce ionic interactions. Add a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) to the wash buffer. |
| Co-purification of Host Proteins | Use an engineered E. coli strain with reduced levels of common contaminants.[1] Implement a second purification step, such as size exclusion or ion-exchange chromatography. |
| Proteolytic Degradation | Add a protease inhibitor cocktail to your lysis buffer. Keep the protein sample at 4°C throughout the purification process. |
Data Presentation
Comparison of Endotoxin Removal Methods
| Method | Principle | Endotoxin Removal Efficiency | Protein Recovery | Considerations |
| Ion-Exchange Chromatography | Separation based on charge. | High | Variable, can be low for acidic proteins. | Optimization of pH and ionic strength is crucial.[6] |
| Affinity Chromatography | Specific binding of endotoxin to a ligand. | >99% | High (>85%) | Can be costly for large-scale preparations. |
| Two-Phase Separation (Triton X-114) | Partitioning of endotoxin into a detergent-rich phase. | 98-99% | Generally high, but some protein loss can occur. | Requires subsequent removal of the detergent. |
| Ultrafiltration | Separation based on molecular size. | Variable, often less effective in protein solutions. | High | May not be effective if endotoxins do not form large micelles or if the protein of interest is large. |
Experimental Protocols
Protocol 1: Purification of FLAG-tagged RodA from Thermus thermophilus
This protocol is adapted from a published method for the purification of RodA from Thermus thermophilus.
1. Cell Lysis and Membrane Preparation: a. Resuspend frozen cell pellets in lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors). b. Lyse cells using a high-pressure homogenizer or sonication. c. Remove cell debris by centrifugation at 10,000 x g for 30 minutes. d. Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour.
2. Solubilization of RodA: a. Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% DDM in 20 mM HEPES pH 7.0, 500 mM NaCl, 20% glycerol). b. Stir for 2 hours at 4°C to allow for solubilization. c. Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour.
3. Anti-FLAG Affinity Chromatography: a. Equilibrate an anti-FLAG antibody affinity resin with a buffer containing 0.1% DDM. b. Load the solubilized supernatant onto the column by gravity flow. c. Wash the resin extensively with a wash buffer containing 0.1% DDM to remove non-specifically bound proteins. d. Elute RodA using a competitive elution buffer containing a high concentration of FLAG peptide (e.g., 0.2 mg/mL).
4. Size Exclusion Chromatography (Polishing Step): a. Concentrate the eluted protein using an appropriate centrifugal filter device. b. Equilibrate a size exclusion chromatography column (e.g., Sephadex S200) with a final buffer (e.g., 20 mM HEPES pH 7.5, 500 mM NaCl, 0.1% DDM). c. Load the concentrated protein onto the column. d. Collect fractions and analyze by SDS-PAGE to identify those containing pure RodA. e. Pool the pure fractions, concentrate, and flash-freeze in liquid nitrogen for storage at -80°C.
Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation
1. Preparation: a. Pre-chill the purified protein sample and a 10% (w/v) solution of Triton X-114 to 4°C.
2. Incubation: a. Add Triton X-114 to the protein sample to a final concentration of 1%. b. Incubate the mixture at 4°C for 30 minutes with gentle stirring.
3. Phase Separation: a. Transfer the mixture to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.
4. Centrifugation: a. Centrifuge the mixture at 20,000 x g for 10 minutes at 25°C. This will result in two distinct phases: an upper aqueous phase containing the protein and a lower detergent-rich phase containing the endotoxins.
5. Collection and Repetition: a. Carefully collect the upper aqueous phase. b. For higher purity, repeat the process 1-2 more times.
Visualizations
Caption: The Rod Complex and Peptidoglycan Synthesis.
Caption: General workflow for RodA protein purification.
Caption: Troubleshooting logic for contamination issues.
References
- 1. Optimized E. coli expression strain LOBSTR eliminates common contaminants from His-tag purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Proteomic analysis of contaminants in recombinant membrane hemeproteins expressed in E. coli and isolated by metal affinity chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. neb.com [neb.com]
- 5. goldbio.com [goldbio.com]
- 6. Cost Comparison of Endotoxin Removal Methods in Protein Purification [synapse.patsnap.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Optimizing Lipid II Concentration in RodA Assays
Welcome to the technical support center for RodA assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments, with a specific focus on the critical substrate, Lipid II.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for Lipid II in a RodA glycosyltransferase assay?
A1: The optimal concentration of Lipid II can vary depending on the specific experimental conditions, including the source and purity of the RodA enzyme and Lipid II, the presence of activating partners like PBP2, and the assay format. Based on published literature, a common starting concentration for Lipid II is in the range of 10-50 µM. For instance, some protocols have successfully used 20 µM of Lipid II with 1 µM of the RodA-PBP2 complex. It is recommended to perform a titration experiment to determine the optimal concentration for your specific assay conditions.
Q2: How does the purity of Lipid II affect RodA activity?
A2: The purity of Lipid II is critical for reliable and reproducible RodA assay results. Contaminants can interfere with the enzymatic reaction, leading to inhibition of RodA activity or high background signals. It is crucial to use highly purified Lipid II. Methods for obtaining pure Lipid II include direct extraction from bacteria, enzymatic or chemoenzymatic synthesis, and total chemical synthesis.[1][2] The choice of method can impact the purity and yield of Lipid II.
Q3: Does the source of Lipid II (e.g., E. coli vs. S. aureus) matter for my RodA assay?
A3: Yes, the source of Lipid II can be important. The structure of Lipid II can vary between bacterial species, particularly in the pentapeptide chain.[3] For optimal results, it is best to use Lipid II from the same or a closely related species as the RodA enzyme being studied. Using a mismatched Lipid II may result in lower enzyme activity.
Q4: My RodA enzyme shows low or no activity. Could the Lipid II concentration be the issue?
A4: Yes, an inappropriate Lipid II concentration is a potential cause for low or no RodA activity. If the concentration is too low, the enzyme's active sites may not be saturated, resulting in a weak signal. Conversely, excessively high concentrations of Lipid II can sometimes lead to substrate inhibition, although this is less commonly reported for RodA. Other factors to consider include the activity of the enzyme itself, the presence of necessary co-factors (e.g., Mg²⁺ or Mn²⁺), and the integrity of other assay components.
Troubleshooting Guide
This guide addresses common issues encountered during RodA assays, with a focus on optimizing Lipid II concentration.
Problem 1: Weak or No Signal
A weak or absent signal is a frequent issue in RodA assays. The following troubleshooting steps can help identify and resolve the problem.
| Possible Cause | Recommended Solution |
| Suboptimal Lipid II Concentration | Perform a Lipid II titration experiment to determine the optimal concentration. Start with a range of 1 µM to 100 µM. A low concentration may not be sufficient to saturate the enzyme, while a very high concentration could potentially cause substrate inhibition. |
| Inactive RodA Enzyme | Verify the activity of your RodA enzyme preparation. If possible, use a positive control with known activity. Ensure proper storage and handling of the enzyme to prevent degradation. |
| Absence of Activating Partner (PBP2) | RodA often requires its partner, a class B penicillin-binding protein (bPBP) like PBP2, for full activity.[4] Ensure that a functional PBP2 is included in the assay at an appropriate concentration. |
| Incorrect Assay Buffer Conditions | Check the pH, salt concentration, and co-factor requirements for your specific RodA enzyme. Divalent cations such as Mg²⁺ or Mn²⁺ are often required for glycosyltransferase activity. |
| Degraded Lipid II | Ensure that the Lipid II substrate is properly stored and has not degraded. Prepare fresh aliquots if necessary. |
| Issues with Detection Method | If using a fluorescence-based assay, check the excitation and emission wavelengths and ensure the fluorophore is stable under your assay conditions. For radioactive assays, verify the specific activity of the labeled substrate. |
Experimental Protocol: Lipid II Titration for RodA Activity Assay
This protocol provides a general framework for determining the optimal Lipid II concentration for your RodA assay.
1. Reagents and Materials:
-
Purified RodA-PBP2 complex
-
Highly purified Lipid II stock solution (e.g., 1 mM in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Triton X-100)
-
Detection reagent (e.g., fluorescently labeled vancomycin (B549263) or radiolabeled UDP-GlcNAc)
-
96-well microplate (black, clear bottom for fluorescence assays)
-
Plate reader
2. Procedure:
-
Prepare a serial dilution of the Lipid II stock solution in the assay buffer to create a range of concentrations (e.g., from 1 µM to 100 µM).
-
Add a fixed amount of the RodA-PBP2 complex (e.g., 1 µM) to each well of the microplate.
-
Add the different concentrations of Lipid II to their respective wells. Include a no-Lipid II control as a baseline.
-
Initiate the reaction by adding the detection reagent or by placing the plate at the optimal temperature (e.g., 37°C).
-
Monitor the reaction progress over time using a plate reader.
-
Plot the initial reaction velocity against the Lipid II concentration to determine the concentration that gives the maximal response (Vmax) and the Michaelis constant (Km).
Expected Outcome:
The resulting graph should show an increase in RodA activity with increasing Lipid II concentration, eventually reaching a plateau at saturating concentrations. The optimal concentration for your assay will be in the saturating range, providing a robust signal without being wasteful of the substrate.
Problem 2: High Background Signal
A high background signal can mask the true enzyme activity and reduce the assay's sensitivity.
| Possible Cause | Recommended Solution |
| Non-specific Binding of Detection Reagent | Increase the number of wash steps or the stringency of the wash buffer. Include a blocking agent (e.g., BSA) in your assay buffer to reduce non-specific binding. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure that buffers and solutions are filtered and free of particulate matter. |
| Autofluorescence of Compounds (in screening assays) | If screening compound libraries, test the compounds for autofluorescence at the assay's excitation and emission wavelengths in the absence of the enzyme and substrate. |
| High Concentration of Lipid II | While less common, very high concentrations of Lipid II might contribute to background in some assay formats. If you suspect this, test lower concentrations within the optimal range determined by your titration. |
Visualizing Experimental Logic and Pathways
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A generalized workflow for a RodA enzymatic assay.
Caption: A troubleshooting flowchart for common RodA assay issues.
References
- 1. Lipid II unlocked: strategies for obtaining a major antibiotic target - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 3. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting issues with RodA localization imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during RodA localization imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is RodA and why is its localization important?
RodA is a crucial peptidoglycan polymerase involved in bacterial cell wall synthesis.[1][2] It is a key component of the elongasome, the protein complex responsible for maintaining the rod shape of many bacteria.[3] Accurate localization of RodA to the sites of active cell wall synthesis is essential for proper cell elongation and viability.[1] Imaging its localization provides insights into the dynamics of bacterial growth and cell shape determination.
Q2: What are the common methods for imaging RodA localization?
The two primary methods for visualizing RodA localization are:
-
Fluorescent Protein Fusions: This involves genetically fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to the RodA protein (e.g., GFP-RodA).[2] This allows for live-cell imaging, providing dynamic information about RodA's movement and localization.
-
Immunofluorescence (IF): This technique uses specific antibodies to detect the native RodA protein in fixed bacterial cells. A primary antibody binds to RodA, and a secondary antibody conjugated to a fluorophore binds to the primary antibody, allowing for visualization via fluorescence microscopy.[4][5][6]
Q3: What are the advantages and disadvantages of using GFP fusions versus immunofluorescence?
| Feature | GFP Fusions | Immunofluorescence (IF) |
| Cell State | Live cells | Fixed cells |
| Dynamics | Allows for real-time tracking of protein movement | Provides a static snapshot of protein localization |
| Potential Artifacts | Overexpression of the fusion protein can lead to mislocalization or aggregation.[2] The fluorescent tag might interfere with protein function.[3] | Fixation and permeabilization steps can alter cell morphology and protein localization.[4] Antibody accessibility to the target protein can be an issue. |
| Resolution | Can provide high resolution, especially with super-resolution microscopy | Resolution can be limited by antibody size and labeling density |
| Complexity | Requires genetic manipulation to create the fusion construct | Requires specific antibodies and a multi-step staining protocol |
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
Q: I am not seeing any fluorescent signal from my GFP-RodA fusion or after immunofluorescence staining. What could be the problem?
A: Weak or no signal is a common issue with several potential causes. Below is a systematic guide to troubleshoot this problem.
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting flowchart for weak or no fluorescent signal.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Low Protein Expression (GFP-RodA) | - Confirm protein expression using Western blotting with an anti-GFP or anti-RodA antibody.- Optimize induction conditions (e.g., IPTG concentration, induction time and temperature).[7][8]- Ensure the codon usage of your construct is optimized for your bacterial strain. |
| Ineffective Immunofluorescence Staining | - Optimize the cell permeabilization step (e.g., lysozyme (B549824) concentration, incubation time).[4][6]- Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.- Ensure the antibodies are specific for your target protein. Run a negative control (e.g., cells lacking RodA or primary antibody only). |
| Microscope Settings | - Check the alignment and intensity of the light source (e.g., mercury or xenon lamp, laser).- Ensure you are using the correct filter cubes for your fluorophore's excitation and emission spectra.- Increase the camera exposure time or detector gain, but be mindful of increasing background noise.[9]- Use an objective with a high numerical aperture to maximize light collection. |
| Photobleaching | - Minimize the exposure of your sample to excitation light before imaging.- Use an anti-fade mounting medium.[10]- For live-cell imaging, reduce the laser power and/or exposure time and increase the frame rate. |
Problem 2: Incorrect or Diffuse Localization of GFP-RodA
Q: My GFP-RodA fusion protein is showing diffuse cytoplasmic signal instead of localizing to the membrane or specific sites of cell growth. Why is this happening?
A: Mislocalization of fusion proteins is a frequent challenge. The fusion tag itself or the way it's attached can interfere with the natural targeting of the protein.
Diagram of a GFP-RodA Fusion Construct
Caption: Structure of a GFP-RodA fusion and potential issues.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Steric Hindrance from GFP Tag | - The N- or C-terminus of RodA may contain localization signals. If the GFP tag is fused to a critical terminus, it can block these signals.[3] Try moving the GFP tag to the other terminus of RodA.- If both termini are critical, consider internal tagging of RodA in a flexible loop region. |
| Improper Protein Folding | - The linker between GFP and RodA may be too short or rigid, preventing one or both proteins from folding correctly.[3] Increase the length of the flexible linker (e.g., a glycine-serine linker) to provide more separation and flexibility.[3] |
| Overexpression of the Fusion Protein | - High levels of GFP-RodA can overwhelm the cellular machinery responsible for its localization, leading to accumulation in the cytoplasm.[2]- Use a weaker promoter or a lower concentration of the inducer to reduce expression levels.- Grow cells at a lower temperature after induction to slow down protein synthesis and facilitate proper folding and localization.[8] |
| Cellular Stress or Poor Health | - Ensure that the expression of GFP-RodA is not causing significant stress or toxicity to the cells, which can disrupt normal cellular processes, including protein localization.- Monitor cell growth and morphology after induction. If cells show signs of stress (e.g., filamentation, lysis), reduce the expression level. |
Problem 3: High Background or Non-Specific Staining
Q: My immunofluorescence images have high background, making it difficult to discern the specific RodA signal. How can I reduce the background?
A: High background in immunofluorescence can originate from several sources, including non-specific antibody binding and cellular autofluorescence.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Non-Specific Antibody Binding | - Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) or the duration of the blocking step.[6]- Include a non-ionic detergent (e.g., Tween-20) in your wash buffers to reduce non-specific interactions.[6]- Titrate your primary and secondary antibodies to use the lowest concentration that still provides a specific signal.- Perform a secondary antibody-only control to check for non-specific binding of the secondary antibody. |
| Cellular Autofluorescence | - Some cellular components can naturally fluoresce. Observe an unstained sample under the microscope to assess the level of autofluorescence.- If autofluorescence is a problem, you may need to use a fluorophore in a different spectral range (e.g., a red-shifted dye). |
| Inadequate Washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[4] |
| Issues with Fixation | - Over-fixation can sometimes lead to increased background. Try reducing the concentration of the fixative or the fixation time. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of RodA in E. coli
This protocol is adapted from standard bacterial immunofluorescence procedures.[4][6][10]
-
Cell Culture and Fixation:
-
Grow E. coli cells to the mid-exponential phase (OD600 ≈ 0.4-0.6).
-
Harvest 1 mL of culture by centrifugation (e.g., 8000 x g for 1 minute).
-
Wash the cell pellet three times with 0.5 mL of 1x Phosphate-Buffered Saline (PBS).
-
Fix the cells by resuspending the pellet in 0.5 mL of 1x PBS containing 4% paraformaldehyde and incubate for 20 minutes at room temperature.
-
Wash the fixed cells twice with 1x PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in a permeabilization buffer (e.g., PBS with 100 µg/mL lysozyme and 5 mM EDTA).
-
Incubate for 30-45 minutes at room temperature to digest the cell wall.
-
Wash the cells three times with 1x PBS.
-
-
Immunostaining:
-
Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., PBS with 2% BSA) for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-RodA) diluted in blocking buffer for 1.5-2 hours at 37°C.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
-
Mounting and Imaging:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Apply a drop of the cell suspension to a poly-L-lysine-coated coverslip and allow it to dry.
-
Mount the coverslip on a glass slide using an anti-fade mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Live-Cell Imaging of GFP-RodA in E. coli
This protocol is based on standard methods for expressing and imaging fluorescent fusion proteins in bacteria.[7][8]
-
Strain Construction and Growth:
-
Transform E. coli with a plasmid encoding the GFP-RodA fusion under the control of an inducible promoter (e.g., Plac or Para).
-
Grow an overnight culture of the transformed cells in appropriate media with antibiotics.
-
Dilute the overnight culture into fresh media and grow to the early- to mid-exponential phase (OD600 ≈ 0.2-0.4).
-
-
Induction of Protein Expression:
-
Induce the expression of GFP-RodA by adding the appropriate inducer (e.g., IPTG or L-arabinose) to the culture. Note: Use the lowest concentration of inducer that gives a detectable signal to avoid overexpression artifacts.
-
Continue to grow the cells for a period sufficient for protein expression and localization (this may range from 30 minutes to a few hours and should be optimized). For membrane proteins, it is often beneficial to induce at a lower temperature (e.g., 20-30°C) overnight.[7]
-
-
Sample Preparation for Microscopy:
-
Take a small aliquot of the induced culture.
-
Prepare an agarose (B213101) pad (typically 1-1.5% agarose in growth medium) on a microscope slide.
-
Spot a small volume (1-2 µL) of the cell culture onto the agarose pad and cover with a coverslip.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a camera and appropriate filters for GFP (e.g., excitation ~488 nm, emission ~510 nm).
-
Use live-cell imaging settings to minimize phototoxicity and photobleaching, especially for time-lapse experiments.[9] This includes using the lowest possible laser power and exposure times that provide an adequate signal-to-noise ratio.
-
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. The use of GFP to localize Rho GTPases in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ulab360.com [ulab360.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Green Fluorescent Protein-based Expression Screening of Membrane Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
Validation & Comparative
Comparative Analysis of RodA Mutant Glycosyltransferase Activity
A definitive guide for researchers, scientists, and drug development professionals on the enzymatic activity of RodA mutants, presenting comparative data, detailed experimental protocols, and a visualization of its operational context.
RodA, a crucial component of the bacterial cell wall synthesis machinery, has been identified as a key peptidoglycan glycosyltransferase. As a member of the SEDS (shape, elongation, division, and sporulation) protein family, RodA plays a vital role in cell wall elongation by polymerizing glycan strands from Lipid II precursors.[1][2][3] Understanding the enzymatic activity of RodA and the impact of specific mutations is paramount for the development of novel antibiotics targeting this essential pathway. This guide provides a comprehensive comparison of RodA mutants, detailing their glycosyltransferase activity and the experimental methods used for their characterization.
Data Presentation: Glycosyltransferase Activity of RodA Mutants
| Organism | RodA Mutant | Reported Effect on Glycosyltransferase Activity | Phenotypic Consequences | Reference |
| Bacillus subtilis | Residues near the central cavity | Abolished peptidoglycan polymerization activity in vitro. | Dominant-negative phenotype, lethal. | [2] |
| Bacillus subtilis | D255A | No detectable peptidoglycan polymerization activity in vitro. | Perturbation of the central cavity abolishes RodA function in vivo. | [2][4] |
| Escherichia coli | Mutations in the RodA/bPBP interface | Does not prevent peptidoglycan polymerization in vitro. | Morphological abnormalities. | [2] |
| Listeria monocytogenes | Deletion of rodA1 and rodA3 | Implied reduction in overall GTase activity. | Increased sensitivity to moenomycin, shorter cell length. | [5] |
Note: The absence of specific kinetic values (Kcat, Km) in this table reflects the current state of publicly available data. The reported effects are based on in vitro polymerization assays and in vivo phenotypic observations.
Experimental Protocols
The confirmation of glycosyltransferase activity in RodA mutants relies on robust in vitro assays that measure the polymerization of Lipid II into glycan strands. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Peptidoglycan Polymerization Assay
This assay directly measures the glycosyltransferase activity of purified RodA and its mutants by monitoring the formation of peptidoglycan chains from the Lipid II substrate.
Materials:
-
Purified wild-type and mutant RodA proteins
-
Purified Lipid II substrate
-
Reaction Buffer: 50 mM HEPES pH 7.0, 20 mM CaCl₂, 20 mM MgCl₂
-
20% DMSO
-
Quenching solution (e.g., 98°C heat block)
-
Method for product detection (e.g., HPLC, gel electrophoresis with fluorescent labeling)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the reaction buffer, DMSO, and purified RodA protein (wild-type or mutant) to a final concentration of 1 µM.
-
Initiate Reaction: Add the Lipid II substrate to the reaction mixture to a final concentration of 20 µM to start the polymerization reaction.
-
Incubation: Incubate the reaction at 25°C for a defined period (e.g., 5-30 minutes).
-
Quench Reaction: Stop the reaction by incubating the mixture at 98°C for 5 minutes.
-
Product Analysis: Analyze the reaction products to detect the formation of polymerized glycan strands. This can be achieved through various methods, including:
-
HPLC Analysis: Separate the reaction products by high-pressure liquid chromatography to identify and quantify the elongated glycan chains.[6]
-
Gel Electrophoresis and Fluorescent Detection: The terminal residues of the polymerized glycan strands and the Lipid II precursor can be exchanged with a labeled molecule (e.g., biotin-D-lysine) using a transpeptidase. The biotinylated products are then separated by SDS-PAGE, transferred to a PVDF membrane, and detected using fluorescently labeled streptavidin.
-
Mandatory Visualization
To illustrate the operational context of RodA, the following diagrams depict the key protein interactions and the experimental workflow for assessing its activity.
Caption: RodA's role in the elongasome complex for peptidoglycan synthesis.
Caption: Workflow for the in vitro glycosyltransferase assay of RodA.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Shape and Antibiotic Resistance Are Maintained by the Activity of Multiple FtsW and RodA Enzymes in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RodA and FtsW: Key Glycosyltransferases in Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell wall, a structure essential for survival and a primary target for antibiotics, is constructed through the coordinated action of numerous enzymes. Among these, the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins, specifically RodA and FtsW, have emerged as crucial peptidoglycan glycosyltransferases. These enzymes polymerize Lipid II, the basic building block of the cell wall, into long glycan chains. While structurally related, RodA and FtsW perform distinct, non-redundant roles in bacterial morphogenesis. This guide provides an in-depth comparison of their functions, supported by experimental data, and details the methodologies used to elucidate their activities.
Functional Comparison: Elongation vs. Division
RodA and FtsW are integral membrane proteins that partner with class B penicillin-binding proteins (bPBPs) to form active synthase complexes. The bPBP partner provides the transpeptidase activity required to cross-link the newly synthesized glycan chains into the existing peptidoglycan sacculus. The fundamental difference between RodA and FtsW lies in their spatial and temporal roles within the bacterial cell cycle.
-
RodA: The Elongasome Component for Lateral Wall Synthesis RodA is a key component of the elongasome, a multi-protein complex responsible for cell elongation or the synthesis of the lateral cell wall in rod-shaped bacteria.[1][2] Depletion of RodA in these bacteria typically results in a loss of rod shape and the formation of spherical cells.[2] While critical for maintaining cell shape, RodA is not universally essential for viability across all bacterial species.[1]
-
FtsW: The Divisome Component for Septal Wall Synthesis In contrast, FtsW is an essential protein in most bacteria, playing a critical role in cell division.[1][2] It is a core component of the divisome, the machinery that assembles at the mid-cell to synthesize the septal cell wall, ultimately leading to the formation of two daughter cells.[1][2] Depletion of FtsW results in filamentation, where cells continue to grow in length but are unable to divide.[2]
The distinct functions of RodA and FtsW are intrinsically linked to their specific bPBP partners and their recruitment to different subcellular locations.
Biochemical and Biophysical Properties: A Head-to-Head Comparison
While direct comparative kinetic data (kcat/Km) for RodA and FtsW from the same organism remains to be fully elucidated in the literature, several key biochemical and biophysical distinctions have been established through in vitro studies.
| Property | RodA | FtsW | References |
| Primary Function | Cell elongation (lateral wall synthesis) | Cell division (septal wall synthesis) | [1][2] |
| Cellular Localization | Elongasome complex, dispersed along the lateral membrane | Divisome complex, localized at the mid-cell septum | [1][2] |
| Essentiality | Often non-essential, but required for rod shape | Essential in most bacteria | [1][2] |
| Dependence on bPBP | Activity is significantly stimulated by its cognate bPBP. Some homologs show weak basal activity alone. | Polymerase activity is strictly dependent on the formation of a complex with its cognate bPBP. | [1][3] |
| Divalent Cation Requirement | Activity demonstrated in the presence of Mg2+ and Ca2+. | Requires divalent cations (Mg2+, Ca2+, or Mn2+) for polymerase activity. | [4][5] |
| Complex Stoichiometry with bPBP | Forms a 1:1 stoichiometric complex with its bPBP partner (e.g., RodA-PBP2). | Assumed to form a 1:1 complex with its bPBP partner (e.g., FtsW-FtsI/PBP3). | [3][6] |
| Lipid II Binding Affinity (Kd) | Data not widely available for direct comparison. | The FtsW-FtsI complex from E. coli binds to NBD-labeled Lipid II with a dissociation constant (Kd) in the micromolar range. | [6] |
Table 1: Comparative Properties of RodA and FtsW.
Signaling and Regulatory Pathways
The activities of both RodA and FtsW are tightly regulated to ensure that cell wall synthesis occurs at the correct time and place. This regulation is mediated through their interaction with their respective protein complexes, the elongasome and the divisome.
Experimental Protocols
The functional characterization of RodA and FtsW relies on a combination of genetic, biochemical, and biophysical techniques. Below are detailed methodologies for key experiments.
In Vitro Peptidoglycan Polymerization Assay
This assay is fundamental for measuring the glycosyltransferase activity of RodA and FtsW.
Objective: To detect the polymerization of Lipid II into peptidoglycan chains by purified RodA or FtsW in complex with their cognate bPBP.
Materials:
-
Purified RodA or FtsW, and their cognate bPBP.
-
Purified Lipid II substrate.
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 10 mM CaCl₂, 0.05% Triton X-100).
-
Biotin-D-lysine (BDL).
-
A low molecular weight PBP for labeling (e.g., S. aureus PBP4).
-
SDS-PAGE gels and Western blotting reagents.
-
Streptavidin-HRP conjugate.
-
Chemiluminescence detection reagents.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified SEDS protein (RodA or FtsW) and its bPBP partner in the reaction buffer.
-
Initiation: Start the reaction by adding the Lipid II substrate. Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Termination: Stop the reaction by heating the samples at 95°C for 5 minutes.
-
Labeling: Add BDL and the labeling PBP (e.g., PBP4) to the reaction mixture. This enzyme will incorporate the biotinylated lysine (B10760008) derivative at the C-terminus of the pentapeptide of the newly synthesized peptidoglycan and any unreacted Lipid II. Incubate for 30 minutes at 37°C.
-
SDS-PAGE and Western Blotting:
-
Add SDS-PAGE sample buffer to the labeled reactions and run on a polyacrylamide gel.
-
Transfer the separated products to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate.
-
Detect the biotinylated peptidoglycan products using a chemiluminescence substrate and an imaging system. The appearance of high molecular weight bands corresponding to polymerized peptidoglycan indicates enzymatic activity.
-
Bacterial Adenylate Cyclase Two-Hybrid (BACTH) System
This in vivo assay is used to investigate the interaction between RodA/FtsW and their bPBP partners.
Objective: To detect and quantify the protein-protein interaction between a SEDS protein and a bPBP in E. coli.
Principle: The BACTH system is based on the reconstitution of adenylate cyclase (CyaA) activity in an E. coli cya- strain. The CyaA enzyme from Bordetella pertussis is split into two inactive fragments, T18 and T25. When two interacting proteins are fused to these fragments, the proximity of T18 and T25 restores CyaA activity, leading to cAMP production. cAMP then activates the transcription of a reporter gene, such as lacZ, which can be assayed.
Procedure:
-
Plasmid Construction: Clone the coding sequences of the SEDS protein and the bPBP into two compatible BACTH vectors, one encoding a fusion to the T18 fragment and the other to the T25 fragment.
-
Transformation: Co-transform the two recombinant plasmids into a cya-E. coli reporter strain (e.g., BTH101).
-
Qualitative Analysis: Plate the co-transformants on MacConkey agar (B569324) plates supplemented with maltose (B56501) and appropriate antibiotics. A red colony color indicates a positive interaction due to the fermentation of lactose.
-
Quantitative Analysis (β-galactosidase Assay):
-
Grow liquid cultures of the co-transformants.
-
Permeabilize the cells (e.g., with SDS and chloroform).
-
Add o-nitrophenyl-β-D-galactopyranoside (ONPG), which is hydrolyzed by β-galactosidase to produce a yellow product (o-nitrophenol).
-
Measure the absorbance at 420 nm over time.
-
Calculate the β-galactosidase activity in Miller units, which is proportional to the strength of the protein-protein interaction.
-
Conclusion and Future Directions
RodA and FtsW are homologous peptidoglycan glycosyltransferases that have specialized to perform distinct and essential functions in bacterial cell wall synthesis. RodA, as part of the elongasome, is crucial for maintaining cell shape, while the essential FtsW protein is a core component of the divisome, dedicated to cell division. Their differential regulation, localization, and dependence on their respective bPBP partners underscore the intricate control of bacterial morphogenesis.
While significant progress has been made in understanding their roles, a direct comparison of their enzymatic kinetics is a key area for future research. Such studies will provide a more complete picture of their catalytic efficiencies and substrate specificities. Furthermore, the detailed structural and functional understanding of these enzymes and their complexes will continue to pave the way for the development of novel antibiotics that target specific steps in cell wall biosynthesis, a strategy that holds great promise in the face of rising antibiotic resistance.
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural coordination of polymerization and crosslinking by a SEDS-bPBP peptidoglycan synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
functional differences between RodA and class A PBPs
A Comprehensive Guide to the Functional Differences Between RodA and Class A PBPs
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the bacterial cell wall, a critical process for bacterial survival and a key target for antibiotics, is orchestrated by a complex interplay of enzymes. For decades, the bifunctional Class A Penicillin-Binding Proteins (PBPs) were considered the primary architects of the peptidoglycan (PG) layer. However, the discovery of the SEDS (Shape, Elongation, Division, and Sporulation) protein family, particularly RodA, has revolutionized our understanding of this fundamental process. This guide provides a detailed comparison of the distinct functional roles of RodA and Class A PBPs, supported by experimental evidence.
Core Functional Distinctions
Recent research has illuminated that RodA and Class A PBPs represent two distinct, semi-autonomous systems for peptidoglycan synthesis, each with a specialized role.[1] While both contribute to the overall integrity of the cell wall, they differ fundamentally in their enzymatic nature, primary function, and mode of operation.
RodA , a transmembrane protein, functions as a dedicated peptidoglycan glycosyltransferase (GTase) .[2][3][4] It is a core component of the Rod complex (or elongasome), which is responsible for the processive synthesis of peptidoglycan during cell elongation, thereby determining the rod shape of many bacteria.[5][6] RodA works in a tight, essential partnership with a Class B PBP (bPBP) , which provides the transpeptidase (TPase) activity required to cross-link the newly synthesized glycan strands.[7][8]
In contrast, Class A PBPs (aPBPs) are bifunctional enzymes , possessing both GTase and TPase domains within a single polypeptide chain.[9][10][11] Once thought to be the main drivers of peptidoglycan synthesis, their primary role is now understood to be in cell wall maintenance, repair, and maturation .[5][9][12] They are not part of the core shape-defining machinery but rather act to patch defects and remodel the peptidoglycan sacculus, ensuring its mechanical integrity.[1][5]
Comparative Data Summary
The following tables summarize the key quantitative and functional differences between the RodA-PBP2 complex and Class A PBPs, primarily using Escherichia coli and Bacillus subtilis as model organisms.
Table 1: Enzymatic and Functional Comparison
| Feature | RodA-Class B PBP Complex (e.g., RodA-PBP2) | Class A PBPs (e.g., PBP1a, PBP1b) |
| Enzymatic Activities | RodA: Monofunctional Glycosyltransferase (GTase)Class B PBP: Monofunctional Transpeptidase (TPase) | Bifunctional: GTase and TPase activities in a single protein |
| Quaternary Structure | Heterodimeric complex (1:1 stoichiometry)[8] | Monomeric or forms complexes with regulatory proteins (e.g., LpoA/LpoB) |
| Primary Cellular Role | Shape-determining PG synthesis (cell elongation and division)[1][5][13] | PG repair, maturation, and maintenance of cell wall integrity[5][9][12] |
| Mode of Synthesis | Processive, directional synthesis driven by complexes like the elongasome[5] | Dispersed, localized synthesis at sites of defects or stress[5][14] |
| Genetic Essentiality | Typically essential for viability and maintaining cell shape[4][5] | Conditionally essential; deletion of one aPBP is often tolerated, but loss of all aPBPs can be lethal or lead to severe defects[4][5] |
| Effect of Depletion | Loss of rod shape, cell rounding, and eventual lysis[4] | Increased sensitivity to cell wall stressors, reduced cell wall stiffness, eventual lysis without significant initial shape change[1] |
Table 2: Impact on Cell Morphology
| Condition | Effect on RodA-PBP2 System | Effect on Class A PBP System | Reference |
| 10-fold decrease in protein levels | ~800 nm increase in cell diameter | ~75 nm increase in cell diameter | [1][5] |
| Inhibition of GTase activity | Cell rounding and lysis | Lysis without significant shape change | [9][13] |
| Activation via mutation | A PBP2 variant can hyperactivate RodA's GTase activity and MreB polymerization | Overexpression does not rescue shape defects from Rod complex inhibition | [15] |
Signaling and Functional Pathways
The distinct roles of RodA and Class A PBPs are reflected in their different operational pathways within the bacterial cell.
Caption: Distinct pathways for peptidoglycan synthesis by the Rod complex and Class A PBPs.
Experimental Protocols
Understanding the functional differences between these two systems has been made possible by a variety of sophisticated experimental techniques.
In Vitro Peptidoglycan Polymerization Assay
This assay directly measures the glycosyltransferase activity of purified proteins.
-
Objective: To determine if a protein can polymerize Lipid II into glycan strands and to assess the influence of potential binding partners.
-
Methodology:
-
Protein Purification: Purify RodA, its cognate Class B PBP, and the Class A PBP of interest. For membrane proteins like RodA, purification is often done in detergents or after reconstitution into nanodiscs.[16]
-
Substrate Preparation: Prepare radiolabeled or biotinylated Lipid II substrate.
-
Reaction: Incubate the purified enzyme(s) with the Lipid II substrate in a suitable reaction buffer.
-
Analysis: Separate the reaction products (polymerized glycan chains) from the Lipid II substrate using SDS-PAGE and detect via autoradiography or streptavidin blotting.[15]
-
-
Key Finding: These assays have shown that RodA has GTase activity only when in a complex with its cognate bPBP, demonstrating allosteric activation.[8][15]
Caption: Workflow for an in vitro peptidoglycan polymerization assay.
Fluorescent Labeling and Microscopy
This technique allows for the visualization of protein localization and dynamics, as well as sites of active peptidoglycan synthesis in live cells.
-
Objective: To determine the subcellular localization and movement patterns of RodA-containing complexes versus Class A PBPs.
-
Methodology:
-
Strain Construction: Create bacterial strains expressing fluorescent protein fusions (e.g., GFP, mCherry) of RodA, PBP2, or a Class A PBP.
-
PG Labeling: Use fluorescent D-amino acids (FDAAs) or fluorescently labeled antibiotics (e.g., Bocillin FL) to label sites of active peptidoglycan synthesis or the location of PBPs, respectively.
-
Microscopy: Employ advanced microscopy techniques like Total Internal Reflection Fluorescence (TIRF) microscopy or Single-Particle Tracking to observe the movement of fluorescently tagged proteins.
-
Image Analysis: Analyze the localization patterns (e.g., mid-cell, dispersed, helical) and dynamics (e.g., processive rotation vs. random diffusion).
-
-
Key Finding: The Rod complex components show processive, circumferential movement around the cell, while Class A PBPs exhibit more diffuse or sporadic localization, consistent with a role in repair.[5]
Genetic Depletion and Morphological Analysis
This approach assesses the importance of these enzymes for maintaining cell shape and integrity.
-
Objective: To compare the phenotypic consequences of depleting RodA/PBP2 versus Class A PBPs.
-
Methodology:
-
Strain Construction: Engineer strains where the expression of rodA or a pbp gene is under the control of an inducible promoter (e.g., Plac).
-
Depletion: Grow the cells in the presence of the inducer and then wash and transfer them to a medium lacking the inducer to deplete the target protein.
-
Phenotypic Analysis: At various time points, take samples for phase-contrast microscopy to monitor cell shape, size, and lysis. Quantify changes in cell dimensions using image analysis software.
-
-
Key Finding: Depletion of RodA or PBP2 leads to a rapid loss of rod shape and cell swelling, whereas depletion of Class A PBPs primarily results in cell lysis without a dramatic initial change in shape.[1][5]
Conclusion
The functional segregation of RodA and Class A PBPs represents a sophisticated division of labor in bacterial cell wall synthesis. The RodA-bPBP complex is the primary engine for shape determination, carrying out the bulk synthesis required for elongation and division. Class A PBPs, in contrast, act as a crucial quality control and repair system, ensuring the integrity and robustness of the peptidoglycan sacculus. This refined understanding opens new avenues for antibiotic development, suggesting that targeting both systems simultaneously could provide a powerful synergistic approach to combating bacterial infections.
References
- 1. Class-A penicillin binding proteins do not contribute to cell shape but repair cell-wall defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class-A penicillin binding proteins do not contribute to cell shape but repair cell-wall defects | eLife [elifesciences.org]
- 6. bsac.org.uk [bsac.org.uk]
- 7. journals.asm.org [journals.asm.org]
- 8. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
- 9. Class A PBPs have a distinct and unique role in the construction of the pneumococcal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. journals.asm.org [journals.asm.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A central role for PBP2 in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Validating RodA as a Target for Novel Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the exploration of novel bacterial targets. One such promising target is RodA, a crucial enzyme in the peptidoglycan synthesis pathway. This guide provides a comprehensive comparison of RodA as an antibiotic target against established alternatives, supported by experimental data and detailed protocols for validation.
Executive Summary
RodA, a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family, has been identified as an essential peptidoglycan glycosyltransferase. Its pivotal role in bacterial cell wall synthesis, a pathway distinct from that targeted by beta-lactam antibiotics, makes it an attractive candidate for the development of new classes of antibacterial agents. This guide outlines the validation process for potential RodA inhibitors and compares their theoretical performance metrics against current antibiotic classes.
The Role of RodA in Peptidoglycan Synthesis
Bacterial cell wall integrity is paramount for survival, making its synthesis an excellent target for antibiotics. The primary component of the cell wall is peptidoglycan, a mesh-like polymer of glycan strands cross-linked by peptides. For decades, Penicillin-Binding Proteins (PBPs) were considered the primary enzymes responsible for this process. However, recent discoveries have unveiled RodA as a "missing" glycosyltransferase, working in concert with class B PBPs to polymerize the glycan strands, a critical step in cell elongation and division.[1][2]
Caption: Simplified pathway of peptidoglycan synthesis highlighting the role of RodA.
Comparative Analysis of Antibiotic Targets
The validation of any new antibiotic target requires a rigorous comparison against existing, successful targets. The following table provides a comparative overview of key parameters for a hypothetical RodA inhibitor versus established antibiotic classes.
| Feature | RodA Inhibitor (Hypothetical) | Beta-Lactams (e.g., Penicillin) | Fluoroquinolones (e.g., Ciprofloxacin) | Macrolides (e.g., Erythromycin) |
| Primary Target | Peptidoglycan Glycosyltransferase (RodA) | Penicillin-Binding Proteins (PBPs) | DNA Gyrase and Topoisomerase IV | 50S Ribosomal Subunit |
| Mechanism of Action | Inhibition of glycan strand polymerization | Inhibition of peptidoglycan cross-linking | Inhibition of DNA replication and repair | Inhibition of protein synthesis |
| Spectrum of Activity | Potentially broad-spectrum, targeting a conserved enzyme | Varies from narrow to broad-spectrum | Broad-spectrum | Primarily Gram-positive |
| MIC90 vs. S. aureus (μg/mL) | Data not yet publicly available | 0.25 - >256 (for resistant strains) | 0.5 - >256 (for resistant strains) | 0.125 - >64 (for resistant strains) |
| MIC90 vs. E. coli (μg/mL) | Data not yet publicly available | 2 - >1024 (for resistant strains) | 0.03 - >32 (for resistant strains) | Generally not effective |
| Propensity for Resistance | Potentially low due to targeting a novel, essential enzyme | High, due to beta-lactamases and PBP mutations | Moderate to high, due to target mutations and efflux pumps | High, due to target modification and efflux |
| Potential for Synergy | High, with beta-lactams targeting a complementary step | High, with beta-lactamase inhibitors and other classes | Moderate, with other classes | Moderate, with other classes |
Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values are approximate and can vary significantly based on the specific drug, bacterial strain, and geographic location.
Advantages and Disadvantages of Targeting RodA
Advantages:
-
Novel Mechanism of Action: Circumvents existing resistance mechanisms to major antibiotic classes like beta-lactams.
-
Essential and Conserved Target: RodA is essential for the viability of a broad range of bacteria, suggesting the potential for broad-spectrum activity.[1][2]
-
Potential for Synergy: Combining a RodA inhibitor with a beta-lactam could create a powerful synergistic effect by targeting two distinct, essential steps in peptidoglycan synthesis.
-
Lower Propensity for Resistance: As a novel target, pre-existing resistance mechanisms are unlikely.
Disadvantages:
-
Novelty: As a new target, the long-term potential for resistance development is unknown.
-
Drug Discovery Challenges: Developing small molecules to inhibit transmembrane enzymes like RodA can be challenging.
-
Limited Public Data: A lack of publicly available data on potent and specific RodA inhibitors hinders direct comparison and validation efforts.
Experimental Protocols for Target Validation
Validating a novel antibiotic target like RodA involves a series of in vitro and in vivo experiments. Below are detailed protocols for key assays.
Caption: A general workflow for validating a novel antibiotic target.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (potential RodA inhibitor)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm.[3][4]
Time-Kill Kinetic Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Test compound
-
Bacterial strain
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile tubes or flasks
-
Incubator with shaking capabilities
-
Agar (B569324) plates for colony counting
Protocol:
-
Inoculum Preparation: Prepare a starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL in the test broth.
-
Test Setup: Prepare tubes with broth containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[5]
In Vivo Efficacy - Mouse Thigh Infection Model
Objective: To evaluate the in vivo efficacy of an antimicrobial agent in a localized infection model.
Materials:
-
Test compound
-
Bacterial strain
-
Female ICR or Swiss Webster mice
-
Cyclophosphamide (B585) (for inducing neutropenia)
-
Sterile saline and plating media
Protocol:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection. This mimics the condition of an immunocompromised patient.[6][7][8][9]
-
Infection: On day 0, inject an inoculum of the bacterial strain (e.g., 10⁶ CFU) into the thigh muscle of each mouse.
-
Treatment: Initiate treatment with the test compound at various doses and schedules (e.g., subcutaneous or intravenous administration) at a specified time post-infection (e.g., 2 hours). Include a vehicle control group.
-
Bacterial Load Determination: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice, aseptically remove the infected thigh, and homogenize the tissue in sterile saline.
-
Data Analysis: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue). Compare the bacterial load in treated groups to the control group to assess efficacy.[6][7]
Conclusion
RodA represents a compelling and relatively untapped target for the development of novel antibiotics. Its essential and conserved nature, coupled with a mechanism of action distinct from current antibiotic classes, offers the potential to address the growing threat of antimicrobial resistance. While the lack of extensive public data on specific RodA inhibitors currently limits a direct quantitative comparison, the experimental framework provided in this guide offers a clear pathway for the validation and comparative analysis of new chemical entities targeting this promising pathway. Further research and development in this area are critical to realizing the full therapeutic potential of RodA inhibitors in the fight against bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. idstewardship.com [idstewardship.com]
- 5. emerypharma.com [emerypharma.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 9. imquestbio.com [imquestbio.com]
A Comparative Guide to In Vivo Validation of the RodA-PBP2 Interaction
For Researchers, Scientists, and Drug Development Professionals
The interaction between the glycosyltransferase RodA and the transpeptidase PBP2 is fundamental to bacterial cell wall synthesis and a key target for novel antibiotic development. Validating this interaction in vivo is crucial for understanding its biological relevance and for screening potential inhibitors. This guide provides a comparative overview of key experimental methods used to study the RodA-PBP2 interaction within a cellular context, complete with experimental data, detailed protocols, and workflow visualizations.
Comparison of In Vivo Validation Methods
Several powerful techniques can be employed to investigate the RodA-PBP2 interaction in vivo. Each method offers distinct advantages and disadvantages in terms of sensitivity, throughput, and the nature of the interaction it detects.
| Method | Principle | Quantitative Data Example for RodA-PBP2 | Pros | Cons |
| Bacterial Two-Hybrid (B2H) | Reconstitution of a reporter protein's activity (e.g., adenylate cyclase) by the interaction of two proteins fused to its separate domains. | Interaction between S. mutans MreC/MreD and RodA/PBP2 has been shown using a B2H system, though specific quantitative data for the direct RodA-PBP2 interaction is not readily available in literature.[1] | - High-throughput screening capability.- Relatively simple and cost-effective.- Suitable for detecting interactions with membrane-associated proteins.[2][3] | - Prone to false positives and negatives.- Fusion tags may interfere with protein function or localization.- Indirect interactions can be missed. |
| Co-Immunoprecipitation (Co-IP) | Isolation of a target protein and its binding partners from a cell lysate using a specific antibody. | While widely used for protein-protein interactions, specific quantitative Co-IP data for the RodA-PBP2 interaction is not prominently published. However, the technique is considered a "gold standard" for confirming interactions in vivo. | - Detects interactions in a near-native cellular environment.- Can identify entire protein complexes.- High specificity when using high-quality antibodies.[4] | - Antibody quality is critical and can be a limiting factor.- Transient or weak interactions may be lost during washing steps.- Optimization of lysis and wash conditions is often required, especially for membrane proteins.[5][6] |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorescent proteins (donor and acceptor) fused to interacting proteins. | The interaction between mCherry-RodA and mKO-PBP2 in E. coli yielded a FRET efficiency (EfA) of 12.7 ± 1.7%. This interaction was slightly reduced to 10.9 ± 0.5% when an inactive PBP2 mutant (PBP2 S330C) was used, suggesting the interaction is independent of PBP2's catalytic activity.[7] | - Provides spatial information about protein proximity in living cells.- Can detect dynamic changes in protein interactions in real-time.- High sensitivity for direct interactions within 1-10 nm. | - Requires fusion with fluorescent proteins, which can affect protein function.- Susceptible to issues like fluorophore bleaching and spectral bleed-through.- Technically demanding in terms of microscopy and data analysis. |
| In Vivo Cross-linking with Mass Spectrometry (XL-MS) | Covalent linking of interacting proteins within living cells, followed by purification and identification of the cross-linked peptides by mass spectrometry. | While not specifically documented for RodA-PBP2, this method has been successfully used to study the cellular interactome of bacteria like Neisseria meningitidis, identifying numerous protein-protein interactions.[2] | - Captures transient and weak interactions.- Provides information on the interaction interface.- Can be applied on a proteome-wide scale.[2][8] | - Can generate complex datasets requiring sophisticated analysis.- Cross-linker accessibility can be a limitation.- May produce artifacts if cross-linking conditions are not optimized. |
Signaling Pathway and Experimental Workflows
To better visualize the cellular context and the experimental approaches, the following diagrams illustrate the RodA-PBP2 interaction pathway and the workflows for the discussed validation methods.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. Interactome - Wikipedia [en.wikipedia.org]
- 5. ptglab.com [ptglab.com]
- 6. proteinguru.com [proteinguru.com]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between the Rod complex and peptidoglycan structure in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Functional Redundancy Between RodA and Other SEDS Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell wall is a critical structure for survival and a key target for antibiotics. Its synthesis is a complex process involving multiple enzyme families. Among these, the Shape, Elongation, Division, and Sporulation (SEDS) proteins have emerged as a crucial family of peptidoglycan glycosyltransferases. This guide provides a detailed comparison of the functional redundancy between the archetypal SEDS protein, RodA, and its homologs, focusing on experimental data to elucidate their distinct and overlapping roles.
Overview of RodA and SEDS Protein Function
SEDS proteins are integral membrane proteins that polymerize glycan strands from Lipid II, a key precursor in peptidoglycan synthesis.[1][2][3] This was a landmark discovery, as this function was previously attributed primarily to the class A penicillin-binding proteins (aPBPs).[1][2] SEDS proteins function in complex with class B penicillin-binding proteins (bPBPs), which cross-link the newly synthesized glycan strands into the existing cell wall.[4][5]
The two most well-characterized SEDS proteins are RodA and FtsW. RodA is a core component of the "Rod complex" or "elongasome," responsible for cell elongation in rod-shaped bacteria.[6][7] In contrast, FtsW is an essential part of the "divisome," which manages peptidoglycan synthesis at the septum during cell division.[6][8] While both are peptidoglycan polymerases, their primary roles are spatially and temporally distinct. This guide explores the extent to which they are functionally redundant.
Comparative Analysis of RodA and FtsW
While RodA and FtsW share the same fundamental enzymatic activity, they are generally not interchangeable, indicating a high degree of functional specialization. However, some bacteria possess multiple SEDS protein homologs, which can introduce a layer of complexity and potential for redundancy.
Functional Complementation and Essentiality
Genetic studies have been pivotal in dissecting the functional differences between RodA and FtsW. In many bacteria, rodA is essential for maintaining rod shape, and its depletion leads to spherical cells, while ftsW is essential for cell division, and its depletion results in filamentous cells.[6]
| Organism | Gene Deletion/Depletion | Phenotype | Complementation by Homolog | Reference |
| Bacillus subtilis | ΔrodA | Spherical cells | Not rescued by FtsW overexpression | [9] |
| Bacillus subtilis | Depletion of FtsW | Filamentous cells | Not reported | [6] |
| Listeria monocytogenes | ΔftsW1 | Growth arrest | Not rescued by RodA1, RodA2, or RodA3 expression | [6] |
Listeria monocytogenes is a notable example as it encodes six FtsW/RodA homologs.[6] Even in this case, the primary FtsW homolog could not be functionally replaced by any of the three RodA homologs, underscoring their distinct roles.[6]
Protein-Protein Interactions
The interaction of SEDS proteins with their cognate bPBP partners is critical for their function. RodA typically forms a complex with PBP2, while FtsW partners with FtsI (PBP3).[4][8][10] These specific interactions are a key determinant of their functional specialization.
Förster Resonance Energy Transfer (FRET) studies in E. coli have quantified the in vivo interaction between PBP2 and RodA.
| Interaction Pair | FRET Efficiency (EfA) | Condition | Reference |
| PBP2WT + RodAWT | 12.7 ± 1.7% | Wild-type | [4][10] |
| PBP2WT + RodAR109A (inactive) | 12.5 ± 1.9% | RodA catalytically inactive | [4][10] |
| PBP2WT + RodAQ207R (inactive) | 12.7 ± 1.2% | RodA catalytically inactive | [4][10] |
These data demonstrate that the interaction between RodA and PBP2 is stable and does not depend on the catalytic activity of RodA.[4][10] This stable complex formation ensures the coordinated synthesis and cross-linking of peptidoglycan during cell elongation.
Non-redundant Role of RodA in Stress Response
In some bacteria, such as Mycobacterium smegmatis, RodA is not essential for normal growth in laboratory conditions. However, it plays a crucial, non-redundant role in responding to cell wall damage.
Upon damage to the cell wall, M. smegmatis shifts peptidoglycan synthesis from the poles to the sidewall to repair the damage.[11][12] RodA is essential for this spatial reorganization of cell wall synthesis and for protecting the cells from lysis under these stress conditions.[11][12] This highlights a specialized function of RodA that is not redundant with other peptidoglycan synthesis machinery under specific environmental challenges.
Signaling and Regulatory Pathways
The activities of RodA and other SEDS proteins are tightly regulated to coordinate with cell growth and division. This regulation can occur at the level of protein-protein interactions within their respective complexes.
In the elongasome, MreC and MreD are thought to modulate the interaction between RodA and PBP2, thereby controlling their peptidoglycan synthesis activity.[13] In the divisome, the cytoskeletal protein FtsZ recruits the FtsW-FtsI complex to the division site.
Experimental Methodologies
A variety of experimental techniques have been crucial in elucidating the function and redundancy of SEDS proteins.
In Vitro Peptidoglycan Glycosyltransferase (PGT) Assay
This assay directly measures the enzymatic activity of SEDS proteins.
Protocol:
-
Protein Purification: RodA or FtsW is overexpressed (e.g., in E. coli) and purified from cell membranes using affinity chromatography.[3][14]
-
Reaction Mixture: The purified protein is incubated with a radiolabeled Lipid II substrate in a buffer containing detergents (to solubilize the membrane protein) and divalent cations (e.g., Mg²⁺, Ca²⁺), which are required for activity.[3][8]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 1 hour) at an optimal temperature (e.g., 37°C).[3]
-
Product Detection: The reaction products (polymeric peptidoglycan) are separated from the Lipid II substrate by SDS-PAGE, and the radiolabeled polymer is detected by autoradiography.[3][8]
Förster Resonance Energy Transfer (FRET)
FRET is used to measure protein-protein interactions in living cells.
Protocol:
-
Strain Construction: Genes encoding the proteins of interest (e.g., RodA and PBP2) are fused to genes for a FRET donor (e.g., mCitrine) and a FRET acceptor (e.g., mKOκ) fluorescent protein.[4][10]
-
Microscopy: Live cells expressing the fusion proteins are imaged using a fluorescence microscope equipped for FRET measurements.
-
Data Analysis: The apparent FRET efficiency (EfA) is calculated from the fluorescence intensity of the donor and acceptor to determine the proximity of the two proteins.[4][10]
Implications for Drug Development
The discovery that SEDS proteins are a distinct and essential family of peptidoglycan polymerases opens up new avenues for antibiotic development.[1][2] Their catalytic sites are located in the extracytoplasmic space, making them accessible targets.[3] The functional specialization of RodA and FtsW suggests that inhibitors targeting one or both could be developed. For example, a RodA-specific inhibitor would likely disrupt cell elongation and shape maintenance, while an FtsW-specific inhibitor would block cell division. A dual-inhibitor could provide broad-spectrum activity. The non-redundant roles of SEDS proteins, even in bacteria where they are not essential for viability under standard lab conditions, suggest that targeting them could be effective in vivo, particularly during infection-related stress.[11][12]
Conclusion
While RodA and other SEDS proteins like FtsW share a common enzymatic function as peptidoglycan glycosyltransferases, they exhibit a high degree of functional specialization. This is largely dictated by their incorporation into distinct protein complexes (the elongasome and divisome) and their specific interactions with partner bPBPs. True functional redundancy is limited, and even in bacteria with multiple SEDS homologs, a clear division of labor is often maintained. In certain contexts, such as stress response, SEDS proteins can have unique, non-redundant roles. This detailed understanding of their functional relationships is critical for fundamental microbiology and for the development of novel antibiotics targeting the bacterial cell wall.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. SEDS proteins are a widespread family of bacterial cell wall polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SEDS proteins are a widespread family of bacterial cell wall polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MreC and MreD balance the interaction between the elongasome proteins PBP2 and RodA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural coordination of polymerization and crosslinking by a SEDS-bPBP peptidoglycan synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Bacterial cell wall biogenesis is mediated by SEDS and PBP polymerase families functioning semi-autonomously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.asm.org [journals.asm.org]
- 12. biorxiv.org [biorxiv.org]
- 13. MreC and MreD balance the interaction between the elongasome proteins PBP2 and RodA | PLOS Genetics [journals.plos.org]
- 14. Expression and purification of FtsW and RodA from Streptococcus pneumoniae, two membrane proteins involved in cell division and cell growth, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RodA Homologs in Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a structure crucial for viability and the target of many highly successful antibiotics, is primarily composed of peptidoglycan (PG). The synthesis of the glycan strands of PG is a fundamental process, and for many years, this role was attributed almost exclusively to the glycosyltransferase (GTase) activity of class A penicillin-binding proteins (aPBPs). However, a paradigm shift in our understanding has highlighted the central role of the SEDS (Shape, Elongation, Division, and Sporulation) protein family, particularly RodA, as a previously unrecognized class of essential peptidoglycan polymerases.[1][2] These enzymes are critical for cell wall synthesis during cellular elongation and are now considered promising targets for the development of novel antibiotics.[1][2]
RodA homologs are integral membrane proteins that function in concert with class B penicillin-binding proteins (bPBPs) to form a core component of the "elongasome," the machinery responsible for cylindrical cell wall synthesis. This guide provides a comparative overview of RodA homologs from key model organisms—Escherichia coli, Bacillus subtilis, and Listeria monocytogenes—presenting available quantitative data, detailed experimental protocols for their characterization, and workflow visualizations to aid in research and drug development efforts.
Data Presentation: Comparison of RodA Homologs
While detailed comparative enzyme kinetics (e.g., Kcat, Km) for RodA homologs are not extensively documented in the literature, a comparison can be made based on genetic organization, cellular function, and phenotypic effects of their deletion or depletion.
| Feature | Escherichia coli (K-12) | Bacillus subtilis (168) | Listeria monocytogenes (EGD-e) |
| Number of RodA Homologs | 1 | 1 (plus SpoVE for sporulation) | 3 (RodA1, RodA2, RodA3)[1][3] |
| Genetic Locus | mrdB (in the mra cluster) | rodA | lmo2427 (rodA1), lmo2428 (rodA2), lmo2687 (rodA3) |
| Essentiality | Essential | Essential for vegetative growth[4] | At least one of three homologs is required for viability[3][5] |
| Deletion/Depletion Phenotype | Formation of spherical cells, eventual lysis.[6] | Formation of spherical cells, eventual lysis.[4] | Combined absence is lethal. ΔrodA1ΔrodA3 results in shorter cells (~1.3 µm vs ~1.9 µm for WT).[7] |
| Role in Antibiotic Resistance | Suppressor mutations in rodA can arise in response to MreB inhibition.[6] | Overexpression of RodA can compensate for the loss of aPBPs and increase resistance to certain compounds.[4] | ΔrodA3 mutant shows increased susceptibility to cefuroxime. Expression of rodA3 is induced by cell wall antibiotics.[3] |
| In Vitro Activity | GTase activity confirmed.[8] Mutations in the central cavity abolish function.[2] | GTase activity confirmed.[4] | Inferred GTase activity based on homology and function. |
| Structural Information | Homology models based on T. thermophilus structure. | Homology model based on T. thermophilus structure.[9] | - |
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the study of RodA homologs.
Caption: Role of RodA in the bacterial peptidoglycan synthesis pathway.
Caption: Experimental workflow for comparing RodA homologs.
Experimental Protocols
Heterologous Expression and Purification of RodA
RodA is an integral membrane protein, requiring specific protocols for successful expression and purification. This method is adapted from procedures used for Thermus thermophilus RodA.[9]
-
Cloning and Expression:
-
Clone the full-length rodA gene from the target bacterium into an expression vector suitable for E. coli (e.g., a pET-based vector). Incorporate an N-terminal tag (e.g., His-tag, FLAG-tag, or a SUMO-FLAG fusion) to facilitate purification.
-
Transform the expression plasmid into a suitable E. coli expression strain, such as C43(DE3), which is optimized for membrane protein expression.
-
Grow cultures at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., 1 mM IPTG) and continue incubation at a lower temperature (e.g., 20°C) for 16-18 hours to improve protein folding and solubility.
-
-
Membrane Preparation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM MgCl₂, lysozyme, DNase) and lyse cells by sonication or high-pressure homogenization.
-
Collect the cell membranes by ultracentrifugation at >100,000 x g for 1 hour at 4°C.
-
-
Solubilization and Purification:
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% DDM or 2% CHAPS).
-
Incubate with gentle agitation for 1-2 hours at 4°C to solubilize membrane proteins.
-
Remove insoluble material by ultracentrifugation.
-
Apply the solubilized fraction to an affinity chromatography resin corresponding to the protein tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash the resin extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.1% DDM) to remove non-specifically bound proteins.
-
Elute the RodA protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins or a specific peptide for FLAG-tagged proteins).
-
For higher purity, perform a final size-exclusion chromatography (SEC) step using a buffer containing 0.1% DDM.
-
Concentrate the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
In Vitro Peptidoglycan Polymerization Assay
This assay measures the glycosyltransferase activity of purified RodA by monitoring the polymerization of the lipid II substrate.
-
Substrate Preparation:
-
Purify Lipid II from a suitable bacterial source, such as E. coli, or synthesize it chemoenzymatically. Radiolabeled Lipid II (e.g., using [¹⁴C]GlcNAc) is often used for sensitive detection.
-
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.0, 20 mM CaCl₂, 20 mM MgCl₂, 20% DMSO).
-
In a typical reaction, combine purified RodA (e.g., 1 µM final concentration) with Lipid II (e.g., 20 µM final concentration) in the reaction buffer. Ensure the final detergent concentration is below its critical micelle concentration to avoid inhibition.
-
Incubate the reaction at a suitable temperature (e.g., 30°C or 37°C) for a defined period (e.g., 1-2 hours).
-
Include negative controls, such as a reaction with a catalytically inactive RodA mutant or a no-enzyme control.[2]
-
-
Product Analysis:
-
Stop the reaction by adding a solvent like butanol or by flash-freezing.
-
Extract the lipid-linked reaction products.
-
Separate the unreacted Lipid II substrate from the polymerized glycan chain products using thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
If using radiolabeled substrate, visualize the products by phosphorimaging (for TLC) or quantify them using a flow-through scintillation counter (for HPLC).
-
Activity can be expressed as the percentage of Lipid II converted to polymer.
-
Analysis of Bacterial Cell Morphology
This protocol outlines the steps to quantitatively assess changes in cell shape resulting from RodA deletion or depletion.
-
Sample Preparation:
-
Grow bacterial cultures (wild-type and mutant strains) to mid-logarithmic phase under defined conditions.
-
For conditional mutants, grow cells under both permissive and restrictive conditions (e.g., with and without an inducer).
-
Fix the cells to preserve their morphology. A common method is to add formaldehyde (B43269) or glutaraldehyde (B144438) directly to the culture.
-
-
Microscopy:
-
Place a small volume of the fixed cell suspension on an agarose pad-coated microscope slide.
-
Stain the cells as needed. A membrane stain (e.g., Nile Red) or a cell wall stain (e.g., fluorescently labeled vancomycin) can be used to clearly delineate the cell boundaries.
-
Acquire images using a phase-contrast or fluorescence microscope equipped with a high-resolution camera.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with plugins like MicrobeJ) to measure cell dimensions.[10]
-
For each strain and condition, measure the length and width of a large number of individual cells (e.g., >300) to ensure statistical significance.
-
Calculate the average cell length, width, and aspect ratio (length/width) for each population.
-
Present the data using histograms or box plots to visualize the distribution of cell shapes and perform statistical tests to determine if the differences between strains are significant.
-
References
- 1. Cell Shape and Antibiotic Resistance Are Maintained by the Activity of Multiple FtsW and RodA Enzymes in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Shape and Antibiotic Resistance Are Maintained by the Activity of Multiple FtsW and RodA Enzymes in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutations in cell elongation genes mreB, mrdA and mrdB suppress the shape defect of RodZ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating RodA's Interaction Network: A Comparative Guide to Cross-Linking Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the interaction partners of RodA, a crucial component of the bacterial cell wall synthesis machinery. While direct in vivo cross-linking mass spectrometry studies specifically targeting RodA are not extensively documented in publicly available literature, this guide synthesizes data from structural biology, genetic, and biophysical studies to present a comprehensive overview of RodA's interactome. We will focus on its well-established interaction with Penicillin-Binding Protein 2 (PBP2) and explore its association with other components of the elongasome complex.
Quantitative Analysis of RodA Interactions
The interaction between RodA and its partners has been quantified using various biophysical methods. The following table summarizes key quantitative data from Förster Resonance Energy Transfer (FRET) experiments, which measure the proximity of two fluorescently labeled proteins.
| Interacting Proteins | Method | Quantitative Metric | Value | Reference |
| RodA - PBP2 | FRET | FRET Efficiency (EfA) | 12.7 ± 1.7% | [1] |
| RodA - PBP2 (in presence of MreC) | FRET | FRET Efficiency (EfA) | Increased | [1][2] |
| RodA - PBP2 (in presence of MreD) | FRET | FRET Efficiency (EfA) | Decreased | [1][2] |
| MreC - PBP2 | FRET | FRET Efficiency (EfA) | 5.1 ± 1.2% | [2] |
Note: An increase or decrease in FRET efficiency suggests a conformational change in the protein complex, likely influencing the activity of the elongasome.
Experimental Protocols: A Putative In Vivo Cross-Linking Workflow for RodA
Objective: To covalently capture RodA and its interacting partners in their native cellular environment for subsequent identification by mass spectrometry.
Materials:
-
E. coli strain expressing a tagged version of RodA (e.g., His-tagged, FLAG-tagged)
-
Luria-Bertani (LB) medium
-
Formaldehyde (B43269) (molecular biology grade, 16% stock solution)
-
Quenching solution (e.g., 1.25 M glycine)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
Affinity purification resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Protocol:
-
Cell Culture and Growth:
-
Inoculate a culture of the E. coli strain expressing tagged RodA in LB medium.
-
Grow the culture with shaking at 37°C to an mid-logarithmic phase (OD600 of 0.5-0.7).
-
-
In Vivo Cross-Linking:
-
Add formaldehyde directly to the growing culture to a final concentration of 1%.
-
Incubate for 10-20 minutes at room temperature with gentle agitation. The incubation time can be optimized to capture transient or weaker interactions.[3]
-
-
Quenching:
-
Stop the cross-linking reaction by adding the quenching solution to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
-
Affinity Purification of Cross-Linked Complexes:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Incubate the supernatant with the affinity purification resin for 1-2 hours at 4°C to capture the tagged RodA and its cross-linked partners.
-
Wash the resin with wash buffers of increasing stringency to remove non-specific binders.
-
-
Elution and Cross-Link Reversal:
-
Elute the protein complexes from the resin.
-
Reverse the formaldehyde cross-links by heating the eluate at 95°C for 15-30 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins in the sample using a protein database search algorithm.
-
Proteins that are significantly enriched in the tagged RodA sample compared to a negative control (e.g., a strain without the tagged protein) are considered potential interaction partners.
-
Visualizing RodA's Interaction Network and Experimental Workflow
To better understand the relationships between RodA and its partners, as well as the experimental process, the following diagrams have been generated using Graphviz.
Caption: The RodA interaction network within the bacterial elongasome complex.
Caption: A generalized workflow for in vivo cross-linking of RodA interaction partners.
References
A Comparative Structural Analysis of RodA and Its Homologs: Unveiling the Architecture of Bacterial Cell Wall Synthesis
For Immediate Publication
[City, State] – [Date] – A comprehensive comparative guide offering a detailed structural analysis of the bacterial protein RodA and its key homologs, FtsW and SpoVE, was published today. This guide provides researchers, scientists, and drug development professionals with a valuable resource for understanding the intricacies of bacterial cell wall synthesis and for identifying novel antibiotic targets. The publication presents quantitative structural data, detailed experimental protocols, and visual representations of key molecular processes.
RodA, a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family, has been identified as a crucial peptidoglycan glycosyltransferase, an enzyme essential for the synthesis of the bacterial cell wall.[1][2] Understanding its structure and function, along with that of its homologs involved in cell division (FtsW) and sporulation (SpoVE), is paramount for the development of new antimicrobial agents. These proteins are highly homologous in both amino acid sequence and overall structure, suggesting a conserved mechanism of action across different fundamental bacterial processes.[1][2][3][4]
Comparative Structural Overview
The available structural data reveals a highly conserved architecture among RodA and its homologs. The crystal structure of RodA from Thermus thermophilus (PDB ID: 6BAR) and the cryo-electron microscopy structure of the FtsW-containing divisome complex from Pseudomonas aeruginosa (PDB ID: 8BH1) provide the basis for this comparative analysis. While an experimental structure for SpoVE is not yet available, its high sequence homology to RodA and FtsW allows for reliable structural inference.
All three proteins are predicted to share a characteristic fold consisting of ten transmembrane helices.[1][2] A key feature is a highly conserved central cavity located within the transmembrane domain, which is essential for their catalytic activity.[2] This cavity is believed to be the site of substrate binding and polymerization.
| Feature | RodA (Thermus thermophilus) | FtsW (Pseudomonas aeruginosa) | SpoVE (Bacillus subtilis) |
| PDB ID | 6BAR | 8BH1 (as part of a complex) | Not available (High homology to RodA) |
| Organism | Thermus thermophilus | Pseudomonas aeruginosa | Bacillus subtilis |
| Resolution | 2.9 Å | 3.7 Å | - |
| Method | X-ray Crystallography | Cryo-Electron Microscopy | - |
| Molecular Weight | ~41 kDa | ~48 kDa (FtsW subunit) | Predicted ~43 kDa |
| Number of Residues | 369 | 443 | 381 |
| Transmembrane Helices | 10 | 10 | Predicted 10 |
| Key Function | Cell elongation | Cell division | Spore formation |
Experimental Methodologies
The structural and functional understanding of RodA and its homologs has been elucidated through a combination of cutting-edge experimental techniques.
Crystallization of Thermus thermophilus RodA
The crystal structure of T. thermophilus RodA was determined using the lipidic cubic phase (LCP) method of in meso crystallization.
-
Protein Expression and Purification: The rodA gene was cloned into an expression vector with an N-terminal His6-tag and a SUMO tag. The protein was overexpressed in E. coli and purified from the membrane fraction using Ni-NTA affinity chromatography followed by size-exclusion chromatography. The SUMO tag was cleaved during purification.
-
Crystallization: The purified RodA was reconstituted into monoolein (B16389) to form the lipidic cubic phase. Crystallization screening was performed using a robotic system by mixing the protein-laden LCP with various precipitant solutions. Diffraction-quality crystals were obtained in a solution containing 30-35% (v/v) PEG 400, 0.1 M MES pH 6.5, and 0.1 M NaCl.
-
Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using a model generated from evolutionary coupling analysis.
Cryo-Electron Microscopy of the E. coli RodA-PBP2 Complex
The structure of the RodA-PBP2 complex from E. coli was determined by single-particle cryo-electron microscopy.
-
Sample Preparation: A fusion construct of E. coli RodA and its cognate penicillin-binding protein, PBP2, was generated to stabilize the complex. The fusion protein was expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Grid Preparation and Data Acquisition: The purified complex was applied to glow-discharged cryo-EM grids, blotted, and plunge-frozen in liquid ethane. Cryo-EM data were collected on a Titan Krios electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Movie frames were aligned and corrected for beam-induced motion. Particles were picked automatically and subjected to 2D and 3D classification to obtain a homogeneous set of particles. The final 3D reconstruction was generated from the best class of particles.
Site-Directed Mutagenesis
To probe the functional importance of specific residues, particularly within the catalytic cavity, site-directed mutagenesis was employed.
-
Primer Design: Mutagenic primers containing the desired nucleotide changes were designed to be complementary to the template plasmid DNA.
-
PCR Amplification: A high-fidelity DNA polymerase was used to amplify the entire plasmid using the mutagenic primers. This results in a linear, mutated plasmid.
-
Template Removal and Ligation: The parental, methylated template DNA was digested with the DpnI restriction enzyme. The newly synthesized, mutated linear DNA was then circularized by ligation.
-
Transformation and Sequencing: The ligated plasmid was transformed into competent E. coli cells. The resulting colonies were screened, and the presence of the desired mutation was confirmed by DNA sequencing.
Visualizing Molecular Interactions and Processes
To better understand the functional context of RodA and its homologs, the following diagrams illustrate key pathways and experimental workflows.
Caption: Peptidoglycan synthesis pathway involving RodA/FtsW.
Caption: General experimental workflow for structural analysis.
This guide underscores the significant progress made in understanding the SEDS family of proteins. The detailed structural and functional data presented herein will undoubtedly serve as a critical foundation for future research aimed at combating antibiotic resistance.
References
- 1. Structural similarity among Escherichia coli FtsW and RodA proteins and Bacillus subtilis SpoVE protein, which function in cell division, cell elongation, and spore formation, respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural similarity among Escherichia coli FtsW and RodA proteins and Bacillus subtilis SpoVE protein, which function in cell division, cell elongation, and spore formation, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. scite.ai [scite.ai]
Validating the Catalytic Mechanism of RodA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the proposed catalytic mechanism of the bacterial cell wall polymerase, RodA. We delve into the established mechanism, the experimental evidence supporting it, and the lack of significant alternative theories. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
The Proposed Catalytic Mechanism of RodA
RodA is a crucial peptidoglycan glycosyltransferase (PGT) belonging to the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins. It functions as a key component of the elongasome complex, which is responsible for bacterial cell wall elongation. The currently accepted catalytic mechanism of RodA involves the polymerization of Lipid II, the building block of the peptidoglycan cell wall.
The proposed mechanism is as follows:
-
Substrate Binding: RodA possesses two cavities within its transmembrane domain that are proposed to serve as donor and acceptor sites for the Lipid II substrate.
-
Glycosyltransfer Reaction: A Lipid II molecule binds to the donor site. A second Lipid II molecule then binds to the acceptor site. The glycan portion of the donor Lipid II is then transferred to the acceptor Lipid II, forming a new glycosidic bond and elongating the glycan chain. This reaction is metal-independent.
-
Processive Elongation: The elongated Lipid II molecule is then translocated, effectively moving the growing glycan chain and presenting a new acceptor site for the next Lipid II monomer. This processive mechanism allows for the continuous elongation of the peptidoglycan chain.
A critical residue for catalysis in Escherichia coli RodA is Asp262, located in a conserved region. Mutation of this residue to alanine (B10760859) (D262A) has been shown to abolish the enzymatic activity of RodA.
Supporting Experimental Data
The validation of RodA's catalytic mechanism primarily relies on structural biology, site-directed mutagenesis, and in vitro enzymatic assays. While qualitative data strongly supports the proposed mechanism, specific quantitative kinetic parameters for catalytically inactive mutants are not extensively reported in the literature, likely because their activity is below the limit of detection of the assays used.
Table 1: Comparison of Wild-Type and Mutant RodA Activity
| Protein Variant | Key Residue/Domain | Observed Activity | Phenotype in E. coli | Reference |
| Wild-Type RodA | Native | Active Peptidoglycan Polymerase | Normal rod shape | [1] |
| RodA D262A | Catalytic Aspartate | Inactive/Not Detectable | Loss of rod shape, cell lysis | [1] |
Alternative Mechanisms
Prior to the definitive identification of RodA as a peptidoglycan glycosyltransferase, other functions were hypothesized for SEDS family proteins, including a role as a Lipid II flippase, an enzyme that transports Lipid II across the cell membrane. However, with the discovery of dedicated flippases like MurJ and the accumulation of structural and biochemical evidence, the consensus has firmly shifted to RodA's role as a polymerase. Currently, there are no widely accepted alternative catalytic mechanisms for RodA's glycosyltransferase activity. The existing data provides a consistent and robust model for its function.
Experimental Protocols
In Vitro Peptidoglycan Polymerization Assay
This assay is fundamental to demonstrating the glycosyltransferase activity of RodA and assessing the impact of mutations.
Objective: To measure the ability of purified RodA to polymerize Lipid II into glycan chains in vitro.
Materials:
-
Purified wild-type and mutant RodA protein
-
Radiolabeled Lipid II (e.g., with [14C]GlcNAc)
-
Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.05% (w/v) n-Dodecyl-β-D-maltoside (DDM)
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified RodA protein (final concentration ~1 µM) with the reaction buffer.
-
Initiation: Start the reaction by adding radiolabeled Lipid II (final concentration ~20 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of methanol.
-
Separation: Centrifuge the quenched reaction to pellet the polymerized peptidoglycan.
-
Washing: Carefully remove the supernatant and wash the pellet with 50% methanol to remove any unreacted Lipid II.
-
Quantification: Resuspend the pellet in water, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of polymerized product.
Conclusion
The proposed catalytic mechanism of RodA as a processive, metal-independent peptidoglycan glycosyltransferase is strongly supported by a convergence of structural, genetic, and biochemical evidence. Site-directed mutagenesis of key residues, particularly the catalytic aspartate, consistently results in a loss of function, validating their essential role in the enzymatic reaction. While quantitative kinetic data for inactive mutants is scarce, the qualitative evidence is compelling. The lack of credible alternative mechanisms further solidifies the current model. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of RodA's function, which remains a critical target for the development of novel antibacterial therapeutics.
References
The Pivotal Role of RodA in Bacterial Viability: A Comparative Analysis
A comprehensive examination of the peptidoglycan polymerase RodA across key bacterial species reveals critical differences in its essentiality, offering valuable insights for antimicrobial drug development. While indispensable for the survival and morphology of rod-shaped bacteria like Escherichia coli and Bacillus subtilis, its role in the coccoid Staphylococcus aureus and the opportunistic pathogen Pseudomonas aeruginosa presents a more nuanced picture. This guide synthesizes experimental findings on the essentiality of RodA, detailing the phenotypic consequences of its depletion and the methodologies employed to ascertain its function.
Comparative Analysis of RodA Essentiality
The essentiality of RodA, a key enzyme in the peptidoglycan synthesis pathway, varies significantly among different bacterial species. In rod-shaped Gram-negative and Gram-positive bacteria, it is typically crucial for maintaining cell shape and viability. However, in bacteria with different morphologies or redundant synthesis pathways, its role can be non-essential under standard laboratory conditions.
| Bacterial Species | Essentiality | Phenotype upon Depletion or Mutation | Supporting Experimental Evidence |
| Escherichia coli | Essential | Loss of rod shape, formation of spherical cells, eventual lysis.[1] | Conditional mutants with rodA under an inducible promoter fail to grow in the absence of the inducer.[1] Growth curves of rodA mutants show a cessation of growth upon depletion.[2] |
| Bacillus subtilis | Essential | Formation of spherical cells, growth arrest, and lysis.[3] | A strain with rodA under an IPTG-inducible promoter is dependent on the inducer for growth. Depletion leads to a clear halt in the growth curve and loss of viability.[4] |
| Staphylococcus aureus | Non-essential (in vitro) | Involved in cell elongation prior to division, but deletion is not lethal under laboratory conditions.[5] | Transposon mutant libraries have been successfully generated with insertions in rodA, indicating it is not essential for viability in rich media. CRISPRi-mediated knockdown of rodA affects cell morphology but does not completely inhibit growth. |
| Mycobacterium tuberculosis | Non-essential (in vitro) | Not required for in vitro growth, but contributes to survival in certain infection models and under cell wall stress. | Gene knockout studies have produced viable mutants. |
| Pseudomonas aeruginosa | Likely Essential | Inferred from genome-wide essentiality screens. | Transposon insertion sequencing (Tn-Seq) studies have identified a core set of essential genes for P. aeruginosa, and the absence or very low frequency of transposon insertions in the rodA gene in these datasets suggests it is essential for growth under the tested conditions.[6][7][8][9][10] |
Experimental Protocols for Determining Gene Essentiality
The determination of a gene's essentiality is a cornerstone of bacterial genetics and a critical step in identifying novel antibiotic targets. Several robust experimental methodologies are employed for this purpose.
Construction of Conditional Mutants
This technique allows for the controlled expression of a target gene, enabling researchers to study the effects of its depletion. A common approach involves placing the gene of interest under the control of an inducible promoter.
Methodology:
-
Promoter Replacement: The native promoter of the target gene (e.g., rodA) is replaced with an inducible promoter system (e.g., the IPTG-inducible Pspac promoter or the xylose-inducible Pxyl promoter) through homologous recombination.[11]
-
Culturing Conditions: The resulting conditional mutant is grown in media containing the inducer (e.g., IPTG or xylose), which permits the expression of the essential gene and allows for normal growth.
-
Depletion Experiment: To assess essentiality, the mutant is washed and transferred to a medium lacking the inducer.
-
Phenotypic Analysis: The effects of gene depletion are monitored over time. This includes:
-
Growth Curve Analysis: Measuring the optical density (OD) of the culture at regular intervals to determine if growth ceases.
-
Viability Assay: Plating serial dilutions of the culture on permissive (with inducer) and non-permissive (without inducer) agar (B569324) plates to quantify the number of colony-forming units (CFUs) and determine if the depletion is bactericidal or bacteriostatic.
-
Microscopy: Observing cell morphology using phase-contrast or fluorescence microscopy to identify changes such as loss of shape, filamentation, or cell lysis.
-
Gene Knockdown using CRISPR interference (CRISPRi)
CRISPRi is a powerful tool for silencing gene expression without altering the DNA sequence. It utilizes a catalytically inactive Cas9 (dCas9) protein guided by a small guide RNA (sgRNA) to block transcription of the target gene.
Methodology:
-
Strain Engineering: A bacterial strain is engineered to express the dcas9 gene, often under the control of an inducible promoter to allow for temporal control of the knockdown.[12][13][14]
-
sgRNA Expression: A plasmid expressing an sgRNA designed to target the promoter or coding sequence of the gene of interest (e.g., rodA) is introduced into the dCas9-expressing strain.[12]
-
Induction of Knockdown: Expression of dCas9 is induced, leading to the formation of the dCas9-sgRNA complex that binds to the target DNA and blocks transcription.
-
Phenotypic Assessment: Similar to conditional mutants, the effects of the gene knockdown are evaluated through growth curve analysis, viability assays, and microscopy to determine the gene's essentiality.[15][16]
Visualizing the Workflow for Determining Gene Essentiality
The following diagram illustrates a generalized experimental workflow for assessing the essentiality of a gene like rodA.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacillus subtilis cell diameter is determined by the opposing actions of two distinct cell wall synthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Analysis of In Vitro and In Vivo Genetic Fitness of Pseudomonas aeruginosa Using High-Throughput Sequencing of Transposon Libraries | PLOS Pathogens [journals.plos.org]
- 7. Frontiers | Identification of Genes Required for Resistance to Peptidomimetic Antibiotics by Transposon Sequencing [frontiersin.org]
- 8. Defining the core essential genome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transposon insertion site sequencing (TIS) of Pseudomonas aeruginosa [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive transposon mutant library of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacteria Gene Conditional Expression - Creative Biolabs [creative-biolabs.com]
- 12. A CRISPRi-based genetic resource to study essential Staphylococcus aureus genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tailor-made gene silencing of Staphylococcus aureus clinical isolates by CRISPR interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR/dCas9-mediated inhibition of gene expression in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Genome-wide CRISPRi screens for high-throughput fitness quantification and identification of determinants for dalbavancin susceptibility in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Critical Players: A Comparative Guide to Key Amino Acid Residues in RodA Function
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of bacterial cell wall synthesis is paramount. A key enzyme in this process, RodA, has emerged as a promising target for novel antibiotics. This guide provides an objective comparison of the functional roles of specific amino acid residues within RodA, supported by experimental data, to aid in the rational design of next-generation therapeutics.
RodA, a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family, functions as a peptidoglycan glycosyltransferase, polymerizing lipid II precursors to build the glycan strands of the bacterial cell wall.[1][2][3][4] Its activity is essential for maintaining cell shape and viability in many bacteria.[5][6] Recent structural and functional studies have pinpointed several key amino acid residues that are critical for its catalytic activity and interaction with partner proteins. This guide will delve into the experimental validation of these residues, comparing the effects of their mutation on RodA function.
Comparative Analysis of RodA Mutants
Mutational studies have been instrumental in elucidating the functional significance of specific amino acid residues in RodA. The following table summarizes key findings from site-directed mutagenesis experiments in various bacterial species.
| Organism | Residue (and location) | Mutation | Observed Effect on RodA Function | Reference |
| Thermus thermophilus | Glu108 (Central Cavity) | E108K | Abolished peptidoglycan polymerization activity in vitro; Dominant-negative phenotype in E. coli and toxic in B. subtilis.[4] | [4] |
| Thermus thermophilus | Lys111 (Central Cavity) | K111E | Abolished peptidoglycan polymerization activity in vitro; Dominant-negative phenotype in E. coli and toxic in B. subtilis.[4] | [4] |
| Thermus thermophilus | Glu108/Lys111 (Central Cavity) | Charge Swap (E108K/K111E) | No detectable peptidoglycan polymerization activity in vitro; Strong dominant-negative phenotype in vivo.[4] | [4] |
| Thermus thermophilus | Asp152 (Near Central Cavity) | D152A | Essential for RodA function in vivo.[4] | [4] |
| Thermus thermophilus | Asp255 (Near Central Cavity) | D255A | Essential for RodA function in vivo.[4] | [4] |
| Escherichia coli | Glu114 (Transmembrane Helix 4) | E114A | Increased flexibility of the catalytic loop.[7] | [7] |
| Escherichia coli | Lys117 (Transmembrane Helix 4) | K117A | Higher impact on the flexibility of the catalytic loop compared to E114A.[7] | [7] |
| Escherichia coli | Glu114/Lys117 (Transmembrane Helix 4) | Double Mutant | Further impacted protein flexibility and the volume of the two main cavities.[7] | [7] |
| Escherichia coli | Asp262 (Periplasmic Loop 4) | Not specified | Identified as a key catalytic residue.[8] | [8] |
| Bacillus subtilis | Trp105 | W105A | Abolished RodA function in vivo without affecting protein levels; Failed to polymerize glycan strands in vitro.[3] | [3] |
| Bacillus subtilis | Asp280 | D280A | Abolished RodA function in vivo without affecting protein levels; Failed to polymerize glycan strands in vitro.[3] | [3] |
The Catalytic Heart of RodA: The Central Cavity
Structural analysis of Thermus thermophilus RodA revealed a ten-pass transmembrane fold with a highly conserved, water-filled cavity open to the extracytoplasmic surface.[4][9] This cavity is lined with highly conserved polar residues and is considered the active site of the enzyme.
Mutagenesis experiments have confirmed the critical nature of this central cavity.[4][9] A salt bridge formed between Glu108 and Lys111 is particularly important. While a charge swap mutant (E108K/K111E) was designed to maintain the structural salt bridge, it resulted in a complete loss of catalytic activity.[4] This suggests that the specific positioning and chemical nature of Glu108 are crucial for the catalytic mechanism, likely playing a direct role in the glycosyltransferase reaction.[4] Other conserved aspartate residues, Asp152 and Asp255, located near this central cavity, have also been shown to be essential for RodA function.[4]
Structural Integrity and Substrate Binding
Beyond the central catalytic cavity, other residues play crucial roles in maintaining the structural integrity of RodA and in binding its substrate, lipid II. Molecular dynamics simulations of E. coli RodA have highlighted the flexibility of transmembrane helix 7 (TM7), which is proposed to be involved in lipid II binding.[7] A salt bridge between Glu114 and Lys117 on TM4, located between the two main cavities of RodA, is important for the flexibility of the catalytic loop.[7] Mutations of these residues impact the protein's flexibility and the volume of the cavities, suggesting an indirect role in regulating catalytic activity.[7]
Experimental Protocols
Validating the function of specific amino acid residues in RodA involves a combination of genetic, biochemical, and structural biology techniques.
Site-Directed Mutagenesis
This is the foundational technique used to introduce specific amino acid substitutions into the rodA gene.
-
Method: A plasmid carrying the wild-type rodA gene is used as a template. Primers containing the desired mutation are used in a polymerase chain reaction (PCR) to generate a mutated plasmid. The template DNA is then digested, and the mutated plasmid is transformed into E. coli for propagation and sequence verification.
In Vivo Complementation Assays
These assays assess the ability of a mutant RodA protein to function in a living cell.
-
Method: A bacterial strain where the native rodA gene is deleted or can be depleted is used. The plasmid carrying the wild-type or mutant rodA gene is introduced into this strain. Cell viability, morphology, and growth rate are then monitored. A non-functional mutant will fail to rescue the lethal phenotype of RodA depletion, often leading to cell lysis or aberrant cell shapes (e.g., rounding of rod-shaped bacteria).[4]
In Vitro Peptidoglycan Polymerization Assay
This biochemical assay directly measures the catalytic activity of purified RodA protein.
-
Method: Wild-type and mutant RodA proteins are expressed and purified. The purified protein is then incubated with the lipid II substrate. The polymerization of lipid II into glycan chains can be monitored by various methods, including radiolabeling of the lipid II precursor or by using fluorescently tagged lipid II and analyzing the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]
Interaction with Penicillin-Binding Protein 2 (PBP2)
RodA does not function in isolation but forms a complex with a class B penicillin-binding protein (PBP), such as PBP2 in E. coli, to coordinate glycan strand polymerization and peptide cross-linking.[4][10] Evolutionary coupling analysis and mutagenesis studies have identified the interaction interface between RodA and PBP2 to involve transmembrane helices 8 and 9 of RodA.[4] Mutations in this interface can lead to morphological abnormalities, highlighting the importance of this protein-protein interaction for proper cell wall synthesis.[4]
Conclusion
The validation of specific amino acid residues in RodA function through a combination of structural biology, genetics, and biochemistry has provided a detailed understanding of its catalytic mechanism and its role in bacterial cell wall synthesis. The highly conserved central cavity, particularly the salt bridge between Glu108 and Lys111 (in T. thermophilus), stands out as the critical catalytic center. Other residues are vital for structural integrity, substrate binding, and interaction with partner proteins like PBP2. This growing body of knowledge offers a solid foundation for the structure-based design of novel inhibitors that target RodA, paving the way for the development of new antibiotics to combat bacterial infections.
References
- 1. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. SEDS proteins are a widespread family of bacterial cell wall polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. rodA [subtiwiki.uni-goettingen.de]
- 7. bsac.org.uk [bsac.org.uk]
- 8. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of peptidoglycan synthesis by E. coli RodA-PBP2 complex: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Unraveling the Differential Impact of RodA Depletion Across Bacterial Species
A Comparative Analysis of RodA's Role in Bacterial Viability and Morphology
The SEDS (Shape, Elongation, Division, and Sporulation) protein RodA, a critical glycosyltransferase in peptidoglycan (PG) synthesis, plays a pivotal role in bacterial cell elongation and the maintenance of cell shape. However, the consequences of its depletion vary significantly across different bacterial species and genetic contexts. This guide provides a comparative analysis of the effects of RodA depletion in four key bacterial models: Bacillus subtilis, Escherichia coli, Mycobacterium smegmatis, and Streptococcus thermophilus, supported by experimental data and detailed methodologies.
Comparative Analysis of Phenotypes Across Different Genetic Backgrounds
Depletion of RodA elicits distinct phenotypes in various bacteria, ranging from morphological changes to lethality. The genetic background, particularly the presence and activity of other cell wall synthesis machinery, significantly influences the outcome of RodA absence.
| Bacterium | Genetic Background | Effect on Viability | Morphological Changes | Key Observations |
| Bacillus subtilis | Wild-Type | Tolerated with osmotic support[1] | Rounded cells (bloated phenotype)[1] | Essential for normal growth conditions. |
| ΔponA (lacking a class A PBP) | Lethal[1] | Growth arrest, cells remain cylindrical, followed by lysis[1] | Demonstrates synthetic lethality with class A PBPs. The typical rounding does not occur, suggesting class A PBPs are responsible for the aberrant PG synthesis leading to this morphology in the absence of RodA.[1] | |
| Δ4 (lacking all 4 class A PBPs) | Lethal[1] | Growth arrest, cells remain cylindrical, followed by lysis[1] | Confirms the synthetic lethal relationship between RodA and class A PBPs.[1] | |
| Escherichia coli | Wild-Type | Lethal | Rounded cells, eventual lysis[1] | Similar to B. subtilis, RodA is essential for maintaining rod shape and viability. |
| Mycobacterium smegmatis | Wild-Type | Not essential for in vitro growth[2][3] | No significant change under normal conditions | A model for polar growth, where RodA's role is not critical for normal vegetative growth. |
| Wild-Type (with cell wall damage) | Decreased survival | - | RodA is crucial for surviving cell wall stress by shifting PG synthesis from the poles to the sidewall.[2][3][4] | |
| Streptococcus thermophilus | Wild-Type | Viable, but reduced growth rate | Spherical cells instead of ovoid, distorted chain topology[5] | In this coccal bacterium, RodA is important for maintaining the correct cell shape and normal growth. |
Quantitative Effects of RodA Depletion
The impact of RodA depletion on bacterial growth and morphology can be quantified, highlighting the varying degrees of dependency on this protein.
| Bacterium | Parameter | Wild-Type | RodA Depleted/Mutant |
| Streptococcus thermophilus | Doubling Time | 30 min | 60 min[5] |
| Maximal OD600 | 2.0 | 1.6[5] |
Signaling Pathways and Experimental Workflows
The role of RodA is intricately linked to the broader peptidoglycan synthesis pathway. The following diagrams illustrate the central role of RodA and a typical experimental workflow for studying its depletion.
Figure 1. Simplified peptidoglycan synthesis pathway highlighting RodA's role.
Figure 2. General experimental workflow for studying RodA depletion.
Experimental Protocols
1. Construction of Inducible rodA Strains (Example: B. subtilis)
To study the effects of RodA depletion, a conditional mutant is often constructed where the native rodA gene is replaced by a copy under the control of an inducible promoter, such as the IPTG-inducible Pspac promoter.
-
Vector Construction: The rodA gene is cloned into an integration vector containing the Pspac promoter.
-
Transformation: The resulting plasmid is transformed into the target bacterial strain.
-
Integration: The plasmid integrates into the chromosome via homologous recombination, placing rodA under inducible control.
-
Selection and Verification: Transformants are selected on appropriate antibiotics, and the correct integration is verified by PCR.
2. RodA Depletion and Phenotypic Analysis (Example: B. subtilis)
-
Bacterial Strains and Growth Conditions: B. subtilis strains (e.g., a wild-type background and a ΔponA mutant, both with Pspac-rodA) are grown in a suitable medium (e.g., NB/MSM) supplemented with an inducer (e.g., 1 mM IPTG) at 37°C.[1]
-
Depletion of RodA: To deplete RodA, cells are washed to remove the inducer and then resuspended in a medium lacking the inducer.
-
Growth Analysis: The optical density at 600 nm (OD600) of the cultures is monitored over time to assess growth.[1]
-
Viability Assay: At different time points after inducer removal, samples are taken, serially diluted, and plated on agar (B569324) containing the inducer to determine the number of colony-forming units (CFUs).
-
Morphological Analysis: Cells are observed at various time points using phase-contrast microscopy to monitor changes in cell shape. Cell membranes can be stained (e.g., with a fluorescent dye) for better visualization.[1]
3. Analysis of RodA Function in Mycobacterium smegmatis under Cell Wall Stress
-
Bacterial Strains: Wild-type M. smegmatis and a ΔrodA mutant are used.
-
Induction of Cell Wall Damage: Cultures are treated with cell wall-damaging agents, such as lysozyme (B549824) and mutanolysin.
-
Analysis of Peptidoglycan Synthesis: The localization of new peptidoglycan synthesis is visualized by labeling with fluorescent D-amino acids (FDAAs) and microscopy. This allows for the observation of the shift in synthesis from the poles to the sidewall.
-
Viability Assay: The survival of wild-type and ΔrodA strains after exposure to cell wall stress is quantified by plating for CFUs.
4. Characterization of rodA Mutants in Streptococcus thermophilus
-
Mutant Generation: A rodA mutant is generated by insertional mutagenesis.[5]
-
Growth Analysis: The growth of the wild-type and rodA mutant strains is compared by measuring the lag phase, doubling time, and maximal OD600 in a suitable medium (e.g., TPPY medium).[5]
-
Morphological Analysis: Cell morphology and chain formation are examined using light and scanning electron microscopy.[5]
Conclusion
The depletion of RodA has profound and varied consequences on bacterial physiology, underscoring its fundamental role in cell wall biosynthesis. In rod-shaped bacteria like B. subtilis and E. coli, RodA is essential for maintaining cell shape and viability, and its absence leads to a characteristic rounding and eventual lysis.[1] The synthetic lethality observed with class A PBP mutants in B. subtilis highlights the intricate interplay between different peptidoglycan synthesis machineries.[1] In contrast, in the pole-growing M. smegmatis, RodA's role is more specialized, becoming critical for survival under conditions of cell wall stress.[2][3] Even in coccal bacteria like S. thermophilus, RodA is important for maintaining the correct cell shape and achieving a normal growth rate.[5] This comparative analysis provides valuable insights for researchers in the fields of bacterial cell biology and antibiotic development, emphasizing RodA as a potentially attractive target for novel antimicrobial strategies. The differential effects of its depletion in various genetic backgrounds offer a powerful tool for dissecting the complexities of bacterial cell wall synthesis.
References
- 1. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Wall Damage Reveals Spatial Flexibility in Peptidoglycan Synthesis and a Nonredundant Role for RodA in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Effects of rodA and pbp2b Disruption on Cell Morphology and Oxidative Stress Response of Streptococcus thermophilus CNRZ368 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RodA Protein: A Comprehensive Guide for Laboratory Personnel
Essential safety protocols for the handling and disposal of the bacterial protein RodA are critical for maintaining a secure and compliant laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the safe management of RodA protein waste.
RodA is an integral membrane protein found in the plasma membrane of various bacteria.[1][2] It plays a crucial role in cell wall synthesis and maintaining cell shape.[3] As a component of bacterial cells, waste containing RodA protein, whether in its purified form or within genetically modified organisms (GMOs), must be treated as biohazardous waste. Adherence to proper disposal protocols is essential to mitigate potential risks to personnel and the environment.
Risk Assessment and Waste Segregation
Prior to commencing any experimental work involving RodA protein, a thorough risk assessment must be conducted. This assessment should inform the classification of waste streams and the corresponding disposal procedures. All personnel handling RodA protein waste must be trained on the specific safety protocols established by their institution's Environmental Health and Safety (EHS) department.
Proper segregation of waste is the first critical step in the disposal process. Different categories of waste require distinct disposal methods.
| Waste Category | Description | Primary Disposal Method |
| Solid Waste | Items contaminated with RodA protein, such as petri dishes, culture flasks, centrifuge tubes, gloves, and paper towels. | Decontamination via autoclaving, followed by disposal in designated biohazardous waste containers. |
| Liquid Waste | Solutions containing RodA protein, including bacterial cultures, protein solutions, and supernatant from centrifugation. | Chemical decontamination followed by disposal down the sanitary sewer, or collection for specialized biohazardous liquid waste treatment, in accordance with local regulations. |
| Sharps Waste | Needles, scalpel blades, Pasteur pipettes, and any other sharp objects contaminated with RodA protein. | Collection in a designated, puncture-resistant sharps container for biohazardous waste. |
| Genetically Modified Organisms (GMOs) | Bacteria or other organisms engineered to express RodA protein. | Inactivation via autoclaving or chemical disinfection before disposal as biohazardous waste. Specific institutional and national guidelines for GMOs must be followed. |
Decontamination and Disposal Procedures
The following are general procedures for the decontamination and disposal of RodA protein waste. Always consult and adhere to your institution's specific biosafety guidelines and standard operating procedures.
Chemical Decontamination of Liquid Waste
Chemical disinfection is a common method for treating liquid biohazardous waste directly in the laboratory.
Experimental Protocol:
-
Select an appropriate disinfectant. A fresh solution of 10% sodium hypochlorite (B82951) (bleach) is effective for inactivating most proteins and microorganisms. Other approved disinfectants may be used based on institutional guidelines.[4][5]
-
Add the disinfectant to the liquid waste. For high-organic-load wastes, such as bacterial cultures, add bleach to a final concentration of at least 0.5%.[4] This typically involves adding one part concentrated bleach to nine parts liquid waste.
-
Ensure thorough mixing. Gently swirl the container to ensure the disinfectant is evenly distributed.
-
Allow for sufficient contact time. Let the mixture stand for a minimum of 30 minutes to ensure complete inactivation.[6]
-
Dispose of the inactivated waste. Following the required contact time, the decontaminated liquid can typically be poured down a sanitary sewer with copious amounts of running water, provided it does not contain other hazardous chemicals.[4][6] Always verify that this practice is permitted by your local regulations.
Autoclaving of Solid and Liquid Waste
Autoclaving (steam sterilization) is a highly effective method for decontaminating biohazardous waste.
Experimental Protocol:
-
Package the waste appropriately. Place solid waste in autoclavable biohazard bags. Ensure the bags are not sealed completely to allow for steam penetration. Liquid waste should be in vented, autoclavable containers.
-
Load the autoclave. Do not overfill the autoclave to ensure proper steam circulation.
-
Run the autoclave cycle. A typical autoclave cycle for biohazardous waste is a minimum of 30 minutes at 121°C and 15 psi. However, the exact parameters may vary depending on the amount and type of waste.
-
Verify decontamination. Use biological indicators or autoclave validation tape to confirm that the sterilization process was successful.
-
Dispose of the treated waste. Once cooled, the autoclaved waste is considered non-biohazardous and can typically be disposed of with regular laboratory trash.[7] Check your institutional policies for specific requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of RodA protein waste.
Caption: Decision workflow for RodA protein waste disposal.
Signaling Pathways and Logical Relationships
The proper disposal of RodA protein is governed by a logical hierarchy of safety considerations, starting from the nature of the protein and culminating in the final disposal method.
Caption: Logical relationship of RodA protein characteristics to disposal procedures.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. RagB stimulates the activity of the peptidoglycan polymerase RodA in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. Guideline for for working with bacterial cultures | Waksman Student Scholars Program [wssp.rutgers.edu]
- 6. benchchem.com [benchchem.com]
- 7. vpr.tamu.edu [vpr.tamu.edu]
Personal protective equipment for handling RodA protein
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the RodA protein. Adherence to these protocols is essential for ensuring personal safety and maintaining a sterile work environment. RodA is a transmembrane protein found in bacteria, where it functions as a peptidoglycan polymerase crucial for cell wall synthesis and elongation.[1][2][3] While purified proteins do not pose a direct infectious threat, proper handling is necessary to prevent contamination and potential allergic reactions. The primary challenges in working with transmembrane proteins like RodA stem from their insolubility and tendency to aggregate in aqueous solutions.[4][5][6]
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is contingent on the specific procedures being performed. A risk assessment should always precede any laboratory work. The following table summarizes the recommended PPE for common tasks involving RodA protein.
| Task | Lab Coat/Gown | Gloves | Eye Protection | Additional PPE |
| Handling Purified RodA Protein Solution | Standard Lab Coat | Disposable Nitrile Gloves | Safety Glasses with Side Shields | N/A |
| Cell Lysis and RodA Extraction | Fluid-Resistant Gown | Disposable Nitrile Gloves | Safety Goggles or Face Shield | N/A |
| Working with Bacterial Cultures Expressing RodA | Standard Lab Coat | Disposable Nitrile Gloves | Safety Glasses with Side Shields | Use of a Biosafety Cabinet |
| Weighing Powdered Protein or Reagents | Standard Lab Coat | Disposable Nitrile Gloves | Safety Glasses with Side Shields | Face Mask (to prevent inhalation) |
Table 1: Recommended Personal Protective Equipment for Handling RodA Protein.
Experimental Protocols: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Gown/Lab Coat: Put on a clean lab coat or gown and fasten it completely.[7][8]
-
Mask/Respirator (if required): Secure the mask over your nose and mouth.
-
Gloves: Perform hand hygiene before putting on gloves.[7] Pull gloves on to cover the cuffs of the gown.[7] Disposable nitrile gloves are recommended for laboratory use.[7][9]
Doffing Procedure:
-
Gloves: Remove gloves first. Be careful not to touch the outside of the gloves with your bare hands.
-
Gown/Lab Coat: Unfasten and remove the gown or lab coat by folding it inward, turning it inside out as you remove it.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Mask/Respirator: Remove the mask from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer immediately after removing all PPE.[9]
Disposal Plan
Proper disposal of contaminated materials is essential to prevent the spread of biological agents and to ensure a safe laboratory environment.
| Material | Disposal Procedure |
| Contaminated Gloves, Gowns, and other disposable PPE | Dispose of in a designated biohazard waste container. |
| Liquid Waste (e.g., bacterial cultures, protein solutions) | Decontaminate with an appropriate disinfectant (e.g., 10% bleach solution or a commercial biological disinfectant) before pouring down the drain with copious amounts of water, in accordance with institutional guidelines. |
| Solid Waste (e.g., contaminated culture plates, centrifuge tubes) | Place in a biohazard bag and autoclave before disposing of in the regular trash. |
| Sharps (e.g., needles, razor blades) | Dispose of immediately in a designated sharps container. |
Table 2: Disposal Procedures for Materials Contaminated with RodA Protein.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with RodA protein.
Figure 1: Workflow for selecting appropriate PPE based on the experimental task involving RodA protein.
References
- 1. uniprot.org [uniprot.org]
- 2. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RodA as the missing glycosyltransferase in Bacillus subtilis and antibiotic discovery for the peptidoglycan polymerase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Tackling Insoluble and Difficult-to-Express Transmembrane Proteins [thermofisher.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 8. Importance Of Personal Protective Equipment (PPE) In Microbiology Labs: Safeguarding Lab Workers From Harmful Pathogens [needle.tube]
- 9. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
